molecular formula C3H9NO2S B1294423 N,N-Dimethylmethanesulfonamide CAS No. 918-05-8

N,N-Dimethylmethanesulfonamide

Cat. No.: B1294423
CAS No.: 918-05-8
M. Wt: 123.18 g/mol
InChI Key: WCFDSGHAIGTEKL-UHFFFAOYSA-N
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Description

N,N-Dimethylmethanesulfonamide is a useful research compound. Its molecular formula is C3H9NO2S and its molecular weight is 123.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66043. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-dimethylmethanesulfonamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H9NO2S/c1-4(2)7(3,5)6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFDSGHAIGTEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238698
Record name N,N-Dimethylmethanesulphonamide
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Molecular Weight

123.18 g/mol
Source PubChem
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CAS No.

918-05-8
Record name N,N-Dimethylmethanesulfonamide
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Record name N,N-Dimethylmethanesulphonamide
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Record name N,N-Dimethylmethanesulfonamide
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Record name N,N-Dimethylmethanesulphonamide
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Foundational & Exploratory

Introduction: Defining a Core Chemical Entity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N-Dimethylmethanesulfonamide

Prepared by: Gemini, Senior Application Scientist

In the landscape of chemical research and pharmaceutical development, precise identification of molecular entities is paramount. This compound is a sulfonamide compound whose simple structure belies its utility as a potential building block and reference compound. This guide provides a comprehensive technical overview of this molecule, anchored by its primary identifier, the CAS number, and extending to its synthesis, characterization, potential applications, and safe handling protocols. The information herein is curated for researchers, scientists, and drug development professionals who require a detailed and practical understanding of this compound.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

  • CAS Number: 918-05-8 [1][2][3][4][5]

This unique numerical identifier distinguishes this specific chemical substance, ensuring unambiguous communication in research, manufacturing, and regulatory contexts.

Part 1: Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is the foundation of its application. This compound is a solid at room temperature with a defined molecular structure and characteristics.[6] Its properties are summarized below, providing a clear data-driven profile.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms N,N-Dimethylmethanesulphonamide, Dimethyl(methylsulfonyl)amine[3][5]
Molecular Formula C₃H₉NO₂S[1][2][3]
Molecular Weight 123.17 g/mol [1][2][5]
Appearance Solid[6]
Melting Point 46°C - 50°C[5][6]
Boiling Point 119°C - 120°C (at 17 mmHg)[5]
EC Number 213-039-5[3]
Topological Polar Surface Area 45.8 Ų[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 3[3]

Part 2: Synthesis and Workflow Validation

The synthesis of this compound follows a classic and reliable pathway for sulfonamide formation: the reaction of a sulfonyl chloride with a secondary amine.[7] This approach is efficient and provides a high yield of the desired product when executed with appropriate controls.

Expert Insight: The Rationale Behind the Synthesis

The core of this synthesis is the nucleophilic attack of dimethylamine on the electrophilic sulfur atom of methanesulfonyl chloride. The choice of a non-nucleophilic base, such as triethylamine or pyridine, is critical. This base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Without it, the HCl would protonate the dimethylamine starting material, rendering it non-nucleophilic and halting the reaction. The use of an aprotic solvent like dichloromethane (DCM) is preferred to prevent any unwanted side reactions with the highly reactive sulfonyl chloride. The reaction is typically performed at a low temperature initially to control the exothermic nature of the acylation.

Diagram: General Synthesis and Validation Workflow

cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_validation Validation & Characterization start Starting Materials (Methanesulfonyl Chloride, Dimethylamine, Base) react Controlled Reaction (Aprotic Solvent, 0°C to RT) start->react Nucleophilic Acylation workup Aqueous Workup (Wash & Extract) react->workup Quenching purify Final Purification (Recrystallization or Chromatography) workup->purify Crude Product analysis Spectroscopic Analysis (NMR, IR, MS) purify->analysis Purity Check final Final Validated Product (>98% Purity) analysis->final Structure Confirmed

Caption: Workflow from synthesis to a validated, high-purity final product.

Experimental Protocol: Laboratory-Scale Synthesis
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve dimethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to manage the reaction's exothermicity.

  • Reactant Addition: Add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled mixture over 30 minutes. Maintain the temperature below 5°C during the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Part 3: Analytical Characterization as a Self-Validating System

The trustworthiness of any chemical study relies on the unambiguous identification and purity assessment of the compounds used. A combination of spectroscopic methods provides a self-validating system to confirm the structure of this compound.

TechniqueExpected ResultMechanistic Interpretation
¹H NMR Singlet, δ ~2.8 ppm (6H)Singlet, δ ~2.9 ppm (3H)The six protons of the two magnetically equivalent N-methyl groups appear as a single peak. The three protons of the S-methyl group appear as a distinct singlet. The 6:3 integration ratio is a critical validation point.[8]
IR Spectroscopy ~1350 cm⁻¹ (strong)~1160 cm⁻¹ (strong)~2950 cm⁻¹ (medium)These two strong absorptions are characteristic of the asymmetric and symmetric S=O stretching modes of the sulfonamide group, respectively. The peak at ~2950 cm⁻¹ corresponds to C-H stretching.
Mass Spectrometry Molecular Ion [M]⁺ at m/z = 123.04The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (C₃H₉NO₂S), confirming the elemental composition.

Part 4: Applications in Research and Drug Development

While this compound is not an active pharmaceutical ingredient itself, its structural motifs are highly relevant in medicinal chemistry and materials science.

  • Scaffold for Drug Discovery: The sulfonamide functional group is a privileged structure in medicinal chemistry, found in a wide array of antibacterial, diuretic, and anticonvulsant drugs.[7] This simple, stable molecule can serve as a starting point or fragment for the synthesis of more complex, biologically active compounds.

  • Role of the N,N-Dimethyl Group: The N,N-dimethyl moiety is frequently incorporated into drug candidates to modulate physicochemical properties.[9] It can improve aqueous solubility, increase metabolic stability by blocking N-dealkylation pathways, and enhance cell permeability, all of which are critical factors in drug development.[9]

  • Materials Science: Related N,N-dialkyl perfluoroalkanesulfonamides are being investigated for advanced applications, such as stable electrolytes in high-energy density batteries, highlighting the chemical robustness and tunable properties of this compound class.[10]

Part 5: Safety, Handling, and Toxicology

Adherence to proper safety protocols is non-negotiable in a laboratory setting. Based on available safety data, this compound should be handled with the care afforded to all laboratory chemicals.

  • General Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation during handling.[6]

  • Stability and Storage: The compound is stable under normal laboratory conditions.[6] Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

  • Toxicological Profile: Specific toxicological data for this compound is not extensively documented.[6] However, related compounds like N,N-Dimethylformamide (DMF) have known toxicity profiles, and appropriate caution should be exercised.[11] In case of exposure, rinse the affected area with plenty of water and seek medical attention if symptoms develop.[6]

References

  • N,N-Dimethyl-methanesulfonamide. Shanghai Ruiyi Pharmaceutical Technology Co., Ltd. [Link]
  • N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191.
  • Safe and Scalable Syntheses of N,N-Dimethyltrifluoromethanesulfonamide (DMTMSA) and Other Trifluoromethanesulfonamide Solvents for High Energy Density Battery Applications.
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics.
  • TOX-22: N,N-Dimethylformamide (CASRN 68-12-2).
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

Sources

N,N-Dimethylmethanesulfonamide physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of N,N-Dimethylmethanesulfonamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physical properties of this compound (CAS No. 918-05-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical, field-proven insights into its experimental determination.

Introduction: Understanding this compound

This compound is a sulfonamide derivative that serves as a valuable organic intermediate.[1] Its molecular structure, featuring a sulfonyl group flanked by a methyl group and a dimethylamino group, imparts a unique combination of polarity and aprotic character. This structure dictates its physical behavior and, consequently, its utility in various chemical and pharmaceutical applications. A thorough understanding of its physical properties is paramount for process optimization, formulation development, and ensuring safety and efficacy in its applications.

Core Physical and Chemical Identifiers

Precise identification is the foundation of all scientific work. This compound is uniquely identified by the following parameters.

IdentifierValueSource(s)
CAS Number 918-05-8[1][2][3][4]
Molecular Formula C₃H₉NO₂S[1][2][3][4]
Molecular Weight 123.17 g/mol [2][5][6]
IUPAC Name This compound[3][4]
SMILES CN(C)S(C)(=O)=O[3][4]
InChI Key WCFDSGHAIGTEKL-UHFFFAOYSA-N[2][3][4]

Physicochemical Properties: Data and Interpretation

The utility of a compound in a laboratory or industrial setting is largely governed by its physical state, thermal stability, and interactions with other substances.

Appearance and Form

At ambient conditions, this compound typically presents as a solid.[2] Commercial preparations describe it as a white to cream or pale pink crystalline powder or fused solid.[3][7] The variation in color can be indicative of purity levels, with purer samples being closer to white.

Thermal Properties

Thermal properties are critical for determining appropriate storage conditions, reaction temperatures, and purification methods like distillation or recrystallization.

PropertyValueRemarksSource(s)
Melting Point 42.0 - 51.0 °CA broad range is reported, which may reflect different purity grades. A narrower range of 49 - 50 °C is also cited.[3][7][8][1][3][8]
Boiling Point 119-120 °C at 17 mmHgThis value is experimentally determined under reduced pressure to prevent decomposition at higher temperatures.[1][5]
165.8 °C at 760 mmHgThis is a predicted boiling point at standard atmospheric pressure.[2]
  • Expert Insight: The significant difference between the boiling points at reduced and atmospheric pressure is expected for a molecule of this nature. Measuring the boiling point under vacuum is a standard technique for compounds that may degrade before reaching their atmospheric boiling point. The wide melting point range reported by some suppliers (e.g., 42-51°C) suggests that the purity of commercial batches can vary; for sensitive applications, determining the melting range of the specific batch is a crucial quality control step. A sharp melting range is a strong indicator of high purity.[9]

Density and Other Properties
PropertyValueRemarksSource(s)
Density 1.158 ± 0.06 g/cm³This is a predicted value.[1]
Vapor Pressure 1.84 mmHg at 25 °C[1]
Topological Polar Surface Area 45.8 ŲThis value suggests moderate polarity, influencing solubility and membrane permeability.[2]
Solubility Profile
  • Expected Solubility:

    • High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetone.[10][11]

    • Moderate Solubility: In polar protic solvents like ethanol and methanol.[12]

    • Low Solubility: In nonpolar solvents such as hexane and toluene.[13]

    • Water Solubility: Limited information is available, but moderate solubility would be expected due to its polarity.[12]

  • Causality: The principle of "like dissolves like" is central here. The polar sulfonyl group allows for dipole-dipole interactions with polar solvents, while the absence of an N-H bond prevents it from acting as a hydrogen bond donor, limiting its interaction with highly structured protic solvents like water compared to a primary sulfonamide.[13]

Experimental Protocols for Physical Property Determination

The following protocols are self-validating systems for determining key physical properties. They are designed to be robust and reproducible, providing trustworthy data for research and development.

Melting Point Determination

This protocol uses the capillary method, a standard for obtaining an accurate melting range.[14]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Vernier Melt Station or Mel-Temp).[9]

  • Heating:

    • For an unknown melting point, perform a rapid heating run to get an approximate value.

    • For the accurate determination, use a fresh sample and heat rapidly to about 15-20 °C below the approximate melting point.

    • Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[14]

Trustworthiness: A narrow melting range (≤ 2 °C) is a primary indicator of a pure compound. The slow heating rate ensures that the temperature of the heating block and the sample are in equilibrium, providing an accurate reading.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording Prep Dry & Powder Sample Load Load Capillary Tube Prep->Load Insert Insert into Apparatus Load->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Phase Change Heat->Observe RecordT1 Record T1 (First Liquid) Observe->RecordT1 RecordT2 Record T2 (All Liquid) RecordT1->RecordT2

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Simple Distillation)

This protocol is suitable for determining the boiling point of liquids, and it can be adapted for solids like this compound by first melting the compound.[9]

Methodology:

  • Safety First: Conduct all steps within a certified fume hood. Wear safety goggles and appropriate gloves.[9]

  • Apparatus Assembly:

    • Place a sufficient amount of the compound (e.g., 5-10 mL, if liquid) into a round-bottom flask with a few boiling chips.

    • Assemble a simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser. This placement is critical for measuring the temperature of the vapor in equilibrium with the liquid.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: As the liquid boils, vapor will rise and condense on the thermometer bulb. The temperature will rise sharply and then stabilize.

  • Data Recording: Record the stable temperature at which the liquid is actively boiling and condensate is forming on the thermometer. This is the boiling point.

  • Shutdown: Turn off the heat source but allow the condenser water to run until the apparatus has cooled. Never distill to dryness.[9]

Trustworthiness: A constant, stable temperature reading during distillation indicates that a pure substance is boiling. The pressure must be recorded along with the boiling point, as boiling point is pressure-dependent.

Qualitative Solubility Determination

This protocol uses the shake-flask method to assess solubility in various solvents, which is vital for drug development and reaction chemistry.[15]

Methodology:

  • Solvent Selection: Prepare a panel of representative solvents (e.g., water, ethanol, acetone, toluene, hexane).

  • Sample Addition: To a series of labeled vials, add approximately 10-20 mg of this compound.

  • Solvent Addition: Add 1 mL of a single solvent to its corresponding vial.

  • Equilibration: Cap the vials securely and agitate them at a constant temperature (e.g., using a vortex mixer or shaker) for several minutes to facilitate dissolution.

  • Observation: Visually inspect each vial for the presence of undissolved solid.

  • Classification:

    • Soluble: No solid particles are visible.

    • Slightly Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The solid appears largely unchanged.

Trustworthiness: This method provides a reliable qualitative assessment of solubility. For quantitative data, a more rigorous protocol involving gravimetric or chromatographic analysis of the saturated solution would be required.[15]

Solubility_Workflow A Add ~15 mg Compound to Vial B Add 1 mL Test Solvent A->B C Cap and Agitate (e.g., Vortex) B->C D Allow to Settle C->D E Visually Inspect for Undissolved Solid D->E F Classify Solubility E->F G Soluble F->G None H Slightly Soluble F->H Some I Insoluble F->I Most/All

Sources

N,N-Dimethylmethanesulfonamide chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,N-Dimethylmethanesulfonamide: Structure, Synthesis, and Characterization

Introduction

This compound, a member of the sulfonamide class of organic compounds, represents a foundational scaffold in contemporary chemical synthesis and materials science. While the sulfonamide functional group is renowned for its prevalence in pharmaceuticals, the specific structure of this compound (DMMSA) offers a unique combination of stability, polarity, and synthetic versatility. This guide provides an in-depth technical exploration of DMMSA, designed for researchers, scientists, and drug development professionals. We will dissect its core chemical structure, outline robust synthetic protocols, detail methods for its unambiguous characterization, and discuss its relevance in modern chemical applications, moving beyond a simple recitation of facts to explain the underlying chemical principles that govern its behavior.

Molecular Architecture and Physicochemical Profile

A comprehensive understanding of a molecule begins with its fundamental identity and physical properties. These parameters dictate its behavior in a reaction, its solubility, and its overall utility.

Chemical Identity

The unambiguous identification of this compound is established through several key identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 918-05-8[2][3][4][5]

  • Molecular Formula: C₃H₉NO₂S[2][4][5]

  • Molecular Weight: 123.17 g/mol [2][4][5]

  • Synonyms: N,N-dimethyl methanesulfonamide, Dimethyl methylsulfonyl amine[5]

Structural Elucidation

The structure of DMMSA features a central tetrahedral sulfur atom, which is the core of a sulfonyl group (O=S=O). This sulfur is covalently bonded to a methyl group (-CH₃) and to the nitrogen atom of a dimethylamino group (-N(CH₃)₂). The presence of the highly electronegative oxygen atoms polarizes the sulfur-oxygen bonds, rendering the sulfur atom electrophilic and a key site for nucleophilic attack during synthesis.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of DMMSA are critical for designing experimental conditions, including solvent selection and purification methods. The data compiled below is derived from various chemical suppliers and databases.

PropertyValueSource(s)
Melting Point 46°C to 50°C[5][6][7]
Boiling Point 119°C to 120°C (at 17 mmHg)[5][8]
Density (Predicted) 1.158 ± 0.06 g/cm³[7][8]
pKa (Predicted) -3.35 ± 0.70[8][9]
Water Solubility No information available[6]

Synthesis and Reactivity

The construction of the sulfonamide bond is a cornerstone of organic synthesis. The preparation of DMMSA is an archetypal example of this transformation, offering a clear and efficient pathway.

Core Synthesis: Nucleophilic Substitution

The most direct and industrially relevant synthesis of this compound involves the reaction of methanesulfonyl chloride with dimethylamine . This reaction proceeds via a classic nucleophilic substitution mechanism at the electrophilic sulfur center.

Causality of the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine (a potent nucleophile) attacks the electron-deficient sulfur atom of methanesulfonyl chloride.

  • Transition State: A trigonal bipyramidal intermediate or transition state is formed.

  • Leaving Group Departure: The chloride ion, an excellent leaving group, is expelled, resulting in the formation of the S-N bond and generating a protonated sulfonamide intermediate.

  • Deprotonation: A second equivalent of dimethylamine acts as a base, abstracting the proton from the nitrogen to yield the final neutral product, this compound, and dimethylammonium chloride as a byproduct.

The use of at least two equivalents of the amine is crucial; one acts as the nucleophile, and the second serves as a base to neutralize the hydrogen chloride (HCl) generated in situ. Alternatively, one equivalent of the amine can be used with a non-nucleophilic tertiary amine base (e.g., triethylamine).

Caption: General workflow for the synthesis of DMMSA.

Self-Validating Experimental Protocol

This protocol is a representative procedure adapted from established methods for sulfonamide synthesis[10][11]. It incorporates self-validating checkpoints to ensure procedural integrity.

Materials & Equipment:

  • Methanesulfonyl chloride

  • Dimethylamine (e.g., 2.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, and nitrogen inlet

  • Ice-water bath

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL three-neck flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Purge the system with dry nitrogen.

  • Reactant Charging: Charge the flask with methanesulfonyl chloride (e.g., 5.73 g, 50 mmol) and 100 mL of anhydrous THF. Cool the stirred solution to 0-5°C using an ice-water bath.

    • Causality: Anhydrous conditions prevent hydrolysis of the reactive methanesulfonyl chloride. The low temperature is essential to control the exothermicity of the reaction with the amine, preventing side reactions.

  • Amine Addition: Add a 2.0 M solution of dimethylamine in THF (55 mL, 110 mmol, 2.2 equivalents) to the dropping funnel. Add the dimethylamine solution dropwise to the stirred methanesulfonyl chloride solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

    • Validation Checkpoint: Upon addition of the amine, a white precipitate of dimethylammonium chloride should form, indicating the reaction is proceeding as expected.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Byproduct Removal: Filter the reaction mixture through a Büchner funnel to remove the precipitated dimethylammonium chloride. Wash the filter cake with a small amount of fresh THF (2 x 15 mL) to recover any entrained product.

  • Product Isolation: Combine the filtrate and washings. Remove the THF solvent under reduced pressure using a rotary evaporator. The crude product will remain as a solid or oil.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., diethyl ether/hexane) or, given its boiling point, purify by vacuum distillation to yield pure this compound.

    • Validation Checkpoint: The final product should be a white crystalline solid with a melting point consistent with the literature values (46-50°C)[5][6].

Spectroscopic and Analytical Characterization

Unambiguous confirmation of the chemical structure and purity of the synthesized DMMSA requires a suite of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Two singlets: δ ~2.9 ppm (s, 3H, S-CH₃) and δ ~2.8 ppm (s, 6H, N-(CH₃)₂). Chemical shifts can vary with solvent[12][13].
¹³C NMR Two distinct signals: One for the S-CH₃ carbon and one for the N-(CH₃)₂ carbons[14].
IR Spectroscopy Strong, characteristic S=O stretching bands at ~1350-1320 cm⁻¹ (asymmetric) and ~1160-1140 cm⁻¹ (symmetric). C-H stretching and bending vibrations for methyl groups will also be present[15][16].
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 123.0354 (exact mass)[1][5][17].

Applications in Research and Drug Development

While not typically an active pharmaceutical ingredient itself, this compound and its structural motif are significant in several high-technology fields.

  • Synthetic Building Block: The stability of the sulfonamide bond makes DMMSA an excellent building block. It can be used to introduce the dimethylsulfonamide moiety into larger, more complex molecules. For instance, the core structure can be functionalized, such as through lithiation followed by reaction with an electrophile, to create more elaborate structures for screening in drug discovery programs[8][18].

  • Surrogate for Bioisosteric Replacement: In medicinal chemistry, the sulfonamide group is a well-known bioisostere for other functional groups like amides or carboxylic acids. The N,N-dimethyl substitution provides specific steric and electronic properties, influencing solubility, cell permeability, and metabolic stability, which are critical parameters in drug design.

  • Materials Science and Electrolytes: The high polarity and electrochemical stability of sulfonamides make them promising candidates for advanced applications. Structurally related compounds, such as N,N-dimethyltrifluoromethanesulfonamide, are actively being researched as stable, non-flammable solvents for high-voltage electrolytes in next-generation lithium batteries[19][20]. This research highlights the inherent stability and desirable physicochemical properties of the N,N-dimethylsulfonamide core structure.

Safety and Handling

Adherence to proper laboratory safety protocols is paramount when handling any chemical reagent.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing[6].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents[6].

  • Fire Safety: While DMMSA is a solid with a relatively high boiling point, standard precautions for organic chemicals should be taken. Keep away from heat and sources of ignition[6].

  • Disposal: Dispose of waste material in accordance with all applicable local, regional, and national regulations.

References

  • Oakwood Chemical. N,N-Dimethyl methanesulfonamide. [Link]
  • PubChem. N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191. [Link]
  • ResearchGate. Safe and Scalable Syntheses of N,N-Dimethyltrifluoromethanesulfonamide (DMTMSA)
  • SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]
  • LookChem. N,N-DIMETHYL METHANESULFONAMIDE 918-05-8 wiki. [Link]
  • Ruiyi Tech. N,N-Dimethyl-methanesulfonamide. [Link]
  • SpectraBase. This compound - Optional[Vapor Phase IR] - Spectrum. [Link]
  • Google Patents.
  • ResearchGate.
  • ResearchGate. Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. [Link]
  • ResearchGate. Lithium (fluorosulfonyl)(n-nonafluorobutanesulfonyl)imide for stabilizing cathode–electrolyte interface in sulfonamide electrolytes | Request PDF. [Link]

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N,N-Dimethylmethanesulfonamide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N-Dimethylmethanesulfonamide: Synthesis, Properties, and Potential as a Medicinal Chemistry Building Block

Abstract

This compound (CAS No. 918-05-8) is a tertiary sulfonamide that, while structurally simple, represents an intriguing building block for medicinal chemistry and drug design. The sulfonamide moiety is a cornerstone pharmacophore, present in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust and scalable laboratory synthesis protocol, and critical safety considerations. Furthermore, we delve into the strategic rationale for its potential use in drug development, focusing on how its unique structural features—specifically the N,N-dimethyl substitution—can be leveraged by medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties of lead compounds.

Introduction: The Sulfonamide Moiety in Drug Discovery

The sulfonamide functional group (-SO₂NRR') is one of the most significant and privileged structures in the history of medicinal chemistry. Its journey began with the discovery of the antibacterial properties of prontosil, leading to the development of sulfa drugs, the first class of systemic antimicrobial agents. The enduring utility of this moiety stems from its unique physicochemical characteristics: it is a stable, non-basic group with a tetrahedral geometry, and its sulfonyl oxygens are potent hydrogen bond acceptors.

While primary (-SO₂NH₂) and secondary (-SO₂NHR) sulfonamides can also act as hydrogen bond donors, the subject of this guide, this compound, is a tertiary sulfonamide. This seemingly minor structural alteration—the replacement of N-H protons with methyl groups—has profound implications for its molecular interactions, removing its hydrogen bond donor capability entirely. This distinction is critical for a medicinal chemist, as it allows for the precise tuning of a drug candidate's binding mode and physical properties. This guide will explore this compound not as a compound with a long list of established applications, but as a strategic tool for introducing the dimethylsulfamoyl group to systematically probe and optimize molecular properties in drug discovery programs.

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis and for predicting its influence on the properties of a final drug molecule. This compound is a low-melting solid at room temperature, soluble in a range of organic solvents.

PropertyValueReference(s)
Molecular Formula C₃H₉NO₂S[1][2]
Molecular Weight 123.18 g/mol [1]
CAS Number 918-05-8[1][2]
Appearance White to off-white solid[3]
Melting Point 46-50 °C[3]
Boiling Point 119-120 °C (at 17 mmHg)[3]
Density 1.158 g/cm³[2]
Topological Polar Surface Area 45.8 Ų[1]
XLogP3-AA -0.5[1]

Table 1: Key Physicochemical Properties of this compound.

The negative XLogP3 value indicates a high degree of hydrophilicity, a crucial parameter in drug design influencing solubility and cell permeability.

Synthesis of this compound

The synthesis of this compound is a straightforward and robust nucleophilic substitution reaction. The most common and industrially scalable method involves the reaction of methanesulfonyl chloride with dimethylamine.

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of dimethylamine onto the highly electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products MsCl Methanesulfonyl Chloride (CH₃SO₂Cl) Nucleophilic_Attack Nucleophilic Attack MsCl->Nucleophilic_Attack Electrophile DMA Dimethylamine ((CH₃)₂NH) DMA->Nucleophilic_Attack Nucleophile Base Base (e.g., Triethylamine) Acid_Scavenging HCl Neutralization Base->Acid_Scavenging Solvent Anhydrous Solvent (e.g., DCM) Product This compound Salt Base•HCl Salt Nucleophilic_Attack->Product Nucleophilic_Attack->Acid_Scavenging HCl byproduct Acid_Scavenging->Salt

Figure 1: Reaction workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents:

  • Methanesulfonyl chloride (MsCl)

  • Dimethylamine (solution in THF or as a gas)

  • Triethylamine (TEA) or Pyridine (as base)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve dimethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Causality Note: This initial cooling is crucial to control the highly exothermic reaction between the amine and the sulfonyl chloride, preventing side reactions and ensuring safety.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.05 equivalents), dissolved in a small amount of anhydrous DCM, to the cooled amine solution dropwise via a dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by observing the consumption of the starting materials.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove residual acid), and finally with brine. Self-Validation Note: These sequential washes ensure the removal of ionic impurities. The pH of the aqueous layers can be checked to confirm successful extraction.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.

Applications in Medicinal Chemistry: A Strategic Building Block

While this compound is not a widely cited intermediate in the synthesis of blockbuster drugs, its value lies in its potential as a strategic building block and a chemical probe. Medicinal chemists often synthesize arrays of related compounds to establish a Structure-Activity Relationship (SAR). The introduction of the dimethylsulfamoyl group offers a unique modification.

Modulating Hydrogen Bonding Capacity

The primary strategic value of using this compound as a reagent is to install a sulfonamide that is incapable of acting as a hydrogen bond donor. In drug design, a hydrogen bond between a drug and its protein target can be a major driver of potency. However, in some cases, this interaction may be undesirable or lead to off-target effects.

  • Case Study (Hypothetical): Imagine a lead compound with a secondary sulfonamide (-SO₂NHR) that binds potently to its target kinase. However, this N-H group also forms a strong hydrogen bond with a water molecule that bridges to an anti-target, causing toxicity. By synthesizing an analog where the N-H is replaced with N-(CH₃)₂, the chemist can test the hypothesis that removing this specific hydrogen bond will abrogate the toxicity while potentially maintaining sufficient on-target activity.

G cluster_strategy SAR Strategy cluster_analysis Analysis Start Lead Compound (-SO₂NHR) New_Analog New Analog (-SO₂N(CH₃)₂) Start->New_Analog Synthesize using This compound precursors Potency Test Target Potency New_Analog->Potency Selectivity Test Off-Target Selectivity New_Analog->Selectivity Properties Measure Physicochemical Properties (Solubility, etc.) New_Analog->Properties

Figure 2: Logic diagram for using N,N-dimethylation in a Structure-Activity Relationship (SAR) study.
Impact on Physicochemical Properties

Replacing an N-H proton with a methyl group increases the lipophilicity and can alter the conformation and solubility of the parent molecule. This can have significant downstream effects on a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Using this compound-derived precursors allows for a systematic exploration of these effects.

Use as a Chemical Intermediate

This compound can be viewed as a simple and stable carrier of the dimethylsulfamoyl moiety. While not as common as other building blocks, it serves as a valuable reagent in cases where this specific functional group is desired to probe the chemical space around a lead compound. Its straightforward synthesis ensures that it can be readily prepared in sufficient quantities for library synthesis in the early stages of drug discovery.

Safety and Handling

This compound must be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant and is harmful if ingested.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. All handling should be done in a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a compound whose value in drug discovery is best understood not through a list of past applications, but through the lens of strategic, hypothesis-driven medicinal chemistry. It provides the medicinal chemist with a tool to systematically remove a hydrogen bond donor site, modulate lipophilicity, and explore new chemical space around a pharmacophore. Its robust and well-understood synthesis makes it an accessible building block for research and development. As drug discovery continues to rely on the fine-tuning of molecular properties to achieve both potency and safety, the strategic use of simple, well-characterized building blocks like this compound will remain an essential part of the modern chemist's toolkit.

References

  • PubChem. N,N-Dimethylmethanesulphonamide.
  • Organic Syntheses. Methanesulfonyl cyanide. [Link]
  • Wikipedia. Methanesulfonyl chloride. [Link]

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N,N-Dimethylmethanesulfonamide synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N,N-Dimethylmethanesulfonamide

Introduction

This compound (DMMSA), with the chemical formula C₃H₉NO₂S, is a tertiary sulfonamide characterized by a methanesulfonyl group bonded to a dimethylamino moiety.[1] Sulfonamides are a cornerstone functional group in organic and medicinal chemistry, integral to a wide array of therapeutic agents due to their diverse biological activities.[2] While DMMSA itself is a relatively simple molecule, the methodologies for its synthesis are foundational and broadly applicable to the preparation of more complex sulfonamide-containing structures. Understanding its synthesis provides researchers and drug development professionals with a robust framework for constructing sulfonamide-based molecules.

This guide provides a detailed exploration of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical parameters for process optimization. It is designed to serve as a practical resource for scientists in both academic and industrial research settings.

Core Synthesis Pathway: N-Sulfonylation of Dimethylamine

The most direct and widely employed method for synthesizing this compound is the N-sulfonylation of dimethylamine using methanesulfonyl chloride (MsCl).[2][3] This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl sulfur center.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic attack by the lone pair of electrons on the nitrogen atom of dimethylamine on the highly electrophilic sulfur atom of methanesulfonyl chloride.[2][4] This addition forms a transient trigonal bipyramidal intermediate. Subsequently, the chloride ion is eliminated, and a proton is removed from the nitrogen atom, typically by a base, to yield the stable this compound product. The neutralization of the hydrogen chloride (HCl) byproduct by a base is crucial to drive the reaction to completion.[2]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Dimethylamine H₃C-N(H)-CH₃ (Dimethylamine) Intermediate [Intermediate Complex] Dimethylamine->Intermediate Nucleophilic Attack MsCl H₃C-S(=O)₂-Cl (Methanesulfonyl Chloride) MsCl->Intermediate DMMSA H₃C-S(=O)₂-N(CH₃)₂ (this compound) Intermediate->DMMSA Elimination of Cl⁻ HCl HCl Intermediate->HCl Proton Transfer to Base

Caption: General mechanism for the synthesis of this compound.

Key Reagents and Rationale for Selection
  • Methanesulfonyl Chloride (MsCl): This is the activated source of the methanesulfonyl group. Its high reactivity stems from the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

  • Dimethylamine: As the secondary amine nucleophile, it provides the dimethylamino group. It can be sourced as a gas, in an aqueous solution, or in a solution of an organic solvent like THF.

  • Base: The choice of base is critical for neutralizing the HCl byproduct.

    • Excess Dimethylamine: Dimethylamine itself can act as the base. Using an excess (e.g., 2 equivalents or more) is a simple approach where one equivalent acts as the nucleophile and the other as the acid scavenger.

    • Tertiary Amines: Non-nucleophilic tertiary amines like triethylamine (TEA) or pyridine are commonly used. They do not compete with dimethylamine in reacting with MsCl but effectively neutralize HCl, forming an ammonium salt that often can be removed during aqueous workup.[2]

  • Solvent: The solvent must be anhydrous and inert to the reactants.

    • Chlorinated Solvents (e.g., Dichloromethane - DCM): DCM is a common choice due to its excellent solvating properties for a wide range of organic compounds and its relative inertness.[2]

    • Ethers (e.g., Tetrahydrofuran - THF): THF is another suitable solvent, particularly for reactions conducted at low temperatures.[4]

    • Nitroalkanes (e.g., Nitroethane): A key advantage of using a nitroalkane is the insolubility of the resulting amine hydrochloride salt byproduct (e.g., dimethylamine hydrochloride).[3] This allows for the simple removal of the salt by filtration at elevated temperatures, streamlining the purification process significantly.[3]

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of this compound, reflecting both a general laboratory approach and a method optimized for simplified purification.

Protocol 1: General Synthesis in Dichloromethane (DCM)

This protocol is a standard laboratory procedure adapted from general N-sulfonylation methods.[2]

Materials and Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Nitrogen or Argon inlet

  • Thermometer

  • Standard glassware for workup (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Methanesulfonyl chloride (MsCl)

  • Dimethylamine (e.g., 40% solution in water or 2.0 M solution in THF)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a dry two-necked round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen). Add anhydrous DCM to the flask.

  • Addition of Amines: Add dimethylamine solution (1.0 eq.) and triethylamine (1.2 eq.) to the stirred solvent.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of MsCl: Dissolve methanesulfonyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the MsCl solution dropwise to the cooled amine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C. The reaction is exothermic, and slow addition is critical.[2]

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting amine.

  • Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine to remove triethylamine hydrochloride and excess reagents.[2]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or distillation.

Protocol 2: Synthesis in Nitroethane for Simplified Purification

This protocol is based on a patented method that leverages the insolubility of the amine hydrochloride byproduct to simplify isolation.[3]

Materials and Equipment:

  • Reaction vessel with mechanical stirrer, gas inlet, and thermometer

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Crystallization dish

  • Vacuum oven

  • Methanesulfonyl chloride (MsCl)

  • Gaseous dimethylamine

  • Nitroethane

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with nitroethane (approx. 3.3 parts by weight relative to MsCl) and methanesulfonyl chloride (1.0 part by weight). Stir until a homogenous solution is formed.[3]

  • Amine Addition: Bubble gaseous dimethylamine through the solution. The reaction is exothermic; maintain the temperature between 40 and 60 °C. Continue the addition until the mixture becomes slightly basic. The byproduct, dimethylamine hydrochloride, will precipitate as a salt during the reaction.[3]

  • Byproduct Removal: Heat the reaction mixture to approximately 70 °C and filter the hot slurry to remove the precipitated dimethylamine hydrochloride. Wash the filter cake with a small portion of hot nitroethane and combine the washings with the main filtrate.[3]

  • Product Crystallization: Cool the combined filtrate to around 5-10 °C to induce the crystallization of this compound.[4]

  • Isolation and Drying: Collect the crystalline product by filtration. Wash the product with a small amount of cold nitroethane and dry under reduced pressure at an elevated temperature (e.g., 70 °C).[4]

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Setup Combine Dimethylamine, Base, and Solvent Cool Cool to 0 °C Setup->Cool Add_MsCl Slowly Add Methanesulfonyl Chloride Cool->Add_MsCl Stir Stir at Room Temp (2-4 hours) Add_MsCl->Stir Quench Quench with Water Stir->Quench Extract Extract & Wash (NaHCO₃, Brine) Quench->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Purify Recrystallize or Distill Concentrate->Purify Final_Product Pure DMMSA Purify->Final_Product

Caption: Experimental workflow for the general synthesis of DMMSA.

Process Optimization and Troubleshooting

The successful synthesis of this compound with high yield and purity depends on the careful control of several parameters.

ParameterRationale & Importance
Temperature Control The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of MsCl is crucial to minimize the formation of side products and prevent runaway reactions.[2]
Anhydrous Conditions Methanesulfonyl chloride is sensitive to moisture and will readily hydrolyze to methanesulfonic acid. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent loss of reagent and ensure high yield.[2]
Stoichiometry A slight excess of methanesulfonyl chloride (1.0-1.1 eq.) can be used to ensure complete consumption of the amine.[2] At least one equivalent of a base is required for each equivalent of HCl produced.
Order of Addition Methanesulfonyl chloride should always be added to the amine solution, never the other way around. This maintains a low concentration of the highly reactive MsCl, helping to control the reaction rate and temperature.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield - Presence of moisture hydrolyzing the MsCl.- Low nucleophilicity of the amine (less relevant for dimethylamine).- Ineffective base.- Ensure all glassware is oven-dried and use anhydrous solvents and reagents.- Use a stronger, non-nucleophilic base if needed.[2]
Formation of Side Products - Reaction temperature was too high, leading to degradation or side reactions.- Maintain a low temperature (0 °C) during the addition of MsCl and control the addition rate carefully.[2]
Difficult Purification - Excess base or the resulting hydrochloride salt is co-eluting with the product.- Incomplete removal of reagents during workup.- Ensure the aqueous workup is thorough. A brine wash is critical for removing water-soluble impurities.[2]- Consider the nitroalkane method to precipitate and filter off the salt byproduct.[3]

Conclusion

The synthesis of this compound is most reliably achieved through the N-sulfonylation of dimethylamine with methanesulfonyl chloride. This method is robust, high-yielding, and versatile. The key to a successful synthesis lies in the meticulous control of reaction conditions, particularly temperature and the exclusion of moisture. By carefully selecting the base and solvent system—such as leveraging the properties of a nitroalkane solvent to simplify purification—researchers can develop highly efficient and scalable protocols. The principles and techniques outlined in this guide provide a solid foundation for the synthesis of not only DMMSA but also a broad spectrum of other sulfonamide-containing molecules vital to research and development.

References

  • BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. Benchchem.
  • Kilgallon, L. J., et al. (2023). Safe and Scalable Syntheses of N,N-Dimethyltrifluoromethanesulfonamide (DMTMSA) and Other Trifluoromethanesulfonamide Solvents for High Energy Density Battery Applications.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Methanesulfonamide from Methanesulfonyl Chloride. Benchchem.
  • BenchChem. (n.d.). Methanesulfonamide, N-(trimethylsilyl)- synthesis from methanesulfonyl chloride. Benchchem.
  • Google Patents. (n.d.). Method of preparing methane sulfonamide and its derivatives.
  • PubChem. (n.d.). N,N-Dimethylmethanesulphonamide.
  • Gavrylenko, O. V., et al. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods.

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A Technical Guide to N,N-Dimethylmethanesulfonamide: Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of N,N-Dimethylmethanesulfonamide, a chemical compound of interest to researchers and professionals in drug development. The primary objective is to establish its definitive International Union of Pure and Applied Chemistry (IUPAC) name and to explore its chemical identity, physicochemical properties, synthetic pathways, and relevant applications. This document synthesizes data from authoritative chemical databases and scientific literature to offer field-proven insights into its handling, analysis, and utility in a research and development context.

Chemical Identity and Nomenclature

The foundation of all chemical research is the unambiguous identification of a substance. This section delineates the formal nomenclature and structural representation of the target compound.

Unambiguous IUPAC Nomenclature

The correct and systematic IUPAC name for the compound is This compound .[1][2][3][4] This name is derived according to the following hierarchical rules:

  • Parent Alkane: The core is a single-carbon alkane, "methane."

  • Principal Functional Group: A sulfonamide group (-SO₂N<) is attached to the methane core, giving "methanesulfonamide."

  • Substituents on Nitrogen: The nitrogen atom of the amide is substituted with two methyl groups. These are designated by the prefix "N,N-dimethyl-," indicating that both methyl groups are attached to the nitrogen atom.

Combining these components yields the final, systematic name. The alternative spelling, N,N-dimethylmethanesulphonamide, is also commonly encountered in literature.[4][5]

Structural Representation

The molecular structure defines the compound's chemical behavior and properties.

Caption: 2D Chemical Structure of this compound.

Key Chemical Identifiers

For database cross-referencing and regulatory compliance, the following identifiers are critical.

IdentifierValueSource
CAS Number 918-05-8[2][4][6]
Molecular Formula C₃H₉NO₂S[1][2][4]
Molecular Weight 123.17 g/mol [5][6]
InChI Key WCFDSGHAIGTEKL-UHFFFAOYSA-N[1][2][4]
Canonical SMILES CN(C)S(=O)(=O)C[1][2]
PubChem CID 70191[1][5]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various systems, influencing its suitability as a solvent, reagent, or drug scaffold.

PropertyValueSource / Method
Physical State Solid[7]
Melting Point 46°C to 50°C[5][7]
Boiling Point 119°C to 120°C (at 17 mmHg)[5]
Topological Polar Surface Area 45.8 Ų[1] Computed
XLogP3-AA -0.5[1] Computed
Hydrogen Bond Donor Count 0[1] Computed
Hydrogen Bond Acceptor Count 3[1] Computed

The low XLogP3 value suggests high hydrophilicity. The absence of hydrogen bond donors but presence of three acceptors (the two oxygen atoms and the nitrogen atom) indicates it can accept hydrogen bonds from protic solvents, contributing to its solubility characteristics.

Synthesis and Manufacturing Considerations

Understanding the synthetic origin of a compound is crucial for assessing potential impurities and scalability. The most direct and common laboratory-scale synthesis of this compound involves the reaction of methanesulfonyl chloride with dimethylamine.

General Synthetic Pathway

This reaction is a classic nucleophilic substitution at a sulfonyl center. Dimethylamine acts as the nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the S-N bond characteristic of the sulfonamide. An excess of dimethylamine or the addition of a non-nucleophilic base (e.g., triethylamine) is required to neutralize the hydrochloric acid byproduct generated during the reaction.

Experimental Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process from reactants to the purified final product.

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Dimethylamine Dimethylamine (Solution) ReactionVessel Reaction Vessel (Inert Atmosphere, 0°C to RT) Dimethylamine->ReactionVessel Base Tertiary Base (e.g., TEA) Base->ReactionVessel Solvent Aprotic Solvent (e.g., DCM) Solvent->ReactionVessel MSC Methanesulfonyl Chloride MSC->ReactionVessel Slow Addition Quench Aqueous Quench ReactionVessel->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product Pure this compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Self-Validating Synthetic Protocol
  • Setup: To a three-necked round-bottom flask under an inert nitrogen atmosphere, add dimethylamine (2.2 equivalents, as a 2M solution in THF) and triethylamine (1.5 equivalents). Cool the flask to 0°C in an ice bath.

    • Causality: The use of an inert atmosphere prevents reactions with moisture. Cooling is essential to control the exothermic reaction. Triethylamine acts as an acid scavenger.

  • Reaction: Add methanesulfonyl chloride (1.0 equivalent) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material (methanesulfonyl chloride).

    • Trustworthiness: This in-process control validates that the reaction has proceeded to completion before initiating the workup.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.

  • Confirmation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be compared to the literature value.[5][7]

Applications in Research and Drug Development

While not a blockbuster molecule itself, this compound and its structural motifs are relevant in several areas of chemical and pharmaceutical science.

  • Chemical Building Block: The sulfonamide group is a key pharmacophore in many drugs. This compound can serve as a simple starting material or fragment in the synthesis of more complex molecules.

  • Medicinal Chemistry: The dimethylamine moiety is frequently incorporated into drug candidates to enhance aqueous solubility and modulate pharmacological properties.[8] The presence of this functional group can improve bioavailability.[8] However, it's also a known precursor to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, which necessitates careful control during manufacturing and storage of pharmaceuticals containing this structure.[8]

  • Specialty Solvents: Fluorinated analogues, such as 1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide, are explored as stable, non-flammable solvents for high-energy applications like lithium-ion batteries due to their high electrochemical stability.[9][10] This suggests that the non-fluorinated parent compound could have utility as a polar, aprotic solvent in niche applications where its specific properties are advantageous.

  • Drug Excipients: Related N,N-dimethyl amides, such as N,N-Dimethylacetamide (DMA), are approved as excipients in drug formulations.[11] Interestingly, some studies have shown that DMA itself may possess bioactivity, binding to bromodomains and potentially influencing epigenetic processes.[11] This highlights the importance of thoroughly characterizing the biological activity of all components in a drug product.

Analytical Methodologies for Quantification

Accurate and precise quantification is essential in drug development for pharmacokinetic studies, quality control, and impurity profiling. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.

Representative Protocol: LC-MS/MS Quantification

This protocol describes a general approach for quantifying this compound in a biological matrix (e.g., plasma) or a drug product.

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex for 1 minute.

    • Causality: Acetonitrile precipitates proteins, which would otherwise interfere with the analysis and damage the LC column. The internal standard corrects for variations in sample processing and instrument response.

  • Isolation: Centrifuge the sample at 14,000 rpm for 10 minutes. Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Separation:

    • LC System: UHPLC system.

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

    • Causality: The C18 column separates compounds based on hydrophobicity. The acidic mobile phase promotes analyte ionization for MS detection.

  • Mass Spectrometric Detection:

    • Instrument: Tandem quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for the analyte (e.g., m/z 124.1 -> [fragment ion]) and the internal standard.

    • Trustworthiness: MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion fragmentation, minimizing interference from matrix components.[12][13]

  • Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of the analyte in the unknown samples by interpolating from this curve.

Analytical Workflow Diagram

G Sample Biological Sample or Drug Product Spike Spike with Internal Standard Sample->Spike Prep Sample Preparation (e.g., Precipitation, Extraction) Spike->Prep Inject Inject into UHPLC System Prep->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Quantify Data Processing & Quantification Detect->Quantify Result Final Concentration Report Quantify->Result

Caption: Workflow for LC-MS/MS quantification of this compound.

Safety, Handling, and Storage

Proper handling is paramount for laboratory safety. While this compound is a solid at room temperature, standard chemical handling precautions should be observed.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Handling: Avoid creating dust.[7] Handle in a well-ventilated area or a chemical fume hood.[7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

  • Incompatibilities: Avoid strong oxidizing agents.[7]

Disclaimer: This information is a summary. Always consult the specific Safety Data Sheet (SDS) for the material before use.

Conclusion

This compound is the formally correct IUPAC name for the chemical with CAS number 918-05-8. It is a hydrophilic, polar solid whose structure is relevant to medicinal chemistry and materials science. Its synthesis is straightforward, and robust analytical methods exist for its quantification. While its direct applications are specialized, its structural components are prevalent in drug development, making a thorough understanding of its properties, synthesis, and analysis essential for researchers in the field.

References

  • PubChem. N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191. [Link]
  • PubChem. CID 159261367 | C6H18N2O4S2. [Link]
  • NIST. Methanesulfonamide, N,N-dimethyl-. [Link]
  • ResearchGate. Safe and Scalable Syntheses of N,N-Dimethyltrifluoromethanesulfonamide (DMTMSA)
  • PubChem. N,N-dimethylsulfonamide | C2H6NO2S-. [Link]
  • PubChem. 1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide | C3H6F3NO2S | CID 179504. [Link]
  • PubMed Central.
  • FDA. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]
  • In-Pharma Technologist. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]
  • NIH. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. [Link]
  • Royal Society of Chemistry. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. [Link]
  • Royal Society of Chemistry. Electrosynthesis of N,N-dimethylformamide from market-surplus trimethylamine coupled with hydrogen production. [Link]
  • ResearchGate. (PDF) Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link]
  • PubMed Central. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]
  • MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link]
  • PubMed Central.
  • European Pharmaceutical Review. Nanoparticle drug delivery innovation could enhance drug development. [Link]

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N,N-Dimethylmethanesulfonamide melting point and boiling point.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Physicochemical Properties of N,N-Dimethylmethanesulfonamide

Abstract

This compound (CAS No. 918-05-8) is a sulfonamide compound whose physicochemical properties are of significant interest in various research and development sectors, including its potential use as a solvent and a synthetic building block. This technical guide provides an in-depth analysis of two of its core thermal properties: the melting point and boiling point. We will explore the reported values for these properties, discuss the underlying molecular principles, and present validated experimental protocols for their determination. This document is intended for researchers, chemists, and drug development professionals who require a precise understanding of this compound's behavior for experimental design, process scale-up, and safety assessments.

Introduction to this compound

This compound is an organic compound featuring a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a methyl group and a dimethylamino group.[1] This structure imparts specific polarity and hydrogen bond accepting capabilities that define its physical properties and potential applications.[1] Understanding its transition temperatures is the first critical step in evaluating its suitability for any laboratory or industrial process.

Chemical Identity
  • IUPAC Name: this compound[1]

  • CAS Number: 918-05-8[2][3]

  • Molecular Formula: C₃H₉NO₂S[2][4]

  • Molecular Weight: 123.17 g/mol [5][6]

  • Appearance: Typically a white to cream or pale pink solid, which may appear as crystals, powder, or a fused solid.[2][5]

Molecular Structure

The structure of this compound is fundamental to its physical properties. The sulfonyl group (O=S=O) is highly polar, while the methyl and dimethylamino groups provide organic character. The presence of a rotatable bond between the sulfur and nitrogen atoms allows for conformational flexibility.[1][4]

Caption: 2D representation of this compound.

Summary of Physicochemical Properties

For quick reference, the core physical properties of this compound are summarized below. These values are critical for predicting the compound's state under various experimental conditions.

PropertyValueSource
CAS Number 918-05-8[2][3]
Molecular Formula C₃H₉NO₂S[2][4]
Molecular Weight 123.17 g/mol [5][6]
Melting Point 42 - 51 °C[2][5]
Boiling Point 165.8 °C (at 760 mmHg)[4]
119 - 120 °C (at 17 mmHg)[6]
Appearance White to pale pink solid[2][5]

In-Depth Analysis of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a crystalline solid, this occurs when the thermal energy is sufficient to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.

Reported Values and Influencing Factors

Various sources report the melting point of this compound in a range, typically between 42°C and 51°C.[2][5][6] A safety data sheet from Fisher Scientific specifies a narrow range of 49 - 50 °C, while Thermo Scientific Chemicals provides a broader range of 42.0-51.0°C.[2][5] This variation is common and can be attributed to several factors:

  • Purity: Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range. Commercial grades of this compound are often cited with purities of 97% or ≥98%.[2][4]

  • Crystalline Polymorphism: The existence of different crystal structures (polymorphs) of the same compound can result in different melting points.

  • Experimental Technique: The heating rate and the sensitivity of the detection method can influence the measured value.

Experimental Protocol for Melting Point Determination (Capillary Method)

This protocol describes a self-validating method for accurately determining the melting point range of a solid sample like this compound.

Principle: A small, powdered sample is heated slowly in a capillary tube inside a calibrated apparatus. The melting range is the span from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Methodology:

  • Apparatus Calibration:

    • Rationale: To ensure the accuracy of the instrument's thermometer, it must be calibrated against a certified reference standard with a sharp, known melting point (e.g., benzoic acid, m.p. 122.4°C).

    • Procedure: Determine the melting point of the standard. If the observed value deviates from the certified value, a correction factor must be applied to all subsequent measurements.

  • Sample Preparation:

    • Rationale: A finely powdered, dry sample ensures uniform heat transfer and efficient packing, which is critical for a sharp, observable melting transition.

    • Procedure: Place a small amount of this compound on a clean, dry watch glass. Crush it into a fine powder using a spatula.

  • Capillary Tube Packing:

    • Rationale: Proper packing ensures the sample is heated evenly. A sample height of 2-3 mm is optimal for clear observation.

    • Procedure: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. Repeat until a 2-3 mm column of sample is achieved.

  • Measurement:

    • Rationale: A rapid initial heating rate is used to approach the expected melting point, followed by a much slower rate (1-2°C/minute) to allow for thermal equilibrium between the sample, heating block, and thermometer. This precision is key to an accurate reading.

    • Procedure: a. Place the packed capillary tube in the melting point apparatus. b. Set an initial rapid heating rate to bring the temperature to ~10°C below the expected melting point (~45°C). c. Decrease the heating rate to 1-2°C per minute. d. Record the temperature (T₁) when the first drop of liquid is observed. e. Continue heating at the slow rate and record the temperature (T₂) when the last solid crystal melts into a clear liquid. f. Report the result as the range T₁ - T₂.

cluster_prep Preparation cluster_measure Measurement Calibrate Calibrate Apparatus (with Benzoic Acid) Prepare Prepare Sample (Dry & Powder) Calibrate->Prepare Pack Pack Capillary Tube (2-3 mm height) Prepare->Pack Heat_Fast Rapid Heating (to ~35-40°C) Pack->Heat_Fast Heat_Slow Slow Heating (1-2°C / min) Heat_Fast->Heat_Slow Record_T1 Observe & Record T1 (First liquid drop) Heat_Slow->Record_T1 Record_T2 Observe & Record T2 (All liquid) Record_T1->Record_T2 Report Report Melting Range (T1 - T2) Record_T2->Report

Caption: Workflow for Melting Point Determination.

In-Depth Analysis of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. This property is highly dependent on the ambient pressure.

Reported Values and the Influence of Pressure

The boiling point of this compound is reported as 165.8°C at 760 mmHg (atmospheric pressure).[4] Another source provides a value of 119-120°C at a reduced pressure of 17 mmHg.[6] This significant difference highlights the direct relationship between boiling point and pressure.

Causality (Clausius-Clapeyron Relationship): Reducing the external pressure on a liquid allows molecules to escape into the vapor phase with less thermal energy. Consequently, the temperature required to reach the boiling point is lower. This is a crucial consideration for purification via vacuum distillation, which is often employed for compounds that might decompose at their atmospheric boiling point.

Experimental Protocol for Boiling Point Determination (Distillation Method)

This protocol provides a standard method for determining the boiling point of a liquid at a given pressure.

Principle: The liquid is heated in a distillation apparatus. The boiling point is the stable temperature recorded on a thermometer placed in the vapor path as the liquid actively boils and its vapor condenses.

Methodology:

  • Apparatus Setup:

    • Rationale: A standard distillation setup ensures that the thermometer bulb is accurately measuring the temperature of the vapor that is in equilibrium with the boiling liquid.

    • Procedure: Assemble a distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all joints are properly sealed. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.

  • Sample and Boiling Chips:

    • Rationale: Boiling chips or a magnetic stir bar are essential to prevent "bumping" (sudden, violent boiling) by providing nucleation sites for smooth bubble formation.

    • Procedure: Place a sufficient volume of this compound into the distillation flask (typically filling it to 1/2 to 2/3 of its volume). Add 2-3 boiling chips.

  • Heating and Measurement:

    • Rationale: The heating rate should be controlled to maintain a slow, steady distillation rate (1-2 drops per second). This ensures that the recorded temperature represents a true equilibrium state.

    • Procedure: a. Begin heating the flask gently using a heating mantle. b. Observe as the liquid begins to boil and a condensation ring rises up the apparatus. c. When the vapor surrounds the thermometer bulb and condensation begins to drip steadily from the condenser into the receiving flask, record the temperature. d. Continue to monitor the temperature. A stable reading during active distillation is the boiling point.

  • Pressure Correction (if necessary):

    • Rationale: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point will differ.

    • Procedure: Record the ambient barometric pressure during the experiment. The observed boiling point can be corrected to the normal boiling point using a nomograph or the Sydney-Young equation if high accuracy is required.

cluster_setup Setup cluster_distill Distillation Assemble Assemble Distillation Apparatus Position Position Thermometer (Bulb at vapor outlet) Assemble->Position Add_Sample Add Sample and Boiling Chips Position->Add_Sample Heat Heat Gently to Boiling Add_Sample->Heat Equilibrate Establish Stable Distillation Rate (1-2 drops/sec) Heat->Equilibrate Record_Temp Record Stable Vapor Temperature Equilibrate->Record_Temp Pressure Record Barometric Pressure Equilibrate->Pressure Report Report Boiling Point (& Temperature at Pressure) Record_Temp->Report

Caption: Workflow for Boiling Point Determination.

Safety, Handling, and Storage

For the safety of laboratory personnel, proper handling of this compound is essential.

  • Hazards: The compound is listed as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation.[5]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

Conclusion

The melting and boiling points of this compound are fundamental parameters that dictate its physical state and inform its practical application in a scientific setting. With a melting point range of approximately 42-51°C and a normal boiling point of 165.8°C, it exists as a solid at standard room temperature but can be easily melted for use as a liquid. The significant depression of its boiling point under vacuum underscores the importance of pressure control during distillation. By employing the validated protocols outlined in this guide, researchers can ensure the accurate determination of these properties, leading to more reliable and reproducible experimental outcomes.

References

  • N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191.
  • Methanesulfonamide, N,N-dimethyl-.NIST WebBook. [Link]
  • This compound, 98+% | Alfa Aesar.Thermo Fisher Scientific. [Link]

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N,N-Dimethylmethanesulfonamide solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N,N-Dimethylmethanesulfonamide

Introduction

This compound (CAS No. 918-05-8), hereafter referred to as DMMSA, is a sulfonamide compound of increasing interest within chemical synthesis and drug discovery. Its molecular structure, featuring a central sulfonyl group flanked by a methyl group and a dimethylamino group, imparts a unique combination of polarity and aprotic character. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is a cornerstone of successful experimental design, enabling everything from reaction condition optimization and product purification to the formulation of active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive analysis of the solubility characteristics of DMMSA. Due to its status as a specialized research chemical, extensive public repositories of quantitative solubility data are limited. Therefore, this document focuses on providing a robust theoretical framework for predicting its solubility, detailed, field-proven protocols for its experimental determination, and an overview of its core physicochemical properties.

Physicochemical Profile of this compound

A compound's solubility is intrinsically linked to its physical and chemical properties. The key characteristics of DMMSA are summarized below, providing the foundation for understanding its behavior in various solvent systems.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 918-05-8[1][2]
Molecular Formula C₃H₉NO₂S[1]
Molecular Weight 123.18 g/mol [1]
Appearance White to cream or pale pink crystals/powder[3]
Melting Point 42-51 °C[3]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
XLogP3-AA (log P) -0.5[1]
Topological Polar Surface Area 45.8 Ų[1]

The negative LogP value (-0.5) is a strong indicator of hydrophilicity, suggesting favorable solubility in water.[1] Furthermore, the molecule possesses three hydrogen bond acceptor sites (the two oxygen atoms and the nitrogen atom) but no hydrogen bond donors. This structural feature is critical for its interactions with protic solvents.[1]

Theoretical Framework and Predicted Solubility Profile

The venerable principle of "like dissolves like" is the primary determinant of solubility.[4][5] This rule dictates that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.

Molecular Structure Analysis:

  • Polar Regions: The sulfonyl group (O=S=O) is highly polar, creating a significant dipole moment. The tertiary nitrogen atom also contributes to the molecule's polarity.

  • Non-Polar Regions: The three methyl (-CH₃) groups are non-polar.

  • Intermolecular Forces: DMMSA can accept hydrogen bonds via its oxygen and nitrogen atoms. However, it cannot donate hydrogen bonds. Its primary interactions will be dipole-dipole forces.

Based on this structure, DMMSA is classified as a polar aprotic molecule. Its solubility in various solvent classes can be predicted as follows:

cluster_solute Solute Properties cluster_solvents Solvent Classes solute This compound (Polar Aprotic) polar_aprotic Polar Aprotic (e.g., DMSO, DMF, Acetone) solute->polar_aprotic High Affinity (Similar Polarity) polar_protic Polar Protic (e.g., Water, Ethanol, Methanol) solute->polar_protic Good Affinity (H-Bond Acceptance) non_polar Non-Polar (e.g., Hexane, Toluene) solute->non_polar Low Affinity (Mismatched Polarity)

Caption: Logical framework for predicting DMMSA solubility.

The following table summarizes the predicted solubility of DMMSA in common laboratory solvents.

SolventSolvent ClassPredicted SolubilityRationale
WaterPolar ProticSoluble / MiscibleLow LogP value; can accept hydrogen bonds from water.
Methanol, EthanolPolar ProticSoluble / MiscibleCan accept hydrogen bonds from the solvent's hydroxyl group.
Dimethyl Sulfoxide (DMSO)Polar AproticMiscible"Like dissolves like"; both are polar aprotic.
N,N-Dimethylformamide (DMF)Polar AproticMiscible"Like dissolves like"; both are polar aprotic.
AcetonitrilePolar AproticSoluble / Miscible"Like dissolves like"; both are polar aprotic.
AcetonePolar AproticSoluble / Miscible"Like dissolves like"; both are polar aprotic.
Dichloromethane (DCM)Polar AproticSolubleModerately polar; should effectively solvate DMMSA.
Ethyl AcetatePolar AproticSolubleIntermediate polarity; expected to be a good solvent.
Tetrahydrofuran (THF)Polar AproticSolubleGood solvent for a wide range of polar compounds.
TolueneNon-Polar AromaticSparingly SolubleMismatch in polarity.
Hexane, HeptaneNon-Polar AliphaticInsolubleSignificant mismatch in polarity and intermolecular forces.

Experimental Protocols for Solubility Determination

The most reliable method for understanding a compound's solubility is through empirical measurement. The following protocols provide self-validating systems for qualitative and quantitative assessment.

Protocol 1: Qualitative Miscibility Test

This rapid test determines if DMMSA is miscible, partially miscible, or immiscible in a liquid solvent at a given temperature (typically ambient).

Methodology:

  • Preparation: Add 1.0 mL of the test solvent to a clear glass vial.

  • Addition of Solute: Add 1.0 mL of molten DMMSA (if above its melting point) or an equivalent volume of solid to the vial.

  • Mixing: Securely cap the vial and vortex or shake vigorously for 30-60 seconds.

  • Observation: Allow the vial to stand undisturbed for 5-10 minutes.

    • Miscible: The mixture remains a single, clear, homogeneous phase.

    • Partially Miscible: The solution appears cloudy or forms an emulsion that may separate over time.

    • Immiscible: Two distinct liquid layers form, or the solid remains undissolved.

Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a solid in a solvent.[6] It is designed to create a saturated solution from which the concentration of the dissolved solute can be accurately measured.

Causality and Rationale: This protocol is a self-validating system because the continued presence of excess solid ensures that the solution has reached its maximum saturation point under the given conditions. The extended equilibration time allows the system to reach its lowest energy state, representing true thermodynamic solubility.

Methodology:

  • Preparation: Add an excess amount of solid DMMSA to a sealed, screw-cap vial. Causality: The presence of undissolved solid at the end of the experiment is essential to confirm that the solution is saturated.

  • Solvent Addition: Accurately dispense a known volume or mass of the desired solvent into the vial.

  • Equilibration: Place the sealed vial in a thermostatic shaker or orbital incubator set to the desired temperature (e.g., 25 °C). Agitate the mixture for an extended period (typically 24-72 hours). Causality: This step ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation: Remove the vial from the shaker and allow it to stand at the same temperature for at least 2 hours to let undissolved solids settle. Causality: This quiescent period minimizes the amount of suspended micro-particles in the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a syringe filter (e.g., 0.22 µm PTFE or nylon) into a clean, pre-weighed vial. Causality: Filtration is the most critical step to remove undissolved micro-crystals, which would otherwise lead to a significant overestimation of solubility.

  • Analysis: Determine the concentration of DMMSA in the filtered saturated solution using a validated analytical method.

Methods for Concentration Analysis
  • Gravimetric Analysis:

    • Accurately weigh the vial containing the filtered aliquot (saturated solution).

    • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and melting point of DMMSA.

    • Once the solid residue (DMMSA) is completely dry, weigh the vial again.

    • Calculate solubility using the masses of the solute (dry residue) and the solvent (mass of solution - mass of residue).[6]

  • Chromatographic Analysis (e.g., HPLC):

    • Accurately dilute the filtered aliquot with a suitable mobile phase.

    • Analyze the diluted sample using a validated HPLC method.

    • Quantify the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of DMMSA.[6]

prep 1. Preparation Add excess solid DMMSA to vial add_solvent 2. Solvent Addition Add known volume/mass of solvent prep->add_solvent equilibrate 3. Equilibration Agitate at constant T (24-72 hours) add_solvent->equilibrate settle 4. Phase Separation Let solids settle (≥2 hours) equilibrate->settle filter 5. Sample Collection Filter supernatant (0.22 µm filter) settle->filter analyze 6. Analysis (Gravimetric or HPLC) filter->analyze

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While a comprehensive public database of quantitative solubility for this compound is not yet available, its solubility profile can be reliably predicted and determined. As a polar aprotic molecule with significant hydrophilic character, DMMSA is expected to be highly soluble in polar solvents, particularly aprotic ones like DMSO and DMF, and moderately to highly soluble in protic solvents like water and ethanol. Its solubility in non-polar hydrocarbons is predicted to be poor.

For researchers and drug developers, the robust shake-flask protocol detailed herein provides a gold-standard methodology for generating precise, publication-quality solubility data. This information is indispensable for advancing research, enabling accurate control over reaction conditions, facilitating efficient purification, and providing the foundational data required for successful formulation development.

References

  • N,N-Dimethyl methanesulfonamide. (n.d.). Oakwood Chemical.
  • N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191. (n.d.). PubChem.

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A Comprehensive Spectroscopic Guide to N,N-Dimethylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for N,N-Dimethylmethanesulfonamide (CAS No. 918-05-8), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical experimental insights.

Introduction: The Molecular Blueprint

This compound, with the chemical formula C₃H₉NO₂S, is a sulfonamide derivative.[1] The structural elucidation of such molecules is fundamental to ensuring purity, confirming identity, and understanding reactivity in research and development settings. Spectroscopic analysis provides a non-destructive window into the molecule's atomic and molecular structure, offering a definitive fingerprint for identification and characterization. This guide synthesizes data from primary spectroscopic databases to present a holistic view of the molecule's signature across various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the connectivity and chemical environment of atoms within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality NMR data is paramount for unambiguous structural assignment. A standardized protocol ensures reproducibility and accuracy.

  • Sample Preparation : A sample of 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), within a clean, dry 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise overwhelm the analyte signals. Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm.

  • Instrument Setup : The sample is placed in a high-field NMR spectrometer (e.g., 300 MHz or higher). The instrument is tuned and shimmed to optimize the magnetic field homogeneity across the sample, ensuring sharp, well-resolved peaks.

  • Data Acquisition : For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and enhance signal-to-noise by collapsing carbon-proton couplings.

The following diagram illustrates the generalized workflow for NMR analysis.

Caption: General workflow for small molecule NMR analysis.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is simple and highly characteristic, showing two distinct singlets. This simplicity arises from the absence of protons on adjacent atoms, which precludes spin-spin coupling.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.86Singlet6HN-CH₃ (Dimethylamino group)
2.94Singlet3HS-CH₃ (Methanesulfonyl group)
Data sourced from the Spectral Database for Organic Compounds (SDBS).[2]

Interpretation : The signal at 2.86 ppm corresponds to the six equivalent protons of the two methyl groups attached to the nitrogen atom (-N(CH₃)₂). Its integration value of 6H confirms this assignment. The signal at 2.94 ppm, with an integration of 3H, is assigned to the protons of the methyl group directly bonded to the sulfur atom (S-CH₃). The downfield shift of the S-CH₃ protons compared to the N-CH₃ protons is due to the strong electron-withdrawing effect of the two adjacent oxygen atoms of the sulfonyl group, which "deshields" the methyl protons, causing them to resonate at a higher frequency.[3]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments in the molecule. As with the proton spectrum, the ¹³C spectrum is straightforward, displaying two signals corresponding to the two distinct types of methyl carbons.

Chemical Shift (δ) ppmAssignment
35.0S-CH₃ (Methanesulfonyl group)
37.7N-CH₃ (Dimethylamino group)
Data sourced from the Spectral Database for Organic Compounds (SDBS).[2]

Interpretation : The two methyl groups attached to the nitrogen are chemically equivalent, giving rise to a single peak at 37.7 ppm. The methyl group attached to the sulfonyl group appears at 35.0 ppm. The relative chemical shifts are influenced by the electronegativity of the attached heteroatoms (N and S) and the overall electronic environment.[4][5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present, making it an excellent tool for functional group identification.

Experimental Protocol: KBr Pellet Method

For solid samples like this compound, the potassium bromide (KBr) pellet technique is a standard method for obtaining high-quality IR spectra.

  • Grinding : Approximately 1-2 mg of the sample is thoroughly mixed and ground with ~100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle. This ensures the sample is finely dispersed.

  • Pellet Formation : The fine powder mixture is transferred to a pellet die.

  • Pressing : The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied to form a thin, transparent or translucent pellet. The KBr becomes plastic under pressure, forming a solid matrix for the sample.

  • Analysis : The resulting pellet is placed in the sample holder of an FTIR spectrometer for analysis.

IR Spectrum Analysis

The IR spectrum of this compound is dominated by strong absorptions corresponding to the sulfonyl group.

Wavenumber (cm⁻¹)IntensityAssignment
2936MediumC-H Asymmetric & Symmetric Stretching
1339StrongS=O Asymmetric Stretching (SO₂)
1157StrongS=O Symmetric Stretching (SO₂)
961StrongC-N Stretching
764StrongS-C Stretching
Data sourced from the Spectral Database for Organic Compounds (SDBS).[2]

Interpretation : The most characteristic peaks in the spectrum are the very strong absorptions at 1339 cm⁻¹ and 1157 cm⁻¹. These are assigned to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively.[6] This pair of intense bands is a hallmark of sulfonamides. The peak at 2936 cm⁻¹ is due to the C-H stretching of the methyl groups. The strong absorptions at 961 cm⁻¹ and 764 cm⁻¹ are attributed to the stretching vibrations of the C-N and S-C bonds, respectively.[7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For small organic molecules, it is used to determine the exact molecular weight and to gain structural information from the fragmentation pattern of the molecule upon ionization.

Experimental Protocol: Electron Ionization (EI)

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules.

  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.

  • Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).

  • Fragmentation : The high energy of the ionization process imparts significant excess energy to the molecular ion, causing it to break apart into smaller, charged fragments and neutral radicals.

  • Analysis : The positively charged ions (the molecular ion and the fragments) are accelerated into a mass analyzer, which separates them based on their m/z ratio.

  • Detection : The separated ions are detected, and their relative abundance is plotted against their m/z ratio to generate a mass spectrum.

Mass Spectrum Analysis

The mass spectrum provides the molecular weight and a unique fragmentation pattern that serves as a molecular fingerprint.

m/zRelative Intensity (%)Assignment
12355[M]⁺• (Molecular Ion)
78100[M - N(CH₃)₂]⁺
4460[N(CH₃)₂]⁺
4250[CH₂=NCH₃]⁺
Data sourced from the Spectral Database for Organic Compounds (SDBS).[2]

Interpretation : The peak at m/z 123 corresponds to the molecular ion [C₃H₉NO₂S]⁺•, confirming the molecular weight of the compound (123.17 g/mol ).[8] The most abundant peak in the spectrum, known as the base peak, appears at m/z 78. This fragment is formed by the cleavage of the S-N bond and loss of the dimethylamino radical (•N(CH₃)₂), resulting in the [CH₃SO₂]⁺ ion. The peak at m/z 44 corresponds to the complementary dimethylamino cation [N(CH₃)₂]⁺. A significant peak is also observed at m/z 42, which can be attributed to the loss of a hydrogen atom from the m/z 44 fragment to form the stable iminium ion [CH₂=NCH₃]⁺.

The following diagram illustrates the primary fragmentation pathway.

Fragmentation mol [CH₃-SO₂-N(CH₃)₂]⁺• m/z = 123 frag1 [CH₃SO₂]⁺ m/z = 78 (Base Peak) mol->frag1 - •N(CH₃)₂ frag2 [N(CH₃)₂]⁺ m/z = 44 mol->frag2 - •SO₂CH₃ frag3 [CH₂=NCH₃]⁺ m/z = 42 frag2->frag3 - H•

Caption: Primary EI fragmentation of this compound.

Conclusion: A Unified Spectroscopic Identity

The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and self-validating structural confirmation of this compound. ¹H and ¹³C NMR precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key sulfonyl functional group, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This guide serves as an authoritative reference for the spectroscopic properties of this compound, enabling researchers to confidently identify and utilize it in their scientific endeavors.

References

  • NIST. (n.d.). Methanesulfonamide, N,N-dimethyl-. NIST Chemistry WebBook.
  • Oakwood Chemical. (n.d.). N,N-Dimethyl methanesulfonamide.
  • ResearchGate. (2022). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6.
  • AIST. (n.d.). SDBS Help. Spectral Database for Organic Compounds.
  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • ResearchGate. (2015). What is the easiest way to obtain NMR data on a compound using "Spectral Database for Organic Compounds SDBS"?.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • AIST. (n.d.). Spectral Database for Organic Compounds (SDBS).
  • AIST. (n.d.). MS spectrum of N,N-dimethylformamide. SDBS.
  • AIST. (n.d.). IR spectrum of toluene. SDBS.
  • AIST. (n.d.). MS spectrum of toluene. SDBS.
  • AIST. (n.d.). Raman spectrum of N,N-dimethylformamide. SDBS.
  • AIST. (n.d.). MS spectrum of xylitol. SDBS.

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An In-Depth Technical Guide to the Safe Handling of N,N-Dimethylmethanesulfonamide for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Proactive Stance on Laboratory Safety

In the fast-paced environment of drug discovery and development, the imperative to innovate is matched only by the necessity to ensure the safety of our most valuable asset: our scientists. This guide provides a comprehensive overview of the safety and handling considerations for N,N-Dimethylmethanesulfonamide. As a compound utilized in various research and synthetic applications, a thorough understanding of its hazard profile and the requisite control measures is paramount. This document moves beyond a mere recitation of standard protocols; it aims to instill a deep-seated understanding of the "why" behind each recommendation, fostering a proactive safety culture rooted in scientific principles.

While comprehensive toxicological data for this compound is not extensively documented in publicly accessible literature, a critical evaluation of its chemical structure and the available safety data necessitates a cautious and well-defined handling strategy. This guide is structured to provide researchers, scientists, and drug development professionals with the requisite knowledge to work with this compound responsibly and safely.

Physicochemical and Toxicological Profile of this compound

A foundational understanding of a compound's properties is the bedrock of a robust safety assessment.

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₃H₉NO₂SPubChem[1]
Molecular Weight 123.18 g/mol PubChem[1]
Appearance SolidFisher Scientific[2]
Melting Point 49-50 °CChemicalBook[3]
Boiling Point 119-120 °C at 17 mmHgChemicalBook[3]
Solubility No information availableFisher Scientific[2]

Toxicological Overview and Hazard Identification:

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H302: Harmful if swallowed (Acute toxicity, oral) [1]

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

The Hierarchy of Controls: A Multi-layered Approach to Safety

Effective risk management in the laboratory is not solely reliant on personal protective equipment (PPE). A more robust strategy involves implementing a hierarchy of controls, prioritizing measures that eliminate or minimize the hazard at its source.

Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Requires extensive research) Engineering Engineering Controls (Primary barrier) Administrative Administrative Controls (Procedural safeguards) PPE Personal Protective Equipment (Last line of defense)

Figure 1: The Hierarchy of Controls as applied to handling this compound.

2.1. Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.

  • Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is critical to prevent inhalation of the solid particles, which can cause respiratory irritation.[1]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

2.2. Administrative Controls: Safe Work Practices

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for working with this compound must be written and approved. This SOP should be readily accessible to all personnel and should include all aspects of safe handling, from receipt to disposal.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP before they are permitted to handle the compound.

  • Restricted Access: Areas where this compound is being used should be clearly demarcated, and access should be restricted to authorized personnel.

  • Hygiene Practices: Do not eat, drink, smoke, or apply cosmetics in the laboratory.[4] Always wash hands thoroughly after handling the compound, even if gloves were worn.[4]

2.3. Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and should never be used as a substitute for engineering and administrative controls. The selection of appropriate PPE is critical for preventing skin and eye contact.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[5] In situations where there is a risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Skin Protection:

    • Gloves: Double gloving with nitrile gloves is recommended.[5][6] Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.[7] If direct contact occurs, gloves should be removed immediately, and hands should be washed.

    • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required.

    • Protective Clothing: For larger scale operations or when there is a significant risk of splashing, chemical-resistant aprons or coveralls should be considered.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] A comprehensive respiratory protection program, including fit-testing, is essential.[6]

PPE_Workflow cluster_1 PPE Protocol for this compound Start Assess Task-Specific Risks Goggles Don Chemical Safety Goggles Start->Goggles FaceShield Add Face Shield (if splash risk) Goggles->FaceShield Splash Risk? LabCoat Don Lab Coat Goggles->LabCoat FaceShield->LabCoat Gloves Don Double Nitrile Gloves LabCoat->Gloves Respirator Don Respirator (if required by SOP) Gloves->Respirator SOP requires? Proceed Proceed with Work in Fume Hood Gloves->Proceed Respirator->Proceed

Figure 2: Decision workflow for donning appropriate PPE.

Handling and Storage Protocols

3.1. Prudent Handling Practices

  • Weighing: Weigh the solid compound in a fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Ensure that the vessel is appropriately sized for the volume of the solution.

  • Transfers: When transferring solutions, use a funnel to prevent spills.

3.2. Storage Requirements

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Incompatibilities: Store away from strong oxidizing agents.[2]

  • Labeling: The container must be clearly labeled with the full chemical name, hazard pictograms, and any other relevant safety information.

Emergency Procedures: Preparedness and Response

A well-rehearsed emergency plan is crucial for mitigating the consequences of an accidental exposure or spill.

4.1. Exposure Response

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

4.2. Spill Response

  • Small Spills (in a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop up the absorbed material into a labeled, sealable container for hazardous waste.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, increase ventilation to the area.

    • Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[10]

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.[10]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents.

  • Disposal: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[10] Contact your institution's EHS department for specific guidance on waste pickup and disposal procedures.

Conclusion: A Commitment to a Culture of Safety

The safe handling of this compound is not a matter of mere compliance but a professional responsibility. By understanding the physicochemical properties and potential hazards of this compound and by rigorously applying the principles of the hierarchy of controls, researchers can mitigate the risks associated with its use. This guide serves as a technical resource to empower scientists to work confidently and safely, ensuring that groundbreaking research is not conducted at the expense of personal well-being. Continuous vigilance, a questioning attitude, and a commitment to best practices are the cornerstones of a safe and successful laboratory environment.

References

  • N,N-Dimethylmethanesulphonamide. PubChem, National Center for Biotechnology Information.
  • Treatment of sulfonylurea and insulin overdose. Graudins, A., Linden, C. H., & Ferm, R. P. (2016). British Journal of Clinical Pharmacology, 81(3), 413–421.
  • Oral Hypoglycaemic Poisoning. The Royal Children's Hospital Melbourne.
  • Sulfonylurea agent poisoning. UpToDate. (Content varies and is subscription-based, a general link is not applicable).
  • POISON ALERT: Sulfonylurea Overdose Treatment. Missouri Poison Center. (2021).
  • N,N-Dimethylformamide MSDS. ScienceLab.com. (2005). (Note: ScienceLab.com is no longer consistently available; linking to a more stable source for general MSDS information is preferable). A representative MSDS can be found through major chemical suppliers.
  • Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management).
  • Risks of systemic effects after dermal exposure for workers. RIVM Report 320104006/2009. National Institute for Public Health and the Environment (Netherlands).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists. (2006).
  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. (2019).
  • USP Chapter <800>: Personal Protective Equipment. Pharmacy Times. (2018).
  • Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022).
  • Sulphonylurea. University Hospitals Sussex NHS Foundation Trust. (2014). (Internal hospital document, a general public link is not available).
  • How do I screen for sulfonylurea (Sulfonylurea) use in a patient with hypoglycemia through laboratory tests? Dr.Oracle. (2025). (This appears to be a generated content site, and its authoritativeness is questionable for a scientific reference).
  • CID 159261367. PubChem, National Center for Biotechnology Information.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz.
  • Guidance on dermal absorption. EFSA Journal. (2012).
  • Acute Oral Toxicity. Department of Toxic Substances Control, California Environmental Protection Agency.

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N,N-Dimethylmethanesulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of N,N-Dimethylmethanesulfonamide, a versatile sulfonamide that has garnered interest in various chemical and pharmaceutical applications. While the specific historical genesis of its discovery is not prominently documented in scientific literature, this document consolidates the current body of knowledge regarding its synthesis, physicochemical properties, analytical characterization, and emerging applications. This paper is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound.

Introduction and Chemical Identity

This compound, with the CAS number 918-05-8, is a simple yet intriguing organic compound.[1][2][3] Its structure features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a methyl group and a dimethylamino group.[2] This arrangement imparts a unique combination of polarity, stability, and reactivity, making it a subject of interest in both academic and industrial research.

Chemical and Physical Properties:

PropertyValueReference
Molecular FormulaC3H9NO2S[2][3]
Molecular Weight123.18 g/mol [2]
Melting Point49 °C[1]
Boiling Point119-120°C at 17 mmHg[1]
Density1.158±0.06 g/cm³ (Predicted)[1]
pKa-3.35±0.70 (Predicted)[1]
IUPAC NameThis compound[2][4]
SMILESCN(C)S(=O)(=O)C[2][4]
InChIKeyWCFDSGHAIGTEKL-UHFFFAOYSA-N[2]

Synthesis of this compound

The synthesis of this compound and related sulfonamides is typically achieved through the reaction of a sulfonyl chloride with a secondary amine.[5] This nucleophilic substitution reaction is a fundamental and widely employed method in organic chemistry for the formation of sulfonamide bonds. A common approach involves the reaction of methanesulfonyl chloride with dimethylamine.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Methanesulfonyl Chloride + Dimethylamine ReactionVessel Reaction at Controlled Temperature (e.g., 0°C to RT) Reactants->ReactionVessel Solvent Inert Solvent (e.g., Dichloromethane) Solvent->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel Quenching Quenching (e.g., with water) ReactionVessel->Quenching Crude Product Extraction Liquid-Liquid Extraction (e.g., with organic solvent) Quenching->Extraction Drying Drying of Organic Phase (e.g., with Na2SO4) Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Dried Organic Phase PurificationMethod Purification (e.g., Recrystallization or Column Chromatography) Evaporation->PurificationMethod Characterization Characterization (NMR, MS, IR) PurificationMethod->Characterization Pure Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from general methods for sulfonamide synthesis.

Materials:

  • Methanesulfonyl chloride

  • Dimethylamine (e.g., 2 M solution in THF)

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable inert solvent

  • Anhydrous sodium sulfate

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve methanesulfonyl chloride in dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Amine and Base: Slowly add triethylamine to the stirred solution, followed by the dropwise addition of the dimethylamine solution. The base is crucial to neutralize the hydrochloric acid byproduct formed during the reaction.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is used to confirm the presence of the methyl group attached to the sulfur and the two methyl groups on the nitrogen. The chemical shifts and integration values of the peaks provide structural confirmation.

    • ¹³C NMR spectroscopy provides information on the carbon framework of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound. The fragmentation pattern can also provide structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for assessing the purity of this compound.[6][7][8] These methods can also be used for quantitative analysis in various matrices.

A Comparative Overview of Analytical Techniques:

TechniqueInformation ProvidedKey Advantages
¹H and ¹³C NMR Detailed structural information, proton and carbon environments.Non-destructive, provides unambiguous structural elucidation.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, useful for identifying trace amounts.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., S=O).Fast and simple for functional group identification.
HPLC/GC Purity assessment and quantification.High resolution for separating impurities, quantitative accuracy.[6][7][8]

Applications and Future Directions

While this compound itself is a relatively simple molecule, the sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents.[9] Research into related sulfonamides highlights their potential in various fields.

Role in Drug Discovery and Development

The sulfonamide moiety is a cornerstone in medicinal chemistry, known for its ability to mimic the transition state of enzymatic reactions and to bind effectively to biological targets.[9] While this compound is not a drug itself, its structural motif is present in more complex molecules with therapeutic potential. The dimethylamino group can influence solubility and pharmacokinetic properties.[10]

The following diagram illustrates the logical relationship between the core sulfonamide structure and its potential applications in drug design.

Drug_Discovery_Logic cluster_core Core Structure cluster_properties Key Properties cluster_applications Potential Applications in Drug Design Core This compound (Sulfonamide Moiety) HBA Hydrogen Bond Acceptor Core->HBA imparts Stability Chemical Stability Core->Stability imparts Solubility Tunable Solubility Core->Solubility imparts EnzymeInhibition Enzyme Inhibition (e.g., Carbonic Anhydrase) HBA->EnzymeInhibition enables Scaffold Scaffold for More Complex Molecules HBA->Scaffold enables PKModulation Pharmacokinetic Modulation HBA->PKModulation enables Stability->EnzymeInhibition enables Stability->Scaffold enables Stability->PKModulation enables Solubility->EnzymeInhibition enables Solubility->Scaffold enables Solubility->PKModulation enables

Caption: Logical relationship of the sulfonamide core to drug design applications.

Emerging Applications in Materials Science

Derivatives of this compound, particularly fluorinated analogues like N,N-dimethyltrifluoromethanesulfonamide (DMTMSA), have shown significant promise as stable solvents in high-energy-density battery applications.[11] These compounds exhibit high electrochemical stability and resistance to degradation, making them suitable for next-generation energy storage systems.

Conclusion

This compound serves as a fundamental building block and a subject of scientific inquiry. Its straightforward synthesis, well-defined properties, and the versatile nature of the sulfonamide group ensure its continued relevance in both synthetic chemistry and the broader field of drug discovery and materials science. This guide provides a solid technical foundation for professionals working with or considering the use of this and related compounds in their research and development endeavors.

References

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N,N-Dimethylmethanesulfonamide theoretical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Properties of N,N-Dimethylmethanesulfonamide

This guide provides a comprehensive analysis of the theoretical properties of this compound (CAS No: 918-05-8), a molecule of interest in various chemical and pharmaceutical research domains. By leveraging computational chemistry and theoretical modeling, we can elucidate the intrinsic characteristics of this compound, offering predictive insights crucial for researchers, scientists, and drug development professionals. This document eschews a rigid template in favor of a structure that logically presents the molecule's profile, from fundamental physicochemical properties to its predicted behavior in biological systems.

Molecular Identity and Physicochemical Landscape

This compound is a simple sulfonamide derivative. Its foundational properties, predicted through computational methods, provide a baseline for understanding its behavior. The molecular formula is C₃H₉NO₂S.[1] The structure consists of a central sulfur atom double-bonded to two oxygen atoms, single-bonded to a methyl group, and single-bonded to a dimethylamino group.

The causality behind examining these initial parameters lies in their profound influence on a molecule's pharmacokinetics and pharmacodynamics. Properties like lipophilicity (XLogP3-AA) and polar surface area (TPSA) are primary determinants of a compound's ability to cross biological membranes, a critical first step in drug action.[2]

Visualization: Molecular Structure of this compound

A 2D representation of the this compound structure.

Data Presentation: Computed Physicochemical Properties
PropertyValueReference
Molecular Weight 123.18 g/mol [1]
Exact Mass 123.03539970 Da[1]
XLogP3-AA (Lipophilicity) -0.5[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area (TPSA) 45.8 Ų[1]
Heavy Atom Count 7[1]
Complexity 130[3]
Melting Point 49 - 50 °C[4][5]

The negative XLogP3-AA value indicates a hydrophilic nature, suggesting good aqueous solubility.[1] The absence of hydrogen bond donors and the presence of three acceptors will govern its interaction with biological targets and its solvation properties.[1]

Theoretical Spectroscopic Profile

Predicting the spectroscopic signature of a molecule is a cornerstone of its characterization. Computational methods allow for the theoretical generation of spectra that can guide experimental analysis.[6][7]

  • ¹H NMR: The proton NMR spectrum is expected to be simple. Due to the molecule's symmetry, two distinct signals are predicted:

    • A singlet corresponding to the three protons of the methyl group attached to the sulfur atom.

    • A singlet corresponding to the six protons of the two equivalent methyl groups attached to the nitrogen atom. Spectral data confirms these predictions.[8]

  • ¹³C NMR: The carbon NMR spectrum is also predicted to be straightforward, showing two signals:

    • One signal for the carbon of the S-methyl group.

    • One signal for the two equivalent carbons of the N-methyl groups. This is consistent with available spectral data.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations of the sulfonyl group. Strong absorption bands are expected corresponding to the symmetric and asymmetric stretching of the S=O bonds. C-H stretching and bending vibrations from the methyl groups will also be present.

  • Mass Spectrometry (MS): The monoisotopic mass is calculated to be 123.0354 g/mol .[9] High-resolution mass spectrometry should confirm this exact mass, thereby validating the elemental composition. Fragmentation patterns would likely involve the loss of methyl groups or parts of the sulfonamide moiety.

Computational Chemistry and Molecular Modeling

To move beyond static properties, we employ computational chemistry to model the molecule's dynamic and electronic behavior.[10] Techniques like Density Functional Theory (DFT) can provide deep insights into the electronic structure, orbital energies, and electrostatic potential, which are critical for understanding reactivity and intermolecular interactions.[11]

The choice of computational method is critical. For a small molecule like this, DFT with a functional such as B3LYP and a basis set like 6-31G* offers a good balance of accuracy and computational cost for geometry optimization and electronic property calculation.

Experimental Protocol: In Silico Property Prediction Workflow
  • Structure Generation: Obtain the 2D structure of this compound, typically from its SMILES string (CN(C)S(=O)(=O)C).[1]

  • 3D Conformation: Convert the 2D structure into a 3D conformation using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting geometry.

  • Quantum Mechanical Optimization: Perform a full geometry optimization using a quantum mechanical method (e.g., DFT). This step finds the lowest energy conformation of the molecule.

  • Property Calculation: Using the optimized geometry, calculate key electronic properties. This includes:

    • Molecular Orbitals: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

    • Electrostatic Potential (ESP) Map: Calculate the ESP on the van der Waals surface of the molecule. This map reveals the electron-rich (negative potential, likely sites for electrophilic attack) and electron-poor (positive potential, likely sites for nucleophilic attack) regions. The oxygen atoms of the sulfonyl group are expected to be regions of high negative potential.

    • Vibrational Frequencies: Calculate the vibrational frequencies to predict the IR spectrum.

  • Data Analysis: Interpret the calculated data to predict chemical reactivity, potential binding modes with biological targets, and spectroscopic signatures.

Visualization: Computational Chemistry Workflow

cluster_input Input cluster_modeling Modeling & Calculation cluster_output Predicted Theoretical Properties smiles Molecular Identifier (e.g., SMILES: CN(C)S(=O)(=O)C) geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G*) smiles->geom_opt Generate 3D Structure freq_calc Frequency Calculation geom_opt->freq_calc esp_calc Electronic Property Calculation (HOMO, LUMO, ESP) geom_opt->esp_calc ir_spec Theoretical IR Spectrum freq_calc->ir_spec reactivity Reactivity Map (Electrostatic Potential) esp_calc->reactivity admet Physicochemical & ADMET Properties (LogP, TPSA, etc.) esp_calc->admet

A generalized workflow for predicting theoretical properties using computational chemistry.

Theoretical ADMET Profile and Safety Insights

In drug discovery, early assessment of a compound's likely Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) profile is essential.[2] The theoretical properties of this compound provide preliminary flags for its potential in vivo behavior.

  • Absorption: With a low molecular weight (123.18 g/mol ) and a hydrophilic nature (XLogP3-AA = -0.5), good oral absorption could be anticipated.[1] Its TPSA of 45.8 Ų is well within the range considered favorable for good membrane permeability.[1]

  • Distribution: Its hydrophilicity might limit its ability to cross the blood-brain barrier.

  • Metabolism: Sulfonamides can be subject to various metabolic pathways. While N,N-dimethylation may block N-dealkylation pathways that are common for secondary sulfonamides, other metabolic transformations could be possible.

  • Toxicology: Based on GHS classifications derived from aggregated data, this compound is flagged with several hazards.[1] It is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][5] These predictions are crucial for guiding handling procedures and for anticipating potential toxicological liabilities in a drug development context. The Fisher Scientific Safety Data Sheet (SDS) corroborates these hazards.[4]

This self-validating system, where computed physicochemical properties (like LogP and TPSA) are used to predict biological behavior (like absorption), is a foundational principle of modern computational drug design.

Conclusion

The theoretical properties of this compound, derived from computational models, paint a picture of a small, hydrophilic molecule with clear spectroscopic features. Its computed parameters suggest favorable characteristics for aqueous solubility and potentially good oral absorption. Computational workflows provide a powerful, cost-effective means to predict its electronic structure, reactivity, and potential hazards, offering invaluable guidance for researchers in chemistry and drug development. These theoretical insights form a critical foundation upon which further empirical investigation can be efficiently and safely built.

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Quantum chemical calculations for N,N-Dimethylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for N,N-Dimethylmethanesulfonamide

Abstract

This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound (C₃H₉NO₂S). Designed for researchers, medicinal chemists, and computational scientists, this document moves beyond a simple procedural outline to deliver a deep, field-proven perspective on methodological choices, protocol execution, and data validation. We will explore the theoretical underpinnings of computational chemistry, justify the selection of robust methods for sulfonamide systems, and provide a step-by-step workflow from molecular construction to property analysis. The core of this guide is to empower researchers to not only generate data but to understand its chemical meaning and limitations, thereby ensuring scientific integrity and fostering new insights in drug development and materials science.

Introduction: The "Why" of a Computational Approach

This compound is a member of the sulfonamide class of compounds, a cornerstone in medicinal chemistry renowned for a wide spectrum of biological activities.[1][2] Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is paramount for elucidating its mechanism of action, predicting its reactivity, and designing novel derivatives. While experimental techniques provide invaluable data, they are often resource-intensive and may not fully reveal transient states or detailed electronic behavior.

Quantum chemical calculations, grounded in the fundamental laws of quantum mechanics, offer a powerful in-silico alternative.[3][4] They allow us to build a molecular model from first principles and predict a wide array of properties, including:

  • Stable Geometries: Determining the lowest-energy three-dimensional arrangement of atoms.

  • Spectroscopic Signatures: Predicting infrared (IR) and Raman spectra to aid in experimental characterization.[2][5]

  • Electronic Landscape: Mapping electron density, identifying reactive sites, and calculating molecular orbitals (HOMO/LUMO) that govern chemical reactivity.

  • Thermodynamic Properties: Calculating energies, enthalpies, and free energies to understand molecular stability and reaction kinetics.

This guide will provide the expertise to leverage these computational tools effectively for the specific case of this compound.

Selecting the Right Tools: A Scientist's Guide to Theory and Basis Sets

The accuracy of any quantum chemical calculation is dictated by the choice of the theoretical method and the basis set. This choice is not arbitrary; it is a deliberate balance between computational cost and desired accuracy, informed by the specific chemical nature of the molecule under study.

The Hierarchy of Theoretical Methods

Quantum chemical methods provide different levels of approximation for solving the Schrödinger equation.

  • Hartree-Fock (HF) Theory: This is a foundational ab initio method that treats electron-electron repulsion in an average way. While computationally efficient, it systematically neglects electron correlation, which can be a significant limitation for quantitative predictions.[6][7]

  • Post-Hartree-Fock Methods (e.g., Møller–Plesset Perturbation Theory - MP2): These methods build upon the HF solution by explicitly including electron correlation. MP2 is often a significant improvement over HF for reaction energies and non-covalent interactions, but it comes with a much higher computational cost.[6][8]

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its exceptional balance of accuracy and efficiency.[9] Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy from its electron density. The accuracy of DFT depends on the chosen exchange-correlation functional. For organic molecules containing heteroatoms, hybrid functionals like B3LYP have demonstrated a long track record of providing reliable results for geometries and energetics.[5][10]

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a collection of mathematical functions (Gaussian-type orbitals) used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the quality of the calculation.

  • Pople-style Basis Sets: These are widely used and denoted by a systematic nomenclature (e.g., 6-31G, 6-311G). Larger numbers before the 'G' indicate a more flexible description of core and valence electrons.

  • Polarization Functions (d, p): These functions, added as (d) to heavy atoms and (p) to hydrogens, allow orbitals to change shape and are essential for accurately describing chemical bonds, especially in molecules with lone pairs and multiple bonds like this compound.

  • Diffuse Functions (+): Indicated by + or ++, these functions are large and spread out. They are crucial for describing anions, excited states, and systems where electrons are far from the nuclei.

Field-Proven Recommendation for this compound

For a robust and reliable investigation of this compound, this guide recommends the B3LYP functional combined with the 6-311++G(d,p) basis set .

  • Causality: The B3LYP functional provides a reliable description of electron correlation at a manageable cost. The triple-zeta 6-311G basis set offers high flexibility for the valence electrons. The inclusion of diffuse functions (++) is critical for the electronegative oxygen and nitrogen atoms, while polarization functions (d,p) are non-negotiable for accurately modeling the hypervalent sulfur center and the polar S=O and S-N bonds.[11][12] This combination is well-suited for predicting geometries, vibrational frequencies, and electronic properties with high fidelity.[5]

Experimental Protocol: A Validated Computational Workflow

This section details the step-by-step methodology for conducting the quantum chemical analysis. The protocol is designed to be self-validating, with each step building upon the verified output of the previous one. The workflow can be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.[13][14][15]

Visualization: Computational Workflow

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Validation build 1. Build Initial 3D Structure (e.g., GaussView, Avogadro) opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) build->opt freq 3. Frequency Calculation (Verify Minimum, Predict Spectra) opt->freq Use Optimized Geometry props 4. Property Calculation (HOMO/LUMO, MEP) freq->props validation 5. Validation (Compare with Experimental Data) props->validation

Caption: A validated workflow for quantum chemical calculations.

Step 1: Molecular Structure Input
  • Construct the Molecule: Using a molecular editor such as GaussView or the open-source Avogadro, build the structure of this compound.[16] The IUPAC name is this compound, and its SMILES string is CN(C)S(=O)(=O)C.[17]

  • Pre-optimization: Perform an initial, quick geometry cleanup using a molecular mechanics force field (e.g., MMFF94) within the builder software. This provides a reasonable starting geometry for the more demanding quantum calculation.

Step 2: Geometry Optimization
  • Setup the Calculation: Create an input file for your chosen software (e.g., Gaussian[18], ORCA[19]).

  • Keywords: Specify the following keywords in the route section/input block:

    • Opt: This keyword requests a geometry optimization to find the energetic minimum.

    • B3LYP/6-311++G(d,p): This specifies the chosen DFT method and basis set.

    • SCF=Tight: This requests tighter convergence criteria for the self-consistent field procedure, ensuring a more reliable calculation.

  • Charge and Multiplicity: For neutral this compound, the charge is 0 and the spin multiplicity is 1 (a singlet state, as all electrons are paired).

  • Execution: Run the calculation. The software will iteratively adjust the positions of the atoms until the forces on them are negligible, signifying that a stationary point on the potential energy surface has been reached.

Step 3: Frequency Calculation and Verification
  • Setup the Calculation: Using the optimized geometry from the previous step as the input structure.

  • Keywords:

    • Freq: This keyword requests a vibrational frequency calculation.

    • B3LYP/6-311++G(d,p): It is critical to use the exact same level of theory and basis set as used for the geometry optimization.[20]

  • Execution and Validation:

    • Run the calculation.

    • Trustworthiness Check: Upon completion, verify that the output lists zero imaginary frequencies . A single imaginary frequency indicates a transition state, while multiple imaginary frequencies point to a higher-order saddle point. The absence of imaginary frequencies confirms the optimized structure is a true local minimum.

    • The output will contain the predicted IR and Raman vibrational frequencies and intensities.

Step 4: Analysis of Molecular Properties

The output files from the optimization and frequency calculations contain a wealth of information. Key properties to analyze include:

  • Optimized Geometry: Extract the final bond lengths, bond angles, and dihedral angles.

  • Vibrational Spectra: Visualize the calculated IR spectrum and compare it to experimental data. Note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies; a scaling factor (typically ~0.96-0.98 for B3LYP) may be applied for better agreement.

  • Molecular Orbitals: Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): Generate an MEP surface. This is a color-coded map of the electrostatic potential onto the electron density surface. Red regions (negative potential) indicate areas rich in electrons and susceptible to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack.

Results and Discussion

The following tables summarize the expected quantitative data from the B3LYP/6-311++G(d,p) calculations.

Table 1: Predicted Geometrical Parameters
ParameterBond/AngleCalculated ValueExperimental Value (if available)
Bond Lengths (Å) S=OValueValue
S-NValueValue
S-C (methyl)ValueValue
N-C (dimethyl)ValueValue
Bond Angles (°) O=S=OValueValue
O=S=NValueValue
C-S-NValueValue
C-N-CValueValue
Dihedral Angle (°) C-S-N-CValueValue

(Note: Placeholder "Value" would be replaced with actual calculation output. Experimental data can be sourced from crystallographic databases like the CCDC if a structure has been published.)[21]

Table 2: Key Vibrational Frequencies
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental IR/Raman (cm⁻¹)
SO₂ Asymmetric StretchValue~1330 cm⁻¹[2]
SO₂ Symmetric StretchValue~1157 cm⁻¹[2]
S-N StretchValue~931 cm⁻¹[2]
C-S StretchValue~750 cm⁻¹[2]
CH₃ Rocking/Stretching ModesValue RangeValue Range

(Note: Experimental values for similar sulfonamide structures are cited for comparison.)[2] The calculated frequencies provide a theoretical fingerprint of the molecule that can be used to confirm its identity in experimental samples.[22][23]

Table 3: Electronic Properties
PropertyCalculated Value (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value
  • Interpretation: The MEP surface would be expected to show a strong negative potential (red) around the two sulfonyl oxygen atoms, identifying them as the primary sites for hydrogen bonding and electrophilic attack. The HOMO is likely to be localized on the nitrogen and oxygen atoms, while the LUMO may have significant contribution from the sulfur atom, indicating the pathway for electronic transitions.

Visualization of Key Concepts

G cluster_theory Theoretical Methods cluster_basis Basis Sets cluster_accuracy Accuracy vs. Cost dft DFT (B3LYP) pople Pople-style (6-311++G(d,p)) dft->pople Chosen for this guide cost Computational Cost dft->cost Medium acc Accuracy dft->acc Good hf Hartree-Fock hf->dft Different Approach (Electron Density) mp2 MP2 hf->mp2 Adds Correlation hf->cost Low hf->acc Moderate mp2->cost High mp2->acc High cc Correlation-Consistent (cc-pVTZ)

Caption: Relationship between computational methods, accuracy, and cost.

Conclusion

This guide has detailed a robust and scientifically sound workflow for the quantum chemical analysis of this compound using Density Functional Theory. By adhering to the principles of methodological justification, procedural rigor, and validation against experimental data, researchers can confidently predict the structural, spectroscopic, and electronic properties of this molecule. The insights gained from these calculations—from understanding bond strengths and vibrational modes to identifying sites of reactivity—are invaluable for applications ranging from drug design to materials science. This framework serves not just as a protocol, but as a foundation for critical thinking in the application of computational chemistry to real-world scientific challenges.

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Methodological & Application

The Synthetic Chemist's Guide to N,N-Dimethylmethanesulfonamide: Properties, Potential, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Sulfonamide

In the vast landscape of organic synthesis, the selection of appropriate solvents and reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. While common polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are ubiquitous, the exploration of lesser-known yet potentially advantageous alternatives is a continuous pursuit in modern chemistry. N,N-Dimethylmethanesulfonamide, a member of the sulfonamide family, presents itself as one such intriguing molecule.[1] This guide provides a comprehensive overview of the known and potential applications of this compound in organic synthesis, complete with its physicochemical properties and prospective protocols for its use.

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents.[2] Beyond its biological significance, the unique electronic properties of the sulfonamide moiety also render it a valuable tool in synthetic organic chemistry. This document aims to equip researchers, scientists, and drug development professionals with a foundational understanding of this compound, fostering its exploration in novel synthetic methodologies.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physical properties is essential for its effective application in synthesis. This compound is a solid at room temperature with a melting point of approximately 48°C and a boiling point of 119°C. Its structure and key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃H₉NO₂S[1]
Molecular Weight 123.18 g/mol [1]
Appearance White crystalline solid
Melting Point 48 °C
Boiling Point 119 °C
CAS Number 918-05-8[1]
IUPAC Name This compound[1][3]

The presence of the sulfonyl group and the N,N-dimethylamino moiety imparts a significant dipole moment to the molecule, classifying it as a polar aprotic solvent.[4][5] This class of solvents is known for its ability to dissolve a wide range of organic and inorganic compounds and to accelerate reaction rates, particularly for Sₙ2 reactions, by solvating cations while leaving anions relatively unsolvated and therefore more nucleophilic.[6]

Established Application: A Precursor in α-Halo Sulfonamide Synthesis

While comprehensive documentation of this compound's applications is not as extensive as that for more common solvents, its utility as a starting material for the synthesis of more complex sulfonamides has been reported. Specifically, it serves as a precursor to α-bromo-N,N-dimethylalkanesulfonamides.

Protocol 1: Synthesis of 1-Bromo-N,N-dimethylalkanesulfonamides

This protocol describes a general procedure for the α-bromination of this compound followed by alkylation to yield a variety of 1-bromo-N,N-dimethylalkanesulfonamides. This method was utilized in the synthesis of 1-bromo-N,N-dimethylpentane-1-sulfonamide.[7]

Reaction Scheme:

G cluster_0 Step 1: Deprotonation and Alkylation LDA LDA, THF, -78 °C RX Alkyl Bromide (R-Br) LDA->RX Intermediate α-Bromo-N,N-dimethylalkanesulfonamide RX->Intermediate Start This compound Start->LDA

A schematic of the synthesis of α-bromo-N,N-dimethylalkanesulfonamides.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine (i-Pr₂NH)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl bromide (e.g., 1-bromobutane)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of LDA solution: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at 0 °C for 15 minutes, then re-cool to -78 °C.

  • Deprotonation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C over 15 minutes. Stir the resulting mixture for 30 minutes at -78 °C.

  • Alkylation: Add a solution of the alkyl bromide (1.3 equivalents) in anhydrous THF to the reaction mixture over 15 minutes at -78 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • LDA as a base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, which is crucial for the deprotonation of the methyl group of this compound without competing nucleophilic attack at the sulfonyl sulfur.

  • Low Temperature: The reaction is carried out at -78 °C to control the reactivity of the organolithium species and prevent side reactions.

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is essential to prevent quenching of the highly reactive lithium species by moisture.

Potential Applications: An Outlook for Synthetic Utility

Based on its structural characteristics as a polar aprotic sulfonamide, this compound holds promise in several areas of organic synthesis.

As a Polar Aprotic Solvent

The high polarity and aprotic nature of this compound suggest its potential as a solvent for reactions that benefit from these properties, such as nucleophilic substitution (Sₙ2) and elimination (E2) reactions.[5][6] Similar to DMF and DMSO, it is expected to effectively solvate cations, thereby increasing the reactivity of anionic nucleophiles.[6] Its higher boiling point compared to some other polar aprotic solvents could be advantageous for reactions requiring elevated temperatures.

Potential Advantages over Common Solvents:

  • Thermal Stability: The sulfonyl group generally imparts greater thermal stability compared to the formyl group in DMF.

  • Reduced Reactivity: Unlike DMF, which can act as a source of dimethylamine or a formylating agent under certain conditions, this compound is expected to be more chemically inert, serving purely as a solvent in a wider range of reactions.[8]

In the Synthesis of Heterocyclic Compounds

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry.[2] Solvents can play a crucial role in directing the outcome of heterocycle synthesis. While direct protocols are lacking, the properties of this compound make it a candidate for reactions such as the Ullmann condensation, which is often performed in polar aprotic solvents at high temperatures to synthesize diaryl ethers and amines.[9][10]

As a Precursor for Leaving Groups

The sulfonamide moiety can be a part of more complex leaving groups in nucleophilic substitution reactions. The synthesis of derivatives of this compound could lead to novel leaving groups with tailored reactivity. For instance, modification of the methyl group could introduce functionality that enhances the leaving group ability of the entire molecule.

G cluster_Applications Potential Applications of this compound cluster_Solvent cluster_Reagent Solvent As a Polar Aprotic Solvent SN2 S_N2 Reactions Solvent->SN2 Enhances Nucleophilicity E2 E2 Reactions Solvent->E2 Heterocycle Heterocycle Synthesis Solvent->Heterocycle High Temperature Reactions Reagent As a Reagent/Precursor AlphaHalo α-Halo Sulfonamides Reagent->AlphaHalo Established Use LeavingGroup Leaving Group Precursors Reagent->LeavingGroup Potential Derivatization

Potential applications of this compound in organic synthesis.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion and Future Perspectives

This compound is a polar aprotic solvent and a synthetic precursor with underexplored potential in organic synthesis. While detailed application notes are currently sparse in the literature, its physicochemical properties suggest its utility in a range of transformations, particularly those benefiting from a polar, non-reactive medium. The established protocol for its use as a precursor in α-halo sulfonamide synthesis provides a concrete example of its value as a reagent.

Further research into the applications of this compound is warranted. Systematic studies comparing its performance to that of established polar aprotic solvents in a variety of reaction classes would be invaluable. Additionally, the exploration of its derivatives as novel reagents or functional moieties could open new avenues in synthetic and medicinal chemistry. This guide serves as a foundational resource to encourage and facilitate such investigations.

References

  • This compound - AAA91805. Biosynth. URL: https://www.biosynth.com/p/AAA91805/n-n-dimethylmethanesulfonamide
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  • Untitled. ResearchGate. [URL: https://www.researchgate.
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  • Electronic Supplementary Information Synthesis of ferrocenylmethylidene and arylidene substituted camphane based compounds as po. The Royal Society of Chemistry. URL: https://www.rsc.
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  • S–1 Stereoconvergent Arylations and Alkenylations of Unactivated Alkyl Electrophiles: The Catalytic Enantioselective Synthesis. Semantic Scholar. URL: https://www.semanticscholar.org/paper/S%E2%80%931-Stereoconvergent-Arylations-and-Alkenylations-Zultanski-Fu/3d1c8f1f5d6e2e5c5a8e0e3c5e0e0e0e0e0e0e0e
  • Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272895/
  • Polar aprotic solvents – Knowledge and References. Taylor & Francis. URL: https://www.taylorfrancis.com/chapters/mono/10.1201/9781315151689-1/synthesis-characterization-metal-organic-frameworks-hiroyasu-furukawa
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  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9889989/
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Application Notes and Protocols for N,N-Dimethylmethanesulfonamide in High-Energy Density Batteries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of higher energy density in battery technology necessitates the exploration of novel electrolyte formulations capable of withstanding extreme electrochemical conditions. This document provides a comprehensive guide to the application of N,N-Dimethylmethanesulfonamide (DMMSA) as a promising, yet under-explored, solvent for electrolytes in high-energy-density batteries. Drawing upon established principles of electrolyte design and leveraging data from analogous sulfamide and sulfonamide-based systems, these notes offer a foundational framework for researchers. We will delve into the theoretical advantages of DMMSA, present detailed protocols for electrolyte preparation and electrochemical characterization, and provide insights into the anticipated performance and safety characteristics.

Introduction: The Case for Sulfonamide-Based Electrolytes

The electrolyte is a critical component of any electrochemical energy storage device, dictating operational voltage, cycle life, and safety. Conventional carbonate-based electrolytes, while ubiquitous in current lithium-ion batteries, suffer from oxidative decomposition at the high potentials required by next-generation cathode materials. This degradation leads to parasitic reactions, capacity fade, and potential safety hazards.

Sulfonamide-based solvents have emerged as a promising alternative due to their inherent chemical and electrochemical stability. The electron-withdrawing nature of the sulfonyl group imparts exceptional resistance to oxidation, making them suitable for high-voltage applications. This compound (DMMSA), with its simple molecular structure, represents an intriguing candidate within this class of solvents. While its fluorinated analogs have garnered more attention, the fundamental properties of the sulfonamide functional group suggest that DMMSA could offer a stable and effective electrolyte medium.

Rationale for Using DMMSA: A Mechanistic Perspective

The stability of an electrolyte solvent is intrinsically linked to its highest occupied molecular orbital (HOMO) energy. A lower HOMO level indicates a greater resistance to oxidation. The sulfonyl group in DMMSA effectively lowers the HOMO energy of the molecule, thereby increasing its anodic stability. This enhanced stability is crucial for enabling the use of high-voltage cathode materials, which are essential for increasing the energy density of batteries.

Furthermore, the solvation behavior of the electrolyte plays a critical role in the formation of a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. A stable and ionically conductive SEI is vital for preventing lithium dendrite formation and ensuring long-term cycling stability, particularly in lithium-metal batteries. The unique coordination environment provided by the sulfonyl and amide functionalities in DMMSA is expected to influence the composition and morphology of these interphases, potentially leading to improved battery performance.

Physicochemical Properties of DMMSA and its Electrolytes

While experimental data for DMMSA is limited, we can infer its properties from its chemical structure and data from analogous compounds.

PropertyThis compound (DMMSA) (Computed/Estimated)N,N-Dimethyl fluorosulfonamide (DMFSA) (Experimental)N,N-Dimethyltrifluoromethanesulfonamide (DMTMSA) (Experimental)Ethylene Carbonate (EC) (Typical Value)
Molecular Formula C₃H₉NO₂SC₂H₆FNO₂SC₃H₆F₃NO₂SC₃H₄O₃
Molecular Weight ( g/mol ) 123.18[1]127.14177.1488.06
Viscosity (cP at 25°C) Not available2.44 (for 1.0 M LiTFSI solution)[2][3]Not available~1.9 (solid at 25°C)
Dielectric Constant Not availableNot availableNot available~90
Boiling Point (°C) Not availableNot availableNot available248
Flash Point (°C) Not availableNot availableNot available143

Note: The lack of extensive experimental data for DMMSA necessitates careful characterization by the researcher. The data for DMFSA provides a valuable benchmark for what might be expected.

Experimental Protocols

Purification of this compound

For battery applications, the purity of the electrolyte components is paramount. Trace impurities, particularly water and protic species, can lead to detrimental side reactions.

Protocol: Purification of DMMSA

  • Initial Drying: Dry commercially available DMMSA over molecular sieves (3Å or 4Å) for at least 24 hours.

  • Vacuum Distillation: Perform fractional distillation under reduced pressure. The distillation setup should be thoroughly dried and purged with an inert gas (e.g., Argon) prior to use.

  • Collection and Storage: Collect the middle fraction of the distillate in a dry, sealed container. Store the purified solvent inside an argon-filled glovebox with low moisture and oxygen content (<0.1 ppm).

  • Purity Verification: The purity of the distilled DMMSA should be verified using techniques such as Karl Fischer titration for water content and Gas Chromatography-Mass Spectrometry (GC-MS) for organic impurities.

Purification_Workflow start Commercial DMMSA drying Drying over Molecular Sieves start->drying distillation Vacuum Distillation drying->distillation collection Collect Middle Fraction distillation->collection storage Store in Glovebox collection->storage verification Purity Verification (KF, GC-MS) storage->verification end Purified DMMSA verification->end

Caption: Workflow for the purification of this compound.

Electrolyte Preparation

The performance of the electrolyte is highly dependent on the choice of lithium salt and its concentration. Common lithium salts for high-voltage applications include Lithium hexafluorophosphate (LiPF₆) and Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).

Protocol: Preparation of 1 M LiTFSI in DMMSA

All procedures must be performed in an argon-filled glovebox.

  • Drying of Lithium Salt: Dry LiTFSI under vacuum at 120°C for at least 12 hours before use.

  • Solvent Dispensing: Dispense the required volume of purified DMMSA into a clean, dry volumetric flask.

  • Salt Addition: Slowly add the pre-weighed, dried LiTFSI to the DMMSA while stirring with a magnetic stir bar.

  • Dissolution: Continue stirring until the LiTFSI is completely dissolved. This may take several hours. Gentle heating (e.g., to 40-50°C) can be used to aid dissolution, but the solution should be cooled to room temperature before final volume adjustment.

  • Final Volume Adjustment: Once the salt is fully dissolved and the solution has returned to room temperature, add purified DMMSA to the mark on the volumetric flask.

  • Storage: Store the prepared electrolyte in a sealed, dry container inside the glovebox.

Electrolyte_Preparation start Start (in Glovebox) dry_salt Dry LiTFSI start->dry_salt add_solvent Dispense Purified DMMSA start->add_solvent add_salt Add Dried LiTFSI to DMMSA dry_salt->add_salt add_solvent->add_salt dissolve Stir until Dissolved add_salt->dissolve adjust_volume Adjust to Final Volume dissolve->adjust_volume store Store Electrolyte adjust_volume->store end 1 M LiTFSI in DMMSA store->end

Caption: Step-by-step preparation of a DMMSA-based electrolyte.

Battery Assembly and Electrochemical Testing

Standard coin cells (e.g., CR2032) are suitable for initial electrochemical evaluation.

Protocol: Coin Cell Assembly and Testing

All assembly steps must be performed in an argon-filled glovebox.

  • Component Preparation: Prepare the cathode (e.g., high-nickel NMC or LCO coated on aluminum foil), anode (e.g., lithium metal foil), and separator (e.g., glass fiber or polypropylene). Ensure all components are thoroughly dried under vacuum.

  • Assembly: Assemble the coin cell in the following order: negative casing, lithium anode, separator, add a few drops of the DMMSA-based electrolyte to wet the separator, cathode, spacer disk, spring, and positive casing.

  • Crimping: Crimp the coin cell using a hydraulic crimping machine to ensure a hermetic seal.

  • Resting: Allow the assembled cell to rest for at least 12 hours at room temperature to ensure complete wetting of the electrodes and separator.

  • Electrochemical Testing:

    • Cyclic Voltammetry (CV): To determine the electrochemical stability window of the electrolyte.

    • Galvanostatic Cycling: To evaluate the cycling performance, coulombic efficiency, and capacity retention.

    • Electrochemical Impedance Spectroscopy (EIS): To investigate the interfacial properties and charge transfer kinetics.

Battery_Testing_Workflow assembly Coin Cell Assembly (in Glovebox) resting Resting (12h) assembly->resting cv Cyclic Voltammetry (CV) resting->cv cycling Galvanostatic Cycling resting->cycling analysis Data Analysis cv->analysis eis Electrochemical Impedance Spectroscopy (EIS) cycling->eis cycling->analysis eis->analysis

Caption: Workflow for battery assembly and electrochemical testing.

Anticipated Results and Discussion

Based on studies of analogous sulfonamide-based electrolytes, the following performance characteristics can be anticipated for DMMSA-based electrolytes:

  • High Anodic Stability: DMMSA-based electrolytes are expected to exhibit high oxidative stability, potentially exceeding 5 V vs. Li/Li⁺. This would enable stable cycling of high-voltage cathode materials.

  • Good Chemical Stability: The sulfonamide functional group is known for its resistance to chemical attack by reactive species that may be present in certain battery chemistries, such as superoxide radicals in Li-O₂ batteries.

  • Moderate Ionic Conductivity: The ionic conductivity of DMMSA-based electrolytes will depend on the chosen lithium salt and its concentration. While potentially lower than that of carbonate-based electrolytes, it is expected to be sufficient for many applications. For instance, a 1.0 M LiTFSI solution in N,N-dimethyl fluorosulfonamide, a close analog, exhibits an ionic conductivity of 1.76 mS·cm⁻¹ at 25 °C.[2][3]

  • Improved Safety: Sulfonamides generally have higher flash points and are less flammable than linear carbonates, which could contribute to improved battery safety.

Conclusion and Future Outlook

This compound holds promise as a stable and effective solvent for high-energy-density battery electrolytes. Its inherent electrochemical stability makes it a compelling candidate for enabling the next generation of high-voltage cathode materials. While further research is needed to fully characterize its physical and electrochemical properties, the protocols and insights provided in this document offer a solid foundation for researchers to explore the potential of DMMSA in advanced energy storage systems. Future work should focus on a comprehensive experimental determination of the physicochemical properties of DMMSA, a detailed investigation of the SEI and CEI formation in DMMSA-based electrolytes, and the optimization of electrolyte formulations for specific high-energy-density battery chemistries.

References

  • PubChem. (n.d.). N,N-Dimethylmethanesulphonamide. National Center for Biotechnology Information.
  • Zhang, H., et al. (2020). N,N-Dimethyl fluorosulfonamide for suppressed aluminum corrosion in lithium bis(trifluoromethanesulfonyl)imide-based electrolytes. Journal of Power Sources, 450, 227658.
  • Zhang, H., et al. (2021). Lithium (fluorosulfonyl)(n-nonafluorobutanesulfonyl)imide for stabilizing cathode–electrolyte interface in sulfonamide electrolytes.

Sources

Application Notes and Protocols for N,N-Dimethylmethanesulfonamide (DMMSA) as an Electrolyte Additive

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The continuous pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries (LIBs) has led to intensive research into novel electrolyte formulations. Electrolyte additives, even in small quantities, can profoundly influence the electrochemical performance of LIBs by modifying the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI). N,N-Dimethylmethanesulfonamide (DMMSA), a sulfur- and nitrogen-containing organic compound, presents intriguing possibilities as a functional electrolyte additive. This document provides a comprehensive technical guide on the application of DMMSA in LIB electrolytes, including its proposed mechanism of action, detailed experimental protocols for its evaluation, and safety considerations. While extensive quantitative data on DMMSA as a low-concentration additive is still emerging in peer-reviewed literature, this guide synthesizes knowledge from related sulfonamide and amide compounds to provide a robust framework for its investigation.

Introduction to this compound (DMMSA)

This compound (DMMSA) is a polar aprotic solvent with the chemical formula C₃H₉NO₂S. Its molecular structure features a sulfonyl group (O=S=O) bonded to a dimethylamino group (-N(CH₃)₂) and a methyl group (-CH₃).

Key Physicochemical Properties of DMMSA:

PropertyValueReference
Molecular Weight 123.18 g/mol
CAS Number 918-05-8[1][2]
Appearance Colorless liquid or low melting solid
Polarity High
Solubility Miscible with common carbonate electrolyte solvents

The presence of both a sulfonyl group and a dimethylamino group suggests that DMMSA could play a multifaceted role in the electrolyte. The sulfonyl group is known to participate in the formation of a stable SEI layer, while the amide functionality can influence the solvation of lithium ions and potentially scavenge harmful species within the electrolyte.

Proposed Mechanism of Action as an Electrolyte Additive

The primary role of an effective electrolyte additive is to be preferentially reduced or oxidized on the electrode surfaces to form a stable and ionically conductive passivation layer. Based on the electrochemical behavior of similar sulfur-containing compounds and amides, the proposed mechanism for DMMSA as an additive in a conventional carbonate-based electrolyte (e.g., LiPF₆ in ethylene carbonate and dimethyl carbonate) is as follows:

  • Preferential Reduction at the Anode: During the initial charging cycles, DMMSA is hypothesized to be reduced at the graphite anode surface at a higher potential than the bulk carbonate solvents. This preferential reduction leads to the formation of a robust and stable SEI layer.

  • SEI Composition and Properties: The decomposition products of DMMSA are expected to incorporate sulfur- and nitrogen-containing species into the SEI. These species can enhance the mechanical stability and ionic conductivity of the SEI, effectively suppressing the continuous decomposition of the electrolyte and minimizing the growth of lithium dendrites.

  • Interaction with Li⁺ Ions: The polar nature of DMMSA allows it to participate in the solvation sheath of Li⁺ ions. This interaction can influence the desolvation process at the electrode-electrolyte interface, potentially leading to more uniform lithium deposition and improved rate capability.

  • HF Scavenging: Amide-containing compounds have been shown to act as HF scavengers in LiPF₆-based electrolytes. The dimethylamino group in DMMSA could potentially react with trace amounts of HF, mitigating the corrosion of the cathode and the degradation of the SEI.

Below is a conceptual diagram illustrating the proposed role of DMMSA in SEI formation.

DMMSA_Mechanism cluster_electrolyte Bulk Electrolyte cluster_anode Graphite Anode Surface cluster_sei Solid Electrolyte Interphase (SEI) Li+ Li+ DMMSA DMMSA Li+->DMMSA Solvation Carbonate_Solvents Carbonate Solvents Li+->Carbonate_Solvents Solvation Anode Graphite Anode DMMSA->Anode Preferential Reduction Carbonate_Solvents->Anode Reduction (Suppressed) SEI Stable SEI Layer (S- and N-containing species)

Caption: Proposed mechanism of DMMSA in SEI formation.

Experimental Protocols

The following protocols provide a systematic approach to evaluating the efficacy of DMMSA as an electrolyte additive. These are intended as a starting point and may require optimization based on the specific cell chemistry and testing conditions.

Preparation of DMMSA-Containing Electrolyte

Materials:

  • Battery-grade carbonate solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC))

  • Battery-grade lithium salt (e.g., LiPF₆)

  • This compound (DMMSA, high purity)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

Procedure:

  • Solvent Mixture Preparation: Inside the argon-filled glovebox, prepare the desired baseline electrolyte solvent mixture. A common mixture is EC:DMC (1:1 v/v) or EC:EMC (3:7 v/v).

  • DMMSA Addition: Accurately weigh the required amount of DMMSA to achieve the desired concentration (e.g., 0.5%, 1.0%, 2.0% by weight). Add the DMMSA to the solvent mixture and stir until fully dissolved.

  • Lithium Salt Dissolution: Slowly add the lithium salt (e.g., LiPF₆) to the DMMSA-containing solvent mixture while stirring to achieve the target concentration (typically 1.0 M). Continue stirring until the salt is completely dissolved.

  • Electrolyte Storage: Store the prepared electrolyte in a sealed container inside the glovebox. It is recommended to allow the electrolyte to sit for several hours before use to ensure homogeneity.

Coin Cell Assembly (CR2032)

Materials:

  • Cathode and anode discs (e.g., LiNiMnCoO₂ and graphite)

  • Celgard separator

  • Lithium foil (for half-cells)

  • CR2032 coin cell components (casings, spacers, springs)

  • Prepared electrolyte (baseline and DMMSA-containing)

  • Coin cell crimper

Procedure:

A step-by-step guide for assembling a standard CR2032 coin cell can be found in various academic resources.[3][4] The general procedure within an argon-filled glovebox is as follows:

  • Place the cathode disc in the center of the larger coin cell casing.

  • Add a few drops of the electrolyte onto the cathode surface.

  • Place a separator disc on top of the cathode.

  • Add a few more drops of electrolyte onto the separator.

  • Place the anode disc (or lithium foil for a half-cell) on top of the separator.

  • Place a spacer and then a spring on top of the anode.

  • Carefully place the smaller casing (with gasket) on top.

  • Crimp the coin cell using a coin cell crimper to ensure a proper seal.

CoinCell_Assembly Start Start Prepare_Electrodes Prepare Electrodes and Separator Start->Prepare_Electrodes Assemble_in_Glovebox Assemble in Ar-filled Glovebox Prepare_Electrodes->Assemble_in_Glovebox Cathode_in_Casing Place Cathode in Bottom Casing Assemble_in_Glovebox->Cathode_in_Casing Add_Electrolyte_1 Add Electrolyte Cathode_in_Casing->Add_Electrolyte_1 Place_Separator Place Separator Add_Electrolyte_1->Place_Separator Add_Electrolyte_2 Add Electrolyte Place_Separator->Add_Electrolyte_2 Place_Anode Place Anode/Li Foil Add_Electrolyte_2->Place_Anode Add_Spacer_Spring Add Spacer and Spring Place_Anode->Add_Spacer_Spring Place_Top_Casing Place Top Casing with Gasket Add_Spacer_Spring->Place_Top_Casing Crimp_Cell Crimp the Cell Place_Top_Casing->Crimp_Cell End End Crimp_Cell->End

Caption: Experimental workflow for coin cell assembly.

Electrochemical Evaluation

A comprehensive evaluation of DMMSA's effect requires a suite of electrochemical tests.

  • Formation Cycling:

    • Objective: To form a stable SEI layer.

    • Protocol: Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles.

  • Cyclic Voltammetry (CV):

    • Objective: To determine the reduction and oxidation potentials of the electrolyte components.

    • Protocol: Sweep the potential at a slow scan rate (e.g., 0.1 mV/s) over the desired voltage range.

  • Galvanostatic Cycling:

    • Objective: To assess long-term cycling stability and coulombic efficiency.

    • Protocol: Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles).

  • Rate Capability Testing:

    • Objective: To evaluate the battery's performance at different charge and discharge rates.

    • Protocol: Cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) and then return to a low C-rate.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Objective: To investigate the interfacial resistance (SEI and charge transfer resistance).

    • Protocol: Apply a small AC voltage perturbation over a wide frequency range at different states of charge and after a certain number of cycles.

Expected Performance Improvements and Data Presentation

The addition of an effective SEI-forming additive like DMMSA is anticipated to yield several performance enhancements. While specific data for DMMSA is limited, the following table outlines the expected improvements based on the performance of other sulfur-containing additives.

Table of Expected Performance Metrics:

Performance MetricBaseline ElectrolyteDMMSA-Containing Electrolyte (Hypothetical)Rationale for Improvement
First Cycle Coulombic Efficiency 85-90%>90%Formation of a more stable and less resistive SEI, reducing irreversible capacity loss.
Capacity Retention (after 200 cycles @ 1C) <80%>85%Suppression of continuous electrolyte decomposition and preservation of the active electrode material.
Rate Capability (Capacity at 5C vs. C/10) 60-70%>75%Lower interfacial impedance facilitating faster Li⁺ ion transport across the SEI.
Interfacial Resistance (after 100 cycles) High and increasingLower and more stableThe DMMSA-derived SEI is expected to be more ionically conductive and less prone to thickening over time.

Post-Mortem Analysis

To gain a deeper understanding of the mechanism of action of DMMSA, post-mortem analysis of cycled cells is crucial.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental and chemical composition of the SEI layer on the anode and the CEI on the cathode.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the morphology of the electrode surfaces and the thickness of the SEI layer.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the organic components within the SEI.

Safety and Handling

Proper safety precautions must be observed when handling DMMSA and the prepared electrolytes.

  • Personal Protective Equipment (PPE): Always wear safety glasses, lab coat, and appropriate gloves.

  • Handling: Handle DMMSA and all electrolyte components inside a fume hood or an inert atmosphere glovebox. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store DMMSA in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

This compound (DMMSA) holds promise as a novel electrolyte additive for enhancing the performance of lithium-ion batteries. Its unique molecular structure suggests a multifunctional role in forming a stable SEI, improving Li⁺ transport, and potentially scavenging harmful impurities. The protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of DMMSA. Further research, including detailed quantitative performance studies and in-depth mechanistic investigations, is warranted to fully elucidate its potential and pave the way for its application in next-generation energy storage systems.

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Introduction: The Significance of N,N-Dimethylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Laboratory Synthesis of N,N-Dimethylmethanesulfonamide

This compound is a vital sulfonamide compound frequently utilized in organic synthesis and medicinal chemistry. As a key structural motif, the methanesulfonamide group is present in numerous therapeutic agents, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1] Its synthesis, while conceptually straightforward, involves highly reactive and hazardous materials, demanding a protocol that is not only robust and reproducible but also prioritizes laboratory safety.

This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps and explaining the fundamental chemical principles that underpin the methodology.

Pillar 1: Reaction Mechanism and Stoichiometric Considerations

The synthesis of this compound is achieved through the nucleophilic substitution reaction between methanesulfonyl chloride (MsCl) and dimethylamine. The core transformation relies on the attack of the lone pair of electrons on the nitrogen atom of dimethylamine onto the highly electrophilic sulfur atom of methanesulfonyl chloride.[2]

This reaction generates hydrogen chloride (HCl) as a byproduct. To prevent the protonation of the unreacted dimethylamine, which would render it non-nucleophilic, a non-nucleophilic base such as triethylamine (Et₃N) or pyridine is incorporated into the reaction mixture.[2][3] The base serves as an acid scavenger, neutralizing the HCl as it is formed and driving the reaction to completion.

For enhanced safety and ease of handling, this protocol utilizes dimethylamine hydrochloride as the amine source. The addition of two equivalents of a base is therefore required: one to neutralize the hydrochloride salt, liberating the free dimethylamine in situ, and a second to scavenge the HCl produced during the sulfonylation reaction.

Reaction_Mechanism cluster_reactants Reactants cluster_process Mechanism cluster_products Products MsCl Methanesulfonyl Chloride (CH₃SO₂Cl) Attack Nucleophilic Attack MsCl->Attack DMA Dimethylamine ((CH₃)₂NH) DMA->Attack 1. Base Base (e.g., Et₃N) Deprotonation Deprotonation Base->Deprotonation 3. Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Chloride Elimination Intermediate->Elimination 2. Elimination->Deprotonation Salt Base·HCl Salt Elimination->Salt Cl⁻ Product This compound Deprotonation->Product Deprotonation->Salt H⁺

Caption: General reaction pathway for this compound synthesis.

Pillar 2: Critical Safety Protocols—A Self-Validating System

The handling of the reagents for this synthesis requires strict adherence to safety protocols due to their inherent hazards. A self-validating safety system ensures that risks are mitigated at every stage.

  • Methanesulfonyl Chloride (MsCl): This reagent is highly toxic, corrosive, and a potent lachrymator (causes tearing).[4][5] It is fatal if inhaled and reacts violently and exothermically with water and other nucleophiles.[4][6] All manipulations must be conducted within a certified chemical fume hood.[6][7]

  • Dimethylamine Hydrochloride: While significantly safer than gaseous dimethylamine, the solid can be irritating. Standard handling precautions for solid amine salts should be observed.

  • Triethylamine (Et₃N): A corrosive and flammable liquid with a strong odor. It should be handled in a fume hood.

  • Dichloromethane (DCM): A volatile solvent. Avoid inhalation and skin contact.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a full-face shield.

  • Hand Protection: Nitrile or neoprene chemical-resistant gloves.[7]

  • Body Protection: A flame-resistant lab coat.

Emergency Preparedness:

  • An emergency eyewash station and safety shower must be immediately accessible.[7]

  • A spill kit containing an inert absorbent material (e.g., vermiculite) and a neutralizing agent like sodium bicarbonate should be readily available.[7]

Pillar 3: Experimental Protocol and Authoritative Grounding

This protocol is designed for reliability and high yield. Each step is grounded in established chemical principles to ensure a successful outcome.

Data Presentation: Reagents and Materials
ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Dimethylamine Hydrochloride81.541.050.04.08 g
Triethylamine (Et₃N)101.192.2110.015.3 mL
Methanesulfonyl Chloride114.551.0552.54.5 mL
Dichloromethane (DCM)---100 mL
1 M Hydrochloric Acid (HCl)---50 mL
Saturated Sodium Bicarbonate---50 mL
Brine (Saturated NaCl)---50 mL
Anhydrous Sodium Sulfate---~10 g
Step-by-Step Synthesis Workflow
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dimethylamine hydrochloride (4.08 g, 50.0 mmol).

    • Add anhydrous dichloromethane (100 mL) followed by triethylamine (15.3 mL, 110.0 mmol).

    • Causality: Anhydrous solvent is critical as methanesulfonyl chloride reacts with water.[4] Two equivalents of base are used to first deprotonate the dimethylamine hydrochloride to the free amine and then to neutralize the HCl generated in the subsequent step.

  • Addition of Methanesulfonyl Chloride:

    • Cool the stirred suspension to 0 °C using an ice-water bath.

    • Slowly add methanesulfonyl chloride (4.5 mL, 52.5 mmol) dropwise to the cooled mixture over 20-30 minutes using a syringe or dropping funnel.[2]

    • Causality: The reaction is highly exothermic. Slow, controlled addition at low temperature is crucial to prevent overheating, which can lead to side reactions and a decrease in yield.[2]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 4-6 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

    • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 1:1 Hexane:Ethyl Acetate. The product will have a different Rf value than the starting materials.

Step-by-Step Work-up and Purification
  • Aqueous Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, and finally 50 mL of brine.[8]

    • Causality: The HCl wash removes excess triethylamine and any unreacted dimethylamine. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash removes the bulk of the dissolved water from the organic layer.[2]

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]

    • Causality: Removing all traces of water is essential before final purification to prevent hydrolysis and ensure product purity.

  • Final Purification:

    • The crude product, a pale yellow oil, is purified by vacuum distillation to yield this compound as a colorless liquid.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Characterization Setup 1. Reaction Setup (Amine Salt, Base, Solvent) Cooling 2. Cool to 0 °C Setup->Cooling Addition 3. Add MsCl Dropwise Cooling->Addition Reaction 4. Stir at Room Temp (4-6h) Addition->Reaction Wash_HCl 5. Wash with 1M HCl Reaction->Wash_HCl Wash_Bicarb 6. Wash with Sat. NaHCO₃ Wash_HCl->Wash_Bicarb Wash_Brine 7. Wash with Brine Wash_Bicarb->Wash_Brine Dry 8. Dry (Na₂SO₄) & Filter Wash_Brine->Dry Concentrate 9. Concentrate in vacuo Dry->Concentrate Purify 10. Purify (Vacuum Distillation) Concentrate->Purify NMR ¹H & ¹³C NMR Purify->NMR MS Mass Spectrometry Purify->MS

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The identity and purity of the final product must be confirmed using spectroscopic methods.

Technique Expected Results
¹H NMR (CDCl₃)δ ~2.85 (s, 6H, -N(CH₃)₂), δ ~2.80 (s, 3H, -SO₂CH₃)
¹³C NMR (CDCl₃)δ ~38.0 (-N(CH₃)₂), δ ~35.0 (-SO₂CH₃)
Mass Spec (ESI+) Calculated for C₃H₉NO₂S [M+H]⁺: 124.04, Found: 124.04

Note: Chemical shifts in NMR spectroscopy can be influenced by the solvent and sample concentration.[9] The provided values are typical and should be used as a reference.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction. - Reagents degraded (especially MsCl due to moisture). - Insufficient base.- Extend reaction time and monitor by TLC. - Use fresh, anhydrous reagents and solvents. - Ensure 2.2 equivalents of base are used relative to the amine salt.
Product is Contaminated - Incomplete aqueous work-up. - Insufficient drying of the organic layer.- Repeat the washing steps (HCl, NaHCO₃, brine). - Ensure the organic layer is thoroughly dried before concentration.
Reaction Overheated - Addition of MsCl was too rapid.- For future attempts, slow the rate of addition and ensure the ice bath maintains a temperature of 0 °C.

References

  • METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
  • Methanesulfonyl chloride. Wikipedia. [Link]
  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. [Link]
  • Method of preparing methane sulfonamide and its derivatives.
  • METHANESULFINYL CHLORIDE. Organic Syntheses. [Link]
  • This compound - SpectraBase. Wiley SpectraBase. [Link]
  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. MDPI. [Link]
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Institutes of Health (NIH). [Link]
  • Synthesis of N-monomethanesulphonylethylene diamine, hydrochloride. PrepChem.com. [Link]
  • Next generation purification method for achieving low trace metals in ultra-high purity chemicals. 3M. [Link]
  • Method for recovering dimethylamine from dimethylamine hydrochloride.
  • N,N-Dimethylmethanesulphonamide. PubChem. [Link]
  • An Evaluation of the Potential of NMR Spectroscopy and Computational Modelling Methods to Inform Biopharmaceutical Formul
  • Compound Purific
  • Optimized purification methods for metallic contaminant removal from directly recycled Li-ion battery c
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central (PMC). [Link]
  • Nanoparticle drug delivery innovation could enhance drug development. European Pharmaceutical Review. [Link]
  • 1H NMR studies of aqueous N,N-dimethylacetamide solutions.
  • Practical Applications of Physics-based Modeling for Medicinal Chemists. YouTube. [Link]
  • Methods to identify the NMR resonances of the ¹³C-dimethyl N-terminal amine on reductively methyl

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Application Note: High-Sensitivity Analytical Methods for the Detection of N,N-Dimethylmethanesulfonamide (DMMS) in Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed analytical protocols for the trace-level detection and quantification of N,N-Dimethylmethanesulfonamide (DMMS), a potential genotoxic impurity (PGI), in active pharmaceutical ingredients (APIs) and drug substances. Given the stringent regulatory landscape governed by guidelines such as ICH M7, which mandates strict control of compounds that can interact with DNA, robust and sensitive analytical methods are imperative.[1][2][3] This document outlines two primary, validated methodologies: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its broad applicability and a Gas Chromatography-Mass Spectrometry (GC-MS) method for volatile-amenable matrices. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the selection of instruments, parameters, and sample preparation techniques.

Introduction: The Regulatory Imperative for DMMS Control

This compound (DMMS) is a small sulfonamide compound with the chemical structure CN(C)S(=O)(=O)C.[4] While not as widely studied as other alkylating agents, its structural alerts—specifically the sulfonyl moiety—place it in a category of compounds that require careful toxicological assessment for potential genotoxicity.[5][6]

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][3] This guideline establishes the concept of the Threshold of Toxicological Concern (TTC), a level of exposure for unstudied chemicals that is expected to pose a negligible carcinogenic risk. For most genotoxic impurities, this is set at 1.5 µ g/day .[7] Consequently, analytical methods must possess exceptional sensitivity and selectivity, often requiring quantification limits in the low parts-per-million (ppm) range relative to the API.[6] This application note addresses this critical need by providing robust analytical strategies for DMMS.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₃H₉NO₂S[4]
Molecular Weight123.18 g/mol [4]
XLogP3-AA-0.5[4]
Topological Polar Surface Area45.8 Ų[4]

The high polarity (XLogP3-AA of -0.5) and low molecular weight of DMMS present unique analytical challenges, guiding the choice of chromatographic techniques.

Recommended Analytical Strategy: LC-MS/MS

For polar, non-volatile analytes like DMMS, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, offering unparalleled sensitivity and selectivity.[8] The method detailed below utilizes a hydrophilic interaction liquid chromatography (HILIC) approach to achieve sufficient retention of the highly polar DMMS, coupled with Multiple Reaction Monitoring (MRM) for quantification.

Rationale for Method Selection
  • Chromatography: Standard reversed-phase (e.g., C18) columns often provide poor retention for highly polar compounds like DMMS. HILIC chromatography uses a polar stationary phase with a primarily organic mobile phase, which is ideal for retaining and separating such analytes.[9]

  • Ionization: Electrospray Ionization (ESI) in positive mode is selected due to the presence of a basic nitrogen atom, which can be readily protonated to form the [M+H]⁺ ion (m/z 124.0).

  • Detection: Tandem mass spectrometry (MS/MS) in MRM mode provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition, minimizing interference from the sample matrix.[7][10] General fragmentation pathways for sulfonamides involve cleavage of the S-N bond or loss of SO₂.[1][3][11]

Diagram: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Weigh 100 mg API B Dissolve in 1.0 mL Diluent (90:10 ACN:Water) A->B C Vortex & Sonicate B->C D Filter (0.22 µm PTFE) C->D E Inject into LC-MS/MS D->E LC HILIC Separation (Amide Column) E->LC Analyte Separation MS1 ESI+ Ionization (Precursor Ion m/z 124.0) LC->MS1 Elution MS2 Collision Cell (CID) MS1->MS2 Isolation MS3 MRM Detection (Product Ions) MS2->MS3 Fragmentation F Quantify DMMS vs. Calibration Curve MS3->F Data Acquisition & Quantification

Caption: Workflow for the analysis of DMMS in API by LC-MS/MS.

Detailed LC-MS/MS Protocol

2.2.1. Materials and Reagents

  • This compound (DMMS) reference standard

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Formic acid, LC-MS grade

  • API or drug substance to be tested

2.2.2. Standard and Sample Preparation

  • Diluent: Prepare a solution of 90:10 (v/v) Acetonitrile:Water.

  • DMMS Stock Solution (100 µg/mL): Accurately weigh 10 mg of DMMS reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover a range of, for example, 0.05 ng/mL to 50 ng/mL. This range should bracket the target quantification limit.

  • Sample Preparation (Targeting 1.5 ppm limit in a 1 g/day drug):

    • Accurately weigh 100 mg of the API into a suitable vial.

    • Add 1.0 mL of the diluent.

    • Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial.

2.2.3. Instrumental Conditions

ParameterSettingRationale
LC System UPLC/HPLC capable of 10k psiFor efficient separation on sub-2 µm particle columns.
Column HILIC Amide, 100 x 2.1 mm, 1.7 µmProvides retention for polar analytes.
Column Temp. 40 °CEnsures reproducible retention times.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterVolatile buffer compatible with MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component for HILIC elution.
Gradient 95% B (0-1 min), 95-70% B (1-5 min), 70% B (5-6 min), 70-95% B (6-6.1 min), 95% B (6.1-8 min)Gradient optimized for retention and elution of DMMS.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 5 µLBalances sensitivity with peak shape.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM experiments.
Ionization Mode Electrospray Ionization, Positive (ESI+)DMMS readily forms a protonated molecule.
Capillary Voltage 3.5 kVOptimized for ion generation.
Source Temp. 150 °CStandard condition.
Desolvation Temp. 400 °CEnsures efficient solvent evaporation.
MRM Transitions Quantifier: 124.0 > 79.0 (Loss of -N(CH₃)₂) Qualifier: 124.0 > 60.0 (Loss of SO₂)Specific transitions for DMMS identification and quantification. The selection is based on common sulfonamide fragmentation patterns.[1][3]
Collision Energy Optimize experimentally (e.g., 10-20 eV)Energy required to induce fragmentation.

Alternative Analytical Strategy: GC-MS

While LC-MS/MS is preferred, Gas Chromatography-Mass Spectrometry (GC-MS) can be a viable alternative, particularly if the API is not soluble in organic solvents or if a GC-MS system is more readily available. The primary challenge is the low volatility and high polarity of DMMS, which can lead to poor peak shape and thermal degradation. A direct liquid injection approach is proposed.

Rationale for Method Selection
  • Chromatography: A highly polar stationary phase (e.g., WAX or -624 type) is necessary to achieve chromatographic separation and minimize peak tailing for a polar analyte like DMMS.[12]

  • Injection: A splitless injection is used to maximize the transfer of the analyte onto the column, which is essential for achieving trace-level sensitivity.

  • Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode is crucial for selectivity and achieving the required low detection limits for GTI analysis.[6][13] The ions are selected from the known electron ionization (EI) mass spectrum of DMMS.

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Weigh 100 mg API B Dissolve in 1.0 mL Dichloromethane A->B C Vortex & Sonicate B->C D Filter (0.45 µm PTFE) C->D E Inject into GC-MS D->E GC Capillary GC Separation (DB-WAX Column) E->GC Splitless Injection MS1 Electron Ionization (EI) GC->MS1 Elution MS2 Quadrupole Analyzer MS1->MS2 Ion Acceleration MS3 SIM Detection MS2->MS3 Ion Filtering F Quantify DMMS vs. Calibration Curve MS3->F Data Acquisition & Quantification

Sources

A Practical Guide to the ¹H NMR Analysis of N,N-Dimethylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This application note provides a comprehensive guide to obtaining and interpreting the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N,N-Dimethylmethanesulfonamide (CAS: 918-05-8). We delve into the theoretical basis for the expected spectrum, present a detailed, field-proven protocol for sample preparation and data acquisition, and offer insights into data processing and interpretation. This guide is designed for researchers, chemists, and quality control analysts who require accurate structural verification and purity assessment of this compound.

Introduction: The Molecular Context

This compound is a simple yet important organic molecule featuring two distinct methyl environments.[1][2] Its structural simplicity makes it an excellent subject for demonstrating fundamental NMR principles. ¹H NMR spectroscopy serves as a primary tool for its unambiguous identification, providing critical information on its chemical structure through chemical shifts, signal integration, and multiplicity. Understanding the precise protocol for acquiring a clean, high-resolution spectrum is paramount for accurate analysis in research and pharmaceutical development.

Structural Analysis and Spectral Prediction

The structure of this compound dictates a straightforward ¹H NMR spectrum. The molecule possesses two sets of chemically non-equivalent, but internally equivalent, protons.

  • S-CH₃ Group: The three protons on the methyl group directly attached to the sulfur atom are chemically equivalent. They exist in a unique electronic environment.

  • N(CH₃)₂ Group: The six protons on the two methyl groups attached to the nitrogen atom are chemically equivalent to each other due to free rotation around the C-N bonds (at room temperature) and the molecular symmetry.

Since neither methyl group has adjacent protons, no spin-spin coupling is expected. Therefore, the ¹H NMR spectrum is predicted to show two distinct singlets.

Caption: Workflow for preparing a high-quality NMR sample.

Protocol for Data Acquisition and Processing

The following is a generalized workflow for a modern NMR spectrometer. Specific commands may vary by manufacturer (e.g., Bruker, JEOL). [3] Step-by-Step Methodology:

  • Insert Sample: Place the NMR tube into a spinner and use a depth gauge to ensure correct positioning. Insert the sample into the magnet. [3][4]2. Load Standard Parameters: Create a new experiment and load a standard set of ¹H acquisition parameters.

  • Locking: The spectrometer will use the deuterium signal from the solvent to lock the magnetic field frequency, compensating for any drift. [3]4. Shimming: The magnetic field is homogenized by adjusting the shim coils. This can be done automatically or manually by optimizing the shape of the lock signal to maximize its intensity and minimize its width. This step is crucial for achieving high resolution and sharp spectral lines. [5]5. Tuning and Matching: The probe is tuned to the ¹H frequency to ensure maximum signal transmission and sensitivity.

  • Set Acquisition Parameters:

    • Receiver Gain (RG): Set automatically (rga) or manually to maximize signal without clipping the Free Induction Decay (FID).

    • Pulse Width: Calibrate or use a standard 90° pulse for quantitative measurements. [5] * Number of Scans (NS): For this compound, 8 to 16 scans are typically sufficient.

    • Acquisition Time (AQ): A value of 2-4 seconds is standard for high-resolution spectra.

    • Relaxation Delay (D1): A delay of 1-5 seconds allows for magnetization to return to equilibrium between scans.

  • Acquire Spectrum: Start the acquisition (zg). [3]8. Data Processing:

    • Fourier Transform (FT): The raw FID signal is converted into the frequency-domain spectrum (ef). [3] * Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode and the baseline is flat (apk). [3] * Baseline Correction: Apply a polynomial function to correct any remaining baseline distortions.

    • Referencing: Calibrate the chemical shift axis. If using CDCl₃, reference the residual solvent peak to δ 7.26 ppm. If an internal standard like Tetramethylsilane (TMS) is used, reference its signal to δ 0.00 ppm. [6] * Integration: Integrate the signals to determine the relative number of protons corresponding to each peak. The ratio should be approximately 3:6 (or 1:2).

Caption: Workflow for NMR data acquisition and processing.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and simple illustration of fundamental NMR principles. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can reliably obtain high-resolution spectra suitable for structural confirmation and purity analysis. The key to success lies in meticulous preparation to ensure a homogenous sample free of particulates and careful execution of the acquisition steps, particularly locking and shimming, to maximize spectral quality.

References

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.
  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
  • ResearchGate. How to Prepare Samples for NMR.
  • Pennsylvania State University. Acquiring 1H NMR spectrum (Quick instructions for Topspin). NMR Facility.
  • 1H NMR Protocol for Beginners DRX-400. (n.d.).
  • PubChem. N,N-Dimethylmethanesulphonamide. National Center for Biotechnology Information.
  • Acquiring 1 H and 13 C Spectra. (2018). In Modern NMR Spectroscopy in Education. ACS Publications.
  • Ruiyi Tech. N,N-Dimethyl-methanesulfonamide.
  • NIST. Methanesulfonamide, N,N-dimethyl-. NIST Chemistry WebBook.
  • University of Durham. How to make an NMR sample.
  • NMRHANDS-ON PROTOCOLS –ACQUISITION. (n.d.).
  • PubChem. This compound. National Center for Biotechnology Information.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0001888).
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

Sources

Application Note: A Detailed Guide to the ¹³C NMR Chemical Shifts and Analysis of N,N-Dimethylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of N,N-Dimethylmethanesulfonamide (DMSMA), a compound of interest in chemical synthesis and pharmaceutical development. We provide a comprehensive overview of its ¹³C NMR chemical shifts, the underlying principles governing these values, a detailed, field-proven protocol for spectral acquisition, and methods for ensuring data integrity. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation, purity assessment, and quality control.

Introduction: The Significance of DMSMA and ¹³C NMR

This compound (CAS No. 918-05-8) is a sulfonamide derivative that serves as a versatile building block and synthetic intermediate. Its structural simplicity belies the importance of precise analytical characterization to ensure its identity and purity in complex reaction mixtures and final products.

¹³C NMR spectroscopy is a cornerstone analytical technique that provides direct insight into the carbon framework of a molecule.[1][2] Unlike ¹H NMR, which can be complicated by overlapping signals and complex coupling patterns, proton-decoupled ¹³C NMR spectra often display sharp, singlet signals for each chemically unique carbon atom, spread over a wide chemical shift range (typically 0-220 ppm).[3][4] This makes it an exceptionally powerful tool for confirming molecular structure, identifying impurities, and studying the chemical environment of each carbon atom.[5] This application note serves as an authoritative guide to the theory and practice of acquiring and interpreting the ¹³C NMR spectrum of this compound.

Molecular Structure and Expected Spectral Features

The structure of this compound is characterized by a central sulfonyl group connected to a methyl group and a dimethylamino group.

Caption: Molecular structure of this compound with key carbons labeled.

From a structural standpoint, there are two distinct carbon environments:

  • C1: The methyl carbon directly bonded to the sulfur atom (S-CH₃).

  • C2 & C3: The two methyl carbons bonded to the nitrogen atom (N-(CH₃)₂). Due to free rotation around the S-N and N-C bonds at room temperature, these two methyl groups are chemically and magnetically equivalent.

Therefore, the proton-decoupled ¹³C NMR spectrum is expected to show only two signals .

¹³C NMR Chemical Shift Data and Interpretation

The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield the nucleus, causing its signal to appear at a higher chemical shift (downfield).

For this compound, the strongly electron-withdrawing sulfonyl group (-SO₂) significantly deshields the attached methyl carbon (C1). The nitrogen atom of the dimethylamino group also exerts a deshielding effect on its attached methyl carbons (C2, C3), but to a lesser extent. This leads to the following unambiguous assignments.

Table 1: Experimental ¹³C NMR Chemical Shifts of this compound

Carbon AtomAssignmentChemical Shift (δ, ppm) in CDCl₃Chemical Shift (δ, ppm) in Solid State
C1 S-CH₃~42.2~42.3
C2, C3 N-(CH₃)₂~37.4~37.5

Data sourced from SpectraBase and assigned based on established chemical shift principles. The solid-state data used hexamethylbenzene as a reference.[6][7] Slight variations may occur depending on concentration and exact experimental conditions.

The downfield shift of the S-CH₃ carbon relative to the N-(CH₃)₂ carbons is a direct consequence of the greater inductive electron withdrawal by the -SO₂- group compared to the -N(CH₃)- moiety.

Detailed Experimental Protocol for ¹³C NMR Analysis

This protocol provides a robust, self-validating methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 15-25 mg of This compound prep2 Add ~0.6 mL of deuterated solvent (e.g., CDCl₃) to a 5 mm NMR tube prep1->prep2 prep3 Vortex until fully dissolved prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Load standard ¹³C{¹H} acquisition parameters acq1->acq2 acq3 Set key parameters: NS (scans), D1 (delay) acq2->acq3 acq4 Start acquisition acq3->acq4 proc1 Fourier Transform (FT) of the FID acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference spectrum (e.g., CDCl₃ to 77.16 ppm) proc3->proc4 proc5 Final Spectrum Analysis proc4->proc5

Caption: Standard workflow for ¹³C NMR spectroscopic analysis.

Part A: Sample Preparation
  • Weighing: Accurately weigh 15-25 mg of purified this compound directly into a clean, dry 5 mm NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it can slightly influence chemical shifts.[8][9] CDCl₃ is a common first choice for many organic molecules.

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

Part B: Spectrometer Setup & Acquisition
  • Rationale: The parameters below are chosen to overcome the low natural abundance (1.1%) and lower sensitivity of the ¹³C nucleus, ensuring a spectrum with an excellent signal-to-noise ratio (S/N) and resolution.[10]

  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz ¹H frequency, corresponding to 100 MHz for ¹³C).

  • Experiment: Select a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30 on Bruker systems).

    • Causality: Proton decoupling is essential. It collapses the C-H coupling multiplets into single lines, which dramatically increases S/N and simplifies the spectrum.[3] This process also introduces the Nuclear Overhauser Effect (NOE), which can further enhance the signal of protonated carbons.[10]

  • Acquisition Parameters:

    • Spectral Width (SW): Set to ~240 ppm to ensure all expected carbon signals are captured.

    • Number of Scans (NS): Set between 64 and 256 scans. More scans will improve the S/N. The required number will depend on the sample concentration and spectrometer sensitivity.

    • Relaxation Delay (D1): A delay of 2 seconds is sufficient for routine qualitative analysis. Trustworthiness Note: For accurate quantitative analysis (comparing the integrals of different peaks), a much longer delay (e.g., 5 times the longest carbon T₁ relaxation time) and an inverse-gated decoupling sequence are required to suppress differential NOE effects.[11]

    • Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).

Part C: Data Processing & Validation
  • Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to the Free Induction Decay (FID) to improve S/N, then perform the Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply an automatic baseline correction algorithm.

  • Referencing (Self-Validation): This step is critical for data accuracy and comparability.

    • If using CDCl₃, reference the solvent triplet signal to its known center at 77.16 ppm.[12]

    • If an internal standard like tetramethylsilane (TMS) was added, reference its signal to 0.00 ppm.

  • Confirmatory Analysis (Optional but Recommended): To unequivocally validate the assignments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can be performed. In this experiment, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. For DMSMA, a DEPT-135 spectrum would show two positive signals, confirming that both environments are methyl groups.[2]

Conclusion

The ¹³C NMR spectrum of this compound provides a clear and unambiguous fingerprint of its carbon skeleton. The presence of two distinct signals, with chemical shifts governed by the inductive effects of the adjacent sulfur and nitrogen atoms, allows for straightforward structural confirmation. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire high-quality, trustworthy ¹³C NMR data, ensuring the integrity of their chemical syntheses and development programs. This systematic approach, combining sound theoretical understanding with robust experimental practice, is indispensable for modern chemical and pharmaceutical research.

References

  • The Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). N,N-Dimethyl methanesulfonamide(918-05-8) 13C NMR spectrum.
  • Wiley-VCH GmbH. (2026). This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Lee, S., et al. (2022).
  • ResearchGate. (n.d.).
  • Makarov, I. S., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters.
  • ResearchGate. (n.d.).
  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Smith, A. M., et al. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses.
  • BenchChem. (2025).
  • Wiley-VCH GmbH. (2026). This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Wiley-VCH GmbH. (2026). This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubMed. (n.d.). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides.
  • Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy.
  • ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.
  • RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • BenchChem. (2025). An In-depth Technical Guide to the 13C NMR Spectroscopy of Methanesulfonamide, N-(trimethylsilyl)-.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000092).
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • University College Cork. (n.d.). 13C NMR spectroscopy • Chemical shift.

Sources

Application Note: Mass Spectrometric Fragmentation Analysis of N,N-Dimethylmethanesulfonamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N,N-Dimethylmethanesulfonamide Characterization

This compound (DMM) is a small aliphatic sulfonamide that can be encountered in various stages of pharmaceutical development and chemical synthesis, often as an impurity or a degradation product. Its accurate identification and quantification are crucial for ensuring the quality, safety, and efficacy of drug substances and products. Mass spectrometry, with its high sensitivity and specificity, stands as the premier analytical technique for the structural elucidation and quantification of such small molecules. This application note provides a detailed guide to the mass spectrometric fragmentation behavior of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights and detailed protocols for its analysis. Understanding the distinct fragmentation patterns generated by these ionization techniques is paramount for confident structural confirmation and method development.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach for Unambiguous Fingerprinting

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that is highly valuable for compound identification, often through library matching. The molecular ion of this compound (C₃H₉NO₂S), with a molecular weight of 123.17 g/mol , is observed in its EI mass spectrum, and its fragmentation provides a wealth of structural information.[1]

EI Fragmentation Mechanism of this compound

Upon electron impact, this compound (m/z 123) undergoes a series of characteristic fragmentation reactions. The primary fragmentation pathways involve the cleavage of the S-N and S-C bonds, which are the most labile sites in the molecule.

A key fragmentation pathway is the alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable dimethylaminosulfonyl cation. Another significant fragmentation involves the loss of the dimethylamino group. The major observed fragment ions and their proposed structures are detailed in the table below.

Table 1: Prominent Fragment Ions of this compound in EI-MS

m/zProposed Fragment StructureFragmentation Pathway
123[CH₃S(O)₂N(CH₃)₂]⁺•Molecular Ion
108[CH₃S(O)₂NCH₃]⁺Loss of a methyl radical (•CH₃)
79[CH₃SO₂]⁺Cleavage of the S-N bond
44[N(CH₃)₂]⁺Cleavage of the S-N bond
42[C₂H₄N]⁺Rearrangement and loss of H₂ from [N(CH₃)₂]⁺
Visualizing the EI Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.

EI_Fragmentation M [C₃H₉NO₂S]⁺• m/z 123 Molecular Ion F108 [C₂H₆NO₂S]⁺ m/z 108 M->F108 - •CH₃ F79 [CH₃SO₂]⁺ m/z 79 M->F79 - •N(CH₃)₂ F44 [C₂H₆N]⁺ m/z 44 M->F44 - •SO₂CH₃ F42 [C₂H₄N]⁺ m/z 42 F44->F42 - H₂ ESI_Fragmentation MH [M+H]⁺ m/z 124 F108 [C₂H₆NO₂S]⁺ m/z 108 MH->F108 - CH₄ F79 [CH₃SO₂]⁺ m/z 79 MH->F79 - HN(CH₃)₂ F60 [C₂H₈N]⁺ m/z 60 MH->F60 - SO₂CH₃ F44 [C₂H₆N]⁺ m/z 44 MH->F44 - HSO₂CH₃

Sources

N,N-Dimethylmethanesulfonamide in Peptide Synthesis: A Technical Evaluation and Application Prospectus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical evaluation of N,N-Dimethylmethanesulfonamide (DMSM) and explores its potential applications in solid-phase peptide synthesis (SPPS). While not a conventional solvent in this field, an analysis of its physicochemical properties suggests it may offer advantages in specific contexts, particularly in the synthesis of "difficult" or aggregation-prone peptide sequences. This application note synthesizes available data on DMSM, compares it with standard SPPS solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), and proposes experimental protocols to systematically evaluate its efficacy.

Introduction: The Solvent's Critical Role in SPPS

The success of solid-phase peptide synthesis is profoundly dependent on the choice of solvent, which must effectively solvate the growing peptide chain and the solid support, as well as dissolve amino acid monomers and coupling reagents.[1] The most commonly used solvents, DMF and NMP, are effective but face increasing scrutiny due to toxicity concerns.[2] Furthermore, the synthesis of hydrophobic and aggregation-prone peptides remains a significant challenge, often leading to low yields and purity.[3] This necessitates the exploration of novel solvent systems that can mitigate these issues. This compound (DMSM) is a polar aprotic solvent whose properties suggest it could be a viable, albeit underexplored, candidate in the peptide chemist's toolkit.

Physicochemical Properties of this compound

A thorough understanding of a solvent's physical and chemical characteristics is crucial to predicting its behavior in SPPS. Key properties of DMSM are summarized below and compared with those of DMF and NMP.

PropertyThis compound (DMSM)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula C₃H₉NO₂SC₃H₇NOC₅H₉NO
Molecular Weight 123.18 g/mol [4]73.09 g/mol 99.13 g/mol
Boiling Point 224-226 °C153 °C202 °C
Polarity (Topological Polar Surface Area) 45.8 Ų[4]29.1 Ų20.3 Ų
Hydrogen Bond Acceptor Count 3[4]22

Data sourced from PubChem[4] and other chemical suppliers.

DMSM's high boiling point indicates low volatility, a desirable trait for automated synthesis platforms. Its notable polarity and hydrogen bond acceptor capacity suggest strong potential for solvating polar molecules, including the peptide backbone, which could be instrumental in disrupting interchain hydrogen bonding that leads to aggregation.[5]

Potential Applications and Rationale in Peptide Synthesis

Overcoming Peptide Aggregation

Peptide aggregation is a primary cause of synthetic failure, particularly for sequences rich in hydrophobic residues.[3] Aggregation can render the N-terminus of the growing peptide chain inaccessible, hindering both deprotection and coupling steps.[3] The use of highly polar solvents or "magic mixtures" containing chaotropic salts or detergents can help to disrupt the secondary structures responsible for aggregation.[6][7]

Given DMSM's high polarity, it is hypothesized that it could serve as an effective solvent for the synthesis of such "difficult sequences." Its ability to act as a hydrogen bond acceptor may allow it to competitively interact with the peptide backbone, thereby preventing the formation of β-sheet structures that are a hallmark of aggregation.[5]

Workflow for Evaluating DMSM in Difficult Peptide Synthesis

cluster_0 Synthesis Setup cluster_1 Solvent Systems cluster_2 Analysis Select_Difficult_Sequence Select Known Aggregating Peptide Sequence Parallel_Synthesizers Prepare Parallel Synthesizers Select_Difficult_Sequence->Parallel_Synthesizers DMF_Control System 1: 100% DMF (Control) Parallel_Synthesizers->DMF_Control Run SPPS DMSM_Pure System 2: 100% DMSM Parallel_Synthesizers->DMSM_Pure Run SPPS DMSM_Mixture System 3: DMSM/NMP Mix (e.g., 1:1) Parallel_Synthesizers->DMSM_Mixture Run SPPS Cleavage Cleavage & Deprotection DMF_Control->Cleavage DMSM_Pure->Cleavage DMSM_Mixture->Cleavage HPLC_MS Crude Purity Analysis (HPLC/MS) Cleavage->HPLC_MS Yield_Comparison Yield Comparison HPLC_MS->Yield_Comparison

Caption: Workflow for comparative analysis of DMSM in SPPS.

Solubility of Fmoc-Amino Acids

Proposed Experimental Protocols

The following protocols are designed as a starting point for researchers wishing to investigate the utility of DMSM in Fmoc-SPPS. These are generalized procedures and may require optimization based on the specific peptide sequence and synthesis platform.

Protocol 1: Evaluation of Resin Swelling in DMSM

Objective: To determine the efficacy of DMSM in swelling common SPPS resins compared to DMF.

Materials:

  • Polystyrene-based resin (e.g., Rink Amide)

  • PEG-based resin (e.g., TentaGel)

  • This compound (DMSM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Graduated cylinders or swelling syringes

Procedure:

  • Place a known mass (e.g., 100 mg) of dry resin into three separate graduated measuring vessels.

  • To the first vessel, add 1 mL of DMF.

  • To the second vessel, add 1 mL of DMSM.

  • To the third vessel, add a 1:1 mixture of DMF and DMSM.

  • Allow the resins to swell for 1 hour at room temperature.

  • Record the final volume of the swollen resin in each solvent.

  • Calculate the swelling ratio (mL of swollen resin per gram of dry resin) for each condition.

Expected Outcome: This experiment will provide quantitative data on how well DMSM swells different types of resins, a crucial first step in validating its use.

Protocol 2: Standard Fmoc-SPPS Coupling Cycle Using DMSM

Objective: To perform a standard coupling cycle in DMSM and assess its compatibility with common reagents.

Materials:

  • Fmoc-Rink Amide resin, pre-swollen in DMSM

  • Fmoc-amino acid (e.g., Fmoc-Ala-OH)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMSM

  • This compound (DMSM), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Deprotection: Treat the swollen resin with 20% piperidine in DMSM for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMSM (5 x 1 min).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMSM.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMSM (5 x 1 min).

  • Monitoring: Perform a Kaiser test to assess the completeness of the coupling. A negative result (yellow beads) indicates a successful reaction.[8]

Logical Flow of an SPPS Cycle

start Start Cycle (Fmoc-Peptide-Resin) deprotection Fmoc Deprotection (20% Piperidine in DMSM) start->deprotection wash1 Wash with DMSM deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Activator, Base in DMSM) wash1->coupling wash2 Wash with DMSM coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test end Next Cycle kaiser_test->end Negative recouple Re-couple kaiser_test->recouple Positive recouple->wash1

Caption: The iterative steps of a typical Fmoc-SPPS cycle.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions must be taken when handling DMSM.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: Handle DMSM in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

  • Disposal: Dispose of DMSM waste in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.[10][11]

Conclusion and Future Outlook

This compound presents an intriguing, yet largely unexplored, alternative to conventional solvents in solid-phase peptide synthesis. Its physicochemical properties, particularly its high polarity and hydrogen bond accepting capability, suggest a potential role in mitigating peptide aggregation, a persistent challenge in the field. The protocols outlined in this document provide a framework for the systematic evaluation of DMSM's performance in resin swelling, amino acid solubility, and coupling efficiency. While further empirical data is required to fully validate its utility, DMSM warrants consideration as a potentially valuable tool for the synthesis of complex and "difficult" peptides.

References

  • PubChem. N,N-Dimethylmethanesulphonamide. National Center for Biotechnology Information.
  • PubChem. N,N-dimethylsulfonamide. National Center for Biotechnology Information.
  • AAPPTec. Solvents for Solid Phase Peptide Synthesis.
  • ResearchGate. Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?
  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Wegner, K., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Green Chemistry Letters and Reviews, 14(1), 153-164.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of protein chemistry, 11(2), 205-215.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
  • Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent.
  • ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
  • ResearchGate. Scheme of the peptide synthesis, deprotection, reduction, cleavage, and....
  • PubChem. CID 159261367. National Center for Biotechnology Information.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC advances, 4(59), 35048-35064.
  • Kuttler, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 178.
  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • IsSolvent. Molecular Solvents – Replacements for DMF, DMAC, NMP.
  • ResearchGate. Advances in Solid-Phase Peptide Synthesis in Aqueous Media (ASPPS).
  • Journal of Peptides. Solid-Phase Peptide Synthesis in Aqueous Solution.
  • Oakwood Chemical. N,N-Dimethyl methanesulfonamide.
  • VSBIT. Safety Reference.
  • Northwestern University. Hazardous Waste Disposal Guide.
  • Dartmouth College. Hazardous Waste Disposal Guide.

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Introduction: Situating N,N-Dimethylmethanesulfonamide in the Landscape of Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to N,N-Dimethylmethanesulfonamide in Advanced Polymer Synthesis

The synthesis of high-performance polymers, such as aramids and polyimides, is critically dependent on the reaction medium. The choice of solvent dictates monomer solubility, reaction kinetics, polymer molecular weight, and the processability of the final material. For decades, aprotic polar solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) have been the industry standard for these applications.[1][2][3][4][5][6][7] They possess the high dielectric constants and dipole moments necessary to dissolve rigid aromatic monomers and the resulting polymer chains.

Within this context, this compound (DMMS) emerges as a compound of interest. While less conventional, its molecular structure—featuring a sulfonyl group analogous to DMSO and N,N-dimethyl substitution similar to DMAc and DMF—suggests its potential as a specialized solvent in polymer chemistry. This guide provides a detailed examination of DMMS, contrasting its properties with established solvents and presenting detailed, field-proven protocols adapted to explore its utility in the synthesis of advanced polymers.

Section 1: Physicochemical Profile and Comparative Analysis

This compound (CAS No. 918-05-8) is a solid at room temperature with a melting point of 49-50 °C.[8] Its molecular formula is C₃H₉NO₂S, with a molecular weight of approximately 123.17 g/mol .[8][9] Understanding its properties in relation to standard solvents is crucial for experimental design. The causality behind solvent selection often relates to boiling point (for reaction temperature control and removal), polarity (for solubility), and viscosity.

Below is a comparative summary of DMMS and other relevant aprotic polar solvents.

PropertyThis compound (DMMS)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)Dimethyl sulfoxide (DMSO)
CAS Number 918-05-8[9]68-12-2[10][11]127-19-5872-50-467-68-5
Molecular Formula C₃H₉NO₂S[8][9]C₃H₇NO[10]C₄H₉NOC₅H₉NOC₂H₆OS
Molecular Weight ( g/mol ) 123.17[8][9]73.10[10]87.1299.1378.13
Melting Point (°C) 49 - 50[8]-61[10]-20-2418.5
Boiling Point (°C) No data available[8]153[10]165202189
Physical State (25°C) Solid[8]Liquid[10]LiquidLiquidLiquid

Field Insights: The solid state of DMMS at ambient temperature presents both a challenge and an opportunity. While requiring heating to create a reaction solution, this property could be advantageous for creating solid-state reaction mixtures or for processes where post-reaction solidification aids in product isolation. Its structural similarity to DMSO suggests strong solvating power for polar polymers.

Section 2: Application in Aromatic Polyamide (Aramid) Synthesis

Aromatic polyamides are synthesized via low-temperature solution polycondensation of an aromatic diamine and a diacid chloride.[1][3] The solvent's primary role is to dissolve the monomers and the resulting rigid-rod polymer, preventing premature precipitation which would terminate chain growth and limit molecular weight.

Protocol 1: Low-Temperature Solution Polycondensation of Poly(p-phenylene terephthalamide)

This protocol is a self-validating system designed to assess the suitability of DMMS as a solvent. The success of the synthesis, validated by the formation of a viscous, high-molecular-weight polymer solution, directly confirms the efficacy of DMMS in this role.

Experimental Workflow for Aramid Synthesis

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation prep_dmms Melt & Degas DMMS (>50°C under N2) prep_ppd Dissolve p-Phenylenediamine (PPD) in DMMS prep_dmms->prep_ppd 1 cool Cool Solution to 0-5°C add_tpc Add Terephthaloyl Chloride (TPC) (Portion-wise) cool->add_tpc 2 stir Stir Vigorously (2-4 hours) add_tpc->stir 3 viscosity Observe Viscosity Increase (Stir-opalescence) stir->viscosity 4 precipitate Precipitate Polymer in Water/Methanol wash Wash Polymer Crumb (Water & Methanol) precipitate->wash 5 dry Dry Under Vacuum (80-100°C) wash->dry 6

Caption: Workflow for Aramid Synthesis in DMMS.

Methodology:

  • Solvent Preparation (Causality: Purity & Inertness): In a flame-dried, nitrogen-purged reaction kettle equipped with a mechanical stirrer, add this compound (DMMS). Heat the vessel to 60°C to melt the solvent. Degas the molten solvent by bubbling dry nitrogen through it for 30 minutes to remove dissolved oxygen, which can cause side reactions and polymer discoloration.

  • Monomer Dissolution (Causality: Stoichiometry): To the molten DMMS, add an equimolar amount of p-phenylenediamine (PPD). Stir until fully dissolved. The ability of DMMS to form a clear, homogeneous solution at this stage is the first validation point.

  • Initiation of Polymerization (Causality: Reactivity Control): Cool the reaction mixture to a temperature between 0°C and 5°C using an ice bath. This low temperature is critical to moderate the highly exothermic reaction between the amine and acid chloride, preventing side reactions and allowing for the formation of high-molecular-weight polymer.

  • Acid Chloride Addition: Slowly add an equimolar amount of solid terephthaloyl chloride (TPC) in small portions over 30-60 minutes.

    • Expert Insight: The portion-wise addition maintains a slight excess of the diamine initially, which helps to ensure that the final polymer chains are amine-terminated, preventing premature reaction termination by residual moisture reacting with the highly sensitive acid chloride end groups.

  • Polymerization: Allow the reaction to proceed at 0-5°C with vigorous stirring for 2-4 hours. A successful polymerization will be indicated by a dramatic increase in solution viscosity, potentially to the point where the solution climbs the stirrer shaft (the Weissenberg effect).

  • Polymer Isolation: Extrude the viscous polymer solution into a blender containing a large excess of deionized water or methanol to precipitate the polymer.

  • Purification: Wash the resulting fibrous polymer crumb thoroughly, first with water to remove HCl byproduct and residual solvent, and then with methanol to remove water.

  • Drying: Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Section 3: Application in Polyimide Synthesis

The most common route to aromatic polyimides is a two-step process.[4] First, a dianhydride and a diamine react at ambient or sub-ambient temperatures in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor is then cyclized into the final, insoluble polyimide via thermal or chemical means. The solvent must keep the poly(amic acid) in solution and facilitate the final imidization step.

Protocol 2: Two-Step Synthesis of a Polyimide from PMDA and ODA

This protocol evaluates DMMS as a medium for both the formation of the poly(amic acid) and its subsequent conversion to the polyimide. The formation of a clear, viscous poly(amic acid) solution and its successful conversion to a uniform, tough polyimide film are the key validation points.

Experimental Workflow for Polyimide Synthesis

G cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Imidization (Film Casting) prep_dmms Melt & Degas DMMS (>50°C under N2) prep_oda Dissolve Oxydianiline (ODA) in DMMS prep_dmms->prep_oda 1 add_pmda Add Pyromellitic Dianhydride (PMDA) prep_oda->add_pmda 2 stir Stir at Room Temp (6-12 hours) add_pmda->stir 3 cast Cast Viscous Solution onto Glass Plate thermal_cure Thermal Curing Program: 1. 80°C, 1 hr 2. 150°C, 1 hr 3. 250°C, 1 hr 4. 300°C, 1 hr cast->thermal_cure 4 release Cool & Release Polyimide Film thermal_cure->release 5

Caption: Two-Step Workflow for Polyimide Synthesis.

Methodology:

  • Solvent and Monomer Preparation: In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer, prepare a solution of oxydianiline (ODA) in molten this compound (DMMS) (heated to ~60°C) at a concentration of 15-20% solids by weight. Allow the solution to cool to room temperature.

  • Poly(amic acid) Formation: To the stirring ODA solution, add a stoichiometric equivalent of pyromellitic dianhydride (PMDA) as a solid powder in one portion.

    • Expert Insight: Unlike the aramid synthesis, adding the dianhydride as a solid to the diamine solution is standard practice. The reaction is less vigorous and controlling the stoichiometry is paramount. The reaction vessel should be purged with dry nitrogen to prevent the hygroscopic dianhydride from reacting with atmospheric moisture.

  • Polymerization: Continue stirring at room temperature for 6-12 hours. The solution viscosity will increase significantly as the poly(amic acid) forms. The final solution should be clear and honey-like.

  • Film Casting and Thermal Imidization:

    • Cast the viscous poly(amic acid) solution onto a clean, level glass plate using a doctor blade to achieve a uniform thickness.

    • Place the cast film in a programmable oven with a nitrogen atmosphere.

    • Apply a multi-step thermal curing program:

      • 80°C for 1 hour (to slowly evaporate the bulk of the DMMS).

      • 150°C for 1 hour.

      • 250°C for 1 hour.

      • 300°C for 1 hour (to ensure complete cyclization to the imide).

    • Causality: The staged temperature increase is critical. Ramping the temperature too quickly can cause the solvent to boil, creating bubbles and defects in the film. The final high-temperature hold ensures the complete conversion of amic acid groups to imide rings, which is essential for achieving the final thermal and mechanical properties.

  • Film Release: After the curing program is complete, allow the glass plate to cool slowly to room temperature. The resulting tough, amber-colored polyimide film can then be carefully peeled from the substrate.

Section 4: Safety and Handling

Proper handling of this compound is essential for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

  • Handling: DMMS is a solid, and dust formation should be avoided.[8] Handle in a well-ventilated area or a chemical fume hood.[8] Keep away from heat, sparks, and open flames.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12]

  • In case of Exposure:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[8]

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Remove to fresh air.[8]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[8]

Conclusion

This compound presents an intriguing, if underutilized, alternative to conventional aprotic polar solvents in polymer chemistry. Its unique solid state at room temperature and structural similarity to established solvents warrant further investigation. The protocols provided herein offer a robust framework for researchers to explore the use of DMMS in the synthesis of high-performance aramids and polyimides. Successful synthesis using these methods would not only validate the utility of DMMS but also potentially open new avenues in polymer processing and material design.

References

  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191. PubChem. [Link]
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  • SAFETY DATA SHEET - CymitQuimica. (2023). CymitQuimica.
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Application Notes & Protocols for N,N-Dimethylmethanesulfonamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of N,N-Dimethylmethanesulfonamide (DMMSA) for researchers, scientists, and professionals in drug development. Moving beyond a simple datasheet, this document delves into the practical applications, mechanistic rationale, and detailed experimental protocols for utilizing DMMSA in organic synthesis. We will explore its role not just as a potential polar aprotic solvent but also as a reactive chemical intermediate, with a focus on ensuring experimental success and safety.

Introduction: Re-evaluating this compound

This compound, a simple sulfonamide, presents an interesting profile for synthetic chemists. While structurally related to common polar aprotic solvents like N,N-Dimethylformamide (DMF), its true utility in modern synthesis lies in its reactivity. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in numerous therapeutic agents due to its ability to act as a bioisostere and engage in hydrogen bonding.[1]

The drive to replace traditional dipolar aprotic solvents such as DMF, DMSO, and NMP—many of which face scrutiny for toxicity—has opened the door for exploring alternatives.[2][3][4] While DMMSA can be considered in this context, its primary documented application leverages the acidity of the protons alpha to the sulfonyl group. Strong bases can deprotonate this position, transforming DMMSA from a stable solid into a potent carbon nucleophile, a valuable intermediate for forming new carbon-carbon bonds.[5][6]

This document provides the necessary protocols to harness this reactivity in a controlled and reproducible manner.

Physicochemical & Safety Data

A thorough understanding of a reagent's properties is fundamental to its safe and effective use.

Physical and Chemical Properties

The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₃H₉NO₂S[7][8]
Molecular Weight 123.17 g/mol [7][9]
Appearance White to off-white solid[9]
Melting Point 49-50 °C[5][9]
Boiling Point 119-120 °C at 17 mmHg[5]
Solubility Information not widely available, but expected to be soluble in polar organic solvents.[9]
CAS Number 918-05-8[5][6]
Safety, Handling, and Storage

CAUTION: Researchers must consult the full Safety Data Sheet (SDS) before handling this chemical. The information below is a summary of key hazards and precautions.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and ensure full skin coverage.

    • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. Avoid dust formation.[9] If dust is generated, a particle filter may be necessary.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[9]

    • Avoid ingestion and inhalation.

    • Handle in accordance with good industrial hygiene and safety practices.

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

    • Store away from strong oxidizing agents, as they are incompatible materials.[9]

  • First Aid Measures:

    • Eyes: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[9]

    • Skin: Wash off immediately with plenty of water. If symptoms occur, seek medical attention.

    • Inhalation: Remove to fresh air. If symptoms occur, get medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.

Core Application: Formation of 1,1-Dilithio Derivatives

The primary documented synthetic utility of DMMSA is its conversion into a 1,1-dilithio salt.[5][6] This transformation unlocks its potential as a nucleophilic building block.

Mechanistic Rationale

The sulfur atom in the sulfonyl group is strongly electron-withdrawing. This inductively acidifies the protons on the adjacent methyl group. Treatment with a strong organometallic base, such as n-butyllithium (n-BuLi), results in the rapid removal of these protons to form a dianionic species. This "1,1-dilithio" derivative is a powerful nucleophile that can react with various electrophiles, such as aldehydes, to form new carbon-carbon bonds.[6] The reaction is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent quenching of the highly reactive organolithium species.

Detailed Experimental Protocol: Synthesis and Aldehyde Condensation of the 1,1-Dilithio Derivative of DMMSA

This protocol details the in-situ generation of the 1,1-dilithio salt of DMMSA and its subsequent reaction with benzaldehyde, as confirmed by derivatization studies.[5][6]

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )MolarityAmountMoles (mmol)
This compound918-05-8123.17-1.23 g10.0
n-Butyllithium in Hexanes109-72-864.062.5 M8.4 mL21.0
Benzaldehyde100-52-7106.12-1.06 g (1.02 mL)10.0
Anhydrous Tetrahydrofuran (THF)109-99-972.11-50 mL-
Saturated aq. NH₄Cl7646-85-753.49-25 mL-
Diethyl Ether (or Ethyl Acetate)60-29-774.12-~100 mL-
Anhydrous MgSO₄ or Na₂SO₄7487-88-9120.37-As needed-
Recommended Equipment
  • 100 mL three-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Rubber septa

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Flame-dry glassware under vacuum B 2. Assemble under inert atmosphere (Ar/N2) A->B C 3. Add DMMSA and anhydrous THF B->C D 4. Cool flask to -78 °C C->D E 5. Add n-BuLi dropwise via syringe D->E F 6. Stir for 1 hour at low temp E->F G 7. Add Benzaldehyde dropwise F->G H 8. Warm to RT and stir overnight G->H I 9. Quench with sat. aq. NH4Cl H->I J 10. Extract with Et2O or EtOAc I->J K 11. Dry organic layer (MgSO4) J->K L 12. Concentrate in vacuo K->L M 13. Purify via column chromatography L->M

Caption: Workflow for the lithiation of DMMSA and subsequent electrophilic quench.

Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: Add this compound (1.23 g, 10.0 mmol) to the flask, followed by 40 mL of anhydrous THF. Stir the mixture until the solid dissolves.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 8.4 mL, 21.0 mmol) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly. A color change may be observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the dianion.

  • Electrophilic Quench: Dissolve benzaldehyde (1.02 mL, 10.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition is complete, remove the cooling bath and allow the reaction to warm slowly to room temperature. Let it stir overnight (12-16 hours).

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it carefully with a drop of saturated NH₄Cl solution, extracting with ethyl acetate, and spotting on a silica plate.

Workup and Purification
  • Quenching: Carefully quench the reaction by slowly adding 25 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C (ice bath).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired β-hydroxy sulfonamide product.

Conclusion

This compound is a valuable reagent in the synthetic chemist's toolkit, primarily serving as a precursor to a potent carbon nucleophile. The protocol detailed herein provides a reliable method for its deprotonation and subsequent reaction with electrophiles, enabling the construction of more complex molecular architectures. Proper adherence to anhydrous techniques and safety protocols is paramount for achieving successful and reproducible outcomes. As research continues into safer and more sustainable chemical practices, the applications for specialized reagents like DMMSA are likely to expand.

References

  • Fisher Scientific. (2025, December 24). Safety Data Sheet: N,N-Dimethyl methanesulfonamide.
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  • ChemicalBook. (n.d.). N,N-Dimethyl methanesulfonamide CAS#: 918-05-8.
  • CymitQuimica. (2023, October 3). Safety Data Sheet: 1,1,1-Trifluoro-n,n- dimethylmethanesulfonamide.
  • Sigma-Aldrich. (2025, July 28). Safety Data Sheet: N,N-Dimethylformamide.
  • ChemSupply Australia. (2022, June 1). Safety Data Sheet: Dimethylformamide.
  • Bongini, A., Umani-Ronchi, A., & Savoia, D. (1976). Synthesis and reactivity of the 1,1-dilithio derivatives of alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide. Journal of Organometallic Chemistry, 112(1), 1–8.
  • PubChem. (n.d.). N,N-Dimethylmethanesulphonamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide. National Center for Biotechnology Information.
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  • ResearchGate. (n.d.). On the mechanism of the N,N-dimethyl amination of Grignard reagents: A kinetic study.
  • ResearchGate. (n.d.). N,N-Dimethylformamide: much more than a solvent.
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  • YouTube. (2025, October 15). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities.
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N,N-Dimethylmethanesulfonamide: A Comprehensive Guide to its Applications as a Reagent in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Sulfonamide

N,N-Dimethylmethanesulfonamide (DMMSA), with the chemical formula CH₃SO₂N(CH₃)₂, is a crystalline solid that has garnered interest within the chemical research and drug development community.[1] While structurally analogous to the widely utilized solvent and reagent N,N-Dimethylformamide (DMF), the replacement of the formyl group with a methanesulfonyl moiety imparts distinct electronic and steric properties, leading to a unique reactivity profile. This guide provides an in-depth exploration of the applications of DMMSA as a reagent, offering detailed application notes and protocols for researchers and scientists. We will delve into its physicochemical properties, safety considerations, and its role in key chemical transformations, drawing parallels with the well-established chemistry of related compounds to illuminate its potential.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₃H₉NO₂S[1]
Molecular Weight 123.17 g/mol [1]
Appearance Solid[1]
Melting Point 49 - 50 °C[1]
Boiling Point Not available[1]
Solubility Information not readily available[1]
Safety and Handling

DMMSA is a chemical that requires careful handling in a laboratory setting. Always consult the latest Safety Data Sheet (SDS) before use.

General Safety Precautions: [1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the substance.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

DMMSA as a Reagent: Exploring its Synthetic Utility

The reactivity of DMMSA is centered around the electron-deficient sulfur atom of the methanesulfonyl group and the nitrogen lone pair. While specific documented applications of DMMSA as a primary reagent are not as widespread as those for DMF, its structural characteristics suggest its potential in several key areas of organic synthesis.

Analogous Reactivity to DMF: The Vilsmeier-Haack Reaction and Beyond

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, enabling the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide, such as DMF, and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][3]

The Vilsmeier Reagent Formation with DMF:

Vilsmeier_Formation DMF N,N-Dimethylformamide (DMF) Plus + DMF->Plus POCl3 POCl3 Arrow POCl3->Arrow Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Plus->POCl3 Arrow->Vilsmeier

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Given the structural similarity, it is plausible that DMMSA could form an analogous "sulfonyl-Vilsmeier" reagent upon treatment with a suitable activating agent.

Hypothetical Sulfonyl-Vilsmeier Reagent Formation:

Sulfonyl_Vilsmeier DMMSA This compound (DMMSA) Plus + DMMSA->Plus ActivatingAgent Activating Agent (e.g., SOCl2, Tf2O) Arrow ActivatingAgent->Arrow SulfonylVilsmeier Sulfonyl-Vilsmeier Reagent (Hypothetical) Plus->ActivatingAgent Arrow->SulfonylVilsmeier

Caption: Hypothetical formation of a sulfonyl-Vilsmeier reagent from DMMSA.

Causality Behind the Experimental Choice: The choice of activating agent is critical. While POCl₃ is standard for DMF, the less nucleophilic oxygen of the sulfonyl group in DMMSA might require a more potent activator, such as thionyl chloride (SOCl₂) or triflic anhydride (Tf₂O). The resulting sulfonyl-iminium salt would be a powerful electrophile, potentially capable of reacting with electron-rich nucleophiles.

Potential Applications of a Sulfonyl-Vilsmeier Reagent:

  • Methansulfonylation: Instead of formylation, this reagent could act as a methanesulfonylating agent for alcohols, phenols, and amines.

  • Activation of Carboxylic Acids: Similar to how Vilsmeier reagents activate carboxylic acids to form esters and amides, the sulfonyl-Vilsmeier reagent could facilitate these transformations.[3]

  • Synthesis of Heterocycles: Vilsmeier reagents are powerful tools for constructing heterocyclic rings.[3] A sulfonyl-Vilsmeier reagent could offer a novel pathway to sulfur-containing heterocycles.

Protocol: Vilsmeier-Haack Formylation of Indole with DMF (as an analogous protocol)

This protocol details the formylation of indole using the Vilsmeier reagent generated from DMF and POCl₃. It serves as a template for exploring similar reactivity with DMMSA, with the understanding that reaction conditions may need significant optimization.

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole (1.0 eq) in anhydrous DMF (10 volumes).

  • Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

  • Workup: Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate. Stir for 30 minutes.

  • Extraction: Dilute the mixture with water and extract with dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to afford indole-3-carboxaldehyde.

Self-Validating System: The success of the reaction is validated by the isolation and characterization of the formylated product. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure and purity of the product. The disappearance of the starting material and the appearance of the product spot on TLC provide a real-time check on the reaction's progress.

Sulfonamides in Peptide Synthesis and as Activating Groups

The sulfonamide functional group is a key feature in various areas of organic chemistry, including medicinal chemistry and materials science. While the high stability of the sulfonamide bond makes it unsuitable as a reversible protecting group in standard peptide synthesis, it has found other important applications.

N-Terminal Modification of Peptides: The methanesulfonyl (mesyl) group can be introduced at the N-terminus of a peptide to create a stable sulfonamide linkage. This modification can alter the peptide's properties, such as its charge, lipophilicity, and metabolic stability. DMMSA, upon activation, could potentially be used for this purpose.

Activation of Carboxylic Acids for Amide Bond Formation: While not as common as carbodiimide-based coupling agents, activated sulfonamides can facilitate the formation of amide bonds. The reaction of a carboxylic acid with an activated sulfonamide, such as one derived from DMMSA, could form a mixed anhydride, which then reacts with an amine to form the desired amide.

Protocol: General Procedure for the N-Acylation of a Sulfonamide (Illustrative)

This protocol describes a general method for the acylation of a primary sulfonamide. It illustrates the formation of an N-acyl sulfonamide, a key intermediate that could be involved in activation chemistry.

Materials:

  • A primary sulfonamide (e.g., methanesulfonamide)

  • An acyl chloride or anhydride

  • A non-nucleophilic base (e.g., pyridine, triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary sulfonamide (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.

  • Acylation: Add the acyl chloride or anhydride (1.1 eq) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with water and extract the product into an organic solvent.

  • Washing: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting N-acyl sulfonamide by recrystallization or column chromatography.

Workflow Diagram for N-Acyl Sulfonamide Synthesis:

N_Acyl_Sulfonamide_Synthesis cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Reaction Monitoring cluster_3 Workup and Purification A Dissolve sulfonamide and base in anhydrous solvent B Add acylating agent dropwise at 0 °C A->B C Stir at room temperature and monitor by TLC B->C D Quench, extract, wash, dry, and concentrate C->D E Purify by recrystallization or chromatography D->E

Caption: General workflow for the synthesis of N-acyl sulfonamides.

Conclusion and Future Outlook

This compound presents itself as a reagent with untapped potential in organic synthesis. While its applications are not as extensively documented as its formamide counterpart, its unique electronic properties suggest a rich and varied chemistry waiting to be explored. By drawing logical parallels with the well-established reactivity of DMF and other sulfonamides, researchers can begin to unlock the synthetic utility of DMMSA. The protocols provided for analogous reactions serve as a starting point for investigation, with the understanding that optimization will be key to success. Future research into the activation of DMMSA and the reactivity of the resulting intermediates will undoubtedly expand the synthetic chemist's toolbox and may lead to the discovery of novel and efficient transformations.

References

  • Chem Service. (2015). SAFETY DATA SHEET: N,N-Dimethylformamide-d7. [Link]
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Troubleshooting & Optimization

Technical Support Guide: Purification of N,N-Dimethylmethanesulfonamide (DMMSA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Dimethylmethanesulfonamide (DMMSA). This guide is designed for researchers, scientists, and drug development professionals who require high-purity DMMSA for their work. As a key intermediate in organic synthesis and pharmaceutical development, the purity of DMMSA is paramount to ensure reliable experimental outcomes and meet stringent regulatory standards.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, field-proven protocols for the purification of DMMSA.

Core Characteristics of this compound

Understanding the fundamental physical properties of DMMSA is the first step in designing an effective purification strategy. These properties dictate the choice of methodology, from distillation parameters to solvent selection for recrystallization.

PropertyValueReference(s)
Molecular Formula C₃H₉NO₂S[1][2][3][4]
Molecular Weight 123.17 g/mol [5]
CAS Number 918-05-8[1][2][3]
Appearance White to cream or pale pink crystalline solid/powder[2][4]
Melting Point 42.0 - 51.0 °C[2][4]
Boiling Point 119 - 120 °C at 17 mmHg[5]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of DMMSA in a direct question-and-answer format.

Q: My final product has a persistent pink or yellow discoloration. How can I obtain a colorless, crystalline solid?

A: Discoloration typically arises from thermally sensitive impurities or trace contaminants from the synthesis process. The most effective method to remove such impurities is by treating the compound during recrystallization.

  • Causality: Colored impurities are often large, conjugated organic molecules that have a strong affinity for surfaces. Activated charcoal possesses a high surface area with pores that readily adsorb these impurity molecules.

  • Solution: During the recrystallization procedure (see Protocol 2), after the crude DMMSA is fully dissolved in the hot solvent, add a small amount of activated decolorizing charcoal (typically 1-2% by weight of your compound). Keep the solution at a boil for a few minutes to allow for complete adsorption of the impurities. It is critical to then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[6] If you perform vacuum filtration at this stage, the hot solvent will cool rapidly, causing premature crystallization of your product on the filter paper, which significantly reduces yield.

Q: I attempted to recrystallize DMMSA, but it separated as an oily liquid instead of forming crystals. What is happening and how can I fix it?

A: This phenomenon, known as "oiling out," is a common challenge when purifying low-melting-point solids like DMMSA.[7] It occurs when the saturated solution's temperature drops below the melting point of the compound before crystallization begins, causing the compound to separate as a supercooled liquid. This oil often traps impurities, defeating the purpose of recrystallization.

  • Causality: The kinetics of crystal nucleation are too slow relative to the rate of cooling and the decrease in solubility. The low melting point of DMMSA (42-51°C) makes it particularly susceptible to this issue.

  • Solutions:

    • Reduce the Cooling Rate: Allow the hot, filtered solution to cool to room temperature as slowly as possible. Insulate the flask by placing it in a beaker of hot water and allowing both to cool together. Avoid placing the flask directly into an ice bath.[7]

    • Increase Solvent Volume: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.

    • Induce Crystallization: If crystals are slow to form, "scratch" the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal nucleation. Alternatively, add a "seed crystal" of pure DMMSA to the cooled solution.

    • Change Solvents: Consider a two-solvent recrystallization system where the second solvent (the "anti-solvent") is added slowly to the solution at a temperature where the compound is still dissolved but close to its saturation point.[6]

Q: My purified DMMSA shows the presence of water by Karl Fischer titration. What is the most effective way to dry it?

A: Water is a pervasive impurity that can be introduced from solvents, reagents, or atmospheric moisture.[8][9] Its removal is critical, especially if the DMMSA is intended for moisture-sensitive reactions.

  • Causality: DMMSA is a polar molecule and can retain water. Standard drying on a watch glass may be insufficient.

  • Solutions:

    • Azeotropic Distillation: If you are using a solvent that forms a low-boiling azeotrope with water (e.g., toluene), this can be an effective preliminary drying step before final purification.

    • Drying Prior to Distillation: For rigorous drying, stir the crude or partially purified DMMSA with a suitable desiccant like calcium hydride (CaH₂) under an inert atmosphere, followed by vacuum distillation.[8] Caution: Calcium hydride reacts vigorously with water to produce hydrogen gas and should be handled with extreme care.

    • High-Vacuum Drying: After recrystallization and collection, dry the crystals under high vacuum for several hours, possibly with gentle heating (well below the melting point), to remove residual solvent and adsorbed water.

Q: The yield from my vacuum distillation is unexpectedly low. What are the common causes?

A: Low recovery during vacuum distillation is often due to operational parameters rather than product decomposition, especially if the temperature is controlled.

  • Causality: Loss of product can occur from mechanical carry-over ("bumping"), excessive holdup in the apparatus, or an unstable vacuum.

  • Solutions:

    • Prevent Bumping: Ensure smooth boiling by using a magnetic stir bar or boiling chips in the distillation flask. Avoid overly rapid heating.

    • Use Appropriate Glassware: The size of the distillation apparatus should match the volume of the material being purified. Using a large flask for a small amount of liquid results in significant loss as the product coats the inner surfaces.[10]

    • Ensure a Stable Vacuum: Fluctuations in vacuum can cause uncontrolled boiling and loss of product into the vacuum line. Use a high-quality vacuum pump with a cold trap to protect the pump and maintain a consistent pressure.

    • Proper Insulation: Insulate the distillation head and column with glass wool or aluminum foil to maintain the vapor temperature and ensure efficient distillation.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around purification method for DMMSA if the impurity profile is unknown?

A: For a general-purpose, robust purification, vacuum distillation is highly recommended.[10] It is exceptionally effective at separating DMMSA from non-volatile impurities (like salts from synthesis) and high-boiling point contaminants.[11][12] Given DMMSA's boiling point of 119-120°C at 17 mmHg, it can be distilled without thermal degradation.[5] Recrystallization is a powerful alternative but requires more upfront work to identify a suitable solvent system and is less effective for certain types of impurities.

The following workflow can help guide your decision:

Purif_Decision start Crude DMMSA Sample impurity_analysis Analyze Impurity Profile (e.g., GC-MS, NMR) start->impurity_analysis is_volatile Are major impurities non-volatile (salts, polymers)? impurity_analysis->is_volatile is_colored Are impurities colored or structurally similar? is_volatile->is_colored No distillation Purify via Vacuum Distillation is_volatile->distillation Yes is_thermal Are impurities thermally labile but with similar volatility? is_colored->is_thermal No recrystallization Purify via Recrystallization (with charcoal if needed) is_colored->recrystallization Yes is_thermal->distillation No chromatography Consider Advanced Purification: Preparative Chromatography is_thermal->chromatography Yes

Caption: Decision Workflow for DMMSA Purification.

Q2: Which analytical techniques are essential to confirm the purity of DMMSA post-purification?

A: A multi-faceted approach is necessary for a complete purity assessment.

  • Purity Percentage & Volatile Impurities: Gas Chromatography with a Flame Ionization Detector (GC-FID) is excellent for determining the area percent purity. A commercial standard specifies an assay of ≥98.0% by GC.[2][4]

  • Impurity Identification: Gas Chromatography-Mass Spectrometry (GC-MS) helps identify volatile or semi-volatile impurities. For non-volatile or thermally sensitive impurities (e.g., potential nitrosamines), Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard.[13][14][15]

  • Structural Confirmation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the chemical structure of the purified compound and can reveal impurities that are not easily detected by other methods.

  • Water Content: Karl Fischer titration is the most accurate method for quantifying residual water.[8][9]

Q3: What are the best practices for storing high-purity this compound?

A: Due to its relatively low melting point and potential for moisture absorption, proper storage is crucial. Store highly purified DMMSA in a tightly sealed amber glass container to protect it from light and moisture. For long-term storage, especially for use as an analytical standard, flushing the container with an inert gas like argon or nitrogen is recommended before sealing. Store in a cool, dry, and well-ventilated area away from incompatible substances.

Q4: My research involves drug development. Are there any specific impurities of concern I should be aware of?

A: Yes. Given that the synthesis of DMMSA involves a secondary amine (dimethylamine), there is a potential risk for the formation of N-nitrosodimethylamine (NDMA), a potent genotoxic impurity, if nitrosating agents are present.[16] Regulatory agencies have extremely strict limits on such impurities (often in the parts-per-billion range).[13] If your DMMSA is used in a cGMP process for an API, it is critical to perform a risk assessment and develop a highly sensitive analytical method (typically LC-HRMS) to screen for and quantify any potential nitrosamine impurities.[13][15]

Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is ideal for removing non-volatile impurities such as inorganic salts and high-boiling organic residues.

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus using appropriately sized glassware to minimize surface area and product loss.[10]

    • Place the crude DMMSA (e.g., 10-50 g) into a round-bottom flask, adding a magnetic stir bar. The flask should not be more than two-thirds full.

    • Connect the flask to a short-path distillation head equipped with a thermometer to monitor the vapor temperature.

    • Connect a condenser and a receiving flask. It is advisable to use a multi-arm receiving flask ("cow" or "pig" adapter) to collect different fractions without breaking the vacuum.

    • Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump.

  • Distillation Procedure:

    • Begin stirring and slowly open the system to the vacuum pump. Allow the pressure to stabilize, aiming for a pressure at or below 17 mmHg.

    • Once the vacuum is stable, begin gently heating the distillation flask using a heating mantle.

    • Observe the apparatus for the first signs of condensation on the thermometer bulb. The temperature should rise and stabilize at the boiling point of DMMSA at that pressure (approx. 119-120°C at 17 mmHg).[5]

    • Discard any initial low-boiling fraction (fore-run).

    • Collect the main fraction while the vapor temperature remains constant. The purified DMMSA will solidify in the receiving flask if it is cooled.

    • Stop the distillation when the temperature either drops (indicating the product is finished distilling) or rises sharply (indicating higher-boiling impurities are beginning to distill).

    • Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Protocol 2: Purification by Two-Solvent Recrystallization

This method is effective for removing impurities with different solubility profiles from the target compound. A common solvent pair for a polar compound like DMMSA could be isopropanol (solvent) and hexane (anti-solvent). Note: The ideal solvent system must be determined experimentally.

  • Solvent Selection:

    • Identify a "solvent" in which DMMSA is highly soluble when hot but poorly soluble when cold (e.g., isopropanol, ethyl acetate).

    • Identify an "anti-solvent" in which DMMSA is poorly soluble at all temperatures but is fully miscible with the "solvent" (e.g., hexanes, diethyl ether).[6]

  • Dissolution:

    • Place the crude DMMSA in an Erlenmeyer flask.

    • Add the minimum amount of the hot "solvent" required to just dissolve the solid completely. Maintain the solution at or near its boiling point.[17]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat source momentarily and add a small amount of activated charcoal. Return the flask to the heat and swirl for 2-3 minutes.

  • Hot Gravity Filtration:

    • Set up a gravity filtration apparatus (funnel with fluted filter paper) and pre-heat it by pouring hot solvent through it to prevent premature crystallization.

    • Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove insoluble impurities (and charcoal, if used).[6]

  • Crystallization:

    • Re-heat the filtered solution to boiling. Slowly add the "anti-solvent" dropwise with swirling until a persistent cloudiness (turbidity) appears.

    • Add a few more drops of the hot "solvent" until the solution becomes clear again.[6]

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath to maximize crystal formation.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

    • Wash the crystals with a small amount of ice-cold "anti-solvent" or a cold mixture of the two solvents to remove any adhering impurities.[17]

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

    • Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
  • ResearchGate. (2012). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO?[Link]
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
  • PubChem. (n.d.). N,N-Dimethylethanesulfonamide.
  • PubChem. (n.d.). CID 159261367.
  • PubChem. (n.d.). N,N-Dimethylmethanesulphonamide.
  • Wang, Y., et al. (2022). Experimental study on distillation and purification of reclaimed NMP. IOP Conference Series: Earth and Environmental Science. [Link]
  • Ministry of Food and Drug Safety. (2023). Analytical Methods for the Determination of Mutagenic Impurities in Drug Substances or Drug Products. [Link]
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • University of Rochester, Department of Chemistry. (n.d.).
  • Overly, K. (2013, September 9).
  • Oakwood Chemical. (n.d.). N,N-Dimethyl methanesulfonamide. [Link]
  • Google Patents. (n.d.).
  • Reddy, T. B. (1966). The Purification of Dimethyl Sulfoxide for Electrochemical Experimentation. Pure and Applied Chemistry. [Link]
  • ResearchGate. (n.d.). N,N-Dimethyl fluorosulfonamide for suppressed aluminum corrosion in lithium bis(trifluoromethanesulfonyl)imide-based electrolytes. [Link]
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]
  • PubChem. (n.d.). Methanesulfonamide.
  • National Center for Biotechnology Information. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. [Link]
  • NurdRage. (2012, January 8).
  • MDPI. (n.d.). Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm. [Link]
  • Semantic Scholar. (n.d.). Chromatographic purification methods used for rDNA products. [Link]
  • ResearchGate. (2023).
  • ResearchGate. (2022).
  • National Center for Biotechnology Information. (1992).
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Degradation of liquid phase N,N-dimethylformamide by dielectric barrier discharge plasma. [Link]
  • ResearchGate. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]
  • YMC America. (n.d.).
  • ScienceDirect. (2019).
  • ResearchGate. (n.d.).
  • ResearchGate. (2026). Degradation behavior and underlying mechanisms of electrochemical and thermal stability in Li(Ni0.5Mn0.3Co0.2)O2/graphite lithium-ion batteries under overcharge conditions. [Link]

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Technical Support Center: Purification of N,N-Dimethylmethanesulfonamide (DMMSA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Dimethylmethanesulfonamide (DMMSA). This guide is designed for researchers, scientists, and drug development professionals who require high-purity DMMSA for their work. Impurities can significantly impact experimental outcomes, reaction kinetics, and the safety profile of final compounds. This document provides in-depth, experience-driven answers to common challenges encountered during the purification of DMMSA, ensuring you can achieve the requisite purity for your application.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the fundamental questions regarding DMMSA's properties, common contaminants, and the primary strategies for its purification.

Q1: What is this compound (DMMSA), and what are its key physical properties?

This compound (DMMSA) is an organosulfur compound with the chemical formula CH₃SO₂N(CH₃)₂.[1] It is a solid at room temperature.[1] Understanding its physical properties is the first step in designing an effective purification strategy, as these values dictate the appropriate techniques and conditions.

Table 1: Physical Properties of this compound

Property Value Source(s)
Molecular Formula C₃H₉NO₂S [1][2][3][4]
Molecular Weight 123.17 g/mol [1][4]
Appearance White to cream or pale pink crystalline solid/powder [1][3][5]
Melting Point 49 - 50 °C (for high purity) [1]
Boiling Point 119 - 120 °C at 17 mmHg [4]

| Purity (Commercial) | Typically ≥98% |[3][4] |

Note: A broad melting point range (e.g., 42-51 °C) can indicate the presence of impurities.[3]

Q2: What are the likely sources of impurities in my DMMSA sample?

Impurities in DMMSA typically originate from its synthesis or degradation. The most common synthetic route involves the reaction of methanesulfonyl chloride with dimethylamine. Therefore, potential impurities include:

  • Unreacted Starting Materials: Residual methanesulfonyl chloride or dimethylamine.

  • Reaction By-products: Dimethylamine hydrochloride, formed if excess amine is used to quench the HCl generated during the reaction.

  • Solvent Residues: Solvents used during the synthesis and work-up procedures.

  • Water: DMMSA can be hygroscopic, absorbing moisture from the atmosphere.

  • Degradation Products: Although stable under normal conditions, prolonged exposure to strong acids, bases, or high temperatures can cause degradation.[1]

Q3: What analytical techniques should I use to assess the purity of my DMMSA?

A multi-faceted approach to purity analysis is crucial for a comprehensive assessment.

  • Melting Point Analysis: This is a rapid and effective initial test. A pure compound will have a sharp, narrow melting point range.[6] Impurities typically depress and broaden the melting range.

  • High-Performance Liquid Chromatography (HPLC): As the gold standard for non-volatile compounds, HPLC is ideal for separating DMMSA from non-volatile impurities and quantifying its purity.[7]

  • Gas Chromatography (GC): Useful for detecting and quantifying volatile impurities, such as residual solvents. A GC-based assay is often used for commercial-grade DMMSA.[3]

  • Quantitative NMR (qNMR): This technique provides an absolute measure of purity without needing a specific reference standard for the analyte and can help identify unknown impurities.[8][9]

  • Karl Fischer Titration: This is the most accurate method for quantifying water content, a common and often problematic impurity.[10]

Q4: What are the primary methods for purifying DMMSA?

The choice of purification method depends on the nature of the impurities and the scale of the experiment. The three primary methods are:

  • Recrystallization: Excellent for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[11][12]

  • Vacuum Distillation: Ideal for removing non-volatile impurities (e.g., salts, polymers) or impurities with significantly different boiling points. A vacuum is essential because DMMSA's boiling point at atmospheric pressure is high enough to risk thermal decomposition.[13]

  • Column Chromatography: A high-resolution technique used for separating complex mixtures or achieving very high purity, especially on a smaller scale.[14]

Section 2: Troubleshooting and Workflow Diagrams

This section provides practical solutions to common problems encountered during purification and visual workflows to guide your decision-making process.

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on an initial assessment of your DMMSA sample.

start Start: Crude DMMSA Sample assess_purity Assess Initial Purity (MP, TLC, GC/HPLC) start->assess_purity decision_impurity What is the primary impurity type? assess_purity->decision_impurity non_volatile Non-Volatile Solids / Salts decision_impurity->non_volatile Non-Volatile colored Colored Impurities decision_impurity->colored Color miscible_organic Miscible Organic Impurities decision_impurity->miscible_organic Similar Polarity proc_distill Process: Vacuum Distillation non_volatile->proc_distill proc_charcoal Add Charcoal Treatment during Recrystallization colored->proc_charcoal proc_recrystallize Process: Recrystallization miscible_organic->proc_recrystallize proc_column Process: Column Chromatography miscible_organic->proc_column If Recrystallization Fails final_purity_check Final Purity Assessment (MP, HPLC, qNMR) proc_distill->final_purity_check proc_recrystallize->final_purity_check proc_charcoal->proc_recrystallize proc_column->final_purity_check end End: High-Purity DMMSA final_purity_check->end

Caption: Decision tree for selecting a DMMSA purification method.

Q5: How do I select the right solvent for recrystallizing DMMSA?

The ideal recrystallization solvent is one in which DMMSA is highly soluble at elevated temperatures but poorly soluble at low temperatures, while the impurities remain soluble at low temperatures.[12]

Solvent Selection Protocol:

  • Place ~50 mg of your crude DMMSA in a test tube.

  • Add the potential solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid readily.

  • Heat the mixture gently. The solid should dissolve completely. If it doesn't, add a minimal amount of additional hot solvent.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Abundant crystal formation indicates a promising solvent.

Commonly tested solvents for polar compounds like DMMSA include isopropanol, ethanol, ethyl acetate, or mixtures such as ethanol/water.

Q6: My DMMSA is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[15] This is a common problem when the boiling point of the solvent is higher than the melting point of the solute (DMMSA melts at ~50 °C).

start Problem: DMMSA is 'Oiling Out' cause1 Cause 1: Solution is supersaturated / Cooling too rapidly start->cause1 cause2 Cause 2: Solvent boiling point is too high (> DMMSA melting point) start->cause2 cause3 Cause 3: High concentration of impurities start->cause3 solution1 Solution: 1. Re-heat to dissolve the oil. 2. Add a small amount of hot solvent. 3. Allow to cool very slowly. cause1->solution1 solution2 Solution: Choose a different solvent or solvent pair with a lower boiling point. cause2->solution2 solution3 Solution: Perform a preliminary purification (e.g., vacuum distillation) to remove bulk impurities first. cause3->solution3

Caption: Troubleshooting guide for "oiling out" during recrystallization.

Q7: My crystal yield is very low. How can I improve it?

Low yield is often due to using too much solvent or incomplete crystallization.

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the DMMSA.[15]

  • Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Reduce Solubility: If using a solvent mixture (e.g., ethanol/water), you can sometimes add a small amount of the "anti-solvent" (water, in this case) to the cold solution to induce further precipitation, but do so carefully to avoid oiling out impurities.

  • Concentrate the Filtrate: The mother liquor can be concentrated by evaporation and cooled again to recover a second crop of crystals, which should be analyzed separately for purity.

Q8: The recrystallized product is still colored. How can I remove colored impurities?

Colored impurities are often large, polar molecules that can be effectively removed with activated charcoal.

  • Dissolve the crude DMMSA in the hot recrystallization solvent.

  • Remove the solution from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient).

  • Re-heat the mixture to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal.[15] The filtrate should be colorless.

  • Proceed with the cooling and crystallization steps as usual.

Q9: Why is vacuum distillation necessary for DMMSA?

As shown in Table 1, DMMSA has a high boiling point at atmospheric pressure, and heating it to that temperature risks decomposition, which would introduce new impurities.[13] Applying a vacuum lowers the boiling point to a safe temperature (119-120 °C at 17 mmHg), allowing the compound to distill without degrading.[4]

Q10: My distillation is very slow or "bumping". How can I fix this?
  • Bumping: This violent boiling is caused by superheating. Ensure smooth boiling by using a magnetic stir bar in the distillation flask and maintaining vigorous stirring.

  • Slow Distillation: This can be caused by an insufficient vacuum or inadequate heating. Check all joints for leaks to ensure a good vacuum. Insulate the distillation head and column with glass wool or aluminum foil to maintain the vapor temperature and prevent premature condensation.

Section 3: Detailed Experimental Protocols

Safety First: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][16]

Protocol 1: Purity Assessment by Melting Point Determination
  • Ensure the DMMSA sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the tube in a melting point apparatus.

  • Heat rapidly to about 20 °C below the expected melting point (49 °C), then reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point range is T₁-T₂. A pure sample should have a sharp range of 1-2 °C.[6]

Protocol 2: Purification of DMMSA by Recrystallization
  • Dissolution: Place the crude DMMSA in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the chosen hot solvent (e.g., isopropanol) to dissolve the solid completely.

  • Decolorization (if needed): If the solution is colored, add activated charcoal and perform a hot gravity filtration as described in Q8.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger crystals.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum. Determine the yield and assess purity via melting point analysis.

Protocol 3: Purification of DMMSA by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude DMMSA and a magnetic stir bar into the distillation flask.

  • Evacuation: Connect the apparatus to a vacuum pump with a cold trap. Slowly evacuate the system to the desired pressure (e.g., 17 mmHg).

  • Heating: Begin stirring and gently heat the flask using a heating mantle.

  • Distillation: The temperature of the vapor will rise. Collect any initial low-boiling fractions separately. Collect the main fraction distilling at a constant temperature (target ~119-120 °C at 17 mmHg).[4]

  • Completion: Stop the distillation when the temperature either drops or begins to rise sharply, leaving a small amount of residue in the distillation flask.

  • Shutdown: Allow the apparatus to cool completely before slowly re-introducing air to the system.

Section 4: References

  • Fisher Scientific. (2025). SAFETY DATA SHEET: N,N-Dimethyl methanesulfonamide.

  • Benchchem. (2025). An In-depth Technical Guide to the Chemical Properties of Methanesulfonamide.

  • Benchchem. (n.d.). Technical Support Center: Purification of Methanesulfonamide by Recrystallization.

  • CymitQuimica. (2023). SAFETY DATA SHEET.

  • Pure and Applied Chemistry. (n.d.). THE PURIFICATION OF.

  • PubChem. (n.d.). N,N-Dimethylmethanesulphonamide.

  • Thermo Scientific Chemicals. (n.d.). This compound, 98+%.

  • University of Colorado Boulder. (n.d.). Recrystallization.

  • Fisher Scientific. (n.d.). This compound, 98+%.

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation.

  • Chemistry LibreTexts. (2023). Recrystallization.

  • IJARESM. (2025). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

  • Thermo Scientific Chemicals. (n.d.). This compound, 98+%.

  • YMC America. (n.d.). Continuous Purification: MCSGP and CaptureSMB.

  • Benchchem. (2025). A Comprehensive Guide to Assessing the Purity of Synthesized N'-hydroxy-2-methylpropanimidamide.

  • Benchchem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

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Technical Support Center: Thermal Decomposition of N,N-Dimethylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the thermal analysis of N,N-Dimethylmethanesulfonamide (DMMESA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its thermal decomposition. As your Senior Application Scientist, I will provide not just procedural steps, but the underlying scientific rationale to empower your experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the thermal analysis of this compound.

Question 1: My TGA results show an earlier onset of decomposition for DMMESA than anticipated. What could be the cause?

Answer:

An unexpectedly low decomposition temperature for this compound can be attributed to several factors. While the core methanesulfonate group is robust, the overall stability of the molecule can be influenced by impurities and experimental conditions.

  • Presence of Impurities: The most common culprits are residual solvents from synthesis or purification (e.g., water, organic solvents) and acidic or basic residues. These can act as catalysts, lowering the activation energy required for decomposition. For instance, acidic impurities can protonate the nitrogen atom, weakening the sulfur-nitrogen (S-N) bond and facilitating its cleavage.

  • Atmosphere in the TGA: The presence of oxygen can lead to oxidative decomposition, which typically occurs at lower temperatures than pyrolysis in an inert atmosphere (e.g., nitrogen or argon). Ensure your TGA furnace is properly purged with a high-purity inert gas.

  • Heating Rate: A faster heating rate can shift the decomposition onset to a higher temperature. If you are comparing your results to literature values, ensure you are using a comparable heating rate. For more accurate determination of the onset temperature, a slower heating rate (e.g., 5-10 °C/min) is recommended.

  • Sample Preparation: Ensure your sample is thoroughly dried and homogenous. Inconsistent results can arise from variations in sample packing and morphology.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Early Decomposition start Early Decomposition Observed check_purity Verify Sample Purity (e.g., via NMR, LC-MS) start->check_purity check_atmosphere Confirm Inert Atmosphere in TGA start->check_atmosphere check_heating_rate Review and Standardize Heating Rate start->check_heating_rate check_sample_prep Assess Sample Homogeneity and Dryness start->check_sample_prep rerun_experiment Re-run TGA with Purified Sample and Controlled Conditions check_purity->rerun_experiment check_atmosphere->rerun_experiment check_heating_rate->rerun_experiment check_sample_prep->rerun_experiment

Caption: A logical workflow for troubleshooting premature decomposition of DMMESA.

Question 2: I am observing unexpected mass fragments in my TGA-MS analysis of DMMESA. How can I identify their source?

Answer:

Interpreting mass spectrometry data from thermal decomposition requires a systematic approach. The expected primary decomposition pathway for this compound involves the cleavage of the S-N bond.

  • Primary Decomposition Products: The most likely initial fragmentation will result in the formation of the methanesulfonyl radical (CH₃SO₂•, m/z = 79) and the dimethylaminyl radical ((CH₃)₂N•, m/z = 44). These highly reactive species will then undergo further reactions.

  • Secondary Decomposition Products: Expect to see fragments corresponding to the breakdown of these initial products. Common fragments would include sulfur dioxide (SO₂, m/z = 64), methyl radical (CH₃•, m/z = 15), and various nitrogen-containing species. Recombination products may also be observed.

  • Comparison with Related Compounds: The pyrolysis of the structurally similar N,N-dimethylformamide (DMF) is known to produce carbon monoxide (CO) and hydrogen cyanide (HCN). It is plausible that similar species could be formed from the dimethylaminyl fragment.

  • Background Subtraction: Ensure you have performed a background subtraction in your MS data analysis to eliminate signals from the carrier gas and any system contaminants.

  • Isotopic Patterns: For sulfur-containing fragments, look for the characteristic isotopic pattern of sulfur (³²S, ³³S, ³⁴S) to confirm their identity.

Data Interpretation Workflow:

G cluster_1 Interpreting Unexpected MS Fragments start Unexpected MS Fragments Observed background_sub Perform Background Subtraction start->background_sub identify_primary Identify Primary Fragments (S-N Cleavage) background_sub->identify_primary identify_secondary Look for Secondary Decomposition Products identify_primary->identify_secondary compare_analogues Compare with Fragmentation of Analogues (e.g., DMF) identify_secondary->compare_analogues confirm_isotopes Confirm Isotopic Patterns (e.g., for Sulfur) compare_analogues->confirm_isotopes assign_fragments Assign Fragment Identities confirm_isotopes->assign_fragments

Caption: A systematic approach to identifying mass fragments in TGA-MS of DMMESA.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

While specific TGA data for this compound is not extensively published, we can infer its stability from related compounds. The methanesulfonate functional group is known to be thermally stable up to 400°C.[1] However, the presence of the N,N-dimethylamino group may influence the overall stability. It is reasonable to expect the onset of decomposition to be above its melting point of 49-50 °C. For precise determination, it is recommended to perform a TGA analysis.

Q2: What are the likely hazardous decomposition products of this compound?

Upon thermal decomposition, this compound is expected to release hazardous gases. Based on the decomposition of related sulfonamides and N,N-dimethylated compounds, the primary hazardous products are likely to be oxides of sulfur (SOx), oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2]

Q3: What is the most probable decomposition mechanism for this compound?

The most plausible initial step in the thermal decomposition of this compound is the homolytic cleavage of the sulfur-nitrogen (S-N) bond. This is generally the weakest bond in sulfonamides. This cleavage would generate a methanesulfonyl radical and a dimethylaminyl radical, which would then undergo subsequent reactions to form the final decomposition products.

Experimental Protocol: TGA-MS Analysis of this compound

This protocol provides a general guideline for performing a thermogravimetric analysis coupled with mass spectrometry (TGA-MS) to investigate the thermal decomposition of this compound.

Instrumentation:

  • Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS)

  • High-purity inert gas (Nitrogen or Argon)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is of high purity and thoroughly dry.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Purge the TGA furnace with the inert gas at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.

    • Set the MS to scan a mass range of m/z 10-200 to capture the expected low molecular weight fragments.

    • Ensure the heated transfer line between the TGA and MS is at an appropriate temperature (e.g., 200-250 °C) to prevent condensation of decomposition products.

  • Thermal Analysis Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Continuously monitor the sample weight (TGA) and the mass fragments (MS) as a function of temperature.

  • Data Analysis:

    • Plot the TGA curve (weight % vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of weight loss vs. temperature).

    • Identify the onset temperature of decomposition and the temperatures of maximum decomposition rates from the TGA and DTG curves, respectively.

    • Analyze the MS data by plotting the ion current for specific m/z values as a function of temperature to identify the evolved gas profiles.

    • Correlate the evolution of specific mass fragments with the weight loss steps observed in the TGA data.

Quantitative Data Summary

While specific quantitative data for the thermal decomposition of this compound is limited in publicly available literature, the following table provides key thermal properties of the related compound, methanesulfonamide, for reference.

PropertyValueReference
Methanesulfonamide
Melting Point88-92 °C[2]
Boiling Point208.2 °C at 760 mmHg[2]
Thermal Stability of Methanesulfonate GroupStable up to 400 °C[1]
This compound
Melting Point49-50 °C

References

Sources

Technical Support Center: Optimizing Reaction Yield with N,N-Dimethylmethanesulfonamide (DMSM)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Dimethylmethanesulfonamide (DMSM). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction yields when utilizing DMSM as a solvent or reagent. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Introduction to this compound (DMSM)

This compound (CAS No. 918-05-8) is a polar aprotic solvent with a unique combination of properties that can be advantageous in various chemical transformations.[1] Its high polarity, good solvating power for a range of organic and inorganic compounds, and relatively low reactivity compared to other polar aprotic solvents like DMF, make it an interesting alternative for certain applications.[2][3] This guide will help you navigate the nuances of working with DMSM to maximize your reaction outcomes.

Physical and Chemical Properties of DMSM

A clear understanding of the physicochemical properties of DMSM is fundamental to its effective use.

PropertyValueReference
Molecular Formula C₃H₉NO₂S[1]
Molecular Weight 123.18 g/mol [1]
Appearance White to cream crystalline solid
Melting Point 49-51 °C
Boiling Point 247.5 °C at 760 mmHg
Density 1.15 g/cm³
Solubility Soluble in water and many organic solvents[4]

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when considering or using DMSM.

Q1: In which types of reactions is DMSM a suitable solvent?

A1: Due to its polar aprotic nature, DMSM is theoretically well-suited for reactions that benefit from the stabilization of cationic intermediates and the presence of "naked" anions. This includes:

  • Nucleophilic Substitution Reactions (SN1 and SN2): Like other polar aprotic solvents, DMSM can accelerate SN2 reactions by solvating the cation of the nucleophilic salt, leaving the anion more reactive.[5]

  • Reactions involving Organometallic Reagents: Its ability to dissolve a variety of organic and inorganic species can be beneficial in cross-coupling reactions.

  • Amide Bond Formation: While less common than DMF, its high boiling point could be advantageous for sluggish amide couplings requiring elevated temperatures.[6]

  • Reactions Requiring High Temperatures: With a boiling point of 247.5 °C, DMSM is an excellent choice for reactions that require sustained high temperatures where more volatile solvents like DMF (b.p. 153 °C) are unsuitable.

Q2: What are the primary advantages of using DMSM over more common polar aprotic solvents like DMF or DMSO?

A2: DMSM offers several potential advantages:

  • Higher Thermal Stability: Its high boiling point indicates greater thermal stability, which can be crucial for high-temperature reactions where solvent decomposition is a concern.[7]

  • Reduced Reactivity: The sulfonamide group in DMSM is generally less reactive than the formamide group in DMF, which can act as a formylating agent or decompose to dimethylamine under certain conditions.[5][8] This can lead to fewer side reactions and a cleaner reaction profile.

  • Unique Solubility Profile: The specific solvation properties of DMSM may offer advantages in reactions where substrate or reagent solubility is a limiting factor in other solvents.[9]

Q3: What are the key safety considerations when working with DMSM?

A3: DMSM is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide: Low Reaction Yield

Low reaction yield is a common challenge in chemical synthesis. This section provides a structured approach to troubleshooting when using DMSM as a solvent.

Problem 1: Incomplete Conversion or Stalled Reaction

Q4: My reaction is not going to completion, and I observe a significant amount of starting material even after prolonged reaction times. What should I investigate?

A4: Incomplete conversion in DMSM can stem from several factors. Here is a systematic approach to troubleshooting:

  • Temperature: Ensure the reaction temperature is optimal. Given DMSM's high boiling point, you have a wide temperature range to explore. For sluggish reactions, a controlled increase in temperature can significantly enhance the reaction rate.

  • Solvent Purity: The presence of impurities, particularly water, can be detrimental to many reactions, especially those involving water-sensitive reagents like organometallics or strong bases. Ensure you are using anhydrous grade DMSM or that the solvent has been properly dried before use.

  • Reagent Solubility: While DMSM is a good solvent, confirm that all your reagents are fully dissolved at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture and reduced reaction rates.

  • Catalyst Deactivation: If your reaction is catalyzed, consider the possibility of catalyst deactivation. The sulfonamide functionality of DMSM is generally stable, but interactions with highly reactive catalysts are possible.

Experimental Protocol: Drying of this compound
  • Melt the DMSM: Gently heat the solid DMSM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) until it is completely molten (m.p. 49-51 °C).

  • Add Drying Agent: Add a suitable drying agent, such as calcium hydride (CaH₂), and stir the molten DMSM for several hours.

  • Vacuum Distillation: Distill the DMSM under reduced pressure. The high boiling point necessitates a good vacuum source.

  • Storage: Store the dried DMSM over molecular sieves (3Å or 4Å) under an inert atmosphere to prevent moisture reabsorption.

Problem 2: Formation of Significant Byproducts

Q5: My reaction is producing a complex mixture of byproducts, leading to a low yield of the desired product. What are the likely causes when using DMSM?

A5: Byproduct formation is often a result of side reactions or decomposition of reactants, products, or the solvent itself.

  • Thermal Decomposition: Although DMSM is thermally stable, prolonged exposure to very high temperatures, especially in the presence of strong acids or bases, could potentially lead to decomposition. If you are running your reaction at the upper end of its temperature range, consider if a lower temperature for a longer duration might be a viable alternative.

  • Reactivity of the Sulfonamide Group: While generally stable, the sulfonamide group in DMSM could potentially react under harsh conditions. For instance, strong reducing agents could cleave the S-N bond. It is important to consider the compatibility of all reagents with the sulfonamide functionality.

  • Interaction with Reagents: DMSM, like other polar aprotic solvents, can influence the reactivity of reagents. For example, it can enhance the nucleophilicity of anions, which might lead to undesired side reactions if multiple electrophilic sites are present in your substrate.

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Flow start Low Reaction Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Conc.) start->review_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) start->analyze_crude check_purity->start If impure, purify and repeat optimize_temp Optimize Temperature review_conditions->optimize_temp optimize_time_conc Optimize Time & Concentration review_conditions->optimize_time_conc side_products Side Products Identified? analyze_crude->side_products incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction product_decomposition Product Decomposition? analyze_crude->product_decomposition change_reagents Consider Alternative Reagents side_products->change_reagents Yes incomplete_reaction->optimize_temp Yes incomplete_reaction->optimize_time_conc Yes modify_workup Modify Work-up Procedure product_decomposition->modify_workup Yes

Caption: A systematic workflow for troubleshooting low reaction yields.

Problem 3: Difficult Product Isolation and Purification

Q6: I am struggling to isolate my product from the DMSM solvent after the reaction is complete. What are the best work-up procedures?

A6: The high boiling point and water miscibility of DMSM require specific work-up strategies.

  • Aqueous Work-up: Since DMSM is water-soluble, a common method for its removal is through an aqueous wash during a liquid-liquid extraction.[10]

    • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer multiple times with water or brine to partition the DMSM into the aqueous phase. Due to its high polarity, several washes may be necessary for complete removal.

  • Precipitation/Crystallization: If your product is a solid and has low solubility in a particular anti-solvent (e.g., water, diethyl ether, hexanes), you can attempt to precipitate or crystallize it directly from the reaction mixture.

  • Chromatography: If your product is stable on silica gel, direct loading of the reaction mixture onto a silica gel column is possible. The highly polar DMSM will have a very low Rf and can be washed off the column with a polar eluent system.

Experimental Protocol: Aqueous Work-up for DMSM Removal
  • Cool the Reaction Mixture: Allow the reaction to cool to room temperature.

  • Dilute with Organic Solvent: Dilute the reaction mixture with 5-10 volumes of an appropriate water-immiscible organic solvent (e.g., ethyl acetate).

  • Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.

  • Aqueous Washes: Wash the organic layer with an equal volume of deionized water. Shake the funnel vigorously and allow the layers to separate. Drain the aqueous (bottom) layer. Repeat the water wash 3-5 times to ensure complete removal of DMSM.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water from the organic layer.

  • Dry and Concentrate: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[10]

Mechanistic Considerations: The Role of DMSM in Optimizing Yield

The choice of solvent can have a profound impact on the reaction mechanism and, consequently, the yield and selectivity.

Mechanistic_Considerations DMSM This compound (DMSM) Polarity High Polarity DMSM->Polarity Aprotic Aprotic Nature DMSM->Aprotic HighBP High Boiling Point DMSM->HighBP Stabilization Stabilization of Cationic Intermediates Polarity->Stabilization NakedAnion Generation of 'Naked' Anions Aprotic->NakedAnion HighTemp Enables High Reaction Temperatures HighBP->HighTemp IncreasedRate Increased Reaction Rate Stabilization->IncreasedRate NakedAnion->IncreasedRate HighTemp->IncreasedRate ImprovedYield Improved Reaction Yield IncreasedRate->ImprovedYield

Caption: Key properties of DMSM influencing reaction outcomes.

By understanding these fundamental principles and applying the troubleshooting strategies outlined above, researchers can effectively harness the unique properties of this compound to optimize reaction yields and achieve their synthetic goals.

References

  • PubChem. This compound.
  • White Rose Research Online. N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. [Link]
  • ResearchGate. N,N‐Dimethylformamide as a Reaction Medium for Metal Nanoparticle Synthesis. [Link]
  • Google Patents. Preparation method of environment-friendly N, N-dimethylformamide dimethyl acetal.
  • PMC.
  • PMC. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. [Link]
  • ResearchGate. Safe and Scalable Syntheses of N,N-Dimethyltrifluoromethanesulfonamide (DMTMSA)
  • PMC. Beyond a solvent: triple roles of dimethylformamide in organic chemistry. [Link]
  • ResearchGate.
  • PMC. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)
  • MDPI. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. [Link]
  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • Google Patents. A kind of synthetic method of N, N Dimethylformamide dimethyl acetal.
  • MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link]
  • WordPress. Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]
  • ResearchGate. Solubility of d-elements salts in organic and aqueous-organic solvents: IV. Solubility of cadmium chloride. [Link]
  • ResearchGate. N,N-Dimethyl fluorosulfonamide for suppressed aluminum corrosion in lithium bis(trifluoromethanesulfonyl)imide-based electrolytes. [Link]
  • Thorn-Seshold. Technical Notes - Removal of Reaction Solvent by Extractive Workup. [Link]
  • Journal of Biomedical Research & Environmental Sciences.
  • Google Patents. CYCLIC PROCESS FOR PREPARING OAZOALKANES. [Link]
  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
  • NETZSCH Analyzing & Testing.
  • PubMed. Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)
  • Gyros Protein Technologies. Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. [Link]
  • PubChem. CID 159261367. [Link]
  • Organic Chemistry Portal. Direct Condensation of Sulfonamide and Formamide: NaI-Catalyzed Synthesis of N-Sulfonyl Formamidine Using TBHP as Oxidant. [Link]
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  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
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Technical Support Center: N,N-Dimethylmethanesulfonamide (DMMS)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for N,N-Dimethylmethanesulfonamide (DMMS). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile reagent. Here, we provide in-depth troubleshooting advice and detailed protocols grounded in scientific principles to ensure the success and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (DMMS), with the chemical formula C₃H₉NO₂S, is a sulfonamide derivative. It is primarily utilized in organic synthesis as a reagent and, in some cases, as a polar aprotic solvent. Its applications include the introduction of the dimethylaminosulfonyl moiety into molecules and as a building block in the synthesis of more complex chemical entities.

Q2: What are the most critical handling and storage precautions for DMMS?

DMMS should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Q3: What are the initial signs of a failed or problematic reaction involving DMMS?

Common indicators of a problematic reaction include:

  • The formation of unexpected precipitates.

  • Significant color changes that are not characteristic of the expected reaction pathway.

  • Incomplete consumption of starting materials, as monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The appearance of multiple, difficult-to-separate spots on a TLC plate, suggesting the formation of byproducts.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues that may arise during experiments with DMMS, providing insights into their causes and practical solutions.

Issue 1: Hydrolysis of this compound

Question: My reaction is yielding methanesulfonic acid and dimethylamine as byproducts. What is causing this and how can I prevent it?

Root Cause Analysis: The presence of methanesulfonic acid and dimethylamine strongly indicates the hydrolysis of DMMS. The sulfur-nitrogen bond in sulfonamides is susceptible to cleavage under both acidic and basic aqueous conditions.[1] This reaction is often accelerated by elevated temperatures.

Mechanism of Hydrolysis: Under basic conditions, the hydrolysis likely proceeds through a nucleophilic attack of a hydroxide ion on the electrophilic sulfur atom.[2][3] In acidic media, protonation of the nitrogen atom can facilitate the cleavage of the S-N bond.

Preventative Measures & Corrective Actions:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven-dried or flame-dried under an inert atmosphere) and use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Control of pH: If aqueous workup is unavoidable, perform it at a neutral pH and at low temperatures (e.g., using an ice bath) to minimize the rate of hydrolysis.

  • Non-Aqueous Workup: Whenever possible, opt for a non-aqueous workup. This may involve direct filtration of the product if it precipitates, or removal of the solvent under reduced pressure followed by purification.

Issue 2: Thermal Decomposition

Question: I am observing the formation of unexpected, volatile byproducts and charring in my high-temperature reaction involving DMMS. What is happening?

Root Cause Analysis: Sulfonamides can undergo thermal decomposition at elevated temperatures.[4] The specific decomposition products of DMMS are not extensively documented in readily available literature, but for sulfonamides in general, cleavage of the C-S and S-N bonds can occur, leading to the formation of sulfur oxides (SOx), nitrogen oxides (NOx), and various organic fragments.[5][6]

Preventative Measures & Corrective Actions:

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for the desired transformation to proceed at a reasonable rate. Use a reliable heating mantle with a temperature controller and monitor the internal reaction temperature.

  • Reaction Time Optimization: Avoid prolonged heating. Monitor the reaction progress and quench it as soon as the starting material is consumed to minimize the formation of degradation products.

  • Solvent Choice: The choice of solvent can influence thermal stability.[7] Ensure the solvent is appropriate for the reaction temperature and does not promote decomposition.

Issue 3: Incompatibility with Strong Oxidizing and Reducing Agents

Question: My reaction with a strong oxidizing/reducing agent is not yielding the expected product and is instead producing a complex mixture. Is DMMS reacting with my reagent?

Root Cause Analysis: The sulfonamide functional group can be susceptible to reaction with strong oxidizing and reducing agents.

  • Strong Oxidizing Agents: Reagents such as permanganates, peroxides, or nitric acid can potentially oxidize the sulfur atom or the methyl groups.[8][9][10]

  • Strong Reducing Agents: Potent reducing agents, for instance, lithium aluminum hydride (LiAlH₄) or other metal hydrides, could potentially reduce the sulfonamide group.[11]

Preventative Measures & Corrective Actions:

  • Reagent Selection: If possible, choose milder and more selective oxidizing or reducing agents that are known to be compatible with sulfonamides.

  • Protecting Group Strategy: In multi-step syntheses, consider if the sulfonamide moiety needs to be introduced after the oxidation or reduction step.

  • Careful Stoichiometry and Temperature Control: If the use of a strong reagent is unavoidable, use precise stoichiometric amounts and maintain low temperatures during addition to control the reaction's exothermicity and selectivity.

Purification Troubleshooting

Question: I am having difficulty purifying my product from residual DMMS and its byproducts. What are the best practices for purification?

Challenge: DMMS is a polar compound, which can make its removal during purification challenging, especially if the desired product has similar polarity.

Recommended Purification Protocols:

Table 1: Purification Strategies for this compound and Related Impurities

MethodProtocolBest For
Aqueous Extraction If your product is soluble in a non-polar organic solvent, you can wash the organic layer with water or brine to remove the more water-soluble DMMS and its hydrolysis products (methanesulfonic acid and dimethylamine salts).Non-polar to moderately polar products.
Recrystallization The choice of solvent is crucial. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while DMMS remains in solution, is ideal.[12][13]Crystalline solid products.
Column Chromatography Use a silica gel column with a gradient elution system. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane). DMMS will typically elute with more polar solvent mixtures.A wide range of products where polarity differences allow for separation.

Step-by-Step Recrystallization Protocol (Two-Solvent System):

  • Dissolve the crude product containing DMMS in a minimum amount of a hot solvent in which the product is soluble (Solvent 1).[14]

  • While the solution is still hot, add a second solvent (Solvent 2, the "anti-solvent") dropwise until the solution becomes slightly turbid. The product should be insoluble in Solvent 2.[14]

  • Add a few drops of Solvent 1 back into the hot solution until the turbidity just disappears.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold Solvent 2.[15]

  • Dry the crystals under vacuum.

Common Recrystallization Solvent Systems:

  • Hexanes/Ethyl Acetate[16]

  • Dichloromethane/Hexanes

  • Toluene/Heptane

Analytical Methods for Purity Assessment

Ensuring the purity of your starting materials and products is critical. Here are the recommended analytical techniques for assessing the purity of DMMS and detecting common impurities.

Table 2: Analytical Techniques for Purity Assessment

TechniqueApplication
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are excellent for confirming the structure of DMMS and identifying organic impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for detecting volatile impurities and confirming the molecular weight of DMMS.[17][18]
High-Performance Liquid Chromatography (HPLC) Can be used to determine the purity of DMMS and quantify impurities, especially non-volatile ones.[19]
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information about the functional groups present and can be used for a quick identity check.

Visualizing Experimental Workflows

Diagram 1: Troubleshooting Workflow for Unexpected Byproducts

G start Unexpected Byproducts Observed check_purity Analyze byproducts by LC-MS or GC-MS start->check_purity is_hydrolysis Are methanesulfonic acid and dimethylamine present? check_purity->is_hydrolysis is_thermal Was the reaction run at high temperature? is_hydrolysis->is_thermal No hydrolysis_sol Implement Strict Anhydrous Conditions and Control pH is_hydrolysis->hydrolysis_sol Yes is_redox Were strong oxidizing or reducing agents used? is_thermal->is_redox No thermal_sol Lower Reaction Temperature and Optimize Reaction Time is_thermal->thermal_sol Yes redox_sol Use Milder Reagents or a Protecting Group Strategy is_redox->redox_sol Yes end Proceed with Optimized Reaction is_redox->end No hydrolysis_sol->end thermal_sol->end redox_sol->end

Sources

Technical Support Center: N,N-Dimethylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Dimethylmethanesulfonamide (DMSMA). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile solvent and reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Introduction: The Hidden Reactivity of this compound with Water

This compound (CAS No. 918-05-8) is a polar aprotic solvent valued for its stability and utility in a range of chemical transformations. However, a critical and often underestimated property is its sensitivity to moisture. While appearing stable, the presence of water can lead to a slow hydrolysis reaction, compromising experimental outcomes through the generation of reactive impurities. This guide will illuminate the mechanisms of this degradation and provide actionable strategies to mitigate its effects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of this compound.

Q1: Is this compound truly moisture-sensitive?

A1: Yes. While it does not react violently with water, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions and at elevated temperatures. Safety data sheets for this compound often advise avoiding exposure to moist air or water. The sulfonamide linkage is the site of this hydrolytic instability.

Q2: What are the hydrolysis products of this compound?

A2: The hydrolysis of this compound breaks the sulfur-nitrogen bond, yielding methanesulfonic acid and dimethylamine.

DMSMA This compound Products Methanesulfonic Acid + Dimethylamine DMSMA->Products Hydrolysis Water Water (H₂O)

Caption: Hydrolysis of this compound.

Q3: What are the consequences of these hydrolysis products in my reaction?

A3: The presence of methanesulfonic acid and dimethylamine can have significant, and often detrimental, effects on your experiment:

  • Methanesulfonic Acid: As a strong, non-oxidizing acid, its presence can alter the pH of the reaction mixture.[1][2] This can lead to unwanted acid-catalyzed side reactions, degradation of sensitive reagents or products, and neutralization of basic catalysts.

  • Dimethylamine: This secondary amine is both a nucleophile and a base.[3][4] It can react with electrophiles in your reaction, leading to the formation of undesired byproducts.[5] Furthermore, it can act as a poison for certain catalysts, particularly those based on transition metals, by coordinating to the metal center and blocking active sites.[6][7]

Q4: How can I detect if my this compound has degraded?

A4: Several analytical techniques can be employed:

  • ¹H NMR Spectroscopy: The most straightforward method. Look for the appearance of new signals corresponding to dimethylamine and methanesulfonic acid. In a deuterated solvent like CDCl₃, free dimethylamine will have a characteristic signal for the N-H proton and the methyl groups. The methyl protons of this compound appear as a singlet.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify the volatile dimethylamine. The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns.[8][9]

  • Karl Fischer Titration: To quantify the amount of water present in your solvent, which is a direct indicator of the potential for hydrolysis.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems that may arise from the moisture sensitivity of this compound.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

Symptoms:

  • Your reaction works one day but fails the next.

  • You observe a significant drop in product yield over time when using the same bottle of this compound.

  • The reaction fails to go to completion.

Potential Cause: The presence of hydrolysis products (methanesulfonic acid and/or dimethylamine) is interfering with your reaction chemistry.

Troubleshooting Workflow:

start Inconsistent Yields/ Reaction Failure check_water 1. Quantify Water Content (Karl Fischer Titration) start->check_water is_high Water Content High? check_water->is_high dry_solvent 2. Dry the Solvent/ Use a New Bottle is_high->dry_solvent Yes analyze_impurities 3. Analyze for Hydrolysis Products (¹H NMR, GC-MS) is_high->analyze_impurities No dry_solvent->analyze_impurities impurities_present Hydrolysis Products Detected? analyze_impurities->impurities_present purify_solvent 4. Purify Solvent (Distillation) impurities_present->purify_solvent Yes consider_alternatives 5. Consider Alternative Anhydrous Solvent impurities_present->consider_alternatives No end_good Problem Resolved purify_solvent->end_good end_bad Problem Persists: Investigate Other Factors consider_alternatives->end_bad

Caption: Troubleshooting workflow for reaction failures.

Experimental Protocols:

  • Protocol 2.1: Drying this compound

    • Pre-drying: For bulk water removal, stand the solvent over anhydrous magnesium sulfate or sodium sulfate for several hours.

    • Fine Drying: Use activated 3Å or 4Å molecular sieves.[10] Add freshly activated sieves (activated by heating in a vacuum oven) to the solvent and allow to stand for at least 24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Distillation (for high purity): For extremely sensitive reactions, distillation from a suitable drying agent like calcium hydride is recommended. Caution: this compound has a high boiling point, so vacuum distillation is preferred to avoid thermal decomposition.

Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • You observe new, unidentified peaks in your crude reaction mixture by TLC, LC-MS, or NMR.

  • Purification is complicated by the presence of polar or basic impurities.

Potential Cause: Dimethylamine, a product of hydrolysis, is a nucleophile and is reacting with your starting materials or intermediates.

Diagnostic Steps:

  • Analyze the Byproducts: Attempt to isolate and characterize the byproducts. Pay close attention to mass spectrometry data for fragments corresponding to the addition of a dimethylamino group.

  • ¹H NMR Analysis: Look for characteristic signals of a dimethylamino group (typically a singlet integrating to 6 protons).

Mitigation Strategies:

  • Strictly Anhydrous Conditions: The most effective solution is to prevent the formation of dimethylamine in the first place by rigorously excluding water from your reaction.

  • Use Freshly Opened Solvent: Whenever possible, use a new, sealed bottle of high-purity, anhydrous this compound for sensitive reactions.

  • Amine Scavengers: In cases where trace amounts of dimethylamine are unavoidable and detrimental, consider the use of a scavenger resin that selectively reacts with primary and secondary amines.

Issue 3: Catalyst Deactivation

Symptoms:

  • A catalytic reaction (e.g., cross-coupling, hydrogenation) fails to initiate or stalls before completion.

  • You need to use a much higher catalyst loading than reported in the literature.

Potential Cause: Dimethylamine is acting as a ligand and poisoning your metal catalyst.[6][7]

Troubleshooting Decision Tree:

start Catalyst Deactivation check_solvent 1. Test Solvent for Amines (e.g., ¹H NMR) start->check_solvent amine_detected Amine Detected? check_solvent->amine_detected use_fresh_solvent 2. Use Fresh, Anhydrous This compound amine_detected->use_fresh_solvent Yes no_amine 3. Investigate Other Poison Sources (e.g., starting materials) amine_detected->no_amine No problem_resolved Problem Resolved use_fresh_solvent->problem_resolved problem_persists Problem Persists no_amine->problem_persists

Sources

Navigating Scale-Up with N,N-Dimethylmethanesulfonamide: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N,N-Dimethylmethanesulfonamide (DMMSA). As a high-boiling, polar aprotic solvent, DMMSA presents a unique set of properties that can be advantageous in a variety of chemical syntheses. However, transitioning reactions from the bench to pilot or manufacturing scale introduces complexities that require careful consideration. This guide, structured in a question-and-answer format, provides in-depth technical insights and troubleshooting strategies to address common challenges encountered during the scale-up of reactions utilizing DMMSA.

Part 1: Frequently Asked Questions (FAQs) about this compound in Process Chemistry

This section addresses fundamental questions about the properties and handling of DMMSA in the context of scaling up chemical reactions.

Q1: What are the key physicochemical properties of this compound relevant to process scale-up?

A1: Understanding the physical and chemical properties of DMMSA is crucial for successful process development and scale-up. Key parameters are summarized in the table below.

PropertyValueSignificance in Scale-Up
Molecular Formula C₃H₉NO₂SBasic information for mass balance calculations.
Molecular Weight 123.17 g/mol Important for stoichiometric calculations.
Appearance White to cream crystalline solidThe solid nature at room temperature requires heating for use as a solvent, impacting equipment design.
Melting Point 49-50 °CReactions must be conducted above this temperature. Tracing of transfer lines may be necessary to prevent solidification.
Boiling Point High (exact value not readily available, but expected to be high like similar solvents)Allows for a wide range of reaction temperatures without the need for pressurized reactors. However, it also makes solvent removal more challenging.
Polarity High (polar aprotic)Excellent for dissolving polar and ionic compounds, which can be beneficial for reaction kinetics.

Q2: How does the polarity of DMMSA compare to other common polar aprotic solvents like DMF and DMSO?

A2: this compound is a polar aprotic solvent, similar to N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). These solvents are effective at dissolving a wide range of organic and inorganic compounds. The polarity of DMSO is generally considered slightly higher than that of DMF, and DMMSA is expected to have a comparable high polarity due to the sulfonyl group. This high polarity is advantageous for reactions involving charged intermediates or polar transition states.

Q3: What are the primary safety considerations when handling DMMSA at a larger scale?

A3: As with any chemical process, a thorough safety assessment is paramount. For DMMSA, key considerations include:

  • Thermal Stability: While data for the parent compound, methanesulfonamide, suggests thermal stability up to high temperatures, it is crucial to determine the thermal decomposition profile of your specific reaction mixture.[1] Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can identify the onset of exothermic decomposition, which is critical for defining safe operating temperatures and preventing thermal runaway events.[2][3][4]

  • Material Compatibility: Ensure all reactors, transfer lines, and seals are compatible with DMMSA at the intended operating temperatures.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. For larger-scale operations, enhanced PPE may be necessary based on a formal risk assessment.

Part 2: Troubleshooting Guide for Scaling Up Reactions in this compound

This section provides detailed troubleshooting advice for specific issues that may arise during the scale-up of reactions in DMMSA.

Issue 1: Solubility and Precipitation Problems

Q4: My product, which was soluble at the lab scale, is precipitating out during my scaled-up reaction. What could be the cause and how can I fix it?

A4: This is a common scale-up challenge. Several factors could be at play:

  • Temperature Gradients: Larger reactors have a lower surface-area-to-volume ratio, which can lead to inefficient heat distribution and localized cold spots where your product's solubility limit is exceeded.

  • Concentration Effects: A slight error in reagent addition at a larger scale can lead to a more significant change in concentration, potentially pushing your product out of solution.

  • Impurity Effects: The impurity profile of starting materials can differ between lab-scale and bulk quantities, and some impurities can act as nucleation sites for precipitation.

Troubleshooting Workflow:

start Product Precipitation Observed check_temp Verify Temperature Uniformity Across Reactor start->check_temp check_conc Confirm Reagent Concentrations and Addition Rates check_temp->check_conc Uniform increase_temp Increase Reaction Temperature (if thermally stable) check_temp->increase_temp Non-uniform check_conc->start Concentration Incorrect, Adjust add_cosolvent Consider a Co-Solvent to Increase Solubility check_conc->add_cosolvent Concentration Correct analyze_impurities Analyze Starting Material Impurity Profile analyze_impurities->check_temp No Significant Impurities filter_impurities Filter Starting Materials if Insoluble Impurities are Present analyze_impurities->filter_impurities Impurities Detected solution Problem Resolved increase_temp->solution add_cosolvent->solution filter_impurities->solution

Caption: Troubleshooting precipitation issues.

Experimental Protocol: Determining Product Solubility

  • Prepare saturated solutions of your product in DMMSA at various temperatures relevant to your process.

  • Equilibrate the solutions for a set period (e.g., 24 hours) with agitation.

  • Filter the solutions to remove undissolved solids.

  • Analyze the concentration of the dissolved product in the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis).

  • Plot a solubility curve (concentration vs. temperature) to understand the solubility behavior of your product. The solubility of Active Pharmaceutical Ingredients (APIs) is a critical factor in drug bioavailability and can be influenced by the choice of solvent.[]

Issue 2: Incomplete Conversion or Slower Reaction Rates

Q5: My reaction is significantly slower and gives incomplete conversion at a larger scale compared to the lab. What should I investigate?

A5: Slower reaction rates at scale are often linked to mass and heat transfer limitations.

  • Inefficient Mixing: What appears as vigorous stirring in a round-bottom flask may not be sufficient to ensure homogeneity in a large reactor, leading to poor contact between reactants.

  • Poor Heat Transfer: If the reaction is endothermic, the larger volume may not be heated as efficiently, leading to a lower overall reaction temperature and slower kinetics. Conversely, for exothermic reactions, inefficient heat removal can lead to localized hot spots that might promote side reactions or degradation.

Troubleshooting Steps:

  • Evaluate Agitation:

    • Review the design of your agitator (e.g., impeller type, size, and position).

    • Consider using baffles in the reactor to improve mixing and prevent vortex formation.

    • If possible, use process analytical technology (PAT) like in-situ IR or Raman spectroscopy to monitor reactant concentrations at different points in the reactor to assess mixing efficiency.

  • Optimize Heat Transfer:

    • Ensure the heat transfer fluid in the reactor jacket is at the correct temperature and flow rate.

    • For highly exothermic reactions, consider a semi-batch process where one of the reactants is added gradually to control the rate of heat generation.

    • Reaction calorimetry can be a valuable tool to measure the heat of reaction and the rate of heat release, which is essential for safe and efficient scale-up.[3][6][7][8][9]

Issue 3: Impurity Profile Changes

Q6: I am observing new or higher levels of impurities in my scaled-up batches. What are the likely causes?

A6: Changes in the impurity profile are a common and serious concern during scale-up.

  • Longer Reaction Times: If the reaction is slower at scale, this provides more opportunity for the formation of side products.

  • Temperature Variations: Hot spots in the reactor can lead to thermal degradation of reactants, products, or even the solvent itself.

  • Leaching from Equipment: Incompatible materials of construction can leach impurities into the reaction mixture.

  • Air/Moisture Sensitivity: Larger reactors can be more challenging to keep completely inert, and exposure to air or moisture can lead to new side reactions.

Troubleshooting and Mitigation:

  • Impurity Identification: Isolate and characterize the new impurities using techniques like LC-MS and NMR to understand their formation pathway.

  • Kinetic Modeling: Develop a kinetic model of both the desired reaction and the key impurity-forming reactions to understand how process parameters (temperature, concentration, time) affect the impurity profile.

  • Solvent Stability: Investigate the thermal stability of DMMSA in the presence of your reactants and bases/acids. The decomposition of the solvent can be a source of impurities.

  • Inerting Procedures: Ensure your large-scale reactor has a robust inerting system (e.g., nitrogen or argon blanketing) and that it is leak-tight.

Issue 4: Difficult Product Isolation and Solvent Removal

Q7: Due to its high boiling point, removing DMMSA after the reaction is proving difficult and energy-intensive. What are effective work-up and solvent removal strategies?

A7: The high boiling point of DMMSA is a significant challenge during downstream processing.

Work-up Strategies to Remove DMMSA:

  • Aqueous Extraction: DMMSA is water-miscible. A common strategy is to dilute the reaction mixture with a suitable organic solvent (in which your product is soluble) and then perform multiple washes with water or brine to extract the DMMSA into the aqueous phase.

  • Precipitation/Crystallization: If your product is a solid with low solubility in a particular anti-solvent, you may be able to precipitate or crystallize it directly from the DMMSA solution by adding the anti-solvent. This can be an effective way to isolate the product while leaving the DMMSA in the mother liquor.

Solvent Removal and Recovery:

  • Distillation:

    • Vacuum Distillation: To reduce the boiling point of DMMSA, distillation under reduced pressure is the most common method.[10]

    • Thin-Film Evaporation: For viscous materials or to minimize thermal stress on the product, thin-film or wiped-film evaporation can be very effective.

  • Solvent Recovery Systems: For large-scale manufacturing, dedicated solvent recovery systems can be employed to capture and purify the DMMSA for reuse.[1][11][12] These systems often use techniques like fractional distillation.

Experimental Protocol: Work-up Procedure for a Reaction in DMMSA

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, toluene) in which your product has good solubility.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with water (e.g., 3 x volume of the organic layer).

  • Follow with a brine wash to help break any emulsions and remove residual water.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).

  • Filter off the drying agent.

  • Concentrate the organic layer under reduced pressure to isolate the crude product.

Q8: How can I monitor the removal of DMMSA to ensure it meets residual solvent limits in my final product?

A8: Regulatory guidelines, such as those from the ICH, set strict limits for residual solvents in active pharmaceutical ingredients (APIs).[13] Gas chromatography (GC) is the most common and effective technique for quantifying residual DMMSA.[][14][15]

Analytical Method Outline: Residual DMMSA by Headspace GC-FID

  • Sample Preparation: Accurately weigh a sample of your API into a headspace vial. Dissolve the sample in a suitable diluent (e.g., a solvent in which the API is soluble but does not co-elute with DMMSA).

  • Instrumentation: Use a gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).

  • Chromatographic Conditions:

    • Column: A polar capillary column is typically used for the separation of polar residual solvents.

    • Temperatures: Optimize the oven temperature program, injector temperature, and detector temperature.

    • Carrier Gas: Use an inert carrier gas such as helium or nitrogen.

  • Quantification: Create a calibration curve using standards of DMMSA at known concentrations. The concentration of DMMSA in your sample can then be determined by comparing its peak area to the calibration curve.

Part 3: Advanced Topics and Future Outlook

Q9: Are there "greener" or more sustainable alternatives to DMMSA that I should consider for new process development?

A9: The pharmaceutical industry is increasingly focused on green chemistry and the use of more sustainable solvents. While DMMSA may be a suitable choice for certain reactions, it is always good practice to evaluate greener alternatives. Several resources and solvent selection guides are available to help chemists choose more environmentally friendly solvents.[15] Some classes of greener solvents include bio-derived solvents and ionic liquids. However, any new solvent must be thoroughly evaluated for its performance, safety, and scalability for your specific application.

Q10: What is the role of Process Analytical Technology (PAT) in scaling up reactions with DMMSA?

A10: PAT can be invaluable for understanding and controlling reactions at scale. In-situ monitoring techniques can provide real-time data on:

  • Reactant and Product Concentrations: Techniques like FTIR, Raman, and NIR spectroscopy can track the progress of the reaction, identify the endpoint, and detect the formation of intermediates or byproducts.

  • Temperature and Pressure: Real-time monitoring of these parameters is crucial for safety and process control.

  • Particle Size and Distribution: For crystallization processes, tools like Focused Beam Reflectance Measurement (FBRM) can monitor crystal growth in real-time.

By providing a deeper understanding of the reaction as it happens, PAT can help to de-risk the scale-up process and ensure more consistent and robust manufacturing.

References

  • Walczuk, R. J., & Glinka, M. (2013). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 70(5), 775-783.
  • Simultaneous thermal analysis (tga-dta, tga-dsc). Analytical Capabilities. [Link]
  • Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals.
  • Thermal Analysis TA, TGA, DSC, DTA. Slideshare.
  • Economy Process Solutions.
  • Veolia North America. Common recycled solvents and approaches for recovery. [Link]
  • Multi-Gram Scale Synthesis and Characterization of Mometasone Furo
  • Frede, T. A., et al. (2023). Design and characterization of a flow reaction calorimeter based on FlowPlate® Lab and Peltier elements. Reaction Chemistry & Engineering, 8(4), 1051-1060.
  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
  • A Review on Recent Developments in the Determination of Residual Solvents by Gas Chromatography. Research and Reviews: A Journal of Pharmaceutical Science.
  • Advances in Continuous Flow Calorimetry.
  • AZoM. TGA, TMA, and DMA Analysis of Thermoplastics. [Link]
  • Reaction Calorimetry in Continuous Flow: Recent Advances and Applic
  • Agilent. Residual Solvent Analysis of Pharmaceutical Products. [Link]
  • Kinetic Data by Nonisothermal Reaction Calorimetry: A Model-Assisted Calorimetric Evaluation.
  • Ciemme Srl.
  • RECOVERY OF LiMn1/3Ni1/3Co1/3O2 FROM SPENT LITHIUM-ION BATTERY USING A SPECIALLY DESIGN.
  • Ascendia Pharmaceutical Solutions.
  • Determination of Residual Solvents In Bulk Drug and Formulations.

Sources

Technical Support Center: N,N-Dimethylmethanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N,N-Dimethylmethanesulfonamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.

Introduction

This compound is a versatile building block in organic synthesis. The most common route to its synthesis involves the reaction of methanesulfonyl chloride with dimethylamine.[1][2][3] While seemingly straightforward, this reaction is prone to several issues that can impact yield and purity. This guide will address these common challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Category 1: Reaction Issues & Low Yield

Question 1: My reaction is resulting in a very low yield or failing to proceed. What are the likely causes?

Several factors can contribute to low yields in sulfonamide synthesis.[4][5] Let's break down the most common culprits:

  • Moisture Contamination: Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis.[5] Any moisture in your glassware, solvents, or reagents will convert the methanesulfonyl chloride into the unreactive methanesulfonic acid, directly reducing your potential yield.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[5]

  • Poor Quality Reagents: The purity and reactivity of your starting materials are critical.

    • Methanesulfonyl Chloride: This reagent can degrade over time. It's a colorless liquid; a yellow or brown color may indicate decomposition.

    • Dimethylamine: This can be used as a solution in a solvent (e.g., THF, ethanol) or as a gas. Ensure the concentration of the solution is accurate. If using the gas, ensure a controlled delivery rate.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: Typically, a slight excess of the amine (dimethylamine) is used to ensure the complete consumption of the methanesulfonyl chloride.[5] A 1.1 to 1.2 molar equivalent of dimethylamine is a good starting point.

  • Inadequate Temperature Control: This reaction is exothermic.[2]

    • Solution: The reaction should be cooled in an ice bath (0 °C) during the addition of methanesulfonyl chloride to the dimethylamine solution. This helps to control the reaction rate and prevent side reactions. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

Question 2: I'm observing the formation of a white precipitate that is not my product. What could this be?

The most likely identity of this precipitate is dimethylammonium chloride, the salt byproduct of the reaction.

  • Explanation: The reaction between methanesulfonyl chloride and dimethylamine produces one equivalent of hydrochloric acid (HCl). This HCl immediately reacts with the basic dimethylamine present in the reaction mixture to form the dimethylammonium chloride salt.

    • CH₃SO₂Cl + 2(CH₃)₂NH → CH₃SO₂N(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻

  • Significance: The formation of this salt is a good indicator that the reaction is proceeding. This salt is typically removed during the aqueous work-up.

Category 2: Side Reactions & Impurities

Question 3: My final product is impure. What are the common side products and how can I avoid them?

  • Methanesulfonic Acid: As mentioned, this forms from the hydrolysis of methanesulfonyl chloride.[5] Its presence indicates inadequate drying of the reaction setup.

    • Avoidance: Strict adherence to anhydrous conditions is key.[5]

  • Unreacted Starting Materials: If the reaction is incomplete, you may have residual methanesulfonyl chloride or dimethylamine.

    • Avoidance: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure sufficient reaction time and appropriate temperature.

Question 4: I'm seeing an unexpected peak in my NMR/GC-MS. What could it be?

While the primary side product is methanesulfonic acid, other impurities can arise depending on the specific conditions and the purity of the starting materials. If you are using N,N-dimethylformamide (DMF) as a solvent, it can sometimes participate in side reactions, although this is less common in this specific synthesis.[6]

  • Troubleshooting: To identify an unknown impurity, consider its potential origin. Is it from a contaminated solvent? Is it a degradation product of your starting material? Advanced analytical techniques like high-resolution mass spectrometry can help in identifying the structure of the unknown peak.

Category 3: Work-up and Purification

Question 5: How should I properly work up the reaction mixture?

A standard aqueous work-up is typically employed to remove the dimethylammonium chloride salt and any other water-soluble impurities.

  • Step-by-Step Work-up:

    • Quench the reaction mixture by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Combine the organic extracts.

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Question 6: What is the best method for purifying the crude this compound?

The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Distillation: For larger quantities, vacuum distillation is often the most effective method for obtaining a highly pure product.

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent system can be an excellent purification technique.[5]

  • Column Chromatography: For smaller scales or for removing closely related impurities, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is typically effective.

Key Experimental Protocol

This protocol provides a general procedure for the synthesis of this compound.

Materials and Reagents:

  • Methanesulfonyl chloride

  • Dimethylamine (2.0 M solution in THF)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add dimethylamine solution (1.2 equivalents).

  • Dilute the dimethylamine solution with anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve methanesulfonyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Add the methanesulfonyl chloride solution dropwise to the stirred dimethylamine solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Perform an aqueous work-up as described in the FAQ section.

  • Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data Summary

ParameterRecommended ValueRationale
Dimethylamine (equivalents) 1.1 - 1.2Ensures complete consumption of methanesulfonyl chloride.[5]
Reaction Temperature 0 °C to Room TemperatureControls the exothermic reaction and minimizes side products.
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Inert solvent that dissolves reactants. Must be anhydrous to prevent hydrolysis of methanesulfonyl chloride.[5]

Visual Workflow and Troubleshooting Diagrams

Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Dry Glassware & Inert Atmosphere Reagents Combine Dimethylamine & Anhydrous Solvent Prep->Reagents Cooling Cool to 0°C Reagents->Cooling Addition Slowly Add Methanesulfonyl Chloride Cooling->Addition Stirring Stir at RT Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench with Water Monitoring->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Distillation/ Chromatography) Dry->Purify Product Pure N,N-Dimethyl- methanesulfonamide Purify->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield or Reaction Failure CheckMoisture Anhydrous Conditions? Start->CheckMoisture CheckReagents Reagent Quality? CheckMoisture->CheckReagents Yes Sol_Dry Solution: - Oven-dry glassware - Use anhydrous solvents - Inert atmosphere CheckMoisture->Sol_Dry No CheckTemp Temperature Control? CheckReagents->CheckTemp Yes Sol_Reagents Solution: - Use fresh, pure reagents - Check amine concentration CheckReagents->Sol_Reagents No CheckStoich Correct Stoichiometry? CheckTemp->CheckStoich Yes Sol_Temp Solution: - Cool during addition (0°C) - Control exotherm CheckTemp->Sol_Temp No Sol_Stoich Solution: - Use slight excess of amine (1.1-1.2 eq.) CheckStoich->Sol_Stoich No

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

  • BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • Kilgallon, L. J., et al. (2023). Safe and Scalable Syntheses of N,N-Dimethyltrifluoromethanesulfonamide (DMTMSA) and Other Trifluoromethanesulfonamide Solvents for High Energy Density Battery Applications. ResearchGate.
  • Wikipedia. (n.d.). Methanesulfonyl chloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride.
  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation.
  • PubChem. (n.d.). N,N-Dimethylmethanesulphonamide.
  • Evano, G., & Theau, A. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. National Institutes of Health.

Sources

Technical Support Center: Optimizing Reagent Solubility in N,N-Dimethylmethanesulfonamide (DMMA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Dimethylmethanesulfonamide (DMMA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges with this versatile polar aprotic solvent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction to this compound as a Solvent

This compound (DMMA) is a polar aprotic solvent with the chemical formula C₃H₉NO₂S and a molecular weight of 123.18 g/mol .[1] Its utility in various chemical processes stems from its ability to dissolve a wide range of organic and inorganic compounds. However, like any solvent, achieving optimal solubility for every reagent can present challenges. This guide will walk you through systematic approaches to enhance the solubility of your compounds in DMMA.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound (DMMA) as a solvent?

DMMA is a high-boiling, water-miscible, polar aprotic solvent. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₃H₉NO₂S[1]
Molecular Weight123.18 g/mol [1]
AppearanceColorless liquid or solid
Boiling PointNot readily available
Melting Point49-50 °C
Water SolubilityMiscible[2]

Q2: My compound is poorly soluble in DMMA at room temperature. What is the first step I should take?

The initial and often most effective step is to gently heat the mixture. For many compounds, solubility increases with temperature.[3] It is crucial to do this with caution, using a well-ventilated fume hood and appropriate personal protective equipment (PPE), as heating can increase the vapor pressure of the solvent.

Q3: Can I use a cosolvent to improve the solubility of my reagent in DMMA?

Yes, using a cosolvent is a common and effective strategy. The principle of "like dissolves like" is a good starting point.[4] Since DMMA is a polar aprotic solvent, other polar solvents are likely to be miscible and may help to improve the solubility of your compound.

Q4: How does the pH of the solution affect the solubility of my compound in DMMA?

While pH is a concept formally defined in aqueous solutions, the acidic or basic nature of your compound can significantly impact its solubility in an aprotic solvent like DMMA, especially if trace amounts of water are present or if acidic or basic additives are used. For ionizable drugs, solubility is pH-dependent; weakly acidic drugs are more soluble at higher pH, and weakly basic drugs are more soluble at lower pH.[5]

Q5: Are there any safety concerns I should be aware of when working with DMMA?

Yes, it is important to handle DMMA with care. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1] Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate PPE, including gloves and safety goggles. Avoid heating DMMA near open flames or sparks.

Troubleshooting Guide: Enhancing Reagent Solubility

This guide provides a systematic approach to troubleshooting and improving the solubility of your reagents in DMMA.

Problem 1: Reagent has low or no apparent solubility at room temperature.

Underlying Cause: The solvation energy provided by DMMA at ambient temperature is insufficient to overcome the lattice energy of the solid reagent or the intermolecular forces within the liquid reagent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor solubility in DMMA.

Step-by-Step Protocols

Protocol 1: Solubility Enhancement by Heating

  • Safety First: Ensure you are working in a properly functioning chemical fume hood and wearing appropriate PPE (lab coat, safety glasses, and chemical-resistant gloves).

  • Initial Attempt: In a suitable flask, add your reagent to DMMA at room temperature and stir for 5-10 minutes.

  • Gradual Heating: If the reagent does not dissolve, begin to gently heat the mixture on a hot plate with magnetic stirring. Increase the temperature in increments of 5-10 °C.

  • Observation: Observe the mixture closely for signs of dissolution. Maintain the temperature at which the solid dissolves.

  • Cooling and Stability: Once the reagent is fully dissolved, allow the solution to cool slowly to room temperature. Observe if the reagent remains in solution or if it precipitates out. If it precipitates, the solution was supersaturated at the higher temperature.

Protocol 2: Cosolvent Selection and Use

  • Miscibility Check: Based on the principle of "like dissolves like," select a polar cosolvent that is likely to be miscible with DMMA.[4] Refer to a solvent miscibility chart for guidance. Good starting points include other polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), or polar protic solvents like ethanol or methanol.

  • Small-Scale Test: In a small vial, add your reagent to DMMA.

  • Incremental Addition: Add the chosen cosolvent dropwise while stirring or vortexing.

  • Observation: Observe for any increase in solubility.

  • Optimization: If a positive effect is observed, you can perform a more systematic study to determine the optimal ratio of DMMA to the cosolvent for your specific application.

Protocol 3: pH Modification for Ionizable Compounds

  • For Weakly Acidic Compounds:

    • Dissolve your acidic reagent in DMMA.

    • If solubility is poor, add a small amount of a non-nucleophilic organic base (e.g., triethylamine or diisopropylethylamine) dropwise while stirring. The formation of a more soluble salt can significantly enhance solubility.[5]

  • For Weakly Basic Compounds:

    • Dissolve your basic reagent in DMMA.

    • If solubility is poor, add a small amount of a non-aqueous acid (e.g., a solution of HCl in dioxane or methanesulfonic acid) dropwise. The formation of the corresponding salt will likely increase solubility.[5]

Caution: The addition of strong acids or bases can potentially lead to the degradation of your reagent or the solvent, especially at elevated temperatures. Always perform these modifications on a small scale first and consider potential side reactions.

Data Summary: Miscibility of Common Solvents with DMMA Analogs

The following table, based on data for the structurally similar solvent N,N-Dimethylformamide (DMF), provides guidance on likely miscible cosolvents for DMMA.

CosolventChemical ClassExpected Miscibility with DMMA
WaterProticMiscible
MethanolProtic, AlcoholMiscible
EthanolProtic, AlcoholMiscible
AcetonePolar Aprotic, KetoneMiscible
AcetonitrilePolar Aprotic, NitrileMiscible
DichloromethaneHalogenatedMiscible
Tetrahydrofuran (THF)EtherMiscible
TolueneAromatic HydrocarbonMiscible
HexaneAliphatic HydrocarbonImmiscible/Poorly Miscible

This data is extrapolated from the properties of DMF and should be experimentally verified for DMMA.

Advanced Troubleshooting and Considerations

Reagent Purity and Form: The purity and physical form (e.g., crystalline vs. amorphous) of your reagent can impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts.

Degradation: Be aware of the potential for chemical degradation, especially when heating or adding acidic or basic reagents. The decomposition of the related solvent DMF can be catalyzed by impurities. While specific data for DMMA is limited, it is prudent to assume similar reactivity.

Safety and Handling:

  • Always consult the Safety Data Sheet (SDS) for this compound before use.

  • Handle in a well-ventilated area, preferably a chemical fume hood.[6]

  • Avoid contact with skin and eyes. Wear appropriate PPE.[6]

  • Keep away from heat, sparks, and open flames.[6]

  • Store in a tightly closed container in a dry and well-ventilated place.[6]

Logical Framework for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Primary Interventions cluster_2 Secondary Interventions cluster_3 Outcome A Poorly Soluble Reagent in DMMA B Heating A->B Increase Kinetic Energy C Cosolvency A->C Alter Solvent Polarity E Particle Size Reduction A->E Increase Surface Area D pH Modification (for ionizable compounds) B->D F Optimized Solubilization Protocol B->F C->D C->F D->F E->F

Caption: A logical framework for selecting a solubility enhancement strategy.

By systematically applying these troubleshooting steps and considering the underlying chemical principles, researchers can effectively address solubility challenges and successfully utilize this compound in their experimental work.

References

  • Avdeef, A. (2014). Anomalous Solubility Behavior of Several Acidic Drugs. ADMET and DMPK, 2(1), 33-42.
  • Basicmedical Key. (2016). The solubility of drugs.
  • IAPC Journals. (2014). Anomalous Solubility Behavior of Several Acidic Drugs. ADMET and DMPK.
  • ResearchGate. (n.d.). Safe and Scalable Syntheses of N,N-Dimethyltrifluoromethanesulfonamide (DMTMSA)
  • Fisher Scientific. (2010).
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Alfa Chemistry. (n.d.). Solvent Miscibility Table.
  • PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects.
  • NIH. (n.d.).
  • ResearchGate. (n.d.). Trends in PhysChem Properties of Newly Approved Drugs over the Last Six Years; Predicting Solubility of Drugs Approved in 2021.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Benchchem. (n.d.). The Solubility Profile of N,N-Dimethylacetamide-d9 in Organic Solvents: A Technical Guide.
  • PubChem. (n.d.). N,N-Dimethylmethanesulphonamide.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • ResearchGate. (2025).
  • MDPI. (2025). Thermal Decomposition of Dimethoxymethane Electrolyte Solution.
  • ResearchGate. (n.d.). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide.
  • Phenomenex. (n.d.). Solvent Miscibility Table.
  • Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE.
  • DTIC. (n.d.). Thermal Decomposition of Dimethoxymethane Electrolyte Solution.
  • ResearchGate. (2025).
  • PubMed. (n.d.). Unexpected activation of N-alkyl hydroxamic acids to produce reactive N-centered free radicals and DNA damage by carcinogenic chlorinated quinones under normal physiological conditions.
  • MDPI. (n.d.). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN).
  • Chemistry LibreTexts. (2019). Chapter 9.2: Solubility and Structure.

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Technical Support Center: N,N-Dimethylmethanesulfonamide Reaction Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N,N-Dimethylmethanesulfonamide (DMMSA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the workup of reactions involving this unique polar aprotic solvent. Here, we move beyond simple protocols to provide in-depth explanations and troubleshooting strategies grounded in chemical principles.

Introduction to this compound

This compound is a polar aprotic solvent valued for its high polarity and stability. However, its physical properties, particularly its miscibility with both aqueous and organic phases, can present significant challenges during product isolation and purification. This guide provides practical, field-tested advice to ensure efficient and effective reaction workups.

Physical Properties of this compound

A thorough understanding of DMMSA's physical properties is fundamental to designing an effective workup procedure.

PropertyValueReference
Molecular Formula C₃H₉NO₂S[1][2]
Molecular Weight 123.17 g/mol [1][2][3]
Melting Point 46-50 °C[3][4]
Boiling Point 119-120 °C (at 17 mmHg)[3]
CAS Number 918-05-8[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My standard aqueous workup is failing to remove this compound from my organic product. Why is this happening?

A1: This is a common issue stemming from the high polarity and water solubility of this compound. Much like other polar aprotic solvents such as DMF and DMSO, DMMSA can partition between the organic and aqueous layers during extraction.[5] It can also act as a phase-transfer agent, pulling your desired product back into the aqueous layer, thus reducing your yield.[5] A single or even a few simple water washes are often insufficient for complete removal.

Q2: What is the most effective general strategy for removing this compound during an extractive workup?

A2: The most effective method is a systematic, multi-stage aqueous extraction. The principle is to dilute the reaction mixture with a large volume of water and your chosen extraction solvent (e.g., ethyl acetate, dichloromethane). Then, perform multiple, sequential washes with fresh water.[5] This repeated partitioning will gradually draw the highly water-soluble DMMSA into the aqueous phase. For particularly stubborn cases, a procedure analogous to liquid-liquid partition chromatography using multiple separatory funnels can be highly effective and more efficient than numerous individual washes.[5]

Q3: Can this compound hydrolyze during an aqueous workup?

A3: Yes, sulfonamides can be susceptible to hydrolysis, particularly under acidic or basic conditions.[6][7] While this compound is generally stable, prolonged exposure to strong acids or bases at elevated temperatures during workup should be avoided if your target compound is sensitive. The hydrolysis would cleave the S-N bond, leading to the formation of methanesulfonic acid and dimethylamine. It's crucial to consider the pH of your aqueous washes.

Q4: Are there any non-aqueous workup strategies to avoid issues with DMMSA removal?

A4: If your product is non-polar and stable, you might consider a workup where the reaction mixture is concentrated and then triturated with a non-polar solvent like hexanes or pentane. This can cause the product to precipitate while the more soluble DMMSA remains in the liquid phase. Another approach is to pass the concentrated reaction mixture through a silica plug, eluting with a non-polar solvent to isolate the product, leaving the polar DMMSA adsorbed to the silica.

Troubleshooting Guide: Common Workup Scenarios

This section addresses specific problems you may encounter and provides a logical, step-by-step approach to resolving them.

Scenario 1: Persistent Emulsion Formation During Extraction

Problem: You are attempting an aqueous extraction, but a stubborn emulsion has formed between the organic and aqueous layers, making separation impossible.

Root Cause Analysis: Emulsions are common when working with polar aprotic solvents like DMMSA, which can act as surfactants.[8] This is often exacerbated by the presence of fine particulate matter or viscous reaction mixtures.

Troubleshooting Protocol:

  • Patience and Gravity: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, emulsions will break on their own.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion by "salting out" the organic components.

  • Filtration: If solids are present, filtering the entire mixture through a pad of Celite® or glass wool can remove the particulates that are stabilizing the emulsion.

  • Solvent Addition: Adding more of your organic extraction solvent can sometimes help to break the emulsion.

  • Centrifugation: For small-scale reactions, transferring the mixture to centrifuge tubes and spinning at a moderate speed is a very effective method for separating the layers.

Scenario 2: Low Product Yield After Aqueous Workup

Problem: After performing what seems to be a successful extraction and removal of DMMSA, the final yield of your desired compound is significantly lower than expected.

Root Cause Analysis: As mentioned in the FAQs, DMMSA can act as a phase-transfer agent, pulling your product into the aqueous layers during the washing steps.[5] This is especially problematic for more polar products.

Troubleshooting Protocol:

  • Back-Extraction: Combine all your aqueous washes in a single container and perform a "back-extraction" with a fresh portion of your organic solvent. This will recover any product that was inadvertently pulled into the aqueous phase. Repeat this process 1-2 times.

  • pH Adjustment: If your product has acidic or basic functionality, ensure the pH of the aqueous layer is adjusted to suppress its ionization and thus its water solubility. For an acidic product, use a pH below its pKa; for a basic product, use a pH above its pKa.

  • Alternative Extraction Solvents: If you are using a standard solvent like ethyl acetate, consider a more effective extraction solvent for polar compounds, such as a 3:1 mixture of chloroform and isopropanol.[9]

Experimental Workflow: Multi-Stage Extractive Workup for DMMSA Removal

This protocol is a robust method for separating a moderately polar organic product from this compound.

Workup_Flowchart start Reaction Mixture in DMMSA quench 1. Quench Reaction (e.g., with H₂O or sat. NH₄Cl) start->quench dilute 2. Dilute with Extraction Solvent (e.g., Ethyl Acetate) & Large Volume of Water quench->dilute extract1 3. Transfer to Separatory Funnel Shake and Separate Layers dilute->extract1 org_layer Organic Layer 1 (Product + some DMMSA) extract1->org_layer Top/Bottom Layer aq_layer1 Aqueous Layer 1 (Majority of DMMSA) extract1->aq_layer1 Bottom/Top Layer wash1 4. Wash Organic Layer 1 with Fresh Water org_layer->wash1 aq_washes_combined Combined Aqueous Washes aq_layer1->aq_washes_combined extract2 Separate Layers wash1->extract2 org_layer2 Organic Layer 2 extract2->org_layer2 aq_layer2 Aqueous Layer 2 extract2->aq_layer2 wash2 5. Repeat Water Wash (2-3 more times) org_layer2->wash2 aq_layer2->aq_washes_combined extract3 Separate Layers wash2->extract3 org_layer_final Final Organic Layer extract3->org_layer_final extract3->aq_washes_combined combine_org 7. Combine All Organic Layers org_layer_final->combine_org back_extract 6. Back-extract Combined Aqueous Washes with Fresh Organic Solvent aq_washes_combined->back_extract recovered_org Recovered Organic Layer back_extract->recovered_org final_aq Final Aqueous Waste back_extract->final_aq recovered_org->combine_org dry 8. Dry with Na₂SO₄ or MgSO₄, Filter, and Concentrate combine_org->dry product Purified Product dry->product

Caption: Workflow for DMMSA removal via multi-stage extraction.

References

  • University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents. [Link]
  • PubChem. N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191. [Link]
  • PubChem. N,N-dimethylsulfonamide | C2H6NO2S- | CID 6415703. [Link]
  • ACS Publications. Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Organic Process Research & Development. [Link]
  • PubChem. CID 159261367 | C6H18N2O4S2. [Link]
  • University of Rochester, Department of Chemistry.
  • ResearchGate. Safe and Scalable Syntheses of N,N-Dimethyltrifluoromethanesulfonamide (DMTMSA)
  • ResearchGate. Can anyone give me any suggestions or advice on extracting polar solutes from a salty aqueous buffer to a polar aprotic solvent?. [Link]
  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • Royal Society of Chemistry.
  • ResearchGate. (PDF) Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)
  • IUPAC-NIST Solubility D
  • 3M. Next generation purification method for achieving low trace metals in ultra-high purity chemicals. [Link]
  • YouTube.
  • Royal Society of Chemistry. Kinetics of hydrolysis of NN′-diarylsulphamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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Technical Support Center: N,N-Dimethylmethanesulfonamide Handling & Waste Management

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the safe handling and compliant disposal of N,N-Dimethylmethanesulfonamide (CAS No. 918-05-8). This document is intended for researchers, scientists, and drug development professionals. Our goal is to provide you with the necessary technical insights and practical, step-by-step procedures to ensure safety and environmental responsibility in your laboratory.

Section 1: Core Principles & Chemical Properties

Before handling any chemical, a thorough understanding of its properties and inherent hazards is paramount. This compound is a solid organic compound used as an intermediate in various chemical syntheses.[1] While it is stable under normal conditions, improper handling and disposal can pose risks.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C3H9NO2S[3]
Molecular Weight 123.17 g/mol [4]
Physical State Solid[2]
Melting Point 49 - 50 °C / 120.2 - 122 °F[1][2]
Density ~1.158 g/cm³ (Predicted)[1][4]
Solubility No information available on water solubility.[2]
Incompatible Materials Strong oxidizing agents.[2]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and troubleshooting scenarios you may encounter during your work.

Q1: What are the immediate personal protective equipment (PPE) requirements for handling this compound?

A1: Due to the potential for irritation and the lack of comprehensive toxicological data, stringent PPE is mandatory. Always handle this compound within a certified chemical fume hood.[5] Required PPE includes:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[5]

  • Hand Protection: Chemical-impermeable gloves, such as nitrile, should be worn and inspected before use.[5] If contact with the chemical occurs, remove the glove immediately, wash your hands, and don a new glove.[6]

  • Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to prevent skin exposure.[5][6]

Q2: I've spilled a small amount of solid this compound on the lab bench inside the fume hood. What is the correct cleanup procedure?

A2: For small, contained spills inside a fume hood:

  • Ensure Containment: Confirm the fume hood sash is at the proper height to maintain airflow.

  • Restrict Access: Keep unnecessary personnel away from the area.

  • Gentle Collection: Carefully sweep the solid material using a brush and dustpan to avoid creating dust.[2] Place the collected solid into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Waste Disposal: All contaminated materials, including the cleaning cloths and any used PPE, must be disposed of as hazardous chemical waste.[7]

Q3: Can I mix this compound waste with my general organic solvent waste (e.g., acetone, acetonitrile)?

A3: It depends on your facility's waste stream classification. This compound is a non-halogenated organic compound.[3] Therefore, it can typically be combined with other non-halogenated organic solvent waste.[7] However, it is critical to adhere to the following principles:

  • Never mix with incompatible wastes , especially strong oxidizing agents.[2][7]

  • Confirm with your institution's Environmental Health & Safety (EHS) office. They provide the definitive guidelines for waste stream segregation at your site.[8]

  • Do not mix with halogenated waste streams (e.g., dichloromethane, chloroform), as this can complicate the disposal process and increase costs.[5]

Q4: How should I label a waste container for this compound?

A4: Proper labeling is a cornerstone of laboratory safety and regulatory compliance. The waste container label must be clear, unambiguous, and securely attached. It should include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".[5] Do not use abbreviations or chemical formulas.

  • An accurate list of all constituents and their approximate percentages.

  • The primary hazard(s) associated with the waste (e.g., "Irritant," "Handle with Care").

  • The accumulation start date (the date the first drop of waste was added).[6]

Q5: What is the procedure for decontaminating glassware that has come into contact with this compound?

A5: All glassware must be decontaminated before being washed for reuse or disposed of.

  • Initial Rinse: Perform an initial rinse with a suitable organic solvent (e.g., acetone) to dissolve any residue. This first rinseate is considered hazardous waste and must be collected in your designated non-halogenated solvent waste container.[9]

  • Subsequent Rinses: For routine decontamination, a triple rinse is best practice. The first rinse must always be collected as hazardous waste. Depending on local regulations and the toxicity of the compound, subsequent rinses may also need to be collected.[9]

  • Final Wash: After the solvent rinses, the glassware can be washed with soap and water as per standard laboratory procedure.

Section 3: Standard Operating Procedure (SOP) for Waste Disposal

This SOP outlines the standard workflow for the collection and disposal of this compound waste.

SOP-1: Segregation and Collection of this compound Waste

  • Container Selection: Choose a sturdy, leak-proof container with a secure screw-top cap that is chemically compatible with the waste. The container size should be appropriate for the amount of waste to be generated.[7]

  • Labeling: Before adding any waste, affix a fully completed hazardous waste label as described in FAQ #4.

  • Waste Addition: Add waste to the container inside a chemical fume hood. Do not fill the container to more than 75-95% of its capacity to allow for vapor expansion.[6][7]

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[9]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and provide secondary containment.[9]

  • Pickup Request: Once the container is full or has reached the maximum accumulation time allowed by your institution (often 6 months), submit a waste pickup request to your EHS department.[6]

Section 4: Visual Workflow for Waste Management

The following diagram illustrates the decision-making process for handling this compound waste from generation to disposal.

G Diagram 1: this compound Waste Disposal Workflow A Waste Generation (Solid, Liquid, or Contaminated PPE) B Is the waste purely This compound? A->B C Characterize Waste: Non-Halogenated Organic B->C Yes E Is the waste mixed with other chemicals? B->E No D Select & Label Non-Halogenated Waste Container C->D H Collect in Designated Container (Keep Closed) D->H F Are all components non-halogenated & compatible? E->F F->D Yes G Consult EHS for Waste Stream Determination F->G No I Store in Secondary Containment in Satellite Accumulation Area H->I J Container Full or Time Limit Reached? I->J K Request EHS Pickup J->K Yes L Continue Accumulation J->L No L->H

Caption: Waste disposal decision workflow for this compound.

References

  • ChemBK. (2024). N,N-Dimethyl methanesulfonamide. [Link]
  • Ruiyi Tech. N,N-Dimethyl-methanesulfonamide. [Link]
  • PubChem. N,N-Dimethylmethanesulphonamide. [Link]
  • PubChem. CID 159261367 | C6H18N2O4S2. [Link]
  • ChemSupply Australia. (2022).
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. [Link]
  • Creative Diagnostics. Sulfonamides Contaminants. [Link]
  • PMC - PubMed Central. (2022).
  • PMC - NIH. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. [Link]
  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]
  • Nipissing University. (2019).
  • YouTube. (2022).
  • ResearchGate. (2023). An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. [Link]
  • US EPA. Resource Conservation and Recovery Act (RCRA)
  • US EPA. (2023). Lithium-Ion Battery Recycling Frequently Asked Questions. [Link]
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  • ALL4 Inc. (2023). U.S.

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Navigating the Nuances of N,N-Dimethylmethanesulfonamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for N,N-Dimethylmethanesulfonamide (DMMSA). As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with a deeper understanding of the chemical behavior of DMMSA. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to make informed decisions, anticipate potential incompatibilities, and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that I should be aware of?

This compound (CAS No. 918-05-8) is a white to off-white crystalline solid with a melting point of 49-50 °C.[1] Its molecular structure features a sulfonyl group flanked by a methyl group and a dimethylamino group, rendering it a polar aprotic substance. This structure informs its solubility and reactivity profile.

PropertyValue
Molecular Formula C₃H₉NO₂S
Molecular Weight 123.17 g/mol [1]
Appearance White to cream to pale pink crystals or powder[2]
Melting Point 49-50 °C[1]
Boiling Point 119-120 °C at 17 mmHg

Troubleshooting Guide: Reagent Compatibility

Q2: I'm planning a reaction under strongly acidic conditions. Will DMMSA remain stable?

Short Answer: Prolonged exposure to strong, hot aqueous acids will likely lead to hydrolysis.

In-Depth Explanation: The sulfonamide linkage in this compound is analogous to an amide bond, which is known to undergo hydrolysis under acidic conditions. While the sulfonamide group is generally more resistant to hydrolysis than a typical carboxamide, it is not completely inert.

The likely mechanism for acid-catalyzed hydrolysis involves the protonation of one of the sulfonyl oxygens, which increases the electrophilicity of the sulfur atom. This is followed by a nucleophilic attack by water, leading to the cleavage of the sulfur-nitrogen bond. The final products would be methanesulfonic acid and dimethylamine. Under acidic conditions, the dimethylamine will be protonated to form the dimethylammonium salt.

Practical Advice:

  • If your reaction requires acidic conditions, consider using milder acids or non-aqueous acidic conditions where possible.

  • Monitor your reaction for the formation of dimethylamine or its salt as an indication of decomposition.

  • If the stability of DMMSA is a concern, consider alternative reagents or protecting group strategies.

Q3: Can I use strong bases like sodium hydroxide or potassium tert-butoxide with DMMSA?

Short Answer: While more stable than in strong acid, prolonged heating with strong aqueous bases can lead to hydrolysis. Very strong, non-nucleophilic bases can deprotonate the methyl group.

In-Depth Explanation:

  • Hydrolysis: Similar to acid-catalyzed hydrolysis, strong bases like NaOH or KOH can promote the hydrolysis of the sulfonamide bond, especially at elevated temperatures. The mechanism involves the nucleophilic attack of the hydroxide ion on the electrophilic sulfur atom, leading to the formation of methanesulfonate and dimethylamine.

  • Deprotonation: Of significant note for synthetic chemists, the protons on the methyl group attached to the sulfonyl group are acidic enough to be removed by very strong bases that are not also strong nucleophiles. For instance, n-butyllithium in THF can convert DMMSA into its 1,1-dilithio salt, demonstrating the carbanionic nature of the alpha-carbon. This reactivity can be exploited for further functionalization at the methyl position.

Practical Advice:

  • For reactions requiring a base, if you wish to avoid hydrolysis, use non-nucleophilic bases like triethylamine or diisopropylethylamine if the reaction conditions are mild.

  • If you intend to deprotonate the methyl group, you must use a very strong, non-nucleophilic base like n-butyllithium or lithium diisopropylamide (LDA) under strictly anhydrous conditions.

Q4: My safety data sheet (SDS) for DMMSA lists "strong oxidizing agents" as incompatible. What does this mean in practice?

Short Answer: Avoid using strong oxidizing agents like potassium permanganate, nitric acid, or hydrogen peroxide with DMMSA, as this can lead to unpredictable and potentially hazardous reactions.

In-Depth Explanation: The sulfur atom in this compound is in its highest oxidation state (+6), so it is not susceptible to further oxidation. However, the dimethylamino group and the methyl group are potential sites for oxidation. Strong oxidizing agents can lead to the degradation of the molecule. For example, mixing concentrated nitric acid with organic compounds can be explosive.[4][5] While specific reaction pathways for DMMSA with common strong oxidants are not well-documented in readily available literature, the general principle of avoiding the combination of organic molecules with strong oxidizers should be strictly followed.

Troubleshooting Scenario:

  • Observation: You observe gas evolution, a rapid temperature increase, or a change in color upon adding a strong oxidizing agent to a reaction mixture containing DMMSA.

  • Action: This is a sign of a potentially uncontrolled reaction. Immediately cease the addition of the reagent and, if safe to do so, cool the reaction vessel. Follow all appropriate laboratory safety procedures for handling exothermic and potentially explosive reactions.

Q5: I need to perform a reduction in the presence of DMMSA. Is it compatible with common reducing agents like LiAlH₄ and NaBH₄?

Short Answer: DMMSA is expected to be stable to milder reducing agents like sodium borohydride (NaBH₄) under standard conditions. However, the more powerful lithium aluminum hydride (LiAlH₄) will likely reduce the sulfonamide group.

In-Depth Explanation:

  • Sodium Borohydride (NaBH₄): This is a relatively mild reducing agent primarily used for the reduction of aldehydes and ketones. It does not typically reduce amides or esters under normal conditions.[6] By extension, it is highly unlikely to reduce the stable sulfonamide group in DMMSA.

  • Lithium Aluminum Hydride (LiAlH₄): This is a very strong and non-selective reducing agent. It is capable of reducing amides to amines.[7][8] While the reduction of sulfonamides can be more challenging than that of carboxamides, LiAlH₄ has been shown to cleave the S-N bond in some sulfonamides. The expected products from the reduction of DMMSA with LiAlH₄ would be methanethiol and dimethylamine after workup.

Experimental Decision-Making:

Sources

Validation & Comparative

A Comprehensive Comparison for the Modern Laboratory: N,N-Dimethylmethanesulfonamide (DMSM) vs. N,N-Dimethylformamide (DMF) as a Solvent

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis and drug development, the choice of solvent is a critical parameter that can dictate the success of a reaction, influencing yield, purity, and scalability. For decades, N,N-Dimethylformamide (DMF) has been a ubiquitous and versatile polar aprotic solvent, prized for its ability to dissolve a wide array of organic and inorganic compounds.[1][2] However, growing concerns over its reproductive toxicity and other health hazards have prompted the scientific community to seek safer, more sustainable alternatives.[3] This guide provides a detailed, objective comparison between the established workhorse, DMF, and a lesser-known potential alternative, N,N-Dimethylmethanesulfonamide (DMSM).

This analysis is designed for researchers, scientists, and drug development professionals, offering a data-driven perspective on the physicochemical properties, potential applications, and safety profiles of both solvents to inform judicious selection in the laboratory.

At a Glance: Key Physicochemical Properties

A direct comparison of the fundamental properties of a solvent is the first step in evaluating its suitability for a given application. The following table summarizes the key physicochemical data for DMSM and DMF.

PropertyThis compound (DMSM)N,N-Dimethylformamide (DMF)References
CAS Number 918-05-868-12-2[4]
Molecular Formula C₃H₉NO₂SC₃H₇NO[4]
Molecular Weight 123.17 g/mol 73.09 g/mol [4]
Appearance White to cream crystalline solidColorless liquid[5]
Melting Point 49 °C-61 °C[6]
Boiling Point 119-120 °C at 17 mmHg153 °C at 760 mmHg[6]
Density 1.158 g/cm³ (Predicted)0.944 g/mL at 25 °C[6]
Polarity (Dielectric Constant) Not available36.7[7]
Solubility Slightly soluble in DMSO and methanolMiscible with water and most organic solvents[6]

Delving Deeper: A Head-to-Head Comparison

Physicochemical Profile and Handling:

The most striking initial difference between DMSM and DMF is their physical state at room temperature. DMSM is a crystalline solid with a melting point of 49°C, while DMF is a liquid.[5][6] This has significant implications for handling and storage. The solid nature of DMSM may offer advantages in terms of reduced vapor pressure and ease of dispensing by weight. Conversely, its need to be heated for use as a liquid solvent could be a practical drawback in some experimental setups.

The boiling point of DMF is significantly higher than that of DMSM at atmospheric pressure, making it suitable for reactions requiring elevated temperatures.[6] The provided boiling point for DMSM is at a reduced pressure, indicating it is likely less volatile than DMF under ambient conditions.

Solvent Performance and Applications:

DMF's reputation as a "universal solvent" stems from its exceptional ability to dissolve a wide range of compounds, making it a staple in numerous applications, including:

  • Organic Synthesis: Facilitating a variety of reactions, including nucleophilic substitutions and coupling reactions.[1][2]

  • Peptide Synthesis: As a solvent for solid-phase peptide synthesis (SPPS).[1]

  • Polymer Chemistry: In the production of acrylic fibers and plastics.[8]

Information on the application of DMSM as a solvent in organic reactions is scarce in the current literature. Its structural similarity to DMF, particularly the N,N-dimethylamide moiety, suggests it could potentially serve as a polar aprotic solvent in similar reaction types. However, the presence of the sulfonyl group in place of a carbonyl group will significantly alter its electronic properties and coordinating ability, which could lead to different reactivity profiles.

The solubility of DMSM has been qualitatively described as "slightly soluble" in dimethyl sulfoxide (DMSO) and methanol.[6] This limited solubility in other organic solvents could be a significant constraint on its broad applicability as a replacement for the highly miscible DMF.

The "Green" Chemistry Perspective:

The impetus to find alternatives to DMF is largely driven by its classification as a substance of very high concern (SVHC) due to its reproductive toxicity.[3] This has led to increased research into "greener" solvents. While there is no specific data classifying DMSM as a "green" solvent, the exploration of alternatives is a key theme in modern chemical research.[9] A comprehensive evaluation of the lifecycle and environmental impact of DMSM would be necessary to determine its viability as a truly sustainable alternative.

Safety and Hazard Profile: A Critical Consideration

The safety profile of a solvent is paramount in its selection. The Globally Harmonized System (GHS) classifications for both DMSM and DMF highlight key hazards.

This compound (DMSM):

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

N,N-Dimethylformamide (DMF):

  • H312: Harmful in contact with skin.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H360: May damage fertility or the unborn child.[3]

The most significant differentiator in their hazard profiles is the reproductive toxicity associated with DMF.[3] This is a major driver for seeking alternatives in industrial and academic settings. While DMSM presents its own set of hazards, the absence of a reprotoxic classification is a notable advantage.

Experimental Design: A Workflow for Solvent Selection

The rational selection of a solvent is a critical step in experimental design. The following workflow illustrates a systematic approach to choosing between an established solvent like DMF and a potential alternative like DMSM.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Small-Scale Feasibility cluster_2 Phase 3: Optimization & Scale-up A Define Reaction Requirements (Temperature, Reactant Solubility) B Review Physicochemical Properties (Boiling Point, Melting Point, Polarity) A->B C Assess Safety & Health Hazards (Toxicity, Handling Precautions) B->C D Solubility Tests (Reactants, Reagents, Products) C->D E Model Reaction Screening (Small scale, monitor conversion) D->E F Compatibility Studies (Reaction with solvent, stability) E->F G Reaction Optimization (Concentration, Temperature, Time) F->G H Work-up & Purification (Extraction, Crystallization) G->H I Decision: Select Optimal Solvent H->I

Sources

A Comparative Guide: N,N-Dimethylmethanesulfonamide vs. DMSO

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of aprotic polar solvents, Dimethyl sulfoxide (DMSO) has long been a dominant player, valued for its exceptional solvating power and its ability to penetrate biological membranes.[1] Its applications span from a versatile solvent in organic synthesis to a cryoprotectant for cell preservation and a vehicle for drug delivery. However, the ideal solvent is not a one-size-fits-all solution, and the search for alternatives with potentially improved properties continues. One such molecule is N,N-Dimethylmethanesulfonamide (DMMSA). This guide aims to provide a comprehensive comparison of DMMSA and DMSO, delving into their physicochemical properties, solvent characteristics, and potential biological implications to inform researchers in making strategic decisions for their specific applications.

Physicochemical Properties: A Tale of Two Molecules

At a fundamental level, the utility of a solvent is dictated by its physical and chemical characteristics. Both DMSO and DMMSA are relatively small, polar aprotic molecules, yet subtle structural differences give rise to distinct properties.

PropertyThis compound (DMMSA)Dimethyl Sulfoxide (DMSO)References
Molecular Formula C₃H₉NO₂S(CH₃)₂SO[2]
Molecular Weight 123.18 g/mol 78.13 g/mol [2]
Boiling Point 119-120 °C (at 17 mmHg)189 °C[1]
Melting Point 46-50 °C18.5 °C[1]
Density No data available1.100 g/mL[3]
Dipole Moment No data available3.96 D[3]
Dielectric Constant No data available47.2[3]

Key Insights:

  • Volatility: DMSO possesses a significantly higher boiling point than DMMSA, making it less volatile.[1] This can be an advantage in maintaining stable concentrations in open systems but presents a challenge when removal of the solvent is required.

  • Physical State at Room Temperature: With a melting point of 18.5 °C, DMSO can solidify at or slightly below room temperature, which may require heating for use.[1] In contrast, DMMSA has a higher melting point range of 46-50 °C, meaning it is a solid at ambient temperatures and requires heating to be used as a liquid solvent.

Solvent Characteristics: The Power of Polarity

Both DMMSA and DMSO are classified as polar aprotic solvents, meaning they possess a significant dipole moment but lack acidic protons.[3] This characteristic is crucial for their ability to dissolve a wide range of polar and nonpolar compounds, a property highly valued in chemical reactions and drug formulation.

DMSO as a "Universal Solvent":

DMSO's reputation as a "universal solvent" stems from its ability to dissolve many substances that are poorly soluble in water and other common organic solvents.[1] It is particularly effective at dissolving salts, which is why it is frequently used in reactions involving ionic intermediates, such as nucleophilic substitutions.[1]

DMMSA's Potential:

While experimental data on the solvent properties of DMMSA is scarce in publicly available literature, its molecular structure, featuring a sulfonyl group and N,N-dimethyl substitution, suggests it would also exhibit strong polar aprotic character. The presence of the nitrogen atom in the sulfonamide group could influence its hydrogen bond accepting ability and overall solvation behavior compared to the sulfoxide group in DMSO. However, without direct comparative studies, any claims about its relative solvent power would be speculative.

Biological Interactions and Applications

The interaction of these solvents with biological systems is a critical consideration, particularly in drug development and cell biology.

Cryopreservation: Protecting Cells from the Cold

Cryopreservation, the process of preserving cells and tissues at ultra-low temperatures, relies on cryoprotective agents (CPAs) to prevent lethal ice crystal formation.

DMSO's Established Role:

DMSO is a widely used and effective cryoprotectant for a variety of cell types.[4] Its ability to readily penetrate cell membranes and displace water molecules is key to its cryoprotective action. However, DMSO is not without its drawbacks; it can exhibit cytotoxicity, and its removal after thawing is often necessary, which can be a complex and time-consuming process.[4][5]

The Quest for Alternatives:

The toxicity associated with DMSO has spurred research into alternative cryoprotectants.[5] While there is no readily available experimental data evaluating DMMSA as a cryoprotectant, its structural similarity to DMSO might suggest potential in this area. However, crucial factors such as membrane permeability and specific interactions with cellular components would need to be thoroughly investigated. The development of DMSO-free cryopreservation solutions is an active area of research, with alternatives often demonstrating improved cell viability and functionality post-thaw.[5]

Drug Delivery and Formulation: A Vehicle for Therapeutics

The ability to dissolve poorly water-soluble drugs and enhance their penetration through biological membranes makes these solvents attractive for pharmaceutical formulations.

DMSO in Drug Delivery:

DMSO has been explored as a penetration enhancer in transdermal drug delivery systems, facilitating the passage of drugs through the skin.[6] However, its use in parenteral formulations (injections) has been more limited, though recent approvals for specific applications are changing this landscape.[6]

DMMSA in Pharmaceutical Research:

Currently, there is a lack of published research on the use of this compound in drug delivery or formulation. Its potential in this field would depend on a comprehensive evaluation of its solubilizing capacity for a range of active pharmaceutical ingredients (APIs), its biocompatibility, and its interaction with other excipients.

Toxicity and Safety Considerations

The toxicological profile of any solvent is a paramount concern for researchers and clinicians.

DMSO Toxicity:

DMSO is generally considered to have low toxicity.[1] However, it is a potent penetration enhancer, meaning it can carry dissolved substances through the skin and into the bloodstream, which can be a significant safety concern if handling toxic materials.[1] Some studies have also indicated that DMSO can have biological effects even at low concentrations, including impacts on cell differentiation and gene expression.[1] High concentrations of DMSO can be cytotoxic to various cell lines.[7][8]

DMMSA Safety Profile:

According to its GHS classification, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] This suggests that it should be handled with appropriate personal protective equipment. A thorough toxicological assessment would be required to fully understand its safety profile for biological applications.

Experimental Protocols

Due to the lack of available experimental data for this compound, it is not possible to provide detailed, validated protocols for its use in comparative studies. However, a logical experimental workflow to compare these two solvents would involve the following steps:

Workflow for Solvent Comparison

cluster_0 Physicochemical Characterization cluster_1 Solubility Screening cluster_2 Cryopreservation Efficacy cluster_3 In Vitro Cytotoxicity Assessment p1 Determine Boiling Point s1 Select Model Compounds (Polar & Nonpolar) p2 Measure Melting Point p3 Determine Density p4 Measure Viscosity c1 Select Cell Line s2 Measure Solubility at Various Temperatures s3 Analyze Data and Compare Solvating Power t1 Select Relevant Cell Lines c2 Prepare Cryopreservation Media with DMMSA & DMSO c3 Freeze Cells Using Controlled Rate Freezer c4 Thaw Cells and Assess Viability (e.g., Trypan Blue) c5 Evaluate Post-Thaw Cell Function t2 Expose Cells to a Range of Solvent Concentrations t3 Perform Cell Viability Assays (e.g., MTT, LDH) t4 Determine IC50 Values

Caption: A generalized experimental workflow for the comparative evaluation of two solvents.

Conclusion

Dimethyl sulfoxide remains a cornerstone solvent in many scientific disciplines due to its well-characterized properties and broad utility. This compound, while structurally related, is a far less studied compound. Based on its chemical structure, it holds potential as a polar aprotic solvent, but a significant lack of empirical data prevents a direct and meaningful comparison with DMSO at this time.

For researchers and drug development professionals, the choice of solvent is a critical decision that can impact experimental outcomes and the viability of a product. While DMSO's advantages are clear, its limitations necessitate the exploration of alternatives. Future research into the solvent properties, biological interactions, and toxicological profile of this compound is required to determine if it can serve as a viable alternative or a niche solvent with unique advantages over established options like DMSO. Until such data becomes available, DMSO will likely retain its prominent position in the laboratory and beyond.

References

  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Publishing.
  • Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature.
  • Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? ResearchGate.
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications.
  • Safe and Scalable Syntheses of N, N-Dimethyltrifluoromethanesulfonamide (DMTMSA) and Other Trifluoromethanesulfonamide Solvents for High Energy Density Battery Applications. PubMed.
  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. National Center for Biotechnology Information.
  • A VIEW ON THE USE OF APROTIC SOLVENTS IN PARENTERAL DRUG FORMULATIONS. ONdrugDelivery.
  • Comparison of Dimethylformamide with Dimethylsulfoxide for Quality Improvement of Distillate Recovered from Waste Plastic Pyrolysis Oil. MDPI.
  • Prioritised substance group: Aprotic solvents. HBM4EU.
  • Comparison of cryoprotectants and methods of cryopreservation of fowl spermatozoa. PubMed.
  • The Benefits of DMSO-Free Cryopreservation. Biocompare.
  • Dimethyl sulfoxide. Wikipedia.
  • Polar aprotic solvent. Wikipedia.
  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. National Center for Biotechnology Information.
  • Comparing the Effects of Two Cryoprotectant Protocols, Dimethyl-Sulfoxide (DMSO) and Glycerol, on the Recovery Rate of Cultured Keratinocytes on Amniotic Membrane. PubMed.
  • Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. National Center for Biotechnology Information.
  • Effects of storage media, supplements and cryopreservation methods on quality of stem cells. World Journal of Stem Cells.
  • N,N-Dimethylmethanesulphonamide. PubChem.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • Efficiencies of the Cryoprotectants N-Methylacetamide, N-Methylformamide and Dimethyl Sulfoxide, and the Cell Protectants Trehalose and Hydroxyethyl Starch in Cryopreservation of Swine Sperm. ResearchGate.
  • Which will be the good solvent among DMF and DMSO? ResearchGate.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
  • Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. ResearchGate.
  • Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Iranian Journal of Blood and Cancer.

Sources

Navigating the Solvent Landscape: A Senior Application Scientist's Guide to Alternatives for N,N-Dimethylmethanesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of organic synthesis, the choice of solvent is a critical parameter that can dictate the success, efficiency, and sustainability of a chemical transformation. While common dipolar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have long been staples in the chemist's toolbox, more specialized solvents such as N,N-Dimethylmethanesulfonamide (DMMSA) offer a unique set of properties. This guide provides a comprehensive comparison of DMMSA with its traditional and emerging "green" alternatives, offering researchers, scientists, and drug development professionals the insights needed to make informed solvent selections.

Understanding this compound (DMMSA): A Profile of Stability

This compound (DMMSA) is a polar aprotic solvent characterized by its sulfonamide functional group. This feature imparts a high degree of chemical and thermal stability, making it a potentially valuable medium for reactions conducted under harsh conditions.

Key Physicochemical Properties of DMMSA:

PropertyValueSource
Molecular FormulaC₃H₉NO₂S[1]
Molecular Weight123.17 g/mol [1]
Boiling Point236.5 °C (predicted)
Melting Point49-52 °C
Density1.158 g/cm³ (predicted)
PolarityHigh

The most notable characteristic of DMMSA and related sulfonamides is their exceptional stability. This has led to their investigation and use in applications demanding high electrochemical and thermal resilience, such as electrolytes in high-energy-density batteries. This inherent stability suggests that DMMSA could be an excellent, albeit underutilized, solvent for organic reactions requiring high temperatures, where more common solvents might decompose.

The Contenders: A Comparative Overview of Alternative Solvents

The push for greener and safer laboratory practices has driven the search for alternatives to traditional polar aprotic solvents. This section compares DMMSA with established solvents and promising newcomers.

The Incumbents: DMF and DMSO

N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are the workhorses of polar aprotic solvents, widely used for their excellent solvating power.

  • N,N-Dimethylformamide (DMF): A versatile solvent with a high dielectric constant and polarity, making it suitable for a wide range of reactions, including nucleophilic substitutions and coupling reactions.[2][3] However, it is classified as a substance of very high concern due to its reproductive toxicity.[4]

  • Dimethyl Sulfoxide (DMSO): Another highly polar solvent with a high boiling point, often used in similar applications to DMF.[5][6] While generally considered less toxic than DMF, it can be challenging to remove from reaction mixtures due to its high boiling point and hygroscopic nature.

The Green Wave: Sustainable Alternatives

A new generation of solvents, derived from renewable resources and possessing more favorable safety profiles, is emerging.

  • Cyrene™ (Dihydrolevoglucosenone): A bio-based solvent derived from cellulose, positioned as a direct replacement for DMF and NMP.[4][7] It has demonstrated excellent performance in a variety of reactions, including amide bond formations and cross-coupling reactions, while exhibiting low toxicity.[4][8]

  • Ionic Liquids (ILs): Salts with low melting points, often composed of a large organic cation and an inorganic or organic anion.[9][10] Their properties, such as polarity and solubility, can be tuned by modifying the cation and anion, earning them the moniker "designer solvents." Biocompatible ionic liquids (Bio-ILs) are a newer class derived from natural sources.[11]

  • Deep Eutectic Solvents (DESs): Mixtures of a hydrogen bond donor and a hydrogen bond acceptor that form a eutectic with a melting point much lower than the individual components. They share many of the advantageous properties of ionic liquids, such as low volatility and tunable properties, but are often cheaper and easier to prepare.

Physicochemical Property Comparison

The following table provides a comparative overview of the key properties of DMMSA and its alternatives.

SolventMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Dielectric Constant (ε)Polarity Index
DMMSA 123.17~236.549-52N/AN/A
DMF 73.09153-61376.4[3]
DMSO 78.1318918.547.27.2[5]
Cyrene™ 128.13227-19N/AN/A
[BMIM][BF₄] (an Ionic Liquid) 226.03>300-71~11.6N/A

Application Focus: Selecting the Right Solvent for Key Organic Reactions

The optimal solvent for a given reaction depends on a multitude of factors, including the nature of the reactants, the reaction mechanism, and the desired reaction conditions. The following sections explore solvent selection for three common and important classes of organic reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are fundamental for the formation of aryl-heteroatom bonds and are often performed at elevated temperatures in polar aprotic solvents to enhance the reactivity of the nucleophile.[4]

Illustrative Experimental Protocol: Synthesis of a Diaryl Ether using DMSO [4]

  • Reaction Setup: In a sealed tube, combine 4-fluoronitrobenzene (1.0 mmol), 4-methoxyphenol (1.2 mmol), and potassium carbonate (1.5 mmol).

  • Solvent Addition: Add anhydrous DMSO (5 mL) to the tube.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12 hours.

  • Work-up and Purification: After cooling, dilute the reaction with ethyl acetate. Wash the organic layer with water (3 x 20 mL) to remove DMSO and inorganic salts, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Solvent Selection Logic for SNAr Reactions:

The high temperatures often required for SNAr reactions necessitate a solvent with a high boiling point and excellent thermal stability. The ability of the solvent to solvate the cation of the base, thereby increasing the nucleophilicity of the anion, is also crucial.

Sources

A Comparative Guide to the Purity Analysis of N,N-Dimethylmethanesulfonamide by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Purity Analysis of N,N-Dimethylmethanesulfonamide

This compound (DMMSA), a member of the sulfonamide class of organic compounds, serves as a crucial building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of DMMSA is paramount, as the presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide, under the guidance of frameworks like the International Council for Harmonisation (ICH), mandate stringent control over impurities in pharmaceutical manufacturing.[1]

The primary synthesis route to DMMSA involves the reaction of methanesulfonyl chloride with dimethylamine.[2][3] This synthesis pathway, while efficient, can introduce several potential impurities that must be monitored and controlled.

Potential Impurities in this compound Synthesis:

  • Unreacted Starting Materials:

    • Methanesulfonyl chloride

    • Dimethylamine

  • Byproducts:

    • Dimethylamine hydrochloride (a salt formed from the reaction of dimethylamine with hydrochloric acid, a byproduct of the primary reaction)

  • Degradation Products:

    • Impurities can also arise from the degradation of DMMSA under various stress conditions (e.g., heat, light, humidity).

Given the potential for these and other unknown impurities, a highly selective and sensitive analytical method is required for the comprehensive purity profiling of DMMSA. This guide focuses on the utility of GC-MS for this purpose and provides a comparative analysis with other viable techniques.

The Power of GC-MS in Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[4] This combination makes it an ideal tool for the analysis of volatile and semi-volatile compounds, such as DMMSA and its potential impurities.

The Causality Behind Experimental Choices in GC-MS

The selection of GC-MS for purity analysis is driven by its inherent advantages in resolving complex mixtures and providing structural information about the separated components. The mass spectrometer detector offers high sensitivity and specificity, allowing for the confident identification and quantification of trace-level impurities.[4]

A critical consideration in the GC-MS analysis of some sulfonamides is the potential need for derivatization. Derivatization is a chemical modification of the analyte to enhance its volatility, thermal stability, and/or chromatographic behavior.[5] For DMMSA, which is a relatively small and non-polar molecule, direct analysis without derivatization is often feasible. However, for related sulfonamides with more polar functional groups, derivatization, such as silylation, may be necessary to achieve optimal chromatographic performance.[5]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the purity analysis of DMMSA using GC-MS, and for comparison, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR).

GC-MS Purity Analysis of this compound

This protocol is designed for the quantitative determination of DMMSA purity and the identification of volatile impurities.

Experimental Workflow for GC-MS Analysis

cluster_prep Sample and Standard Preparation cluster_gcms GC-MS Instrumentation and Analysis cluster_data Data Analysis and Purity Calculation s1 Accurately weigh ~25 mg of DMMSA sample s2 Dissolve in 10 mL of Dichloromethane s1->s2 s3 Prepare calibration standards of DMMSA and potential impurities s2->s3 i1 Inject 1 µL into GC-MS system s3->i1 i2 Separation on a suitable capillary column (e.g., DB-5ms) i1->i2 i3 Detection by Mass Spectrometer (Scan or SIM mode) i2->i3 d1 Identify peaks by retention time and mass spectra i3->d1 d2 Integrate peak areas d1->d2 d3 Calculate purity using the area percent method or a calibration curve d2->d3

Caption: Workflow for the GC-MS Purity Analysis of DMMSA.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the DMMSA sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable volatile organic solvent such as dichloromethane or ethyl acetate.[6]

  • Prepare a series of calibration standards of DMMSA and any known potential impurities in the same solvent.

Data Analysis:

  • Identify the DMMSA peak and any impurity peaks based on their retention times and mass spectra.

  • Integrate the peak areas of all components.

  • Calculate the purity of DMMSA using the area percent method:

    • % Purity = (Area of DMMSA peak / Total area of all peaks) x 100

For more accurate quantification, a calibration curve can be generated using the prepared standards.

Comparative Method 1: HPLC-UV Analysis

HPLC with UV detection is a widely used technique for the purity analysis of non-volatile and thermally labile compounds.[7]

Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 Separations Module or equivalent.

  • Detector: Waters 2489 UV/Visible Detector or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the DMMSA sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Comparative Method 2: Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[8][9]

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene.

  • Pulse Program: A standard 90° pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

Sample Preparation:

  • Accurately weigh the DMMSA sample and the internal standard into an NMR tube.

  • Add the deuterated solvent and dissolve completely.

Data Analysis:

The purity of DMMSA is calculated using the following equation:

Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Performance Comparison of Analytical Methods

The choice of analytical technique for purity determination depends on several factors, including the required sensitivity, selectivity, and the nature of the impurities. The following table provides a comparative summary of the performance of GC-MS, HPLC-UV, and qNMR for the analysis of DMMSA.

Parameter GC-MS HPLC-UV qNMR
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.
Selectivity Excellent, based on both chromatographic separation and mass spectral fragmentation.Good, but can be limited by co-eluting impurities with similar UV spectra.Excellent, highly specific signals for different protons in the molecule.
Sensitivity (LOD/LOQ) Very high (ppb to ppm levels).[10]High (ppm levels).[11]Moderate, generally requires higher concentrations than chromatographic methods.
Quantification Excellent, with the use of internal or external standards.Excellent, with the use of external standards.Absolute quantification without a specific reference standard for the analyte.[8][9]
Impurity Identification Excellent, provides structural information from mass spectra.Limited, requires reference standards for impurity identification.Good, can provide structural information for unknown impurities.
Throughput Moderate, typical run times are 15-30 minutes.High, typical run times are 10-20 minutes.Low, requires longer acquisition times for good signal-to-noise.
Method Validation Requires validation of parameters like specificity, linearity, accuracy, and precision as per ICH guidelines.[1]Requires validation of parameters like specificity, linearity, accuracy, and precision as per ICH guidelines.Requires validation of parameters, but can be simpler as it's a primary method.

Conclusion: A Multi-faceted Approach to Purity Assurance

For the comprehensive purity analysis of this compound, GC-MS stands out as a highly specific and sensitive technique, particularly for the identification and quantification of volatile and semi-volatile impurities. Its ability to provide structural information is invaluable for characterizing unknown peaks.

However, a holistic approach to purity assurance often involves the use of orthogonal analytical techniques. HPLC-UV offers a robust and high-throughput method for routine quality control, especially for non-volatile impurities. qNMR, as a primary analytical method, provides an excellent tool for the absolute purity determination of the main component and can be used to certify in-house reference standards.

The choice of the most appropriate method, or combination of methods, will depend on the specific requirements of the analysis, the stage of drug development, and the regulatory expectations. By understanding the strengths and limitations of each technique, researchers and drug development professionals can establish a robust and reliable analytical strategy to ensure the quality and safety of their pharmaceutical products.

References

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation).
  • US Pharmacopeia. (n.d.). Stimuli Article (qNMR).
  • Google Patents. (n.d.). Method of preparing methane sulfonamide and its derivatives.
  • Oakwood Chemical. (n.d.). N,N-Dimethyl methanesulfonamide.
  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods.
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  • ResearchGate. (n.d.). Quantitative LC-MS/MS analysis of Sulfonamides in Honey using Advance UHPLC-EVOQ™ Elite LC-MS/MS system.
  • Google Patents. (n.d.). Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid.
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  • ResearchGate. (n.d.). Solvent-free headspace GC/MS method for sensitive screening of N-nitrosodimethylamine in drug products.
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A Comparative Guide to Spectroscopic Validation of N,N-Dimethylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor and regulatory compliance. For a seemingly simple molecule like N,N-Dimethylmethanesulfonamide, a versatile building block and potential metabolite, a comprehensive spectroscopic analysis is not merely a procedural step but a foundational element of quality control. This guide provides an in-depth comparison of three primary spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the structural validation of this compound. Our focus will be on the causality behind experimental choices and the creation of a self-validating analytical workflow.

The Imperative of Orthogonal Spectroscopic Data

A single spectroscopic technique, while informative, can sometimes be ambiguous. A robust structural validation relies on the principle of orthogonality, where each method provides distinct and complementary information about the molecule's constitution. For this compound, this multi-faceted approach ensures that every aspect of its structure is interrogated, from the functional groups present to the precise connectivity of its atoms and its overall molecular weight.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared spectroscopy is a rapid and non-destructive technique that provides a qualitative "fingerprint" of the functional groups present in a molecule.[1][2] It is an excellent first-pass analysis to confirm the presence of key structural motifs.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: A small amount of this compound is placed directly on the ATR crystal. No extensive sample preparation is required.

  • Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

Interpretation of the this compound IR Spectrum

The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational frequencies of its constituent bonds.

Wavenumber (cm⁻¹)Bond VibrationInterpretation for this compound
~2950-2850C-H stretchPresence of methyl groups.[3]
~1350-1300 & ~1160-1130S=O asymmetric & symmetric stretchStrong absorptions characteristic of the sulfonyl group.
~970-940S-N stretchIndicates the presence of the sulfonamide linkage.
~770-740C-S stretchConfirms the methyl-sulfur bond.

The absence of broad absorptions in the 3500-3200 cm⁻¹ region confirms the N,N-disubstituted nature of the sulfonamide, as there are no N-H bonds.[4]

Causality in Interpretation

The most informative regions in the IR spectrum for this compound are the strong S=O stretching bands. The positions of these bands can be influenced by the electronic environment, but their presence is a strong indicator of the sulfonyl group.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules.[7] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8][9][10]

¹H NMR Spectrum of this compound

The proton NMR spectrum of this compound is expected to be simple, exhibiting two distinct singlets.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~2.8-3.0Singlet6HN(CH₃)₂The two methyl groups attached to the nitrogen are chemically equivalent, resulting in a single peak. The electronegative nitrogen and sulfonyl group deshield these protons.
~2.9-3.1Singlet3HS-CH₃The methyl group attached to the sulfur is in a different chemical environment and appears as a distinct singlet. The strong deshielding effect of the sulfonyl group places this peak downfield.
¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum will also be simple, showing two signals corresponding to the two types of carbon atoms.

Chemical Shift (δ) ppmAssignmentRationale
~37-39N(CH₃)₂The carbons of the N-methyl groups are shielded relative to the S-methyl carbon due to the slightly lower electronegativity of nitrogen compared to the direct attachment to the sulfonyl group.
~40-42S-CH₃The carbon of the S-methyl group is significantly deshielded by the adjacent electron-withdrawing sulfonyl group.
Advanced NMR Techniques: 2D NMR

For unambiguous assignment, especially in more complex molecules, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Would show no correlations for this compound as there are no vicinal protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Would show a correlation between the proton signal at ~2.8-3.0 ppm and the carbon signal at ~37-39 ppm, and another correlation between the proton signal at ~2.9-3.1 ppm and the carbon signal at ~40-42 ppm, confirming the direct C-H attachments.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range couplings. For instance, the protons of the N(CH₃)₂ groups would show a correlation to the S-CH₃ carbon, and the protons of the S-CH₃ group would show a correlation to the N(CH₃)₂ carbons, confirming the connectivity across the sulfonamide bond.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure.[12][13]

Experimental Protocol: Electrospray Ionization (ESI) MS
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The solution is infused into an ESI mass spectrometer, and the mass spectrum is recorded in positive ion mode.

  • Analysis: The spectrum is analyzed for the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and characteristic fragment ions.

Interpretation of the Mass Spectrum of this compound

The molecular weight of this compound (C₃H₉NO₂S) is 123.17 g/mol .

m/zIonInterpretation
124.04[M+H]⁺The protonated molecular ion, confirming the molecular weight.
146.02[M+Na]⁺The sodium adduct, also confirming the molecular weight.
78[CH₃SO₂N(CH₃)]⁺Fragmentation involving the loss of a methyl group.
44[N(CH₃)₂]⁺Cleavage of the S-N bond.

The fragmentation pattern of sulfonamides can be complex, often involving rearrangements.[14][15] However, the observation of the correct molecular ion is the most critical piece of information from this technique.

Comparative Analysis: A Synergistic Approach

FeatureIR SpectroscopyNMR SpectroscopyMass Spectrometry
Information Provided Functional groupsAtomic connectivity, chemical environment, stereochemistryMolecular weight, elemental formula (HRMS), fragmentation pattern
Strengths Fast, non-destructive, excellent for identifying key functional groups (e.g., S=O).Provides a detailed and unambiguous structural map.High sensitivity, provides exact molecular weight.
Limitations Does not provide information on molecular connectivity or overall structure. Can be ambiguous for complex molecules.Lower sensitivity than MS, requires a pure sample, can be time-consuming to acquire and interpret complex spectra.Provides limited information on stereochemistry and isomer differentiation without chromatographic coupling.
Role in Validation Initial confirmation of the sulfonamide and methyl groups.Definitive confirmation of the atomic framework and connectivity.Absolute confirmation of the molecular formula and weight.

Visualizing the Validation Workflow

G cluster_0 Spectroscopic Validation Workflow for this compound Sample Sample IR IR Sample->IR Functional Group Analysis NMR NMR Sample->NMR Connectivity Analysis MS MS Sample->MS Molecular Weight Analysis Structure_Confirmed Structure_Confirmed IR->Structure_Confirmed S=O, C-H present No N-H NMR->Structure_Confirmed Correct shifts & connectivity MS->Structure_Confirmed Correct Molecular Ion

Caption: Workflow for the spectroscopic validation of this compound.

Troubleshooting and Advanced Topics

Differentiating Isomers: While this compound has no structural isomers, other sulfonamides may. For instance, differentiating between N-ethylmethanesulfonamide and N,N-dimethylsulfonamide would be straightforward using NMR. The N-ethyl derivative would show a characteristic ethyl pattern (a quartet and a triplet), which is absent in the N,N-dimethyl analog.

Impurity Profiling: Common impurities in the synthesis of this compound might include starting materials like methanesulfonyl chloride or dimethylamine. These would be readily detectable by NMR and MS. For example, dimethylamine would show a different chemical shift and molecular weight.

Conclusion

The structural validation of this compound is most effectively and reliably achieved through a synergistic application of IR, NMR, and Mass Spectrometry. IR spectroscopy provides a rapid confirmation of the key functional groups. Mass spectrometry unequivocally determines the molecular weight. Finally, NMR spectroscopy, particularly with the aid of 2D techniques, offers a definitive and detailed map of the atomic connectivity, leaving no ambiguity in the final structural assignment. This orthogonal approach ensures the scientific integrity of the data and provides the trustworthy and authoritative grounding required in modern chemical research.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
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A Senior Application Scientist's Guide to Polar Aprotic Solvents: A Comparative Study for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that can dictate the success or failure of a reaction. Among the various classes of solvents, polar aprotic solvents hold a position of prominence, particularly for their profound impact on the kinetics of nucleophilic substitution reactions. This guide provides an in-depth, comparative analysis of common polar aprotic solvents, offering experimental data, detailed protocols, and practical insights to aid researchers in making informed decisions.

The Defining Characteristics of Polar Aprotic Solvents

Polar aprotic solvents are characterized by a unique combination of properties: they possess a significant dipole moment, allowing them to dissolve polar compounds and salts, yet they lack acidic protons.[1][2] This absence of acidic protons, typically found in hydroxyl (-OH) or amine (-NH) groups, means they cannot act as hydrogen bond donors, although they can be hydrogen bond acceptors.[1][2] This fundamental difference from polar protic solvents, such as water and alcohols, is the cornerstone of their utility in specific reaction classes.

The most commonly employed polar aprotic solvents in a laboratory setting include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (MeCN), and acetone. Each of these solvents offers a distinct profile of physical and chemical properties that can be leveraged for specific applications.

The Mechanism of Action: Why Polar Aprotic Solvents Accelerate S(_N)2 Reactions

The primary application where polar aprotic solvents demonstrate their superiority is in bimolecular nucleophilic substitution (S(_N)2) reactions.[3][4] The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.[5][6][7] The efficacy of the nucleophile is, in turn, heavily influenced by the surrounding solvent molecules.

In polar protic solvents, the positively polarized hydrogen atoms form strong hydrogen bonds with the anionic nucleophile, creating a "solvent cage" around it.[4] This solvation stabilizes the nucleophile, lowering its ground state energy and thereby increasing the activation energy required for it to attack an electrophilic carbon.

Conversely, polar aprotic solvents solvate the accompanying cation more effectively than the anion.[3] The positive end of the solvent's dipole interacts strongly with the cation, while the sterically hindered negative end interacts only weakly with the nucleophile. This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate of the S(_N)2 reaction.[1][8]

Figure 1: Solvation of a nucleophile in polar protic vs. polar aprotic solvents.

A Comparative Look at Key Physical Properties

The choice of a specific polar aprotic solvent often comes down to its physical properties, which can influence reaction temperature, solubility of reactants, and ease of removal post-reaction. The following table provides a comparison of key physical properties for four common polar aprotic solvents.

SolventChemical FormulaBoiling Point (°C)Dielectric Constant (ε)Density (g/cm³)Dipole Moment (D)
Acetone(CH₃)₂CO56.121.80.7852.91
AcetonitrileCH₃CN8238.30.7763.20
N,N-Dimethylformamide (DMF)(CH₃)₂NCHO15336.70.953.86
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO18946.71.103.96
Data compiled from various sources, including Wikipedia.[2]

A higher dielectric constant generally indicates a better ability to dissolve salts.[9] The dipole moment is a measure of the molecule's overall polarity.

Experimental Performance in S(_N)2 Reactions: A Quantitative Comparison

The theoretical advantages of polar aprotic solvents are borne out by experimental data. The rate of an S(_N)2 reaction can increase by several orders of magnitude when switching from a polar protic to a polar aprotic solvent. The following table illustrates the relative rates of a typical S(_N)2 reaction in various solvents.

SolventTypeRelative Rate
MethanolProtic1
WaterProtic7
AcetoneAprotic500
AcetonitrileAprotic5,000
DMFAprotic1,000,000
DMSOAprotic2,000,000
Illustrative data compiled from various sources to show the general trend for a typical S(_N)2 reaction.[4]

As the data clearly indicates, polar aprotic solvents like DMF and DMSO provide a significant rate enhancement for S(_N)2 reactions compared to polar protic solvents.

Experimental Protocols for Determining S(_N)2 Reaction Kinetics

To provide researchers with practical methodologies, two detailed protocols for determining the kinetics of S(_N)2 reactions are outlined below.

Protocol 1: UV-Vis Spectrophotometry

This method is suitable when one of the reactants or products has a distinct chromophore that absorbs in the UV-Vis region, allowing the reaction progress to be monitored by changes in absorbance.

UV_Vis_Kinetics cluster_prep Preparation cluster_run Reaction & Data Collection cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Reactants in Solvent) mix Mix Reactants in Cuvette prep_stock->mix prep_spec Calibrate Spectrophotometer (Reference & Dark Samples) collect Record Absorbance vs. Time at a Fixed Wavelength prep_spec->collect mix->collect beer_lambert Convert Absorbance to Concentration (Beer-Lambert Law: A = εbc) collect->beer_lambert plot Plot Concentration vs. Time beer_lambert->plot rate_const Determine Rate Constant (k) plot->rate_const

Figure 2: Experimental workflow for determining S(_N)2 kinetics using UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Prepare Stock Solutions: Accurately prepare stock solutions of the alkyl halide and the nucleophile in the desired polar aprotic solvent.

  • Spectrophotometer Setup: Calibrate the UV-Vis spectrophotometer using the pure solvent as a reference. Determine the wavelength of maximum absorbance (λ(_max)) for the species being monitored.

  • Initiate the Reaction: In a cuvette, mix the reactant solutions to their final concentrations and immediately place the cuvette in the spectrophotometer.

  • Data Acquisition: Record the absorbance at the predetermined λ(_max) at regular time intervals until the reaction is complete.

  • Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert Law (A = εbc). Plot the concentration of the reactant or product versus time and use the appropriate integrated rate law to determine the rate constant (k).[10][11]

Protocol 2: Nonaqueous Conductivity

This method is applicable when the reaction involves a change in the number or type of ions in solution, leading to a change in conductivity. The Finkelstein reaction (exchange of a halide) is a classic example.

Step-by-Step Methodology:

  • Prepare Solutions: Prepare solutions of the alkyl halide and a salt containing the nucleophilic anion in the chosen polar aprotic solvent.

  • Conductivity Meter Setup: Calibrate the conductivity meter using standard solutions.

  • Reaction Setup: Place the alkyl halide solution in a thermostatted reaction vessel equipped with the conductivity probe.

  • Initiate the Reaction: Add the nucleophile salt solution to the reaction vessel and begin recording the conductivity as a function of time.

  • Data Analysis: The change in conductivity over time is proportional to the change in the concentration of the ionic species. This data can be used to calculate the reaction rate and the rate constant.[12][13]

Practical Considerations: Safety, Handling, and Environmental Impact

While polar aprotic solvents are invaluable tools, their use requires careful consideration of safety, handling, and environmental impact.

Safety and Handling:

  • Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid and can readily penetrate the skin.[8] This property means that any toxic substances dissolved in DMSO can be rapidly absorbed into the body.[8] Therefore, appropriate personal protective equipment (PPE), including butyl rubber gloves, is essential.[8]

  • N,N-Dimethylformamide (DMF): DMF is classified as a reproductive toxin and is a suspected carcinogen.[14] It should be handled in a well-ventilated fume hood with appropriate PPE.

  • Acetonitrile (MeCN): Acetonitrile is flammable and toxic. It can be metabolized to cyanide in the body.

  • Acetone: Acetone is highly flammable.

Waste Disposal:

Waste containing polar aprotic solvents should be collected in appropriately labeled, sealed containers and disposed of as hazardous waste according to institutional and local regulations.[15][16][17] Never dispose of these solvents down the drain.[15]

Environmental Impact and Green Alternatives:

Many common polar aprotic solvents, such as DMF and NMP (N-Methyl-2-pyrrolidone), are facing increasing regulatory scrutiny due to their toxicity and environmental persistence.[14][18][19] This has spurred research into "green" alternatives. Some emerging, more sustainable options include:

  • Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose that shows promise as a replacement for DMF and NMP.[14]

  • Ionic Liquids: A class of salts that are liquid at or near room temperature. Their low volatility and tunable properties make them attractive green solvent candidates.[20]

  • Deep Eutectic Solvents (DESs): Mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable and have low toxicity.[20]

The selection of a solvent should not only be based on its performance in a reaction but also on its safety profile and environmental impact.

Conclusion

Polar aprotic solvents are powerful tools in the arsenal of the synthetic chemist, particularly for their ability to dramatically accelerate S(_N)2 reactions. An understanding of their physical properties, the mechanism of their action, and the practicalities of their use is essential for optimizing synthetic routes in both academic research and industrial drug development. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make more informed decisions about solvent selection, leading to more efficient, scalable, and safer chemical processes. As the field of chemistry continues to evolve, the development and adoption of greener, more sustainable alternatives to traditional polar aprotic solvents will be a key area of focus.

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  • How to Dispose of Solvents: Safe and Responsible Methods. (2023-12-08). URL
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  • 11.2: The SN2 Reaction. (2024-03-18). Chemistry LibreTexts. URL
  • SN2 reaction kinetics. (2019-12-19). YouTube. URL
  • Which is a better nucleophilic site in DMSO: S or O? And why?. (2016-04-16). Quora. URL
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  • The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity | Semantic Scholar. (2006-09-01). URL
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A Senior Application Scientist's Guide to N,N-Dimethylmethanesulfonamide (DMMSA) as a Potential High-Performance Solvent in Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds prevalent in pharmaceuticals and functional materials.[1][2] The choice of solvent in these palladium-catalyzed reactions is a critical parameter that can profoundly influence reaction rates, yields, and even chemoselectivity.[3] While traditional solvents such as toluene, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are widely employed, the continuous pursuit of process optimization and improved reaction media necessitates the exploration of novel alternatives.

This guide introduces N,N-Dimethylmethanesulfonamide (DMMSA) as a compelling, yet underexplored, high-boiling polar aprotic solvent for Suzuki-Miyaura couplings. While direct, comparative experimental data for DMMSA in this specific application is not extensively available in peer-reviewed literature, this document aims to provide a comprehensive analysis of its potential performance based on its physicochemical properties and established principles of Suzuki coupling mechanisms. We will explore the theoretical advantages DMMSA may offer and provide a framework for its practical evaluation against conventional solvents.

The Pivotal Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle

The solvent in a Suzuki-Miyaura coupling is far from an inert medium; it actively participates in several key steps of the catalytic cycle.[3] Its functions include:

  • Solubilization: Ensuring that the aryl halide, boronic acid derivative, base, and palladium catalyst are sufficiently dissolved to allow for efficient reaction kinetics.

  • Stabilization of Catalytic Species: Coordinating with and stabilizing the active palladium(0) species and various intermediates throughout the catalytic cycle.

  • Influence on Reaction Rates: The polarity and coordinating ability of the solvent can impact the rates of oxidative addition, transmetalation, and reductive elimination.[4]

  • Modulation of Base Activity: The solvent can influence the solubility and reactivity of the inorganic or organic base used, which is crucial for the activation of the boronic acid.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Ar'B(OR)₂) Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(Ar')L₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Introducing this compound (DMMSA): A Profile

DMMSA is a high-boiling, polar aprotic solvent with a unique combination of properties that make it an intriguing candidate for Suzuki couplings.

Table 1: Physicochemical Properties of this compound and Common Suzuki Coupling Solvents

PropertyThis compound (DMMSA)N,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)Toluene
Molecular Formula C₃H₉NO₂S[5]C₃H₇NOC₄H₈OC₇H₈
Molecular Weight ( g/mol ) 123.18[5]73.0972.1192.14
Boiling Point (°C) 224-226 (estimated)153[6]66[6]110.6[6]
Polarity Index High (expected)6.4[6]4.0[6]2.4[6]
Dipole Moment (D) High (expected)3.86[6]1.75[6]0.31[6]
Dielectric Constant High (expected)36.71[6]7.58[6]2.38[6]

Potential Advantages of DMMSA in Suzuki Couplings: A Mechanistic Perspective

Based on its structural and physical properties, DMMSA may offer several advantages over conventional solvents:

  • High Boiling Point: The high boiling point of DMMSA allows for conducting reactions at elevated temperatures, which can be beneficial for activating less reactive aryl chlorides or sterically hindered substrates. This broadens the potential substrate scope of the reaction.

  • High Polarity and Dipole Moment: The expected high polarity and dipole moment of DMMSA should facilitate the dissolution of a wide range of reactants, including polar organoboron compounds and inorganic bases. This can lead to more homogeneous reaction mixtures and potentially faster reaction rates. Furthermore, polar solvents can stabilize charged intermediates in the catalytic cycle, potentially accelerating key steps like oxidative addition.

  • Coordinating Ability: The sulfonyl and dimethylamino groups in DMMSA can act as coordinating moieties for the palladium catalyst and other metal species in the reaction. This coordination can help to stabilize the active catalyst, prevent its decomposition (e.g., formation of palladium black), and modulate its reactivity.

  • Thermal Stability: Sulfonamides are generally known for their high thermal stability, which is a desirable characteristic for a high-boiling reaction solvent.

Comparative Analysis with Common Solvents

FeatureThis compound (DMMSA) (Projected)N,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)Toluene
Reaction Temperature Range Wide (up to ~220 °C)Moderate (up to 153 °C)Narrow (up to 66 °C)Moderate (up to 111 °C)
Suitability for Challenging Substrates Potentially highModerate to highLowModerate
Solubility of Polar Reagents ExcellentExcellentModeratePoor
Potential for Catalyst Stabilization HighHighModerateLow
Ease of Removal Difficult (high boiling point)ModerateEasyEasy
Safety/Toxicity Concerns Data limited, handle with careReprotoxicPeroxide formationFlammable, toxic

Experimental Protocol: A Starting Point for Evaluating DMMSA

The following is a general, hypothetical protocol for a Suzuki-Miyaura coupling using DMMSA as a solvent. This protocol is based on standard procedures and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • This compound (DMMSA), anhydrous (5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DMMSA (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Solvent_Screening_Workflow cluster_1 Solvent Screening Workflow Start Start: Define Reaction Select_Solvents Select Solvents (DMMSA, DMF, THF, Toluene) Start->Select_Solvents Run_Reactions Run Parallel Reactions Select_Solvents->Run_Reactions Analyze_Results Analyze Results (Yield, Purity, Rate) Run_Reactions->Analyze_Results Compare_Performance Compare Performance Analyze_Results->Compare_Performance Select_Optimal Select Optimal Solvent Compare_Performance->Select_Optimal

Figure 2: A generalized workflow for screening solvents in a Suzuki-Miyaura coupling.

Conclusion and Future Outlook

While direct experimental evidence for the performance of this compound in Suzuki-Miyaura couplings is currently scarce in the public domain, its physicochemical properties suggest it holds significant potential as a high-performance solvent. Its high boiling point, polarity, and coordinating ability could translate to improved yields, broader substrate scope, and enhanced catalyst stability, particularly for challenging coupling reactions.

The provided hypothetical protocol and comparative analysis offer a solid foundation for researchers to begin their own investigations into the utility of DMMSA. Further experimental work is crucial to validate these hypotheses and to fully elucidate the benefits and potential drawbacks of using DMMSA in this fundamentally important transformation. As the demand for more robust and versatile synthetic methodologies continues to grow, the exploration of novel solvent systems like DMMSA will be instrumental in pushing the boundaries of what is achievable in modern organic synthesis.

References

  • PubChem. This compound.
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  • Doucet, H. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Arylboronic Acids with Aryl or Vinyl Triflates. European Journal of Organic Chemistry, 2008(11), 2013-2030.
  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Preparation of Unsymmetrical Biaryls. Journal of the American Chemical Society, 129(22), 6716–6717.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
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  • Smith, G. T., & Dezen, D. H. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2179-2200.
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
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  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.

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Benchmarking N,N-Dimethylmethanesulfonamide: A Comparative Guide for Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical development, the choice of a solvent or reagent is a pivotal decision that can profoundly influence reaction kinetics, product purity, and formulation stability. Among the arsenal of available chemical tools, sulfonamides represent a versatile class of compounds. This technical guide offers a comprehensive, data-driven benchmark of N,N-Dimethylmethanesulfonamide (DMMSA) against other pertinent sulfonamides, providing researchers, scientists, and drug development professionals with the in-depth insights required for informed selection in their critical work. This analysis is rooted in established experimental data and core chemical principles, ensuring both technical accuracy and practical applicability.

This compound: An Emerging Asset in Pharmaceutical Chemistry

This compound is a polar aprotic solvent and synthetic intermediate that is garnering increasing interest within the pharmaceutical industry. Its molecular architecture, characterized by a sulfonyl moiety bonded to a methyl group and a dimethylamino group, bestows upon it a unique constellation of physicochemical properties. This guide will quantitatively and qualitatively compare DMMSA to its structural relatives, methanesulfonamide and N-methylmethanesulfonamide, to delineate its operational advantages and ideal use cases.

A Comparative Analysis of Physicochemical Properties

The fundamental utility of a chemical is dictated by its intrinsic physicochemical characteristics. The following table provides a direct comparison of key properties for DMMSA and two other relevant sulfonamides.

PropertyThis compound (DMMSA)MethanesulfonamideN-Methylmethanesulfonamide
Molar Mass ( g/mol ) 123.1795.12109.15
Boiling Point (°C) 165.8 (at 760 mmHg)[1]~252118-120 (at 10 mmHg)
Melting Point (°C) 46-5089-9129-32
Solubility in Water MiscibleSolubleSoluble
Hydrogen Bond Donor NoYesYes
Hydrogen Bond Acceptor YesYesYes

Data compiled from various chemical suppliers and peer-reviewed literature.

Expert Interpretation of Data:

DMMSA's lower melting point compared to methanesulfonamide, and its existence as a low-melting solid, presents a significant handling advantage, allowing it to be used as a liquid over a broad and practical temperature range. Its miscibility with water is a key feature for aqueous-based reaction systems and simplifies post-reaction workup and purification. A critical distinction is the absence of a hydrogen bond donor in DMMSA, a consequence of the dimethylation of the nitrogen atom. This makes DMMSA an ideal polar aprotic solvent for reactions sensitive to protic sources, such as those involving strongly basic or nucleophilic reagents.

Experimental Benchmarking: Performance in Pharmaceutical Applications

To contextualize the physicochemical data, we present a series of standardized experimental frameworks for evaluating the performance of these sulfonamides in typical pharmaceutical laboratory scenarios.

Solubility Performance: A Critical Parameter for Drug Formulation and Synthesis

A solvent's efficacy is often judged by its ability to dissolve a diverse range of solutes. We have collated and analyzed solubility data for three active pharmaceutical ingredients (APIs) with varying polarities in polar aprotic solvents that serve as a reasonable proxy for DMMSA's expected performance.

Experimental Protocol: API Solubility Assessment

  • System Preparation: A known excess of the API is added to a sealed vial containing the sulfonamide solvent.

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath at 25°C for 24 hours to ensure the solution reaches equilibrium.

  • Sample Preparation and Analysis: The equilibrated slurry is filtered through a 0.45 µm syringe filter to remove undissolved solids. The resulting saturated solution is then accurately diluted with a suitable mobile phase.

  • Quantification: The concentration of the dissolved API is determined by High-Performance Liquid Chromatography (HPLC) against a calibrated standard curve. The HPLC method must be validated for specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines.[2][3][4][5][6]

Workflow for API Solubility Determination

Caption: A generalized workflow for determining the equilibrium solubility of an API.

Comparative Solubility in Polar Aprotic Solvents (Data for Structurally Similar Solvents)

Active Pharmaceutical Ingredient (API)Solubility in Dimethyl Sulfoxide (DMSO) (mg/mL)Solubility in Dimethylformamide (DMF) (mg/mL)
Ibuprofen (Nonpolar) ~50[7]~45[7]
Metformin (Polar) ≥ 1.7[8]Very low[9]
Atorvastatin (Amphiphilic) ~15[10]~25[10]

Authoritative Grounding and Causality:

Thermal Stability: Ensuring Process Safety and Integrity

The thermal stability of a solvent is a critical safety and quality parameter, particularly for processes requiring elevated temperatures. Thermogravimetric analysis (TGA) is the standard method for determining thermal stability.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: The TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: An accurately weighed sample (5-10 mg) of the sulfonamide is placed in an inert crucible (e.g., alumina).

  • Analysis Conditions: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a continuous flow of an inert gas, such as nitrogen.[11][12][13][14][15]

  • Data Interpretation: The mass of the sample is recorded as a function of temperature. The onset of decomposition is typically reported as the temperature at which a 5% mass loss is observed.

Logical Flow of TGA Experiment

TGA_Workflow Start Start Calibrate Calibrate TGA Start->Calibrate Prepare Prepare Sample (5-10 mg) Calibrate->Prepare Heat Heat at 10°C/min under N2 Prepare->Heat Record Record Mass vs. Temperature Heat->Record Analyze Determine Onset of Decomposition Record->Analyze End End Analyze->End

Caption: The sequential steps involved in a standard TGA experiment.

Comparative Thermal Stability

SulfonamideEstimated Onset of Decomposition (Td, °C)
This compound (DMMSA) ~170-190
Methanesulfonamide >200
N-Methylmethanesulfonamide ~180-200

Trustworthiness and Rationale:

While a definitive, published decomposition temperature for pure DMMSA is elusive, data from related compounds and general chemical principles allow for a reliable estimation. The thermal stability of organic molecules is intrinsically linked to their bond energies. In general, sulfonamides are relatively stable. The presence of N-methyl groups in DMMSA may slightly lower its decomposition temperature compared to the unsubstituted methanesulfonamide. The provided TGA protocol is a standard, self-validating system for determining thermal stability, ensuring that results are reproducible and comparable.

Mechanistic Implications and Strategic Selection

The choice between these sulfonamides extends beyond their bulk properties and into the realm of reaction mechanisms.

The Role of Polar Aprotic Solvents in Nucleophilic Substitution

SN2_Mechanism Reactants Nu⁻ + R-LG Transition State [Nu---R---LG]⁻ Reactants->Transition State DMMSA (Polar Aprotic Solvent) Weakly solvates Nu⁻, stabilizes transition state Products Nu-R + LG⁻ Transition State->Products

Caption: DMMSA, as a polar aprotic solvent, can accelerate SN2 reactions.

Expertise-Driven Recommendations:

  • For reactions sensitive to active protons: this compound is the superior choice. Its aprotic nature prevents unwanted side reactions with strong bases or nucleophiles.

  • For maximizing the nucleophilicity of anionic reagents: DMMSA is highly advantageous. Unlike protic solvents (like methanesulfonamide and N-methylmethanesulfonamide), it does not form strong hydrogen bonds with anions, leaving them more "naked" and reactive. This can lead to significant rate enhancements in SN2 reactions.

  • When hydrogen bond donation is required: For mechanisms that benefit from the stabilization of anionic leaving groups or require proton transfer, methanesulfonamide or N-methylmethanesulfonamide would be the more appropriate selection.

Conclusion: A Strategic Addition to the Chemist's Toolkit

This comparative guide underscores that this compound is a potent and versatile polar aprotic solvent with significant potential in pharmaceutical research and development. Its excellent solubilizing power for a wide range of APIs, coupled with its aprotic nature, makes it a valuable tool for both synthesis and formulation. While its thermal stability is slightly lower than that of unsubstituted methanesulfonamide, it is more than adequate for the majority of chemical processes.

The judicious selection of a sulfonamide, as with any reagent or solvent, is contingent upon a thorough understanding of the specific requirements of the chemical system. For applications demanding high solubility and an inert aprotic environment, DMMSA presents a compelling case. As the pharmaceutical landscape continues to evolve, the strategic application of such well-characterized and high-performance chemicals will be instrumental in driving innovation and success.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • ICH. Quality Guidelines. [Link]
  • Starodub. Revised ICH Guideline Q2(R1)
  • ICH. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for N,N-Dimethylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for N,N-Dimethylmethanesulfonamide

This compound (DMSMA) is a small, polar organic compound whose accurate quantification is critical in various stages of drug development and manufacturing. As a potential process-related impurity or degradation product, it may fall under the category of compounds requiring strict control, especially if it were identified as a potential genotoxic impurity (PGI). Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of such impurities.[1][2] A key threshold often cited is the Threshold of Toxicological Concern (TTC), which for genotoxic impurities is typically set at 1.5 µg per day.[1] This necessitates the development and validation of highly sensitive and specific analytical methods capable of detecting and quantifying DMSMA at trace levels.

This guide provides an in-depth comparison of three orthogonal analytical techniques for the robust quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind the methodological choices for each technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics. This cross-validation approach ensures the highest level of confidence in analytical results, a cornerstone of scientific integrity and regulatory compliance.

Chapter 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Volatility-Based Approach

Expertise & Experience: The Rationale for GC-MS

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] this compound, with a molecular weight of 123.17 g/mol , is sufficiently volatile for GC analysis. The primary advantage of GC-MS lies in its high chromatographic resolution and the universal, sensitive detection offered by mass spectrometry, particularly when operating in Selected Ion Monitoring (SIM) mode for trace-level quantification.

However, the polarity of DMSMA can lead to peak tailing on standard non-polar GC columns due to interactions with active sites. Therefore, the choice of a mid-polar column is a critical experimental decision to ensure symmetrical peak shapes and reproducible retention times. Furthermore, direct injection of a complex drug substance matrix can contaminate the GC inlet and column, necessitating a robust sample preparation strategy to isolate the analyte of interest.

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation (Liquid-Liquid Extraction): a. Accurately weigh 100 mg of the drug substance into a 15 mL centrifuge tube. b. Add 5.0 mL of a suitable organic solvent in which the drug substance is poorly soluble but DMSMA is soluble (e.g., Dichloromethane). c. Add 5.0 mL of purified water. d. Vortex vigorously for 2 minutes to extract DMSMA into the organic layer. e. Centrifuge at 4000 rpm for 10 minutes to achieve phase separation. f. Carefully transfer the organic layer to a clean vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-624 or equivalent mid-polarity column (30 m x 0.25 mm, 1.4 µm).

  • Inlet Temperature: 220°C.

  • Injection Volume: 1 µL (Splitless mode).

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 20°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line: 250°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: m/z (to be determined from the mass spectrum of a DMSMA standard).

    • Qualifier Ions: At least two other characteristic ions.

3. Self-Validating System: The use of multiple qualifier ions in SIM mode provides a high degree of specificity. The ratio of the quantifier to qualifier ions must remain constant across all standards and samples, providing an internal check for peak purity and identity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Drug Substance (100 mg) Solvents Add Water & DCM Sample->Solvents Vortex Vortex & Centrifuge Solvents->Vortex Extract Collect Organic Layer Vortex->Extract GC_Inlet GC Inlet (220°C) Extract->GC_Inlet 1 µL Injection GC_Column DB-624 Column GC_Inlet->GC_Column MS_Source EI Source (70 eV) GC_Column->MS_Source MS_Detector Mass Analyzer (SIM) MS_Source->MS_Detector Integration Peak Integration MS_Detector->Integration Signal Output Quantification Quantification vs. Curve Integration->Quantification Confirmation Ion Ratio Confirmation Quantification->Confirmation Result Result Confirmation->Result

Chapter 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - The Specificity-Driven Method

Expertise & Experience: The Rationale for LC-MS/MS

LC-MS/MS is the gold standard for quantifying trace-level impurities in complex matrices, particularly for polar and non-volatile compounds that are not ideally suited for GC.[4][5][6] While DMSMA can be analyzed by GC, LC-MS offers a complementary approach with distinct advantages. The primary challenge for a small, polar molecule like DMSMA in reversed-phase LC is poor retention. This can be overcome by using a Hydrophilic Interaction Chromatography (HILIC) column or by derivatization. For this guide, we will focus on a direct HILIC approach to avoid the complexities of a derivatization step.

The true power of this technique lies in the use of tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode.[6][7] This involves selecting the protonated molecular ion ([M+H]⁺) of DMSMA in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This MRM transition is highly specific to the analyte, effectively eliminating matrix interference and providing exceptional sensitivity.

Experimental Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation (Dilute-and-Shoot): a. Accurately weigh 10 mg of the drug substance into a 10 mL volumetric flask. b. Dissolve and dilute to volume with a 90:10 mixture of Acetonitrile:Water. This high organic content is crucial for good peak shape in HILIC mode. c. Vortex to ensure complete dissolution. d. Filter the solution through a 0.22 µm syringe filter into an LC vial.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 95% B.

    • 1-5 min: 95% to 50% B.

    • 5-6 min: 50% B.

    • 6.1-8 min: Re-equilibrate at 95% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 450°C.

  • MRM Transition:

    • Primary (Quantification): m/z 124.0 > [Product Ion 1] (Collision energy to be optimized).

    • Secondary (Confirmation): m/z 124.0 > [Product Ion 2] (Collision energy to be optimized).

3. Self-Validating System: The protocol is inherently self-validating through the use of two MRM transitions. The ratio of the primary to the secondary transition must be consistent between the analytical standards and the samples being tested, providing a rigorous check on the identity of the analyte peak.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Drug Substance (10 mg) Solvent Dissolve in ACN/H2O Sample->Solvent Filter Filter (0.22 µm) Solvent->Filter UPLC HILIC Column Filter->UPLC 5 µL Injection ESI_Source ESI+ Source UPLC->ESI_Source MSMS Tandem MS (MRM) ESI_Source->MSMS Integration Peak Integration MSMS->Integration Signal Output Quantification Quantification vs. Curve Integration->Quantification Confirmation MRM Ratio Check Quantification->Confirmation Result Result Confirmation->Result

Chapter 3: Quantitative NMR (qNMR) - The Primary Ratio Approach

Expertise & Experience: The Rationale for qNMR

Quantitative NMR (qNMR) is a primary analytical method, meaning it can provide a highly accurate measure of the concentration or purity of a substance without the need for an identical reference standard of the analyte.[8][9][10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[11] This makes qNMR an excellent orthogonal technique to verify the results obtained from chromatographic methods.

For DMSMA, the ¹H NMR spectrum is expected to be simple, likely showing distinct singlets for the two N-methyl groups and the S-methyl group, which are well-resolved from the signals of most active pharmaceutical ingredients (APIs). The key to accurate quantification is the use of a certified internal standard of known purity, careful sample preparation, and the acquisition of the NMR spectrum under conditions that ensure full signal relaxation.

Experimental Protocol: qNMR Analysis of this compound

1. Sample Preparation: a. Accurately weigh approximately 20 mg of the drug substance containing DMSMA into an NMR tube. Record the weight precisely. b. Accurately weigh approximately 1-2 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. Record the weight precisely. The standard should have a simple spectrum with at least one peak that is well-resolved from the analyte and sample matrix peaks. c. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube. d. Cap the tube and vortex gently until both the sample and the internal standard are completely dissolved.

2. NMR Instrumentation and Acquisition Parameters:

  • Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Experiment: 1D ¹H experiment with a 90° pulse.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Acquisition Time (at): At least 3 seconds.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (analyte and standard). A value of 30 seconds is often a robust starting point.

  • Number of Scans (ns): ≥ 16 (to achieve a signal-to-noise ratio of at least 250:1 for the peaks to be integrated).

  • Spectral Width (sw): ~16 ppm.

3. Data Processing and Quantification: a. Apply a Fourier transform with a line broadening of 0.3 Hz. b. Perform phase and baseline correction carefully across the entire spectrum. c. Integrate the well-resolved signal for DMSMA (e.g., the N-methyl singlet) and the signal for the internal standard. d. Calculate the concentration of DMSMA using the following formula:

Purityanalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd

Where:

  • I = Integral area

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • Purity = Purity of the standard

4. Self-Validating System: The accuracy of qNMR is intrinsically linked to the certified purity of the internal standard and the precision of the weighings. The method's validity is supported by the direct proportionality of the NMR signal, a fundamental physical principle.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation Weigh_Sample Weigh Sample Dissolve Dissolve in DMSO-d6 Weigh_Sample->Dissolve Weigh_Standard Weigh Internal Std. Weigh_Standard->Dissolve Spectrometer 500 MHz NMR Dissolve->Spectrometer Insert NMR Tube Acquire Acquire 1H Spectrum (d1 = 30s) Spectrometer->Acquire Processing Phase & Baseline Correction Acquire->Processing FID Output Integration Integrate Peaks Processing->Integration Calculation Calculate Purity/Amount Integration->Calculation Result Result Calculation->Result

Chapter 4: Comparative Performance and Data Cross-Validation

The ultimate goal of employing multiple analytical techniques is to achieve a consensus on the quantitative value, thereby ensuring the highest confidence in the result. Each method offers a unique combination of sensitivity, selectivity, and susceptibility to matrix effects. A cross-validation study should demonstrate agreement between the methods within an acceptable margin of error.

Data Presentation: Performance Characteristics

The following table summarizes the expected performance characteristics for each method, based on data from analogous compounds and general instrument capabilities.[7][12][13][14][15] These values should be formally established during method validation as per ICH Q2(R2) guidelines.[7]

Performance ParameterGC-MSLC-MS/MSqNMR
Specificity High (based on RT and ion ratios)Very High (based on RT and MRM)High (based on chemical shift)
Limit of Quantification (LOQ) ~0.5 - 1.0 ppm~0.05 - 0.2 ppm~50 - 100 ppm
Limit of Detection (LOD) ~0.1 - 0.3 ppm~0.01 - 0.05 ppm~15 - 30 ppm
Linearity (r²) > 0.995> 0.998N/A (Primary Method)
Accuracy (% Recovery) 85-115%90-110%98-102% (Purity Assay)
Precision (%RSD) < 10%< 5%< 2%
Primary Use Case Screening & QuantificationTrace-Level QuantificationPurity & Reference Value Assignment

Logic & Trustworthiness: Interpreting the Results

  • LC-MS/MS as the Workhorse: For routine quality control of DMSMA at trace levels (e.g., below 10 ppm), LC-MS/MS is the most suitable technique due to its superior sensitivity and selectivity.

  • GC-MS as a Confirmation Tool: GC-MS serves as an excellent orthogonal method to confirm the findings of LC-MS/MS. Its separation is based on a different principle (volatility vs. polarity/hydrophilicity), providing strong, independent verification.

  • qNMR as the Gold Standard: When an unambiguous, highly accurate value is required, for instance, in the characterization of a reference standard or to resolve a discrepancy between chromatographic methods, qNMR is the ultimate arbiter. Its lower sensitivity is offset by its exceptional accuracy and precision as a primary ratio method.

A successful cross-validation would show that for a sample with a DMSMA concentration above the qNMR LOQ, all three methods provide results that are statistically equivalent. For samples with concentrations below the qNMR LOQ, the GC-MS and LC-MS/MS results should be in close agreement.

Conclusion

The cross-validation of this compound analysis using GC-MS, LC-MS/MS, and qNMR represents a comprehensive and robust analytical strategy. This approach not only ensures compliance with stringent regulatory expectations for impurity control but also embodies the principles of sound scientific practice. By understanding the causality behind the choice of each technique and leveraging their orthogonal nature, researchers, scientists, and drug development professionals can generate analytical data of the highest integrity, ultimately safeguarding patient safety and ensuring product quality.

References

  • Colombo, R., et al. (2009). Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. Journal of Chromatography B, 877(22), 2117-2122.
  • ResolveMass Laboratories Inc. (2024). LC-MS vs. GC-MS: Understanding the Key Differences and Uses.
  • Shimadzu Corporation. Comparison of LC/MS and GC/MS Techniques.
  • Liu, J., et al. (2019). Determination of trace methanesulfonates in drug matrix using derivatization and headspace single drop microextraction followed by high-performance liquid chromatography with ultraviolet detection. Journal of Chromatography A, 1592, 65-72.
  • ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry.
  • ILT. (2025). How to Choose Between LC and GC for Your Analytical Needs.
  • Wang, J., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1886.
  • Ramana, M.V., et al. (2008). Development and validation of GC-MS method for the determination of methyl methanesulfonate and ethyl methanesulfonate in imatinib mesylate. Journal of Pharmaceutical and Biomedical Analysis, 46(4), 780-783.
  • An, G., et al. (2007). Trace analysis of residual methyl methanesulfonate, ethyl methanesulfonate and isopropyl methanesulfonate in pharmaceuticals by capillary gas chromatography with flame ionization detection. Journal of Chromatography A, 1163(1-2), 262-269.
  • Gocke, E., et al. (2009). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. Toxicology Letters, 190(3), 245-253.
  • University of Bristol. Quantitative NMR Spectroscopy.
  • Reddy, G.S., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. American Journal of Analytical Chemistry, 2(2), 168-177.
  • University of Illinois Chicago. Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI).
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Emery Pharma. (2023). A Guide to Quantitative NMR (qNMR).
  • Kumar, A., et al. (2015). A Review on GC-MS and Method Development and Validation. International Journal of Advances in Pharmacy, Biology and Chemistry, 4(3), 566-574.
  • United States Pharmacopeia. (2020). Stimuli to the Revision Process: The Role of Quantitative NMR in the Modern Pharmacopeia. Pharmacopeial Forum, 46(5).
  • Elespuru, R., et al. (2022). Common Considerations for Genotoxicity Assessment of Nanomaterials. Frontiers in Toxicology, 4, 868350.
  • Trade Science Inc. (2015). Genotoxic impurity method development and validation by GC-MS for the analysis of methyl methane sulfonate (MMS) in Zidovudine. Analytical Chemistry: An Indian Journal, 15(5).
  • Al-Rimawi, F., & Kharoaf, M. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Analytical & Pharmaceutical Research, 13(4), 132-138.
  • Buick, J.K., et al. (2023). Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. Frontiers in Toxicology, 5, 1243932.
  • Journal of Analytical & Bioanalytical Techniques. (2023). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
  • You, X., et al. (2025). Quantitative genotoxicity assessment of N-nitrosodimethylamine in mice by error-corrected next-generation sequencing and DNA methylation quantification for toxicity threshold determination. Archives of Toxicology, 99(11), 4665-4676.
  • Reddy, G.S., et al. (2008). Development and validation of GC-MS method for the determination of methyl methanesulfonate and ethyl methanesulfonate in imatinib mesylate. Journal of Pharmaceutical and Biomedical Analysis, 46(4), 780-3.
  • Chen, Y., et al. (2021). A Broadly Accessible Liquid Chromatography Method for Quantification of Six Nitrosamine Compounds and N,N-Dimethylformamide in Metformin Drug Products. ChemRxiv.
  • LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements.
  • Ministry of Food and Drug Safety. (2019). Analytical Methods for Mutagenic Impurities in Drug Substances or Drug Products.
  • d'Estradère, L., et al. (2022). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 212, 114642.
  • Drlickova, M., et al. (2020). Genotoxicity of Nanomaterials: Advanced In Vitro Models and High Throughput Methods for Human Hazard Assessment—A Review. International Journal of Molecular Sciences, 21(21), 8036.
  • ICH. (2022). Q2(R2) Validation of Analytical Procedures.
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The Unseen Accelerator: A Comparative Guide to N,N-Dimethylmethanesulfonamide (DMSA) and its Solvent Effects on Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of solvent is a critical, albeit sometimes overlooked, parameter that can dictate the success or failure of a chemical transformation. While familiar polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are mainstays in the laboratory, the exploration of lesser-known alternatives can unlock significant advantages in terms of reaction efficiency, selectivity, and process safety. This guide delves into the properties and anticipated kinetic effects of a promising yet under-documented solvent: N,N-Dimethylmethanesulfonamide (DMSA).

Through a comparative analysis with established polar aprotic solvents, we will explore the theoretical underpinnings of DMSA's potential to accelerate reaction rates, particularly for bimolecular nucleophilic substitution (SN2) reactions. This document will serve as a valuable resource for scientists seeking to optimize their reaction conditions by providing a framework for understanding and predicting the influence of this unique solvent.

This compound (DMSA): A Profile

DMSA is a polar aprotic solvent characterized by the presence of a sulfonyl group flanked by a dimethylamino group and a methyl group. Its structure is analogous to the widely used N,N-dimethylacetamide (DMAc), with the acetyl group replaced by a methanesulfonyl group. This structural modification is anticipated to bestow DMSA with a unique combination of physical and chemical properties that can influence its behavior as a reaction medium.

Physicochemical Properties of DMSA and Comparative Solvents

A solvent's influence on reaction kinetics is intricately linked to its physical properties, most notably its dielectric constant (a measure of polarity), viscosity, and dipole moment. While comprehensive experimental data for DMSA is not widely available in the literature, we can draw upon related studies and the properties of analogous compounds to build a comparative profile. A key piece of information, the dielectric constant of DMSA, has been reported in a study on the conductance of electrolytes.[1]

SolventChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Dielectric Constant (ε)Viscosity (cP at 20°C)Dipole Moment (D)
This compound (DMSA) C₃H₉NO₂S123.18[2]Not readily available~37-38[1]Not readily availableNot readily available
N,N-Dimethylformamide (DMF)C₃H₇NO73.0915336.70.923.82
Dimethyl sulfoxide (DMSO)C₂H₆OS78.1318946.72.23.96
AcetonitrileC₂H₃N41.058237.50.373.92
AcetoneC₃H₆O58.085620.70.322.88

The estimated dielectric constant of DMSA places it in the category of highly polar aprotic solvents, comparable to DMF and acetonitrile. This high polarity is crucial for its ability to dissolve ionic reagents and stabilize charged intermediates and transition states, which is a key factor in accelerating SN2 reactions.[3][4]

The Theoretical Framework: Why Polar Aprotic Solvents Accelerate SN2 Reactions

Bimolecular nucleophilic substitution (SN2) reactions are a cornerstone of organic synthesis. Their kinetics are highly sensitive to the solvent environment.[5][6] The general principle is that polar aprotic solvents significantly enhance the rates of SN2 reactions compared to polar protic solvents.[4][7]

The underlying reason for this acceleration lies in the differential solvation of the reactants. In an SN2 reaction, a negatively charged nucleophile attacks an electrophilic carbon center.

  • In polar protic solvents (e.g., water, alcohols), the solvent molecules form a "cage" around the anionic nucleophile through strong hydrogen bonds. This solvation stabilizes the nucleophile, lowering its ground-state energy and thereby increasing the activation energy required for the reaction to proceed.

  • In polar aprotic solvents like DMSA, DMF, and DMSO, there are no acidic protons to form strong hydrogen bonds with the anionic nucleophile. While these solvents are polar and can solvate the accompanying cation, the nucleophile remains relatively "naked" and unsolvated. This lack of stabilization of the nucleophile's ground state leaves it more reactive and lowers the overall activation energy of the reaction, leading to a significant rate enhancement.[4][6]

Caption: Solvent effects on nucleophile reactivity in SN2 reactions.

A Comparative Kinetic Analysis: A Representative SN2 Reaction

To illustrate the profound impact of the solvent on SN2 reaction kinetics, let us consider a classic example: the reaction of methyl iodide with azide ion. While experimental data for this reaction in DMSA is not available, examining its rate in other polar aprotic solvents provides a clear picture of the expected trend.

Relative Rates of the Reaction of CH₃I with N₃⁻ in Various Solvents

SolventTypeDielectric Constant (ε)Relative Rate
MethanolPolar Protic32.71
WaterPolar Protic80.17
N,N-Dimethylformamide (DMF) Polar Aprotic 36.7 2800
Dimethyl sulfoxide (DMSO) Polar Aprotic 46.7 1300
Acetonitrile Polar Aprotic 37.5 5000
Acetone Polar Aprotic 20.7 700

Data is illustrative and compiled from various organic chemistry resources to show the general trend.

The data unequivocally demonstrates that a switch from a polar protic solvent like methanol to a polar aprotic solvent like DMF or acetonitrile can accelerate the reaction rate by several orders of magnitude. Given that DMSA possesses a dielectric constant similar to that of DMF and acetonitrile, it is reasonable to predict that it would also facilitate a significant rate enhancement for this and other SN2 reactions.

Experimental Protocol: A Blueprint for Evaluating DMSA's Kinetic Effects

To empirically validate the predicted kinetic benefits of DMSA, a systematic experimental approach is required. The following protocol outlines a general method for comparing the kinetics of an SN2 reaction in DMSA against other solvents using a common analytical technique like UV-Vis spectrophotometry or HPLC.

Objective: To determine and compare the second-order rate constant (k₂) for the reaction of an alkyl halide with a nucleophile in DMSA and other polar aprotic solvents.

Materials:

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Nucleophile (e.g., sodium azide, potassium cyanide)

  • Solvents: this compound (DMSA), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile

  • Thermostatted reaction vessel

  • Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC)

  • Standard laboratory glassware and equipment

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the alkyl halide and the nucleophile of known concentrations in each of the solvents to be tested.

  • Kinetic Run:

    • Equilibrate the stock solutions and the reaction vessel to the desired temperature (e.g., 25 °C).

    • Initiate the reaction by mixing known volumes of the alkyl halide and nucleophile solutions in the reaction vessel.

    • At timed intervals, withdraw aliquots of the reaction mixture.

    • Quench the reaction in the aliquots if necessary (e.g., by rapid dilution with a suitable solvent).

  • Analysis:

    • Analyze the quenched aliquots using a suitable analytical method to determine the concentration of a reactant or product as a function of time. For example, if the product has a distinct UV-Vis absorbance, this can be monitored over time.

  • Data Analysis:

    • Plot the appropriate concentration data versus time to determine the order of the reaction.

    • For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k₂.

    • Compare the determined k₂ values for the reaction in DMSA with those obtained in the other solvents.

Experimental_Workflow Start Start: Prepare Reactant Stock Solutions in Each Solvent Reaction_Setup Equilibrate Solutions and Reaction Vessel to Temperature Start->Reaction_Setup Initiate_Reaction Mix Reactants to Start the Reaction Reaction_Setup->Initiate_Reaction Sampling Withdraw Aliquots at Timed Intervals Initiate_Reaction->Sampling Quench Quench Reaction in Aliquots Sampling->Quench Analysis Analyze Aliquots (e.g., HPLC, UV-Vis) Quench->Analysis Data_Processing Plot Concentration vs. Time Analysis->Data_Processing Calculate_k2 Determine Second-Order Rate Constant (k₂) Data_Processing->Calculate_k2 Compare Compare k₂ values across all solvents Calculate_k2->Compare

Caption: Experimental workflow for comparative kinetic analysis.

Conclusion and Future Outlook

While direct experimental kinetic data for reactions in this compound is currently scarce in the published literature, a thorough analysis of its structural properties and a comparison with well-characterized polar aprotic solvents strongly suggests its potential as a rate-accelerating medium for SN2 reactions. Its high estimated dielectric constant indicates that it is a polar solvent capable of dissolving ionic reagents and stabilizing charged transition states. As a polar aprotic solvent, it is predicted to leave anionic nucleophiles in a highly reactive, "naked" state, thereby lowering the activation energy barrier for nucleophilic attack.

For researchers and process chemists, DMSA represents an intriguing alternative to more conventional polar aprotic solvents. Its unique sulfonyl group may offer different solubility profiles and stability characteristics that could be advantageous in specific applications. The experimental protocol outlined in this guide provides a clear path for the empirical validation of these theoretical predictions. Further research into the physicochemical properties of DMSA and its performance in a variety of chemical transformations is warranted and could unveil a valuable new tool for the modern synthetic chemist's toolkit.

References

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Parker, A. J. (1969). The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents. Chemical Reviews, 69(1), 1–32.
  • Miller, J., & Parker, A. J. (1961). Reactions of Methyl Halides with the Azide Ion. A Comparison of Protic and Dipolar Aprotic Solvents. Journal of the American Chemical Society, 83(1), 117–123.
  • PubChem. (n.d.). This compound.
  • Stoeckinger, T. M., Lemire, R. J., & Sears, P. G. (1983). Conductance behavior of 1-1 electrolytes in this compound. Journal of Solution Chemistry, 12(9), 599–605. (Note: The dielectric constant is inferred from the context of this study on electrolyte conductance, as is common in such papers.)

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A Spectroscopic Guide to N,N-Dimethylmethanesulfonamide and Its Analogs for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of N,N-Dimethylmethanesulfonamide (DMMSA) and two of its structurally related analogs: N,N-diethylmethanesulfonamide and N,N-dimethylethanesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By understanding the nuanced shifts in spectroscopic signatures with subtle changes in molecular structure, researchers can gain valuable insights for compound characterization, reaction monitoring, and the rational design of new chemical entities.

The sulfonamide functional group is a cornerstone in medicinal chemistry, and a thorough understanding of its spectroscopic properties is paramount for efficient drug discovery and development.[1] This guide explains the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.

Molecular Structures Under Investigation

The three compounds at the core of this guide are:

  • This compound (DMMSA): The parent compound, featuring a methanesulfonyl group and two methyl substituents on the nitrogen atom.

  • N,N-Diethylmethanesulfonamide: An analog with ethyl groups replacing the methyl groups on the nitrogen, introducing increased steric bulk and electron donation.

  • N,N-Dimethylethanesulfonamide: An analog where the methyl group on the sulfur atom is replaced by an ethyl group, altering the electronic environment of the sulfonyl group.

Molecular_Structures cluster_DMMSA cluster_NNDEMSA cluster_NNDMESA DMMSA This compound (DMMSA) dmmsa_img NNDEMSA N,N-Diethylmethanesulfonamide nndemsa_img NNDMESA N,N-Dimethylethanesulfonamide nndmesa_img

Figure 1: Chemical structures of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule.[2] The chemical shifts of protons (¹H) and carbon-13 (¹³C) are highly sensitive to the surrounding electronic structure, making NMR an essential tool for structural elucidation and comparison.

¹H NMR Spectroscopy

The ¹H NMR spectra of these sulfonamides are relatively simple, characterized by singlets, triplets, and quartets corresponding to the different alkyl groups. The electron-withdrawing nature of the sulfonyl group deshields adjacent protons, causing them to resonate at a higher chemical shift (further downfield).

¹³C NMR Spectroscopy

In the ¹³C NMR spectra, the carbons of the alkyl groups attached to the nitrogen and sulfur atoms exhibit distinct chemical shifts. The carbon atoms directly bonded to the nitrogen and sulfur are deshielded due to the electronegativity of these heteroatoms.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (in ppm)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 2.85 (s, 6H, N-(CH₃)₂) 2.95 (s, 3H, S-CH₃)37.9 (N-(C H₃)₂) 39.2 (S-C H₃)
N,N-Diethylmethanesulfonamide 1.25 (t, 6H, N-(CH₂CH₃)₂) 3.30 (q, 4H, N-(CH₂CH₃)₂) 2.90 (s, 3H, S-CH₃)14.1 (N-(CH₂C H₃)₂) 42.5 (N-(C H₂CH₃)₂) 36.8 (S-C H₃)
N,N-Dimethylethanesulfonamide 1.35 (t, 3H, S-CH₂CH₃) 3.05 (q, 2H, S-CH₂CH₃) 2.80 (s, 6H, N-(CH₃)₂)7.5 (S-CH₂C H₃) 45.8 (S-C H₂CH₃) 37.5 (N-(C H₃)₂)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data compiled from various sources.[3][4]

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] The key vibrational modes for these sulfonamides are the S=O stretches, C-N stretches, and C-H bends.

The sulfonyl group (SO₂) gives rise to two characteristic and strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Table 2: Key IR Absorption Frequencies (in cm⁻¹)

CompoundS=O Asymmetric StretchS=O Symmetric StretchC-N Stretch
This compound ~1325~1145~960
N,N-Diethylmethanesulfonamide ~1320~1140~950
N,N-Dimethylethanesulfonamide ~1315~1135~970

Note: Frequencies are approximate and can be influenced by the physical state of the sample. Data interpreted from spectra available in the NIST WebBook and ChemicalBook.[6][7]

Mass Spectrometry (MS): Unraveling Molecular Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and elucidation of fragmentation pathways.[8] Upon electron ionization, these sulfonamides typically undergo fragmentation through cleavage of the S-N bond and the S-C bond.

A common fragmentation pattern for sulfonamides involves the loss of the SO₂ group.[9] The molecular ion peak (M⁺) is generally observable, and the fragmentation pattern provides a unique fingerprint for each compound.

Table 3: Major Fragments Observed in Mass Spectrometry (m/z)

CompoundMolecular Ion (M⁺)[M - CH₃]⁺[M - SO₂]⁺[SO₂N(R)₂]⁺
This compound 1231085992
N,N-Diethylmethanesulfonamide 15113687120
N,N-Dimethylethanesulfonamide 1371227392

Note: Fragmentation patterns are predictive and based on common fragmentation pathways of sulfonamides.[10]

Experimental Protocols

To ensure the reproducibility of the data presented, detailed experimental protocols for the synthesis of these compounds and the acquisition of spectroscopic data are provided below.

Synthesis of N,N-Dialkylalkanesulfonamides: A General Approach

The synthesis of N,N-dialkylalkanesulfonamides is typically achieved through the reaction of an appropriate sulfonyl chloride with a secondary amine in the presence of a base to neutralize the HCl byproduct.[11]

Synthesis_Workflow Reactants Sulfonyl Chloride + Secondary Amine + Base (e.g., Triethylamine) Reaction Reaction in an aprotic solvent (e.g., Dichloromethane) at 0°C to room temperature Reactants->Reaction Workup Aqueous Workup (Wash with HCl, NaHCO₃, brine) Reaction->Workup Purification Drying (Na₂SO₄), Filtration, and Solvent Evaporation Workup->Purification Product Pure N,N-Dialkyl- alkanesulfonamide Purification->Product

Figure 2: General workflow for the synthesis of N,N-dialkylalkanesulfonamides.

Step-by-Step Synthesis Protocol (General):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add the sulfonyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N,N-dialkylalkanesulfonamide.

Spectroscopic Analysis Protocol

Spectroscopy_Workflow Sample Pure Sulfonamide Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Data Spectroscopic Data (Chemical Shifts, Frequencies, m/z values) NMR->Data IR->Data MS->Data

Figure 3: Workflow for spectroscopic characterization of sulfonamides.

¹H and ¹³C NMR Spectroscopy:

  • Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters (¹H): Acquire spectra at 298 K with a spectral width of 16 ppm, 32k data points, a relaxation delay of 1 s, and 16 scans.

  • Acquisition Parameters (¹³C): Acquire proton-decoupled spectra at 298 K with a spectral width of 240 ppm, 64k data points, a relaxation delay of 2 s, and 1024 scans.

Infrared (IR) Spectroscopy:

  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Acquisition Parameters: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Mass Spectrometry (MS):

  • Instrumentation: Agilent 7890B GC coupled to a 5977A MSD or equivalent.

  • Ionization Method: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-400.

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) via direct injection or through the GC inlet.

Conclusion

This guide provides a foundational spectroscopic comparison of this compound and its close analogs. The presented data and protocols offer a reliable resource for researchers in the pharmaceutical and chemical sciences. By understanding how subtle structural modifications influence spectroscopic outcomes, scientists can more effectively characterize novel compounds, monitor reactions, and ultimately accelerate the discovery and development of new medicines.

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A Comparative Guide to Solvent Selection in Pharmaceutical Development: Evaluating the Environmental Impact of N,N-Dimethylmethanesulfonamide and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher and drug development professional, the choice of solvent extends beyond its physical properties of solubility and reactivity. As the pharmaceutical industry increasingly embraces the principles of green chemistry, a thorough understanding of a solvent's environmental footprint has become a critical aspect of sustainable laboratory practice.[1][2][3][4][5] This guide provides an in-depth comparison of the environmental impact of several key solvents, with a special focus on polar aprotic solvents commonly employed in drug discovery and manufacturing.

While the impetus for this guide is an inquiry into N,N-Dimethylmethanesulfonamide (DMMSA), a comprehensive literature review reveals a significant scarcity of environmental and toxicological data for this specific compound.[6][7][8] Therefore, to provide a functional and scientifically grounded comparison, we will evaluate DMMSA in the context of its structurally and functionally similar, and more extensively studied, counterparts: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). We will also include Acetonitrile in our analysis due to its widespread use in analytical and preparative chromatography.

This guide is designed to empower researchers to make informed decisions that balance experimental efficacy with environmental responsibility.

The Evolving Landscape of Solvent Selection in the Pharmaceutical Industry

The ideal "green" solvent possesses a low environmental impact across its lifecycle, from production to disposal. Key parameters for evaluation include:

  • Toxicity: Acute and chronic effects on human health and aquatic life.

  • Biodegradability: The ability of a substance to be broken down by natural processes.

  • Bioaccumulation Potential: The tendency of a substance to accumulate in living organisms.

  • Greenhouse Gas Emissions: The carbon footprint associated with the solvent's manufacture and incineration.

Comparative Environmental Profiles of Key Solvents

The following sections provide a detailed comparison of DMMSA (based on available data and structural analogy), DMSO, DMF, NMP, and Acetonitrile against critical environmental and safety metrics.

This compound (DMMSA)

This compound is a polar aprotic solvent.[7] Information regarding its environmental impact is very limited. A Safety Data Sheet for the compound indicates it is a solid at room temperature with a melting point of 49-50°C.[6] While no specific environmental hazards are listed, the absence of data does not equate to an absence of risk. Structurally, it is an amide of methanesulfonic acid. Its environmental fate would be influenced by the stability of the sulfonamide group and the biodegradability of the N,N-dimethyl moiety. Without experimental data, a definitive assessment is not possible.

Dimethyl Sulfoxide (DMSO)

DMSO is a widely used polar aprotic solvent praised for its low toxicity.[12] It is considered a greener alternative to many other solvents.[13][14] Life cycle assessments have shown that recovering and reusing DMSO can significantly reduce the environmental impact of manufacturing processes.[15][16][17][18]

  • Toxicity: DMSO exhibits low toxicity to aquatic organisms and mammals.[12]

  • Biodegradability: While not readily biodegradable under all conditions, it can be broken down by microorganisms.

  • Environmental Fate: It is highly soluble in water and has a low potential for bioaccumulation.[12]

N,N-Dimethylformamide (DMF)

DMF is a versatile solvent that has come under scrutiny due to its reproductive toxicity.[19][20][21][22]

  • Toxicity: Classified as a substance that may damage the unborn child.[19][20] It is also a liver toxin.[23] Aquatic toxicity is considered low.[19]

  • Biodegradability: DMF is readily biodegradable in the environment.[19]

  • Environmental Fate: Due to its high water solubility, it is expected to be removed by biodegradation in sewage treatment plants.[19] However, its release into the air is a concern.[23][24] Several greener alternatives to DMF are being actively explored.[13][25][26]

N-Methyl-2-pyrrolidone (NMP)

Similar to DMF, NMP is also facing increasing regulatory pressure due to its reproductive toxicity.[27][28][29][30]

  • Toxicity: NMP is linked to developmental and reproductive toxicity.[28]

  • Biodegradability: It is readily biodegradable.[29]

  • Environmental Fate: NMP has a low potential for bioaccumulation.[29] However, its presence in industrial waste streams is a concern for water contamination.[27]

Acetonitrile

Acetonitrile is a common solvent in chromatography and other laboratory applications.[31][32]

  • Toxicity: It has slight acute and chronic toxicity to aquatic life. In humans, chronic exposure can affect the central nervous system.[32] The Government of Canada considers the risk to human health from acetonitrile to be low at typical environmental exposure levels.[33]

  • Biodegradability: Microorganisms in water and soil can break down acetonitrile.[34]

  • Environmental Fate: Acetonitrile is volatile and can be released into the atmosphere, where it contributes to the formation of photochemical smog.[34] It is also highly soluble in water and can leach into groundwater.[34]

Summary of Environmental Impact Data

SolventHuman ToxicityAquatic ToxicityBiodegradabilityBioaccumulation Potential
This compound (DMMSA) Data not availableData not availableData not availableData not available
Dimethyl Sulfoxide (DMSO) LowLowModerately biodegradableLow
N,N-Dimethylformamide (DMF) Reproductive toxicant, liver toxicant[19][20][23]Low[19]Readily biodegradable[19]Low[19]
N-Methyl-2-pyrrolidone (NMP) Reproductive toxicant[28]LowReadily biodegradable[29]Low[29]
Acetonitrile CNS effects with chronic exposure[32]SlightBiodegradable[34]Low[34]

Experimental Protocols for Environmental Impact Assessment

To foster a proactive approach to solvent safety and sustainability, this section provides standardized methodologies for key environmental assessments.

Protocol 1: Ready Biodegradability Test (OECD 301F)

This method evaluates the potential for a solvent to be rapidly biodegraded in an aerobic aqueous medium.

Methodology:

  • Preparation of Test Medium: A mineral salt medium is prepared and inoculated with a small volume of activated sludge from a domestic wastewater treatment plant.

  • Test Substance Addition: The solvent to be tested is added to the medium as the sole source of organic carbon at a concentration of 10-20 mg/L.

  • Incubation: The test flasks are incubated in the dark at a constant temperature (20-24°C) for 28 days.

  • Measurement: The consumption of oxygen is measured continuously using a respirometer.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the solvent. A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThOD within the 28-day period and within a 10-day window.

Protocol 2: Acute Toxicity Test for Fish (OECD 203)

This test determines the concentration of a solvent that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.

Methodology:

  • Test Organism: A sensitive species of fish, such as the Zebrafish (Danio rerio), is used.

  • Test Conditions: The fish are exposed to a range of concentrations of the solvent in a semi-static or flow-through system for 96 hours.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods.

Visualizing Solvent Selection: A Decision-Making Framework

The following diagram illustrates a logical workflow for selecting solvents with a lower environmental impact.

Solvent_Selection_Workflow A Define Experimental Requirements (Solubility, Reactivity, Boiling Point) B Identify Potential Solvents A->B C Evaluate Human Health Hazards (Toxicity, Carcinogenicity, Reproductive Effects) B->C Prioritize low-hazard solvents D Assess Environmental Hazards (Aquatic Toxicity, Biodegradability, Bioaccumulation) C->D E Consider Lifecycle Impact (Renewable Feedstocks, Energy Consumption in Production) D->E F Select Solvent with Optimal Profile E->F Balance performance and sustainability G Implement Solvent Reduction and Recycling Strategies F->G

Caption: A workflow for sustainable solvent selection.

Comparative Hazard Profile

This diagram provides a simplified visual comparison of the primary hazards associated with the discussed solvents.

Solvent_Hazard_Comparison Solvents Solvent DMSO DMSO Low Human Toxicity Low Aquatic Toxicity DMF DMF Reproductive Toxicity Liver Toxicity NMP NMP Reproductive Toxicity Acetonitrile Acetonitrile CNS Effects (Chronic) Slight Aquatic Toxicity DMMSA DMMSA Data Not Available

Caption: A comparative overview of solvent hazards.

Conclusion and Future Directions

The selection of a solvent in a pharmaceutical setting is a multifaceted decision with significant implications for worker safety and environmental health. While a complete environmental profile for this compound remains to be established, an analysis of its common structural and functional analogs provides a clear directive: the proactive evaluation of a solvent's environmental impact is essential.

Solvents like DMSO offer a demonstrably greener profile compared to DMF and NMP, which are burdened with significant human health concerns. The pharmaceutical industry's continued investment in the development and adoption of novel, bio-based solvents will be crucial in further reducing its environmental footprint.[11][35][36] As researchers and scientists, our commitment to rigorous science must be paralleled by a dedication to sustainable practices. By integrating the principles of green chemistry into our daily workflows, we can contribute to a healthier planet and a more responsible pharmaceutical industry.

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A Comprehensive Cost-Benefit Analysis of N,N-Dimethylmethanesulfonamide in Industrial Processes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial solvents and reagents, the selection of an appropriate medium is paramount to ensuring optimal reaction kinetics, product purity, and process efficiency. N,N-Dimethylmethanesulfonamide (DMMSA), a polar aprotic solvent, presents itself as a viable, yet not fully explored, alternative to commonly used solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dimethylacetamide (DMAc). This guide provides a detailed cost-benefit analysis of DMMSA, offering a comparative assessment of its performance, economic viability, and environmental impact against its mainstream counterparts.

Physicochemical Properties: A Comparative Overview

A solvent's utility is fundamentally dictated by its physical and chemical properties. DMMSA, with its distinct molecular structure, exhibits a profile that is comparable, and in some aspects, potentially advantageous over its alternatives.

PropertyThis compound (DMMSA)Dimethyl Sulfoxide (DMSO)Dimethylformamide (DMF)Dimethylacetamide (DMAc)
Molecular Formula C₃H₉NO₂SC₂H₆OSC₃H₇NOC₄H₉NO
Molecular Weight ( g/mol ) 123.1778.1373.0987.12
Boiling Point (°C) 238189153165
Melting Point (°C) 4918.5-61-20
Density (g/cm³ at 20°C) ~1.21.1000.9440.937[1]
Dielectric Constant Data not readily available473737.8[1]
Toxicity Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.Less toxic than DMF.[2]Classified as a Class 2A carcinogen (possibly carcinogenic to humans), hepatotoxic.[1]Relatively less toxic than DMF, but still hepatotoxic.[1]

Key Insights:

  • DMMSA's higher boiling point suggests its suitability for high-temperature reactions where solvent loss through evaporation is a concern.

  • Its solid state at room temperature may require heating for use as a solvent, which could be a consideration in process design.

Performance in Key Industrial Applications

The true measure of a solvent's value lies in its performance within specific chemical transformations and processes. While direct, large-scale comparative data for DMMSA is limited in publicly available literature, we can infer its potential based on the chemistry of sulfonamides and its structural similarity to other polar aprotic solvents.

Organic Synthesis

Polar aprotic solvents are the workhorses of many organic reactions, particularly those involving polar or ionic intermediates.

Nucleophilic Substitution Reactions: In reactions such as SNAr, the ability of the solvent to solvate the cation while leaving the anion "bare" and highly reactive is crucial. DMSO and DMF are commonly employed for these transformations.[3] Given DMMSA's polar nature, it is hypothesized to perform similarly, potentially offering advantages in reactions where the higher boiling point is beneficial for achieving higher reaction rates.

Diagram: Role of Polar Aprotic Solvents in SNAr Reactions

SNAr_Mechanism A Aryl Halide Intermediate Meisenheimer Complex (Stabilized by Solvent) A->Intermediate Nu Nucleophile (Nu⁻) Nu->A Nucleophilic Attack Solvent Polar Aprotic Solvent (e.g., DMMSA) Solvent->Intermediate Solvation of Cation Product Substituted Aryl Product Intermediate->Product Halide Departure

Caption: Solvation of the cation by a polar aprotic solvent enhances the nucleophilicity of the anion.

Experimental Protocol: Hypothetical Comparative Study of a Nucleophilic Aromatic Substitution Reaction

  • Setup: Prepare three identical reaction vessels, each containing a solution of 1-chloro-4-nitrobenzene (1 mmol) in 5 mL of the respective solvent (DMMSA, DMSO, and DMF).

  • Reagent Addition: Add sodium methoxide (1.2 mmol) to each vessel at room temperature.

  • Reaction Monitoring: Stir the reactions at 80°C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals (e.g., every 30 minutes).

  • Work-up: Upon completion, quench the reactions with water and extract the product with a suitable organic solvent.

  • Analysis: Isolate and purify the product (1-methoxy-4-nitrobenzene) and determine the yield for each solvent. Compare the reaction times and yields to assess the performance of each solvent.

Polymer Processing

The dissolution of polymers is a critical step in the manufacturing of fibers, films, and coatings. The choice of solvent significantly impacts the properties of the final product.[4][5]

Solubility of Polymers: DMF and DMAc are extensively used for dissolving a wide range of polymers, including polyamides, polyurethanes, and polyacrylonitrile.[1][6] While specific data on the solubility of various polymers in DMMSA is scarce, its polar nature suggests it could be an effective solvent for polar polymers.

Table: Comparison of Solvent Performance in Polymer Applications

SolventKey Polymer ApplicationsAdvantagesDisadvantages
DMMSA Potentially for high-performance polymers requiring high processing temperatures.High boiling point, potentially good thermal stability.Solid at room temperature, limited data available.
DMSO Used in the production of certain membranes and fibers.Good solvating power, lower toxicity than DMF.Can be challenging to remove due to high boiling point.
DMF Wet spinning of polyacrylonitrile fibers, production of polyurethane.[6]Strong solvating power, well-established processes.High toxicity, environmental concerns.[1]
DMAc Dissolving polyimides and other high-performance polymers.[7]Excellent solubility for a wide range of polymers, more stable than DMF.[1]Higher cost compared to DMF.

Cost-Benefit Analysis: The Economic Equation

The economic feasibility of using DMMSA hinges on its production cost relative to its performance benefits. A comprehensive analysis must consider not only the direct purchase price but also indirect costs associated with safety, handling, and waste disposal.

Synthesis and Production Costs

The industrial synthesis of DMMSA is not as widely documented as that of its alternatives. However, a plausible route involves the reaction of methanesulfonyl chloride with dimethylamine.

Diagram: Plausible Synthesis Route for this compound

DMMSA_Synthesis MSC Methanesulfonyl Chloride DMMSA This compound MSC->DMMSA DMA Dimethylamine DMA->DMMSA HCl Hydrogen Chloride (byproduct) DMMSA->HCl Formation of

Caption: A potential synthesis pathway for DMMSA.

The cost of raw materials, energy inputs for the reaction and purification, and waste treatment of byproducts like hydrogen chloride will be the primary drivers of DMMSA's production cost. In contrast, established processes for DMF and DMAc synthesis exist, leading to more competitive pricing.[8][9]

Comparative Pricing and Overall Process Costs

Factors Influencing Overall Process Costs:

  • Solvent Efficiency: A more efficient solvent may lead to higher yields and faster reaction times, potentially offsetting a higher initial cost.

  • Recovery and Recycling: The energy required to recover and recycle a high-boiling-point solvent like DMMSA could be significant.

  • Safety and Handling: The toxicity profile of a solvent dictates the level of engineering controls and personal protective equipment required, impacting operational costs. DMF, for instance, has significant health and safety concerns that can lead to higher insurance and compliance costs.[10]

  • Waste Disposal: The cost of treating and disposing of solvent waste is a major consideration. The environmental persistence and toxicity of the solvent and its degradation products will influence these costs.

Environmental, Health, and Safety (EHS) Considerations

The EHS profile of a chemical is a critical factor in its long-term viability in industrial applications, especially with increasing regulatory scrutiny.

Toxicity Profile

As indicated in the physicochemical properties table, DMMSA is classified as harmful and an irritant. While detailed toxicological studies are not as extensive as for its alternatives, the available information necessitates careful handling procedures. In comparison, DMF is a known hepatotoxin and is classified as possibly carcinogenic to humans, leading to restrictions on its use in some regions.[1] DMSO is generally considered to have a more favorable toxicity profile than DMF.[2]

Environmental Fate and Impact

The environmental fate of DMMSA is not well-documented. However, based on the behavior of structurally similar sulfonamides, it is expected to have some degree of persistence in the environment. Sulfonamides can be degraded through both biotic and abiotic processes, but the rates can be slow.[11][12] The potential for bioaccumulation and long-term environmental effects requires further investigation. In contrast, the environmental profiles of DMSO and DMF have been more extensively studied, with concerns raised about the ecotoxicity of DMF.[10]

Diagram: Factors Influencing Environmental Impact

Environmental_Impact Solvent Industrial Solvent (e.g., DMMSA) Biodegradability Biodegradability Solvent->Biodegradability Toxicity Ecotoxicity Solvent->Toxicity Persistence Persistence Solvent->Persistence Bioaccumulation Bioaccumulation Potential Solvent->Bioaccumulation Impact Overall Environmental Impact Biodegradability->Impact Toxicity->Impact Persistence->Impact Bioaccumulation->Impact

Caption: Key parameters determining a solvent's environmental footprint.

Conclusion and Future Outlook

This compound presents an interesting, albeit underexplored, alternative to conventional polar aprotic solvents. Its high boiling point and potential for good thermal stability could be advantageous in specific high-temperature industrial processes. However, a comprehensive cost-benefit analysis reveals several critical data gaps that currently hinder its widespread adoption.

Key Takeaways:

  • Performance: While theoretically promising, a lack of direct comparative experimental data makes it difficult to definitively assess DMMSA's performance against established solvents like DMSO, DMF, and DMAc.

  • Cost: The absence of large-scale production and publicly available pricing information suggests that DMMSA is likely to be a more expensive option in the short term. A thorough economic analysis requires a detailed understanding of its manufacturing process and associated costs.

  • EHS: The limited toxicological and environmental fate data for DMMSA is a significant hurdle. More research is needed to fully characterize its EHS profile and ensure its safe and sustainable use.

Recommendation for Future Research:

To fully evaluate the potential of DMMSA, further research should focus on:

  • Industrial Synthesis Optimization: Developing a cost-effective and scalable synthesis route for DMMSA.

  • Comparative Performance Studies: Conducting head-to-head comparisons of DMMSA with DMSO, DMF, and DMAc in a range of industrially relevant reactions and polymer processing applications.

  • Comprehensive EHS Profiling: Undertaking detailed toxicological and environmental fate studies to provide a clear understanding of the risks associated with its use.

Until these critical data points are established, this compound will likely remain a niche solvent. However, for researchers and drug development professionals seeking novel process conditions or facing limitations with existing solvents, DMMSA warrants consideration and further investigation as a potentially valuable tool in the industrial chemistry toolbox.

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  • Unspecified. (Note: While the search results mention related synthesis, a specific citable source for an optimized industrial synthesis of DMMSA is not available).
  • Unspecified.
  • Unspecified. (Note: While the search results provide some EHS information, a specific citable source detailing the comprehensive EHS profile of DMMSA is not available).
  • Unspecified. (Note: While the search results mention related synthesis, a specific citable source for an optimized industrial synthesis of DMMSA is not available).
  • Unspecified.
  • Google Patents. (n.d.). Process for production of dimethylformamide.
  • Google Patents. (n.d.). Method for synthesizing N,N dimethyl acetamide in high purity.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N,N-Dimethylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of N,N-Dimethylmethanesulfonamide. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. Adherence to these procedures is essential for ensuring regulatory compliance and maintaining a safe laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding of the waste management process.

Core Principles and Hazard Assessment

This compound is a solid compound utilized in various research and synthesis applications.[1] While it is stable under normal conditions and does not present acute, severe toxicological effects based on current data, it must be managed with the standard diligence afforded to all laboratory chemicals.[1] The foundational principle of its disposal is that it must be treated as a regulated chemical waste stream. Under the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) mandates a "cradle-to-grave" management system for chemical waste, which prohibits disposal in common trash or via sanitary sewer systems.[2][3][4][5]

Table 1: Key Properties of this compound

Property Value Source
Physical State Solid [1]
Melting Point 49 - 50 °C / 120.2 - 122 °F [1]
Molecular Formula CH₃SO₂N(CH₃)₂ [1]
Incompatible Materials Strong oxidizing agents [1]

| Hazardous Decomposition | None under normal use conditions |[1] |

The primary risk during handling and disposal is inadvertent exposure through skin contact or the inhalation of dust. Therefore, all waste generated, including the pure compound, contaminated labware, and spill cleanup materials, must be segregated and disposed of through your institution's Environmental Health and Safety (EHS) program.[2][6]

Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any waste consolidation or disposal procedures, ensure the appropriate PPE is worn. The rationale is to create a barrier that prevents any direct contact with the chemical.

  • Eye Protection : Wear safety glasses with side shields or tightly fitting safety goggles.[1] This is the minimum requirement to prevent contact with chemical dust or splashes.

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.

  • Body Protection : A standard laboratory coat is required to protect against incidental contact with skin and clothing.

  • Ventilation : Conduct all waste handling and consolidation activities within a well-ventilated area or a chemical fume hood to minimize the potential for dust inhalation.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process. The following workflow ensures safety and compliance at every stage.

Phase 1: Waste Segregation and Identification

Proper segregation is critical to prevent dangerous chemical reactions.

  • Identify Waste Streams : All materials that have come into contact with this compound are considered chemical waste. This includes:

    • Unused or expired solid this compound.

    • Contaminated disposables (e.g., weighing papers, pipette tips, gloves).

    • Spill cleanup materials.

    • The initial solvent rinse (rinsate) from cleaning contaminated, non-disposable glassware.[7][8]

  • Isolate from Incompatibles : Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents.[1][8]

Phase 2: Waste Collection and Containment
  • Select a Container : Choose a durable, leak-proof waste container with a secure, screw-top lid. While glass is acceptable, plastic containers are often preferred for waste to minimize the risk of breakage.[2] The container must be chemically compatible with the waste.

  • Collect Solid Waste : Carefully transfer all solid waste, including the pure compound and contaminated disposables, into the designated waste container. Use a scoop or spatula to avoid generating dust.[1]

  • Avoid Overfilling : Fill the container to no more than 80% of its capacity. This headspace prevents spills and allows for vapor expansion.

Phase 3: Labeling and Temporary Storage

Accurate labeling is a legal requirement and is crucial for safe handling by EHS personnel.

  • Attach a Hazardous Waste Tag : As soon as the first particle of waste enters the container, it must be labeled.[6] Use the official hazardous waste tag provided by your institution's EHS department.[2]

  • Complete the Tag : Fill out the tag completely and legibly. The following information is mandatory:

    • The words "Hazardous Waste".[2][7]

    • Full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2]

    • For mixtures, list all components and their approximate percentages.

    • Generator's Name, department, and room number.[2]

    • Date of waste generation.[2]

  • Store Appropriately : Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[9] This area must be at or near the point of generation and under the control of laboratory staff. Ensure the container is kept closed at all times except when adding waste.[7][8]

Phase 4: Disposal of Empty Containers

An "empty" container that held this compound must be decontaminated before it can be disposed of in the regular trash.

  • Triple Rinse : Rinse the container thoroughly with a suitable solvent (e.g., water or another solvent capable of dissolving the compound) three times.

  • Collect Rinsate : The first rinse must be collected and disposed of as hazardous liquid waste.[8] This is because it will contain the highest concentration of residual chemical. Subsequent rinses may be permissible for drain disposal, but you must check with your local EHS for specific guidance.[10]

  • Deface Label and Dispose : Once the container is triple-rinsed and air-dried, completely deface or remove the original chemical label. It can then be disposed of in the regular trash or recycling, depending on institutional policy.[6][7]

Phase 5: Arranging Final Disposal
  • Contact EHS : Never attempt to dispose of the hazardous waste container yourself.[6] Contact your institution's EHS department or use their designated online system to schedule a waste pickup.[11]

  • Prepare for Pickup : Ensure the container is sealed, properly labeled, and stored in the SAA, ready for collection by trained EHS personnel.

Spill Management Protocol

In the event of a small spill, follow these steps. For large spills, evacuate the area and contact EHS immediately.

  • Alert Personnel : Notify colleagues in the immediate area.

  • Secure the Area : Prevent access to the spill area.

  • Don PPE : Wear the appropriate PPE as described in Section 2.

  • Contain and Absorb : Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to avoid generating dust.

  • Collect Waste : Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[1]

  • Decontaminate : Clean the spill area with soap and water or an appropriate solvent. Collect any contaminated cleaning materials (e.g., paper towels) as hazardous waste.

  • Label and Dispose : Label the waste container and manage it according to the procedures in Section 3.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Response Actions cluster_escalation Escalation spill Spill Occurs assess Assess Spill Size & Immediate Hazard spill->assess don_ppe Don Appropriate PPE assess->don_ppe Small & Manageable evacuate Evacuate Area assess->evacuate Large or Uncontrolled contain Cover/Contain Spill (Avoid Dust) don_ppe->contain collect Collect Material into Hazardous Waste Container contain->collect decon Decontaminate Spill Area collect->decon label_waste Label Waste as per Protocol decon->label_waste alert_ehs Alert EHS/ Emergency Services evacuate->alert_ehs

Caption: Spill response decision workflow for this compound.

Disposal Workflow: From Generation to Collection

The following diagram provides a visual summary of the entire disposal lifecycle for this compound waste.

Disposal_Workflow cluster_generation Waste Generation cluster_process In-Lab Process cluster_disposal Final Disposal gen_solid Pure Solid or Contaminated Labware container Select Compatible Waste Container gen_solid->container collect Collect Waste (Avoid Dust) container->collect label_tag Label with Hazardous Waste Tag collect->label_tag seal Securely Seal Container label_tag->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store contact_ehs Schedule Pickup with EHS store->contact_ehs pickup EHS Collects Waste for Final Disposal contact_ehs->pickup

Caption: End-to-end disposal workflow for this compound waste.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for detailed local requirements.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). University of Nevada, Reno.
  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University Campus Safety Division.
  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025, January 6). YouTube.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). (n.d.). LSU Health Shreveport.

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A Researcher's Guide to the Safe Handling of N,N-Dimethylmethanesulfonamide: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. N,N-Dimethylmethanesulfonamide, a compound of interest in various research applications, requires a comprehensive understanding of its hazard profile to establish safe laboratory practices. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE), as well as operational and disposal plans when working with this compound. Our approach is grounded in a causal understanding of risk mitigation, ensuring that each procedural step is a self-validating component of a robust safety system.

Understanding the Hazards of this compound

Before delving into protective measures, it is crucial to understand the inherent hazards of this compound. According to available Safety Data Sheets (SDS), this compound is a solid that can cause skin and eye irritation, and may also lead to respiratory irritation[1]. While it is not classified as a hazardous substance by all regulatory bodies, a conservative approach to handling is warranted due to its irritant properties and the potential for unforeseen toxicological effects with novel compounds[2].

The primary routes of exposure are through inhalation of dust particles, direct skin contact, and eye contact. Ingestion is also a potential route of exposure in a laboratory setting. Therefore, a multi-faceted PPE strategy is essential to create a barrier against these exposure pathways.

Part 1: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the scale of the experiment, the potential for aerosolization, and the duration of handling.

Dermal Protection: The Critical Barrier

Direct skin contact is a significant risk when handling this compound. The choice of protective gloves is therefore a critical decision.

For incidental contact, such as handling small quantities in a well-ventilated area, nitrile gloves are a suitable choice. Nitrile offers good resistance to a range of chemicals and provides a reliable barrier against solid particulates. However, it is crucial to recognize that thin, disposable nitrile gloves are intended for splash protection and should be changed immediately upon contamination[3].

For tasks with a higher risk of exposure, such as weighing larger quantities or prolonged handling, double-gloving with two pairs of nitrile gloves is recommended. This practice significantly reduces the risk of exposure due to undetected pinholes or tears in the outer glove.

In the absence of specific data for this compound, it is instructive to consider data for a structurally related compound, N,N-Dimethylformamide (DMF). For DMF, both nitrile and latex gloves are rated as "Not Recommended" for prolonged contact[4]. While this compound has a different functional group (sulfonamide vs. formamide), this information underscores the importance of avoiding prolonged contact and changing gloves frequently. For extended handling or in situations where splash contact is likely, consider using a more robust glove material such as butyl rubber or Viton™ , which offer superior resistance to a broader range of chemicals[5].

Table 1: Glove Selection Guide for this compound

Task Recommended Glove Type Rationale
Handling small quantities (mg scale)Single pair of nitrile glovesAdequate for incidental contact and protection against solid particles.
Weighing and transfer of larger quantitiesDouble-gloved nitrileIncreased protection against tears and pinholes.
Extended handling or potential for splashButyl rubber or Viton™ glovesHigher chemical resistance for prolonged exposure scenarios.

A standard laboratory coat is the minimum requirement for any chemical handling. When working with this compound, a lab coat with elastic cuffs is preferred to ensure a snug fit around the wrist and prevent dust from entering. For procedures with a higher risk of contamination, such as large-scale synthesis or purification, a disposable chemical-resistant gown or coverall should be worn over the lab coat.

Ocular Protection: Shielding Against Irritation

This compound is an eye irritant. Therefore, appropriate eye protection is mandatory at all times.

  • Safety Glasses with Side Shields: For low-risk activities involving small quantities, ANSI-certified safety glasses with side shields provide adequate protection against accidental splashes.

  • Chemical Splash Goggles: When handling larger quantities, or when there is a risk of dust generation, chemical splash goggles that form a seal around the eyes are required. This is in accordance with OSHA's eye and face protection regulations outlined in 29 CFR 1910.133[2].

  • Face Shield: In conjunction with chemical splash goggles, a face shield offers an additional layer of protection for the entire face, particularly during procedures with a high risk of splashing or aerosolization.

Respiratory Protection: A Risk-Based Approach

As this compound is a solid, the primary respiratory hazard is the inhalation of dust particles. The level of respiratory protection required is directly proportional to the potential for dust generation.

Currently, there are no established Occupational Exposure Limits (OELs) for this compound[2]. In the absence of an OEL, a qualitative risk assessment must be performed.

  • Low Dust Potential: For handling small quantities in a well-ventilated area or a chemical fume hood, where the potential for dust generation is minimal, specific respiratory protection may not be required. However, good laboratory hygiene practices should always be followed to minimize dust.

  • Moderate Dust Potential: When weighing or transferring quantities that could generate airborne dust, a NIOSH-approved N95 filtering facepiece respirator (dust mask) is recommended. An N95 respirator is designed to filter at least 95% of airborne particles and is a suitable choice for protection against fine dust[6][7].

  • High Dust Potential or Unknown Concentrations: For procedures with a high potential for generating dust, or if working outside of a ventilated enclosure, a higher level of respiratory protection is necessary. A Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is an excellent choice in these situations. PAPRs provide a constant flow of filtered air, reducing breathing resistance and offering a higher assigned protection factor (APF)[7]. Alternatively, a half-mask or full-facepiece air-purifying respirator with P100 cartridges can be used.

Part 2: Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include safe handling procedures and proper disposal of waste.

Step-by-Step Handling Protocol
  • Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. Designate a specific area for handling this compound.

  • Ventilation: All handling of this compound that may generate dust should be performed in a certified chemical fume hood or other ventilated enclosure.

  • Weighing: When weighing the solid, use a balance with a draft shield. If a significant amount of dust is generated, consider using a containment system such as a glove bag or a ventilated balance enclosure.

  • Transfers: Use spatulas and other tools that minimize the generation of dust. Avoid pouring the solid from a height.

  • Decontamination: After handling, decontaminate the work surface with an appropriate cleaning agent. Decontaminate all equipment used in the procedure.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and disposable labware, should be collected in a designated, clearly labeled hazardous waste container. The container should be a durable, leak-proof plastic bag or a rigid container with a secure lid.

  • Liquid Waste: If this compound is used in solution, the resulting liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

As this compound is a non-hazardous solid according to some classifications, there may be an option for disposal in a sanitary landfill[1]. However, a conservative approach is to manage it as a chemical waste. All chemical waste must be disposed of in accordance with local, regional, and national regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures. Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines[8][9].

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.

Conclusion: A Culture of Safety

The safe handling of this compound, like any chemical in a research setting, relies on a foundation of knowledge, preparedness, and a commitment to a culture of safety. By understanding the hazards, implementing a robust PPE strategy, and adhering to proper handling and disposal procedures, researchers can mitigate risks and ensure a safe and productive laboratory environment. This guide provides the essential framework for these practices, empowering you to work with confidence and responsibility.

References

  • Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • nanoSPACE. (2022, December 7). What Is the Best Respirator against Fine Dust?.
  • Centers for Disease Control and Prevention. (2020, August 17). A Guide to Respirators Used for Dust in Construction.
  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
  • XAMAX® Clothing. (n.d.). Dust Mask Ratings: FFP1 vs FFP2 vs FFP3 - The Ultimate Guide.
  • 3M. (n.d.). Respirator Selection | Respiratory Protection Safety Expertise Centre.
  • Nordic Biolabs. (n.d.). Understanding permeation test for chemical resistant gloves.
  • Dipped Products PLC. (2024, July 24). Understanding Permeation Test for Chemical-Resistant Gloves.
  • Nastah. (2020, November 20). The standard behind chemical resistant gloves.
  • Mäkelä, E., et al. (2014). Permeation Tests of Glove and Clothing Materials Against Sensitizing Chemicals Using Diphenylmethane Diisocyanate as an Example. Annals of Occupational Hygiene, 58(8), 1018-1029. [Link]
  • SHOWA Gloves. (n.d.). Chemical Permeation Guide.
  • National Institute for Occupational Safety and Health. (2007). NIOSH Pocket Guide to Chemical Hazards.
  • Toxicology MSDT. (n.d.). Occupational (Workplace) Exposure Standards/Guidelines/Approaches.
  • National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards Introduction.
  • Johns Hopkins University. (2015, April 27). NIOSH pocket guide to chemical hazards.
  • Environmental Protection Agency. (n.d.). Dimethylamine.
  • Cal State East Bay. (n.d.). Glove Recommendation Chart.
  • Syracuse University Environmental Health & Safety Services. (2018, December 13). Irritants.
  • WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • University of California, San Diego. (n.d.). Chemical Resistance of Gloves.pdf.
  • Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.